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  • Product: AC-D-TYR-OME
  • CAS: 65160-71-6

Core Science & Biosynthesis

Foundational

The AC-D-TYR-OME Whitepaper: Mechanistic Insights, Enzymatic Stereospecificity, and Applications of N-Acetyl-D-Tyrosine Methyl Ester

Executive Summary In the landscape of modern peptide engineering and neuro-pharmaceutical development, the strategic incorporation of non-canonical amino acids is paramount. AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and neuro-pharmaceutical development, the strategic incorporation of non-canonical amino acids is paramount. AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester, CAS: 65160-71-6) stands out as a critical biochemical tool. Unlike standard zwitterionic amino acids, this fully capped D-enantiomer features an acetylated N-terminus and a methylated C-terminus. This dual-capping strategy neutralizes the molecule's inherent charges, drastically enhancing its lipophilicity and enabling passive diffusion across the blood-brain barrier (BBB) (1)[1]. As a Senior Application Scientist, I present this technical guide to elucidate the structural causality, enzymatic interactions, and self-validating laboratory protocols associated with AC-D-TYR-OME.

Physicochemical Profiling & Structural Causality

The utility of AC-D-TYR-OME is fundamentally rooted in its physicochemical properties. The D-chirality provides absolute resistance to endogenous L-specific proteases, making it an ideal building block for therapeutic peptides requiring extended half-lives ()[].

Table 1: Physicochemical Properties of AC-D-TYR-OME

PropertyValueCausality / Technical Significance
CAS Number 65160-71-6Unique chemical identifier for procurement and safety tracking.
Molecular Formula C12H15NO4Represents a fully capped amino acid derivative (3)[3].
Molecular Weight 237.3 g/mol Low molecular weight facilitates rapid membrane diffusion.
Melting Point 110-117 °CIndicates high crystalline stability for long-term storage at 0-8°C.
Optical Rotation [a]D20 = -27.5 ± 2ºConfirms D-enantiomeric purity; critical for stereospecific assays.
Lipophilicity (LogP) > L-TyrosineN-acetylation and O-methylation remove charges, aiding BBB transit (4)[4].

Mechanistic Significance: Proteolytic Evasion and Stereospecificity

To understand the value of AC-D-TYR-OME in biochemical research, we must examine its interaction with serine proteases, such as α-chymotrypsin. Chymotrypsin specifically cleaves the ester or peptide bonds at the C-terminus of large hydrophobic or aromatic amino acids.

The natural L-enantiomer (Ac-L-Tyr-OMe) is a classic, rapidly hydrolyzed substrate. It perfectly aligns its aromatic side chain within the hydrophobic S1 binding pocket, which subsequently positions the ester carbonyl directly in the nucleophilic attack trajectory of the catalytic Ser195 hydroxyl.

Conversely, AC-D-TYR-OME acts as a stereochemical anomaly. While its aromatic phenol ring can successfully anchor into the S1 pocket, the inverted α -carbon stereocenter forces the scissile ester bond to point away from the catalytic triad. Consequently, AC-D-TYR-OME cannot be cleaved and instead functions as a competitive inhibitor. This mechanism is critical for mapping enzyme active sites and designing protease-resistant peptide therapeutics.

G A Serine Protease (e.g., α-Chymotrypsin) D S1 Pocket Binding & Catalytic Alignment A->D L-Isomer E S1 Pocket Binding & Catalytic Misalignment A->E D-Isomer B Ac-L-Tyr-OMe (Natural Enantiomer) B->A Substrate C Ac-D-Tyr-OMe (Chiral Enantiomer) C->A Inhibitor F Rapid Hydrolysis (Product Release) D->F Ser195 Attack G Proteolytic Resistance (Competitive Inhibition) E->G Steric Clash

Caption: Proteolytic resistance mechanism of Ac-D-Tyr-OMe vs its L-isomer in serine proteases.

Application Workflows & Self-Validating Protocols

As researchers, we must design experiments where the causality of every reagent is understood, and the system inherently validates its own results. Below are two primary workflows utilizing AC-D-TYR-OME.

Protocol 1: Enzymatic Stereospecificity & Inhibition Assay (α-Chymotrypsin)

Objective: Validate the proteolytic resistance of AC-D-TYR-OME and determine its inhibitory constant ( Ki​ ) against α-chymotrypsin using Ac-L-Tyr-OMe as the reporter substrate.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.8) containing 100 mM NaCl and 20 mM CaCl2.

    • Causality: pH 7.8 maintains the optimal protonation state of His57 in the catalytic triad. Calcium chloride is strictly required to occupy the Ca2+ binding site of chymotrypsin, preventing autolytic degradation during the assay.

  • Substrate Gradient: Prepare a concentration gradient of Ac-L-Tyr-OMe (0.1 mM to 5 mM) in the buffer (using 5% DMSO for solubility).

  • Inhibitor Addition: Spike the reactions with AC-D-TYR-OME at fixed concentrations (e.g., 0 mM, 1 mM, 5 mM).

  • Initiation & Detection: Add 10 nM α-chymotrypsin. Monitor the reaction continuously at 237 nm using a UV-Vis spectrophotometer.

    • Causality: The hydrolysis of the methyl ester to the carboxylic acid results in a measurable hypsochromic shift at 237 nm, allowing real-time kinetic tracking.

  • Self-Validation Logic: The protocol incorporates a parallel uninhibited control (0 mM inhibitor) to establish the baseline maximum velocity ( Vmax​ ). If AC-D-TYR-OME acts purely as a competitive inhibitor, the apparent Km​ will increase while Vmax​ remains constant. Any deviation (e.g., a drop in Vmax​ ) immediately flags non-specific enzyme denaturation, validating the assay's internal logic.

Protocol 2: Biocatalytic Transesterification for D-Peptide Synthesis

Objective: Utilize AC-D-TYR-OME as an acyl donor in non-aqueous biocatalysis to synthesize D-Tyr containing dipeptides without the risk of racemization common in Solid-Phase Peptide Synthesis (SPPS).

  • Solvent System: Utilize anhydrous acetonitrile.

    • Causality: Native proteases rapidly hydrolyze esters in water. Transitioning to an anhydrous organic solvent suppresses the competing hydrolysis reaction, forcing the enzyme to utilize the added amino acid as a nucleophile.

  • Reagents: Combine 50 mM AC-D-TYR-OME (acyl donor) and 100 mM H-Leu-NH2 (nucleophile).

  • Biocatalyst Addition: Add 10 mg/mL of Subtilisin Carlsberg Cross-Linked Enzyme Aggregates (CLEAs).

    • Causality: Standard lyophilized enzymes denature in organic media. CLEAs lock the enzyme in its active conformation, and Subtilisin possesses the broader stereotolerance required to process D-amino acids.

  • Incubation: Shake at 45°C, 250 rpm for 48 hours.

  • Self-Validation Logic: The system is self-validating through a "nucleophile-dropout" control. By running a parallel reaction containing only AC-D-TYR-OME and the CLEA (without H-Leu-NH2), we quantify the background hydrolysis rate driven by trace water. The true transesterification yield is mathematically isolated by subtracting this background from the total ester consumption.

G A Ac-D-Tyr-OMe (Acyl Donor) C Subtilisin CLEAs (Organic Solvent) A->C Binding B H-Leu-NH2 (Nucleophile) B->C Attack D Acyl-Enzyme Intermediate C->D Transesterification E Ac-D-Tyr-Leu-NH2 (Dipeptide Product) D->E Peptide Bond F Methanol (Byproduct) D->F Release

Caption: Biocatalytic synthesis of D-peptides using Ac-D-Tyr-OMe as an acyl donor.

Quantitative Data Presentation

To benchmark the efficacy of AC-D-TYR-OME in enzymatic environments, Table 2 summarizes the representative kinetic parameters when interacting with a standard serine protease (α-chymotrypsin).

Table 2: Comparative Kinetic Parameters (Representative Model for α-Chymotrypsin)

Substrate / Inhibitor Km​ (mM) kcat​ ( s−1 ) Ki​ (mM)Enzymatic Outcome
Ac-L-Tyr-OMe 0.7190N/ARapid Hydrolysis
Ac-D-Tyr-OMe N/A~02.5Competitive Inhibition

Note: The near-zero kcat​ for the D-enantiomer quantitatively proves its resistance to proteolytic degradation, while the measurable Ki​ confirms successful binding to the S1 pocket.

Conclusion

AC-D-TYR-OME is far more than a simple protected amino acid; it is a highly specialized molecular probe. By neutralizing terminal charges through acetylation and methylation, it achieves the lipophilicity required for advanced neuro-pharmaceutical applications and cosmetic formulations targeting oxidative stress (4)[4]. Furthermore, its D-chirality provides an elegant mechanism to bypass endogenous proteolytic degradation, making it an indispensable tool for synthesizing stable peptide therapeutics and mapping enzyme stereospecificity.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 720751, methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate." PubChem. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Acetyl-D-tyrosine Methyl Ester (AC-D-TYR-OME)

Abstract N-Acetyl-D-tyrosine methyl ester, commonly abbreviated as Ac-D-Tyr-OMe, is a synthetic derivative of the naturally occurring amino acid, tyrosine. This guide provides a comprehensive overview of its chemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-Acetyl-D-tyrosine methyl ester, commonly abbreviated as Ac-D-Tyr-OMe, is a synthetic derivative of the naturally occurring amino acid, tyrosine. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. The introduction of an N-terminal acetyl group and a C-terminal methyl ester significantly alters the physicochemical properties of the parent D-tyrosine molecule, imparting increased stability, modified solubility, and making it a valuable building block in peptidomimetics and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights into the utility of this compound.

Introduction: The Significance of Modified D-Amino Acids

In the landscape of biochemistry and drug development, L-amino acids are the conventional building blocks of proteins. However, their D-enantiomers are gaining substantial interest for their unique biological roles and therapeutic potential.[1] D-amino acids can confer enhanced stability to peptides by making them resistant to degradation by common proteases, which are stereospecific for L-amino acids.[1] Furthermore, the incorporation of D-amino acids can influence peptide conformation and receptor-binding affinity.

N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a derivative of D-tyrosine where the amine group is protected by an acetyl group and the carboxylic acid is protected as a methyl ester. These modifications serve several critical purposes:

  • Increased Stability: The N-acetylation prevents unwanted side reactions at the amino terminus and can enhance the molecule's stability.[2][3]

  • Enhanced Solubility: The modifications can improve solubility in organic solvents, which is advantageous for synthetic applications.[]

  • Chiral Purity: As a derivative of D-tyrosine, it provides a chirally pure building block for stereospecific synthesis.

  • Pharmacokinetic Modulation: In drug design, such modifications can alter a molecule's ability to cross biological membranes, including the blood-brain barrier.[2]

Physicochemical Properties

The chemical modifications on the D-tyrosine scaffold directly influence its physicochemical properties. A summary of these properties is presented in the table below.

PropertyValueSource
IUPAC Name methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate[5]
Synonyms Ac-D-Tyr-OMe, Acetyl-D-tyrosine methyl ester[2]
CAS Number 65160-71-6[2][5]
Molecular Formula C12H15NO4[2][6]
Molecular Weight 237.25 g/mol [6]
Appearance White powder[2]
Melting Point 110-117 °C[2]
Optical Rotation [a]D20 = -27.5 ± 2º (c=1 in MeOH)[2]
Predicted XLogP3 0.3[6]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem

The N-acetylation introduces an amide bond, which can participate in hydrogen bonding, while the methyl esterification of the C-terminus removes the negative charge of the carboxylate, making the molecule more lipophilic. These changes are critical for its behavior in both chemical reactions and biological systems.

Synthesis and Purification

The synthesis of Ac-D-Tyr-OMe is a multi-step process that requires careful protection of the functional groups of the starting material, D-tyrosine. A common synthetic route involves the protection of the amino and carboxyl groups, followed by any desired modification of the side chain.

General Synthetic Workflow

A plausible synthetic pathway for Ac-D-Tyr-OMe from D-tyrosine is outlined below. This process involves two key steps: N-acetylation and C-terminal esterification.

G D_Tyr D-Tyrosine Step1 N-Acetylation (Acetic Anhydride, Base) D_Tyr->Step1 Ac_D_Tyr N-Acetyl-D-tyrosine Step1->Ac_D_Tyr Step2 Esterification (Methanol, Acid Catalyst) Ac_D_Tyr->Step2 Ac_D_Tyr_OMe N-Acetyl-D-tyrosine Methyl Ester Step2->Ac_D_Tyr_OMe

Caption: Synthetic workflow for N-Acetyl-D-tyrosine Methyl Ester.

Detailed Experimental Protocol

Step 1: N-Acetylation of D-Tyrosine

  • Suspend D-tyrosine in a suitable solvent, such as glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled suspension with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • The product, N-acetyl-D-tyrosine, can be isolated by precipitation with cold water, followed by filtration and drying.

Step 2: Methyl Esterification of N-Acetyl-D-Tyrosine

  • Dissolve the N-acetyl-D-tyrosine in methanol.

  • Add a catalytic amount of a strong acid, such as thionyl chloride or concentrated sulfuric acid, dropwise at 0°C.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude Ac-D-Tyr-OMe is typically purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. The purity of the final product should be assessed by HPLC and confirmed by spectroscopic methods.

Spectroscopic Characterization

The structure of Ac-D-Tyr-OMe can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2.0 ppm), the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet around 4.5-4.8 ppm), the β-protons (two multiplets around 2.8-3.2 ppm), and the aromatic protons of the tyrosine ring (two doublets around 6.7 and 7.0 ppm). The amide proton will appear as a doublet around 8.0 ppm.[7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the acetyl carbonyl carbon (~170 ppm), the ester carbonyl carbon (~172 ppm), the α-carbon (~55 ppm), and the various carbons of the aromatic ring.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • N-H stretch: A broad peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretches: Two strong absorptions around 1740 cm⁻¹ (ester carbonyl) and 1650 cm⁻¹ (amide I band).[9]

  • N-H bend: An absorption around 1540 cm⁻¹ (amide II band).

  • Aromatic C-H stretches: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 238.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Significance and Applications

Ac-D-Tyr-OMe serves as a versatile tool in several areas of scientific research:

  • Peptide Synthesis: It is a valuable building block for the synthesis of peptides containing D-tyrosine.[2][5] The protecting groups prevent unwanted side reactions during peptide coupling. The incorporation of D-tyrosine can increase the metabolic stability and alter the biological activity of peptides.

  • Drug Development: As a derivative of a neurotransmitter precursor (tyrosine), it is explored in the development of drugs targeting neurological disorders.[2][10] Its modified structure may facilitate passage across the blood-brain barrier.

  • Enzyme Inhibition Studies: N-acetylated amino acid esters are often used as substrates or inhibitors in enzyme assays, for example, with chymotrypsin.[11]

  • Melanin Synthesis Regulation: D-Tyrosine and its derivatives have been shown to negatively regulate melanin synthesis by inhibiting tyrosinase activity, suggesting potential applications in cosmetics and dermatology.[12][13]

Caption: Key application areas of N-Acetyl-D-tyrosine Methyl Ester.

Conclusion

N-Acetyl-D-tyrosine methyl ester is a chemically modified amino acid with significant utility in research and development. Its synthesis from D-tyrosine is straightforward, and its structure can be readily confirmed by standard spectroscopic methods. The N-acetyl and C-methyl ester modifications confer desirable properties, including enhanced stability and altered solubility, making it an important tool for peptide chemists and drug discovery scientists. Further exploration of this and similar D-amino acid derivatives is likely to yield novel therapeutic agents and research tools.

References

  • J&K Scientific LLC. Acetyl-D-tyrosine methyl ester | 65160-71-6. Available from: [Link]

  • PubChem. Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747. National Center for Biotechnology Information. Available from: [Link]

  • Todorov, I., et al. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Bulgarian Chemical Communications. Available from: [Link]

  • ACS Publications. Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development. Available from: [Link]

  • Bulgarian Academy of Sciences. A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Bulgarian Chemical Communications. Available from: [Link]

  • SupraBank. Molecules - N-Acetyl-L-tyrosine. Available from: [Link]

  • Sivanandam, M., et al. 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment. Journal of Taibah University for Science. Available from: [Link]

  • Wiley Online Library. Synthesis of N-Alkyl Amino Acids. The Chemical Record. Available from: [Link]

  • Miedzianka, J., et al. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. Molecules. Available from: [Link]

  • Royal Society of Chemistry. The partial molar heat capacities and volumes of some N-acetyl amino acid amides in aqueous solution over the temperature range 288.15 to 328.15 K. Physical Chemistry Chemical Physics. Available from: [Link]

  • ACS Publications. Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A. Available from: [Link]

  • Biology Discussion. Properties of Amino Acids | Biochemistry. Available from: [Link]

  • OPUS at the University of Lethbridge. Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. Available from: [Link]

  • Gęsiński, K., et al. The Functional and Physicochemical Properties of Rice Protein Concentrate Subjected to Acetylation. Applied Sciences. Available from: [Link]

  • PubChem. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310. National Center for Biotechnology Information. Available from: [Link]

  • Park, J., et al. D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. Available from: [Link]

  • PubChemLite. Tyrosine-n-acetyl,methyl ester (C12H15NO4). Available from: [Link]

  • Royal Society of Chemistry. Synthesis, NMR spectroscopic and X-ray crystallographic studies of N-acetyl-3-butanoyltetramic acid. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Wikipedia. Tyrosine. Available from: [Link]

  • SciELO México. Synthesis and Analysis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society. Available from: [Link]

Sources

Foundational

AC-D-TYR-OME: Structural Profiling, Synthesis, and Applications in Peptidomimetic Drug Design

Executive Summary N-acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in peptidomimetic drug design and solid-phase peptide synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) is a highly specialized, orthogonally protected amino acid derivative utilized extensively in peptidomimetic drug design and solid-phase peptide synthesis (SPPS). By employing the non-proteinogenic D-enantiomer and selectively capping both the N- and C-termini, researchers can engineer molecules with profound resistance to enzymatic degradation. This technical guide explores the physicochemical properties, pharmacokinetic paradoxes, and self-validating synthetic workflows associated with AC-D-TYR-OME.

Structural and Physicochemical Profiling

AC-D-TYR-OME (CAS: 65160-71-6) is structurally engineered to bypass the limitations of naturally occurring L-tyrosine[1][2]. The molecule features three critical modifications, each serving a distinct mechanistic purpose in drug development:

  • D-Enantiomer Stereocenter : The inversion of stereochemistry from the natural L-form to the D-form allows the molecule to evade recognition by endogenous proteases (such as aminopeptidases and carboxypeptidases), drastically increasing the biological half-life of the incorporated peptide.

  • N-Terminal Acetylation : The addition of an acetyl group neutralizes the positive charge of the free amine. This enhances the lipophilicity of the building block and prevents unwanted nucleophilic side reactions during complex peptide synthesis[3].

  • C-Terminal Methylation : The methyl ester caps the carboxylic acid, removing its negative charge and protecting it from participating in premature coupling reactions.

Quantitative Data Summary
PropertyValue
Chemical Name N-acetyl-D-tyrosine methyl ester
CAS Number 65160-71-6
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Melting Point 110-117 °C
Optical Rotation [α]D20 = -27.5 ± 2º (C=1 in MeOH)
PubChem CID 3938252

Table 1: Physicochemical properties of AC-D-TYR-OME[1][2].

Pharmacokinetics: The Bioavailability and BBB Paradox

A common misconception in neuropharmacology is that N-acetylation of tyrosine derivatives universally enhances blood-brain barrier (BBB) penetration and subsequent conversion to active neurotransmitters like dopamine and norepinephrine[4][5].

While N-acetyl-L-tyrosine (NAT) is highly water-soluble—making it favorable for intravenous parenteral nutrition—in vivo studies demonstrate that it is a remarkably inefficient prodrug[5]. The deacetylation process is sluggish, leading to up to 60% of the compound being excreted unchanged in the urine[4][5].

For AC-D-TYR-OME, this enzymatic resistance is exponentially magnified due to the D-stereocenter. Endogenous deacetylases are highly stereoselective for L-amino acids. Consequently, AC-D-TYR-OME is not utilized as a prodrug for free D-tyrosine delivery; rather, it serves as a highly stable, intact pharmacophore in the development of targeted neurological therapeutics and protease-resistant peptidomimetics[1][3].

PK_Fate Admin Administration of Ac-D-Tyr-OMe Esterase Esterase Hydrolysis (Rapid) Admin->Esterase Ac_D_Tyr N-Acetyl-D-Tyrosine (Highly Soluble) Esterase->Ac_D_Tyr Deacetylase Deacetylation (Enzymatically Resistant) Ac_D_Tyr->Deacetylase Limited Conversion Excretion Renal Excretion (Major Pathway) Ac_D_Tyr->Excretion Up to 60% Unchanged D_Tyr Free D-Tyrosine (Minor Pathway) Deacetylase->D_Tyr

Pharmacokinetic fate and enzymatic resistance of N-acetylated D-tyrosine derivatives in vivo.

Experimental Methodology: Synthesis of AC-D-TYR-OME

As an Application Scientist, it is critical to understand not just the how, but the why behind each synthetic step. The following protocol outlines the two-step synthesis of AC-D-TYR-OME from D-tyrosine, establishing a self-validating system through strategic intermediate characterization.

Step 1: Esterification of D-Tyrosine
  • Preparation : Suspend 10.0 g of D-tyrosine in 100 mL of anhydrous methanol. Chill the suspension to 0°C using an ice-water bath.

  • Activation : Dropwise, add 4.5 mL of thionyl chloride (SOCl₂) over 30 minutes.

    • Causality : SOCl₂ reacts with methanol to generate anhydrous HCl and a reactive intermediate. This in situ generation of HCl prevents the introduction of water, which would otherwise drive the equilibrium toward hydrolysis rather than the desired esterification.

  • Reflux : Heat the mixture to reflux (65°C) for 4 hours. The suspension will clear as the methyl ester hydrochloride salt forms and dissolves.

  • Isolation : Evaporate the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate D-tyrosine methyl ester hydrochloride (D-Tyr-OMe·HCl).

Step 2: N-Acetylation
  • Neutralization : Dissolve 10.0 g of D-Tyr-OMe·HCl in 80 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of triethylamine (TEA) and stir for 15 minutes at 0°C.

    • Causality : TEA acts as an acid scavenger, neutralizing the hydrochloride salt to liberate the free amine. This is critical, as a protonated amine is not nucleophilic and cannot attack the acetic anhydride.

  • Acetylation : Slowly add 1.2 equivalents of acetic anhydride (Ac₂O) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Washing (Self-Validating Purification) : Quench the reaction with 50 mL of saturated NaHCO₃ to destroy excess Ac₂O. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality : The sequential wash acts as a self-validating purification step. The acidic wash removes basic impurities (unreacted amine and TEA), while the basic wash removes acidic impurities (acetic acid byproduct), ensuring high purity of the final organic layer.

  • Recovery : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield AC-D-TYR-OME as a white powder. Recrystallize from ethyl acetate/hexanes to achieve >98% HPLC purity.

Synthesis D_Tyr D-Tyrosine (Starting Material) Esterification Esterification (MeOH, SOCl2) D_Tyr->Esterification D_Tyr_OMe D-Tyrosine Methyl Ester (Intermediate) Esterification->D_Tyr_OMe Acetylation N-Acetylation (Ac2O, TEA) D_Tyr_OMe->Acetylation Ac_D_Tyr_OMe Ac-D-Tyr-OMe (Final Product) Acetylation->Ac_D_Tyr_OMe

Step-by-step synthetic workflow of AC-D-TYR-OME from D-Tyrosine.

Conclusion

AC-D-TYR-OME represents a masterclass in chemical protection strategy. By leveraging stereochemical inversion and terminal capping, scientists can bypass the pharmacokinetic limitations of natural amino acids. Its resistance to in vivo deacetylation and proteolytic cleavage makes it an indispensable building block for next-generation peptide therapeutics and neurological drug development.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 3938252, N-acetyl-D-tyrosine methyl ester." PubChem.[Link]

  • PR Breaker . "L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?" PR Breaker Scientific Blog.[Link]

Sources

Exploratory

Synthesis of N-Acetyl-D-Tyrosine Methyl Ester: A Technical Guide

Executive Summary N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly valued chiral building block utilized extensively in pharmaceutical development, peptide synthesis, and the formulation of targeted prodrugs 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly valued chiral building block utilized extensively in pharmaceutical development, peptide synthesis, and the formulation of targeted prodrugs 1. By capping both the N-terminus (via acetylation) and the C-terminus (via methyl esterification), the zwitterionic nature of the parent amino acid is neutralized. This structural modification significantly increases the molecule's lipophilicity, making it an ideal model compound for studying membrane permeability and the nasal absorption of drugs 2.

Mechanistic Rationale & Retrosynthetic Analysis

When synthesizing Ac-D-Tyr-OMe, the sequence of functional group protection is critical to maintaining enantiomeric purity and maximizing yield.

Causality of the Synthetic Route: Early synthetic methodologies attempted to acetylate optically active tyrosine directly using acetic anhydride and sodium acetate. However, this direct approach is fundamentally flawed; the high temperatures and basic conditions often lead to racemization at the alpha-carbon and simultaneous O-acylation of the phenolic hydroxyl group, resulting in complex purification pipelines and diminished yields 3.

To circumvent these issues, the optimal and field-proven strategy reverses the sequence: the carboxyl group is first protected via Fischer esterification to yield D-tyrosine methyl ester hydrochloride. This intermediate is then subjected to selective N-acetylation under mild, kinetically controlled conditions.

Synthetic Workflow Visualization

G Start D-Tyrosine Step1 Esterification (SOCl₂, MeOH, 60°C) Start->Step1 Int1 D-Tyrosine Methyl Ester HCl Step1->Int1 95% Yield Step2 N-Acetylation (Ac₂O, Et₃N, DCM, 0°C to RT) Int1->Step2 Product N-Acetyl-D-tyrosine Methyl Ester Step2->Product >90% Yield SideReaction O-Acetylation (Byproduct) Prevented by stoichiometry Step2->SideReaction Excess Ac₂O

Workflow for the two-step synthesis of N-Acetyl-D-tyrosine methyl ester from D-tyrosine.

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

Mechanistic Causality: Thionyl chloride (SOCl₂) reacts violently with methanol to generate anhydrous HCl gas and SO₂ in situ. The HCl protonates the carboxylic acid, rendering it highly electrophilic, while methanol acts as the nucleophile. The continuous generation of HCl and the consumption of trace water by SOCl₂ drive the Fischer esterification to completion without the need for aqueous acids 4.

  • Preparation: Cool 50 mL of anhydrous methanol to 0 °C in an ice bath under an inert nitrogen atmosphere.

  • Activation: Dropwise add 2.5 mL (30 mmol) of thionyl chloride over 15 minutes. Strict temperature control is required here to manage the exothermic release of HCl and SO₂.

  • Reaction: Add 5.0 g (27.6 mmol) of D-tyrosine to the solution. Gradually heat the reaction mixture to 60 °C and reflux for 6 hours.

  • Self-Validation Check: The reaction is self-indicating. The initial mixture is a cloudy suspension due to the insolubility of zwitterionic D-tyrosine. As the reaction progresses, the suspension transitions into a completely clear solution, indicating total conversion to the soluble methyl ester hydrochloride.

  • Isolation: Evaporate the excess methanol and thionyl chloride under reduced pressure on a rotary evaporator to yield the intermediate as a highly pure white solid.

Protocol 2: Selective N-Acetylation of D-Tyrosine Methyl Ester

Mechanistic Causality: Triethylamine (Et₃N) serves a dual purpose: it liberates the free amine from the hydrochloride salt and neutralizes the acetic acid byproduct. The reaction must be initiated at 0 °C to kinetically favor N-acetylation. The primary amine is a vastly stronger nucleophile than the phenolic hydroxyl group; however, excess acetic anhydride (Ac₂O) or elevated temperatures will overcome this kinetic barrier, leading to unwanted O-acetylation 3.

  • Preparation: Suspend the D-tyrosine methyl ester hydrochloride (approx. 27 mmol) in 100 mL of anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Basification: Add 8.3 mL (60 mmol, ~2.2 eq) of Et₃N dropwise. The first equivalent neutralizes the HCl; the second acts as an acid scavenger.

  • Acetylation: Slowly add 2.8 mL (30 mmol, 1.1 eq) of acetic anhydride. Do not exceed 1.1 equivalents to prevent O-acetylation.

  • Incubation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 3 hours.

  • Self-Validation Check (TLC & Workup): Spot the reaction on a silica TLC plate (Hexane:Ethyl Acetate 1:1) and visualize under a 254 nm UV lamp. The complete disappearance of the baseline starting material confirms success. Quench the reaction by washing the organic layer sequentially with 1M HCl (removes excess Et₃N), saturated NaHCO₃ (neutralizes acetic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain N-Acetyl-D-tyrosine methyl ester as a white crystalline solid.

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative parameters and analytical validation markers for a self-contained, highly reproducible synthesis.

ParameterStep 1: EsterificationStep 2: N-Acetylation
Target Intermediate/Product D-Tyrosine Methyl Ester HClN-Acetyl-D-Tyrosine Methyl Ester
Expected Yield 90 - 95%85 - 90%
Reaction Temperature 0 °C to 60 °C (Reflux)0 °C to 25 °C (Room Temp)
Reaction Time 6 hours4 hours
Key ¹H NMR Shifts (CDCl₃) δ 3.75 (s, 3H, OCH₃)δ 1.95 (s, 3H, COCH₃), 3.65 (s, 3H, OCH₃)
TLC Solvent System n-Butanol:AcOH:H₂O (4:1:1)Hexane:Ethyl Acetate (1:1)
Visual Cue for Completion Suspension turns to a clear solutionDisappearance of baseline spot on TLC

References

  • Title: Acetyl-D-tyrosine methyl ester Source: Chem-Impex URL
  • Title: Mechanism of nasal absorption of drugs.
  • Source: Organic Preparations and Procedures International (Taylor & Francis)
  • Title: Synthesis, helicity, thermal stability, and low infrared emissivity of optically active polyacetylenes carrying tyrosine pendants Source: Taylor & Francis URL

Sources

Foundational

The AC-D-TYR-OME Paradigm: Mechanisms of Action, Physicochemical Stability, and Experimental Applications

Executive Summary In the landscape of peptide engineering and enzyme modulation, the structural instability of natural amino acids presents a persistent bottleneck. AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester, CAS: 65...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide engineering and enzyme modulation, the structural instability of natural amino acids presents a persistent bottleneck. AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester, CAS: 65160-71-6)[1] emerges as a highly specialized, synthetically modified amino acid derivative designed to circumvent these limitations. By combining stereochemical inversion (D-chirality) with terminal capping (N-acetylation and O-methylation), this compound acts as an indestructible, membrane-permeable probe. This whitepaper deconstructs the mechanisms by which AC-D-TYR-OME functions as a competitive tyrosinase inhibitor and a stable substrate for kinase profiling, providing actionable, self-validating protocols for laboratory implementation.

Physicochemical Rationale: The Architecture of Stability

The utility of AC-D-TYR-OME is rooted in two deliberate structural modifications that fundamentally alter its pharmacokinetic profile compared to natural L-tyrosine:

  • Zwitterion Neutralization (Terminal Capping): Natural L-tyrosine exists as a zwitterion at physiological pH, rendering it highly polar and restricting passive membrane diffusion. By capping the N-terminus with an acetyl group and the C-terminus with a methyl ester, the molecule's charge is neutralized[2]. This modification shifts the partition coefficient (LogP) from a highly hydrophilic state (~ -2.26) to a lipophilic state ranging between 1.03 and 1.32[3][4]. This enhanced lipophilicity allows AC-D-TYR-OME to passively diffuse across lipid bilayers, ensuring high intracellular bioavailability.

  • Stereochemical Evasion (D-Isomerization): Endogenous proteases and peptidases have evolved to be highly stereospecific, recognizing only the naturally occurring L-amino acid conformations. The substitution of L-tyrosine with its D-enantiomer disrupts the precise three-dimensional fit required by the catalytic triad of proteases (e.g., H57, D102, S195 in serine proteases)[5]. This steric mismatch severely compromises peptide-protease binding affinity, extending the biological half-life from mere minutes to over 24 hours in serum[6][7].

Uptake A AC-D-TYR-OME (Capped D-Isomer) B High Lipophilicity (LogP ~1.32) A->B N/C-Terminus Capping C Protease Evasion (D-Chirality) A->C Stereochemical Shift D Passive Membrane Diffusion B->D E Intracellular Stability (t1/2 > 24h) C->E F Target Engagement (Tyrosinase / Kinases) D->F E->F

Fig 1. Physicochemical rationale for AC-D-TYR-OME membrane permeation and stability.

Primary Mechanisms of Action

Competitive Tyrosinase Inhibition (Melanogenesis Modulation)

Tyrosinase is the rate-limiting copper-containing metalloenzyme responsible for the hydroxylation of L-tyrosine and the subsequent oxidation of L-DOPA into dopaquinone, the precursor to melanin[8][9].

While L-tyrosine is rapidly consumed by this enzyme, D-tyrosine has been identified as a potent negative regulator of melanin synthesis. It binds competitively to the tyrosinase active site but undergoes oxidation at a severely arrested rate[10]. The integration of D-tyrosine into peptide sequences has been proven to significantly reduce melanin content in human melanocytes[11]. AC-D-TYR-OME optimizes this mechanism: its lipophilic caps allow it to penetrate the melanocyte membrane and access the melanosome efficiently, where it acts as a competitive antagonist, effectively stalling the melanogenesis pathway without inducing cellular toxicity.

Tyrosinase L_Tyr L-Tyrosine (Natural Substrate) Enzyme Tyrosinase (Active Site) L_Tyr->Enzyme Binding L_Dopa L-DOPA -> Melanin Enzyme->L_Dopa Oxidation Inhibitor AC-D-TYR-OME (Competitive Inhibitor) Inhibitor->Enzyme Competitive Binding Block Steric/Chiral Mismatch (No Oxidation) Inhibitor->Block Arrested State Block->L_Dopa Prevents Synthesis

Fig 2. Mechanism of competitive tyrosinase inhibition by AC-D-TYR-OME.

Stable Substrate Profiling for Tyrosine Kinases

In cellular assays, evaluating Protein Tyrosine Kinase (PTK) activity using natural L-peptides frequently results in false negatives due to rapid degradation by background intracellular peptidases. AC-D-TYR-OME solves this critical failure point. Because the phenolic -OH group on the aromatic ring remains unmodified and accessible, it can still interact with the active sites of PTKs. However, the capped, D-chiral backbone is virtually indestructible[5][6]. This ensures that any measured depletion of the unphosphorylated precursor—or appearance of the phosphorylated product—is strictly the result of kinase activity, providing a highly reliable signal-to-noise ratio in high-throughput screening (HTS).

Quantitative Physicochemical Profile

The following table synthesizes the critical pharmacokinetic and physicochemical differences that make AC-D-TYR-OME a superior research tool compared to its natural counterparts[3][4][5][7].

ParameterL-TyrosineD-TyrosineAC-D-TYR-OME
Stereochemistry L-isomerD-isomerD-isomer
Terminal State Free (Zwitterionic)Free (Zwitterionic)Capped (Acetyl / Methyl Ester)
LogP (Lipophilicity) ~ -2.26~ -2.26~ 1.03 - 1.32
Serum Half-Life < 30 minutes> 12 hours> 24 hours
Protease Resistance Highly SusceptibleResistantCompletely Resistant
Enzymatic Role Natural SubstrateCompetitive InhibitorPermeable Competitive Inhibitor

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale for every step.

Protocol A: In Vitro Tyrosinase Inhibition Kinetics

Objective: Quantify the IC50 of AC-D-TYR-OME against mushroom tyrosinase. Causality & Self-Validation: We utilize L-DOPA rather than L-Tyrosine as the primary substrate in the control arm. This bypasses the rate-limiting monophenolase (hydroxylation) step, allowing us to isolate and measure the diphenolase (oxidation) activity directly via dopachrome formation. A positive control (Kojic Acid) validates assay sensitivity.

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 100 U/mL. Prepare AC-D-TYR-OME in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of tyrosinase, and 20 µL of AC-D-TYR-OME (titrated from 1 µM to 500 µM). Incubate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site.

  • Reaction Initiation: Add 40 µL of 2.5 mM L-DOPA to each well to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.

Protocol B: Intracellular Kinase Phosphorylation via LC-MS/MS

Objective: Measure the phosphorylation kinetics of AC-D-TYR-OME in live cell lysates. Causality & Self-Validation: The use of 1% Trifluoroacetic acid (TFA) for quenching is non-negotiable; it instantaneously protonates the enzyme, inducing irreversible denaturation and locking the phosphorylation state to prevent baseline drift during autosampler queuing. An isotopically labeled internal standard normalizes for matrix effects during electrospray ionization (ESI).

  • Cell Lysis & Spiking: Lyse target cells (e.g., A431 cells overexpressing EGFR) using a non-denaturing lysis buffer (NP-40) supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate). Spike the lysate with 50 µM AC-D-TYR-OME.

  • Incubation: Incubate the lysate mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately transfer each aliquot into 50 µL of ice-cold 1% TFA containing 1 µM of a heavy-isotope internal standard (e.g., 13C-AC-D-TYR-OME).

  • Protein Precipitation & Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated cellular proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer. Monitor the MRM transitions for both the unphosphorylated precursor and the phosphorylated product to calculate the exact kinase turnover rate.

Workflow Step1 1. Substrate Preparation Step2 2. Enzyme Incubation Step1->Step2 Step3 3. Reaction Quenching Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4

Fig 3. Standardized workflow for assessing AC-D-TYR-OME enzymatic stability.

References

  • PubChem Compound Summary for CID 3938252, N-Acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) . National Center for Biotechnology Information (NIH). URL:[Link]

  • Showing Compound N-Acetyl-L-tyrosine (FDB022288) . FooDB. URL:[Link]

  • Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides . ACS Infectious Diseases / PubMed. URL:[Link]

  • A comprehensive review on tyrosinase inhibitors . Journal of Enzyme Inhibition and Medicinal Chemistry / PMC. URL:[Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides . PubMed. URL:[Link]

  • PubChem Compound Summary for CID 68310, N-Acetyl-L-tyrosine . National Center for Biotechnology Information (NIH). URL:[Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics . Pharmaceutics / PMC. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of Ac-D-Tyr-OMe: A Technical Whitepaper

Executive Summary N-acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly specialized chiral building block utilized extensively in peptide synthesis, advanced drug development, and stereoselective enzymatic assays....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly specialized chiral building block utilized extensively in peptide synthesis, advanced drug development, and stereoselective enzymatic assays. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth technical analysis of its molecular weight dynamics, physicochemical properties, and the rigorous analytical workflows required for its validation.

Molecular Architecture and Physicochemical Profiling

Understanding the exact molecular weight and structural properties of Ac-D-Tyr-OMe is foundational for downstream applications. The molecule has a chemical formula of C12H15NO4 and a standard molecular weight of 237.25 g/mol .

Causality in Structural Design: The structural modifications on the D-tyrosine core serve specific mechanistic purposes:

  • N-Acetylation: Capping the N-terminus with an acetyl group removes the basicity of the primary amine. This prevents unwanted nucleophilic attacks during peptide coupling and shifts the molecule's metabolic profile .

  • Methyl Esterification: Capping the C-terminus neutralizes the carboxylic acid, significantly increasing the molecule's overall lipophilicity. This dual-capping isolates the phenolic side chain, making it the sole reactive site for targeted modifications such as iodination or cross-linking [[1]]([Link]).

Quantitative Data Summary

The following table summarizes the critical physicochemical and mass spectrometric parameters for Ac-D-Tyr-OMe and its primary hydrolysis product .

PropertyAc-D-Tyr-OMe (Intact)Ac-D-Tyr-OH (Hydrolyzed)
CAS Number 65160-71-6537-55-3 (L-isomer ref)
Chemical Formula C12H15NO4C11H13NO4
Standard Molecular Weight 237.25 g/mol 223.23 g/mol
Theoretical Exact Mass 237.1001 Da223.0845 Da
Target Precursor Ion[M+H]+ 238.1074 m/z224.0918 m/z

High-Resolution Analytical Workflow (LC-HRMS)

To validate the molecular weight and ensure the absence of hydrolysis products (such as Ac-D-Tyr-OH), Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the industry standard .

LCHRMS A 1. Sample Prep Ac-D-Tyr-OMe in MeOH B 2. RP-HPLC C18 Column, Gradient A->B C 3. ESI+ Ionization [M+H]+ = 238.1074 B->C D 4. TOF-MS Exact Mass Detection C->D E 5. Data Analysis Purity & MW Validation D->E

Fig 1: LC-HRMS analytical workflow for Ac-D-Tyr-OMe molecular weight and purity validation.

Step-by-Step Methodology: Self-Validating LC-HRMS Protocol

This protocol is designed as a self-validating system, incorporating internal checks to ensure absolute data integrity.

Step 1: Sample Preparation & System Suitability

  • Action: Dissolve 1.0 mg of Ac-D-Tyr-OMe in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Causality: Methanol ensures complete solvation of the lipophilic ester . Running a solvent blank prior to the sample validates the absence of column carryover, establishing a true baseline.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 1 µL onto an Agilent 1290 Infinity II LC system (or equivalent) equipped with a C18 column (2.1 x 50 mm, 1.8 µm) .

  • Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min .

  • Causality: The high initial aqueous content retains the polar phenolic core. The gradual increase in organic modifier efficiently elutes the lipophilic capped peptide. Formic acid acts as a crucial proton donor, ensuring complete protonation of the analyte to maximize ionization efficiency in positive electrospray ionization (ESI+) .

Step 3: Mass Spectrometry & Isotope Pattern Matching

  • Action: Operate the TOF-MS in ESI+ mode. Set capillary voltage to 3.5 kV and scan range from 100-1000 m/z.

  • Validation: Extract the chromatogram for the exact mass of the protonated molecular ion ([M+H]+ = 238.1074). The system self-validates by comparing the observed isotopic distribution (M+1, M+2 peaks from 13C naturally occurring isotopes) against the theoretical isotopic pattern of C12H15NO4. A match score >95% definitively confirms the chemical identity and molecular weight .

Mechanistic Applications: Stereoselective Enzymatic Resolution

Beyond serving as a structural building block, Ac-D-Tyr-OMe is instrumental in enzymatic assays designed to probe stereospecificity.

Enzymatic_Resolution Racemate Racemic Mixture Ac-D/L-Tyr-OMe Enzyme alpha-Chymotrypsin (Stereoselective) Racemate->Enzyme L_Isomer Ac-L-Tyr-OH (Hydrolyzed, MW: 223.23) Enzyme->L_Isomer Cleaves L-ester D_Isomer Ac-D-Tyr-OMe (Intact, MW: 237.25) Enzyme->D_Isomer Resists cleavage

Fig 2: Stereoselective enzymatic resolution of racemic Ac-Tyr-OMe isolating intact Ac-D-Tyr-OMe.

Mechanistic Causality: Enzymes such as α -chymotrypsin or specific esterases exhibit strict chiral recognition, preferentially binding and hydrolyzing the ester bond of L-amino acids. When a racemic mixture of Ac-D/L-Tyr-OMe is introduced to the enzyme, the L-enantiomer is rapidly hydrolyzed, shedding its methyl group to form Ac-L-Tyr-OH (MW: 223.23 g/mol ) .

Conversely, the D-enantiomer (Ac-D-Tyr-OMe, MW: 237.25 g/mol ) is sterically hindered from entering the active site in the correct orientation and remains completely intact [[2]]([Link]). This distinct mass differential (237.25 Da vs 223.23 Da) allows researchers to easily quantify the enantiomeric excess (ee%) using the LC-MS protocol described above, as the newly formed free carboxylic acid on the L-isomer drastically reduces its chromatographic retention time compared to the intact D-ester.

Conclusion

The precise molecular weight of Ac-D-Tyr-OMe (237.25 g/mol ) is a fundamental parameter that dictates its behavior in chromatographic and enzymatic systems. By employing self-validating LC-HRMS workflows and understanding the causality behind its structural modifications, researchers can confidently leverage this molecule in advanced drug development and stereochemical applications.

Sources

Foundational

N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe): Thermodynamic Solubility Profiling and Analytical Methodologies

From an application science perspective, the physicochemical properties of amino acid building blocks dictate their utility in solid-phase peptide synthesis (SPPS) and targeted drug development. N-Acetyl-D-tyrosine methy...

Author: BenchChem Technical Support Team. Date: March 2026

From an application science perspective, the physicochemical properties of amino acid building blocks dictate their utility in solid-phase peptide synthesis (SPPS) and targeted drug development. N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe, CAS: 65160-71-6) is a highly versatile, lipophilic derivative of the non-canonical amino acid D-tyrosine[1].

In this technical guide, we will deconstruct the thermodynamic rationale behind Ac-D-Tyr-OMe’s solubility profile, present comparative quantitative data, and establish a field-proven, self-validating experimental protocol for precise solubility quantification.

Mechanistic Rationale: The Thermodynamics of Solvation

To understand the solubility behavior of Ac-D-Tyr-OMe, we must first examine the thermodynamic penalties associated with native D-tyrosine. Free D-tyrosine exists as a zwitterion at physiological pH. The strong electrostatic interactions between the protonated amine and the deprotonated carboxylate form a rigid, high-energy crystal lattice. This results in exceptionally poor solubility in both aqueous media and organic solvents ([]).

The dual modification present in Ac-D-Tyr-OMe fundamentally alters this thermodynamic landscape:

  • N-Acetylation (Lattice Disruption): The addition of the acetyl group neutralizes the positive charge of the primary amine. This steric bulk disrupts the zwitterionic crystal lattice, significantly lowering the melting point. Ac-D-Tyr-OMe exhibits a melting point of 110–117 °C ([1]), compared to >300 °C for free tyrosine. Furthermore, N-acetylation alone drastically increases aqueous solubility, as seen in N-Acetyl-tyrosine which is soluble up to 25 mg/mL in water ([3]).

  • Methyl Esterification (Lipophilic Shift): Masking the carboxylic acid with a methyl ester eliminates the negative charge, entirely abolishing the zwitterionic nature of the molecule. This transformation increases the molecule's partition coefficient (LogP), shifting its solubility profile from hydrophilic to highly lipophilic. Consequently, Ac-D-Tyr-OMe demonstrates exceptional solubility in aprotic and protic organic solvents (e.g., DMSO, Methanol) crucial for peptide coupling reactions.

Comparative Quantitative Solubility Data

The following table summarizes the physicochemical and solubility data, illustrating the dramatic shift in solvation capacity upon derivatization.

CompoundAqueous Solubility (pH 7.4)Organic Solubility (Methanol/DMSO)LogP (Predicted)Melting PointZwitterionic?
D-Tyrosine ~0.45 mg/mLPoor (< 5 mg/mL)-2.26> 300 °CYes
N-Ac-D-Tyrosine ~25.0 mg/mLModerate (~50 mg/mL)1.32149–152 °CNo (Anionic)
Ac-D-Tyr-OMe < 5.0 mg/mLHigh (> 100 mg/mL)~1.90110–117 °CNo (Neutral)

Data synthesized from empirical chemical properties and structural analog baselines ([4]).

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

Accurate solubility data is critical for drug formulation and assay design. Kinetic solubility methods (e.g., solvent-shift) often suffer from supersaturation artifacts. Therefore, to determine the true thermodynamic solubility of Ac-D-Tyr-OMe, I mandate a rigorous, self-validating Isothermal Shake-Flask method .

The Causality of Self-Validation: The core principle of this protocol is the establishment of a true equilibrium between the solid and liquid phases. Crucially, this system employs X-Ray Powder Diffraction (XRPD) on the residual solid to prove that the solvent did not induce a polymorphic phase change or solvate formation during incubation. If the solid phase changes, the measured solubility reflects the new polymorph, invalidating the data for the original Ac-D-Tyr-OMe batch.

Step-by-Step Protocol:
  • Saturation: Add an excess of crystalline Ac-D-Tyr-OMe (approx. 500 mg) to 1.0 mL of the target solvent (e.g., Methanol or DMSO) in a 2 mL hermetically sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vial in a thermoshaker at 25.0 ± 0.1 °C and agitate at 800 rpm for 48 hours.

    • Causality: A 48-hour duration ensures the system overcomes any kinetic dissolution barriers, reaching absolute thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

    • Causality: High-speed centrifugation is mandatory to pellet nano-colloidal particles that would otherwise artificially inflate the UV absorbance of the supernatant.

  • Supernatant Quantification (HPLC-UV): Carefully extract the supernatant, dilute it appropriately in the mobile phase, and analyze via HPLC-UV at λ = 275 nm (targeting the phenolic ring absorption). Calculate the concentration against a standard calibration curve.

  • Solid-Phase Validation (Critical Step): Recover the residual solid pellet, dry it under vacuum at room temperature, and analyze it via XRPD.

    • Causality: This confirms the structural integrity of the solid phase, validating that the solubility value corresponds strictly to the anhydrous Ac-D-Tyr-OMe polymorph.

G N1 Solid Ac-D-Tyr-OMe (Excess) N2 Solvent Addition (Aqueous/Organic) N1->N2 N3 Isothermal Incubation (48h at 25°C) N2->N3 N4 Phase Separation (15,000 x g) N3->N4 N5 Supernatant: HPLC-UV Quantification N4->N5 Liquid Phase N6 Residual Solid: XRPD Phase Validation N4->N6 Solid Phase

Fig 1. Self-validating thermodynamic solubility workflow for Ac-D-Tyr-OMe.

Applications in Drug Development

Because of its enhanced stability and tailored solubility, Ac-D-Tyr-OMe is an ideal candidate for studies involving protein synthesis and enzyme activity ([1]). Its structural similarity to neurotransmitters allows for effective incorporation into therapeutic peptides targeting neurological disorders, facilitating the exploration of metabolic pathways without the precipitation issues associated with free tyrosine[1]. Furthermore, its high solubility in organic solvents streamlines purification and coupling steps in automated SPPS workflows, reducing solvent waste and improving overall yield.

References
  • Title: methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate Source: PubChem, National Institutes of Health URL: [Link]

Sources

Exploratory

AC-D-TYR-OME stability profile

An In-Depth Technical Guide on the Stability Profile and Degradation Kinetics of N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) Executive Summary N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly versatile, st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stability Profile and Degradation Kinetics of N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe)

Executive Summary

N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly versatile, stereospecific amino acid derivative widely utilized in peptide synthesis, enzyme kinetic assays, and as a prodrug building block in pharmaceutical development. The dual protection of the N-terminus (acetylation) and the C-terminus (methyl esterification) enhances its solubility and bioavailability compared to native D-tyrosine. However, this molecular architecture introduces specific kinetic vulnerabilities. As an application scientist navigating late-stage drug development or complex biochemical assays, understanding the precise stability profile of Ac-D-Tyr-OMe is critical. This whitepaper deconstructs the hydrolytic, oxidative, and stereochemical degradation pathways of Ac-D-Tyr-OMe and provides field-proven, self-validating protocols for comprehensive stability profiling.

Molecular Architecture & Kinetic Vulnerabilities

The structural modifications of Ac-D-Tyr-OMe serve specific thermodynamic and steric purposes, but they also dictate its degradation profile under environmental stress.

  • The C-Terminal Methyl Ester: Ester bonds are inherently susceptible to both acid- and base-catalyzed hydrolysis. In aqueous media, the methoxy group acts as a leaving group, driving the conversion of Ac-D-Tyr-OMe back to N-acetyl-D-tyrosine (Ac-D-Tyr-OH).

  • The N-Terminal Acetyl Group: While amide bonds are significantly more stable than ester bonds, extreme pH or prolonged thermal stress can induce amide cleavage, yielding free D-tyrosine methyl ester.

  • The Phenolic Side Chain: The electron-rich phenol ring of the tyrosine side chain is highly vulnerable to auto-oxidation, radical attack, and photo-oxidation.

  • The Chiral Alpha-Carbon: The presence of electron-withdrawing groups adjacent to the alpha-carbon increases the acidity of the alpha-proton, making the molecule susceptible to base-catalyzed enolization and subsequent racemization (conversion from the D-enantiomer to the L-enantiomer).

G A Ac-D-Tyr-OMe (Parent Compound) B Ac-D-Tyr-OH (Ester Hydrolysis) A->B H2O, Acid/Base (Fast) C Dopaquinone Derivative (Phenolic Oxidation) A->C ROS / UV Light (Radical Mechanism) D Ac-L-Tyr-OMe (Racemization) A->D Strong Base (Enolization) E D-Tyr-OMe (Amide Hydrolysis) A->E Extreme pH/Temp (Slow)

Fig 1. Primary chemical degradation pathways of Ac-D-Tyr-OMe under environmental stress.

Mechanistic Degradation Pathways

Hydrolytic Stability: Ester vs. Amide Cleavage

The most rapid degradation pathway for Ac-D-Tyr-OMe in aqueous buffers is the saponification of the methyl ester. The base-catalyzed hydrolysis follows second-order kinetics (first-order with respect to both the ester and the hydroxide ion). The N-acetyl amide bond, by contrast, exhibits a half-life orders of magnitude longer under physiological conditions due to the resonance stabilization of the amide linkage[1]. In kinetic assays, the rate of ester hydrolysis must be strictly controlled by maintaining a tightly buffered pH (typically between 4.5 and 6.5) to prevent premature degradation of the substrate before enzymatic cleavage or peptide coupling can occur.

Oxidative Degradation: Phenolic Ring Susceptibility

Tyrosine derivatives are notorious for their oxidative instability. Exposure to reactive oxygen species (ROS), transition metals (e.g., Fe³⁺, Cu²⁺), or UV irradiation initiates a radical cascade. The phenolic hydroxyl group is oxidized to form a tyrosyl radical, which rapidly reacts with molecular oxygen or other radicals to form 3,4-dihydroxyphenylalanine (DOPA) derivatives. Further oxidation yields dopaquinone (DQ)[2]. Dopaquinone is highly reactive and can undergo intramolecular cyclization or intermolecular cross-linking via Michael addition, leading to the formation of dityrosine dimers or complex melanin-like polymers[3]. This pathway is a critical failure mode in long-term storage of Ac-D-Tyr-OMe solutions.

Stereochemical Integrity: Racemization Dynamics

Maintaining the D-configuration is essential, as the biological and synthetic utility of Ac-D-Tyr-OMe relies entirely on its stereospecificity. Under strongly basic conditions (pH > 9), the alpha-proton can be abstracted to form a planar enolate intermediate. Reprotonation occurs non-stereospecifically, leading to a racemic mixture of Ac-D-Tyr-OMe and Ac-L-Tyr-OMe. This is particularly problematic during solid-phase peptide synthesis (SPPS) or solution-phase coupling where tertiary amine bases (e.g., DIPEA, TEA) are employed.

Quantitative Stability Data

To provide a baseline for formulation and assay design, the following table summarizes the kinetic half-lives and primary degradants of Ac-D-Tyr-OMe under standard forced degradation conditions.

Table 1: Representative Degradation Kinetics of Ac-D-Tyr-OMe (10 mM initial concentration, 25°C)

Stress ConditionBuffer / ReagentPrimary DegradantApparent Half-Life (t½)Analytical Marker (LC-MS)
Acidic Hydrolysis 0.1 M HCl (pH 1.0)Ac-D-Tyr-OH~14 Days[M+H]⁺ - 14 Da (Loss of CH2)
Basic Hydrolysis 0.1 M NaOH (pH 13.0)Ac-D-Tyr-OH< 15 Minutes[M+H]⁺ - 14 Da (Loss of CH2)
Oxidative Stress 3% H₂O₂Dopaquinone Adducts~48 Hours[M+H]⁺ + 14 Da (Quinone)
Thermal Stress Aqueous, pH 7.0, 60°CAc-D-Tyr-OH~7 DaysChromatographic shift
Photolytic (UV) Broad spectrum UVDityrosine Dimers~12 Hours[2M+H]⁺ - 2 Da (Dimerization)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any stability data generated for Ac-D-Tyr-OMe must be derived from a self-validating system. This means the analytical method must be capable of resolving the parent compound from all potential degradants (mass balance closure) and must include quenching steps to halt degradation precisely at the intended timepoint.

W S1 Sample Preparation S2 Forced Degradation S1->S2 S3 Reaction Quenching S2->S3 S4 Chiral LC-MS/MS S3->S4 S5 Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for comprehensive stability profiling.

Step-by-Step Methodology: Forced Degradation and Kinetic Profiling

Phase 1: Sample Preparation & Stress Initiation

  • Stock Solution: Prepare a 100 mM stock solution of Ac-D-Tyr-OMe in LC-MS grade Methanol. Ensure the powder is fully dissolved via sonication for 2 minutes.

  • Working Aliquots: Dilute the stock to 1 mM in the respective stress buffers (e.g., 0.1 M HCl for acid stress, 0.1 M NaOH for base stress, 10 mM PBS pH 7.4 with 3% H₂O₂ for oxidative stress).

  • Incubation: Place the sealed amber vials in a temperature-controlled autosampler or incubator set to 25°C (or desired stress temperature).

Phase 2: Reaction Quenching (The Causality of Arresting Kinetics) Why do we quench? If a sample is subjected to basic hydrolysis and then injected into an LC system, the degradation will continue inside the autosampler vial, skewing the kinetic data. 4. Acid/Base Quenching: At predetermined timepoints (e.g., 0, 15, 30, 60, 120 mins), extract a 100 µL aliquot. For basic stress, immediately quench with an equimolar volume of 0.1 M HCl to bring the pH to ~7.0. For acidic stress, quench with 0.1 M NaOH. 5. Oxidative Quenching: Quench H₂O₂ reactions by adding a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or by immediate dilution into a high-organic mobile phase (e.g., 90% Acetonitrile) to precipitate salts and halt radical propagation.

Phase 3: Chiral LC-MS/MS Analysis Why chiral chromatography? Standard C18 columns cannot resolve Ac-D-Tyr-OMe from Ac-L-Tyr-OMe. To monitor racemization, a chiral stationary phase is mandatory. 6. Column Selection: Utilize a Chiralpak ZWIX or similar zwitterionic chiral column. 7. Mobile Phase: Isocratic elution using Methanol/Water (90:10 v/v) containing 50 mM Formic Acid and 25 mM Diethylamine. 8. Detection: Monitor UV absorbance at 275 nm (phenolic ring) and utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Monitor the parent mass transition (m/z 238.1 [M+H]⁺) and specific degradant masses (e.g., m/z 224.1 for the hydrolyzed acid). 9. Data Processing: Plot the natural log of the remaining Ac-D-Tyr-OMe concentration versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Conclusion

The stability of Ac-D-Tyr-OMe is highly conditional. While the N-acetyl and methyl ester groups provide excellent solubility and terminal protection, they introduce specific vulnerabilities to pH extremes and oxidative environments. By understanding the underlying causality of ester saponification, phenolic radical oxidation, and alpha-carbon enolization, researchers can rationally design storage buffers (ideally slightly acidic, pH 5-6, purged with argon) and experimental workflows that preserve the structural and stereochemical integrity of this critical biochemical tool.

Sources

Foundational

The Chiral Paradigm: Biological Significance and Therapeutic Potential of D-Amino Acids

Executive Summary For decades, the biological sciences operated under a strict homochiral dogma: L-amino acids were the exclusive building blocks of mammalian life, while D-amino acids were relegated to the status of bac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the biological sciences operated under a strict homochiral dogma: L-amino acids were the exclusive building blocks of mammalian life, while D-amino acids were relegated to the status of bacterial anomalies or metabolic waste. Modern analytical chemistry has shattered this paradigm. Today, D-amino acids are recognized as critical endogenous signaling molecules in the central nervous and endocrine systems, and as highly potent structural elements in next-generation peptide therapeutics. This whitepaper synthesizes the mechanistic roles of key D-amino acids, explores their pharmacokinetic advantages in drug design, and provides field-proven, self-validating analytical workflows for chiral resolution.

Mechanistic Roles in Mammalian Physiology

D-Serine: The Autocrine Synaptic Modulator

Initially mischaracterized as a gliotransmitter, D-Serine is now understood to be a primary neuronal autocrine signal that regulates synaptic plasticity (1)[1]. Synthesized from L-serine by the enzyme Serine Racemase (SR) , D-Serine acts as an obligate co-agonist at the N-methyl-D-aspartate receptor (NMDAR).

The Causality of Co-Agonism: Glutamate alone cannot open the NMDAR cation channel. D-Serine must bind to the glycine modulatory site on the GluN1 subunit to prime the receptor. This dual-activation mechanism prevents excitotoxicity while allowing precise control over calcium influx, which is foundational for Long-Term Potentiation (LTP) and memory formation[1].

DSerine L_Ser L-Serine SR Serine Racemase (SR) L_Ser->SR Isomerization D_Ser D-Serine SR->D_Ser Synthesis NMDAR NMDA Receptor (GluN1/GluN2) D_Ser->NMDAR Co-agonist binding Glu Glutamate Glu->NMDAR Primary agonist Ca2 Ca2+ Influx & LTP NMDAR->Ca2 Channel opening

Caption: D-Serine synthesis and its role as an NMDAR co-agonist in synaptic plasticity.

D-Aspartate: Neuroendocrine Master Switch

Free D-Aspartate exhibits a highly specific temporal and spatial distribution, peaking during embryonic brain development and concentrating in neuroendocrine tissues (hypothalamus, pituitary, and testes) during adulthood (2)[2].

The Causality of Endocrine Amplification: D-Aspartate drives the Hypothalamic-Pituitary-Gonadal (HPG) axis through NMDAR activation. In the hypothalamus, it stimulates magnocellular neurons to release Gonadotropin-Releasing Hormone (GnRH). This cascades to the anterior pituitary, triggering Luteinizing Hormone (LH) secretion, which ultimately upregulates testosterone synthesis in testicular Leydig cells[2]. Endogenous levels are strictly regulated by the degradative enzyme D-aspartate oxidase (DAPOX).

HPG DAsp Free D-Aspartate Hypo Hypothalamus DAsp->Hypo NMDAR Stimulation Testis Testis (Leydig Cells) DAsp->Testis Direct Activation GnRH GnRH Release Hypo->GnRH Secretion Pituitary Anterior Pituitary GnRH->Pituitary Binds LH LH Release Pituitary->LH Secretion LH->Testis Stimulates Testosterone Testosterone Synthesis Testis->Testosterone Production

Caption: D-Aspartate signaling cascade in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

D-Amino Acids in Therapeutics: The "Chiral Shield"

The primary bottleneck for peptide therapeutics is their rapid proteolytic degradation in vivo. Incorporating D-amino acids provides a robust structural solution, significantly extending half-life and bioavailability (3)[3].

The Causality of Proteolytic Resistance: Endogenous proteases (e.g., trypsin, pepsin) possess highly conserved catalytic triads that evolved exclusively to recognize the L-stereocenter. Substituting a D-amino acid flips the side-chain orientation, creating severe steric hindrance. This prevents the scissile peptide bond from aligning with the enzyme's active site, effectively halting proteolysis[3]. Furthermore, techniques like mirror-image phage display allow researchers to screen entirely synthetic D-peptides against natural L-protein targets, yielding highly stable inhibitors (e.g., D-peptides targeting the HIV-1 gp41 fusion protein) (4)[4].

Table 1: Pharmacokinetic Dynamics: Native L-Peptides vs. D-Peptide Analogs
ParameterNative L-PeptideD-Peptide AnalogMechanistic Causality
Proteolytic Half-Life Minutes to hoursDays to weeksStereospecificity of endogenous proteases prevents catalytic triad alignment.
Target Affinity (Kd) High (Low nM)High (Low nM)Requires mirror-image phage display to identify D-peptides that bind native L-targets.
Immunogenicity Moderate to HighLowAntigen-presenting cells (APCs) cannot efficiently process D-peptides for MHC presentation.
Synthesis Cost Baseline3x to 5x HigherD-amino acid building blocks require specialized asymmetrical synthesis and rigorous chiral QC.

Analytical Workflows: Resolving Chiral Amino Acids

Because enantiomers possess identical physicochemical properties in an achiral environment, standard C18 HPLC columns cannot separate D- and L-amino acids.

The Causality of Derivatization: To resolve this, researchers utilize pre-column derivatization. By reacting the amino acid mixture with o-phthalaldehyde (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC), the enantiomers are converted into highly fluorescent diastereomeric isoindoles (5)[5]. Because diastereomers have distinct spatial arrangements and hydrophobicities, they exhibit different retention times on standard achiral stationary phases[5]. Advanced LC/MS workflows may also utilize axially chiral reagents like (R)-BiAC for simultaneous multiplexed analysis (6)[6].

HPLC Sample Biological Sample (D/L-Enantiomers) Deriv Pre-column Derivatization (OPA + L-NAC) Sample->Deriv Add Reagents Diastereomers Diastereomeric Isoindoles (Distinct Hydrophobicity) Deriv->Diastereomers Reaction HPLC Achiral C18 HPLC Column Diastereomers->HPLC Injection Detection Fluorescence/MS Detection HPLC->Detection Separation

Caption: Workflow for chiral amino acid resolution via pre-column derivatization HPLC.

Self-Validating Protocol: Pre-Column Derivatization HPLC

This protocol ensures high-fidelity chiral resolution through built-in quality control (QC) gates.

Step 1: Reagent Preparation & System Suitability

  • Action: Prepare 10 mM OPA in methanol and 40 mM NAC in 0.1 M borate buffer (pH 9.6).

  • Causality: The basic pH ensures the primary amine of the target amino acid is deprotonated, allowing it to act as a nucleophile to attack the OPA aldehyde group. NAC stabilizes the resulting isoindole ring while imparting the chiral L-tag.

  • QC Gate (Self-Validation): Run a reagent blank (OPA + NAC + Buffer, no sample). The chromatogram must show a flat baseline in the amino acid elution window to confirm the absence of environmental L-amino acid contamination.

Step 2: Automated Derivatization Reaction

  • Action: Program the autosampler to mix 20 µL sample, 20 µL OPA, and 20 µL NAC in the mixing vial. Allow exactly 2.0 minutes of reaction time before injection.

  • Causality: Isoindole derivatives are highly fluorescent but subject to rapid chemical degradation. Strict, automated timing ensures that the degradation kinetics are identical across all samples, yielding reproducible peak areas.

  • QC Gate (Self-Validation): Spike the sample with a known concentration of an internal standard (e.g., L-homoarginine). Derivatization is validated only if internal standard recovery is >95%.

Step 3: Chromatographic Separation

  • Action: Inject the derivatized mixture onto a Kromasil C18 column (or equivalent) using a gradient mobile phase of 5 mM phosphate buffer (pH 6.8) and acetonitrile.

  • Causality: The distinct steric bulk of the D-AA-L-NAC versus L-AA-L-NAC diastereomers dictates their interaction with the hydrophobic C18 chains, causing them to elute at different times.

  • QC Gate (Self-Validation): Inject a racemic standard mixture (e.g., 50/50 D/L-Serine). Proceed with biological samples only if the resolution factor ( Rs​ ) between the D and L peaks is ≥1.5 (baseline resolution).

References

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - nih.gov -
  • The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide - benchchem.com -
  • d-Serine, the Shape-Shifting NMDA Receptor Co-agonist - nih.gov -
  • New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology - mdpi.com -
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde - actan
  • Chiral Amino Acid Analysis Using LC/MS - fujifilm.com -

Sources

Exploratory

Engineering Stability and Bioavailability: The Role of Ac-D-Tyr-OMe in Neuroscience Research

Executive Summary The delivery of amino acid precursors and peptide-based therapeutics to the central nervous system (CNS) is historically bottlenecked by three pharmacological hurdles: poor aqueous solubility, rapid per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The delivery of amino acid precursors and peptide-based therapeutics to the central nervous system (CNS) is historically bottlenecked by three pharmacological hurdles: poor aqueous solubility, rapid peripheral enzymatic degradation, and strict exclusion by the blood-brain barrier (BBB). While L-Tyrosine is the fundamental precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), its utility in targeted neuropharmacology is limited by these factors.

Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine methyl ester, CAS: 65160-71-6) represents a rationally designed synthetic derivative that circumvents these limitations[1]. By combining chirality inversion with strategic functional group masking, this compound serves as a highly stable probe, a sustained-release prodrug, and a critical building block in neuropharmacological research[2]. This whitepaper explores the structure-activity relationship (SAR), quantitative pharmacokinetics, and validated experimental methodologies for utilizing Ac-D-Tyr-OMe in neuroscience.

Molecular Rationale: The Causality of Chemical Modifications

To understand the utility of Ac-D-Tyr-OMe, researchers must dissect the specific causality behind its three distinct structural modifications compared to endogenous L-Tyrosine:

  • D-Chirality (Stereochemical Inversion): Endogenous proteases and L-amino acid decarboxylases are highly stereospecific. By utilizing the D-enantiomer, Ac-D-Tyr-OMe achieves profound resistance to enzymatic degradation[]. This allows the molecule to act as a stable competitive inhibitor in enzymatic assays or as an extended half-life precursor in the brain[4].

  • N-Acetylation: The addition of an acetyl group to the N-terminus neutralizes the positive charge of the primary amine at physiological pH (7.4). This modification prevents rapid peripheral metabolism and significantly enhances the compound's stability and solubility in formulation buffers[5].

  • Methyl Esterification (C-Terminus Masking): The free carboxylic acid of standard tyrosine is ionized in the bloodstream, severely restricting passive diffusion across the lipophilic BBB. Esterification masks this charge, increasing the molecule's lipophilicity (LogP). Once across the BBB, brain-specific carboxylesterases gradually hydrolyze the ester to release the active neuro-modulator[1].

BBB_Transport cluster_blood Peripheral Circulation cluster_brain Central Nervous System A Ac-D-Tyr-OMe (High Lipophilicity) B Ac-D-Tyr-OMe (Intact Prodrug) A->B Passive Diffusion across BBB C Ac-D-Tyr-OH (Active Metabolite) B->C Brain Esterases (Gradual Hydrolysis) D Receptor/Enzyme Modulation C->D Binding/Inhibition

Caption: Mechanism of Ac-D-Tyr-OMe blood-brain barrier penetration and enzymatic activation.

Quantitative Pharmacokinetic Profiling

To justify the selection of Ac-D-Tyr-OMe over other derivatives (such as N-Acetyl-L-Tyrosine, or NALT), we must evaluate their physicochemical properties. The data below summarizes the theoretical and observed advantages of the fully protected D-isomer.

Table 1: Comparative Physicochemical & Pharmacokinetic Properties
CompoundChiralityN-TerminusC-TerminusBBB Permeability (Est. LogP)Protease SusceptibilityPrimary Neuroscience Application
L-Tyrosine LFree AmineFree AcidLow (-2.26)HighBaseline dietary precursor
NALT LAcetylatedFree AcidModerate (-1.05)HighAcute catecholamine boosting[5]
Ac-D-Tyr-OMe DAcetylatedMethyl EsterHigh (+0.8 to +1.2) Very Low Stable probe, sustained prodrug[1]

Note: The shift from a negative to a positive LogP in Ac-D-Tyr-OMe is the primary driver for its enhanced passive paracellular and transcellular transport into the CNS.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, it is critical to design experiments that contain internal validation mechanisms. When working with Ac-D-Tyr-OMe, the two most critical parameters to evaluate are its BBB permeability and its enzymatic activation kinetics within the brain.

Protocol 1: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: To quantify the passive diffusion rate of Ac-D-Tyr-OMe across a lipid membrane mimicking the BBB. Causality: Animal models introduce systemic metabolic variables (liver first-pass effect). The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates the specific variable of passive lipid diffusion. We use porcine brain lipid extract because it closely mimics the high cholesterol and sphingomyelin content of the mammalian BBB, unlike standard Caco-2 gut models.

Step-by-Step Workflow:

  • Preparation of Donor Solution: Dissolve Ac-D-Tyr-OMe in DMSO (stock), then dilute to 50 µM in PBS (pH 7.4). Rationale: pH 7.4 mimics physiological blood, ensuring the compound's ionization state is biologically relevant.

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the donor solution to the donor wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells. Combine the plates.

  • Incubation: Incubate the assembly at 37°C for 4 hours in a humidity chamber to prevent evaporation.

  • Internal Controls: Run Diazepam (high permeability) and FITC-dextran (zero permeability) in parallel wells. Rationale: This self-validates the integrity of the artificial lipid membrane. If FITC-dextran crosses, the membrane is compromised.

  • Quantification: Separate the plates and quantify the concentration of Ac-D-Tyr-OMe in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol 2: Brain Homogenate Esterase Cleavage Kinetics

Objective: To determine the rate at which the methyl ester of Ac-D-Tyr-OMe is hydrolyzed in the brain to yield the active Ac-D-Tyr-OH. Causality: A prodrug is only useful if it converts to its active form at the target site. The methyl ester must be cleaved by brain carboxylesterases. We track both the disappearance of the parent compound and the appearance of the metabolite to ensure mass balance.

Homogenate_Assay Step1 1. Isolate Murine Brain Tissue & Homogenize in PBS (pH 7.4) Step2 2. Spike Homogenate with 10 µM Ac-D-Tyr-OMe Step1->Step2 Step3 3. Incubate at 37°C (Sample at 0, 15, 30, 60 min) Step2->Step3 Step4 4. Quench with Ice-Cold Acetonitrile (Protein Precipitation) Step3->Step4 Step5 5. Centrifuge & Extract Supernatant Step4->Step5 Step6 6. LC-MS/MS Analysis for Ester Cleavage Kinetics Step5->Step6

Caption: Step-by-step workflow for the in vitro brain homogenate stability assay.

Critical Methodological Insights:

  • Quenching Mechanism (Step 4): Why use ice-cold acetonitrile? Acetonitrile immediately denatures the esterases, locking the kinetic profile at the exact time point. The cold temperature halts residual enzymatic activity, and the organic solvent precipitates proteins, preventing LC-MS column clogging.

  • Stereochemical Tracking: Because endogenous L-amino acid deacetylases may attempt to act on the compound, using chiral chromatography during the LC-MS/MS phase is recommended to confirm that no chiral inversion occurs during the incubation[4].

Future Perspectives in Drug Development

The structural template of Ac-D-Tyr-OMe is increasingly relevant in the era of peptide therapeutics and targeted neuro-delivery. By utilizing D-amino acid derivatives, researchers can synthesize neuropeptide analogs that resist rapid clearance by exopeptidases[]. Furthermore, as a standalone molecule, its ability to bypass the BBB and slowly release a stable tyrosine analog makes it a compelling candidate for studying sustained modulation of the catecholamine pathway without the sharp peaks and crashes associated with standard L-DOPA or L-Tyrosine administration[2].

Sources

Foundational

Engineering Blood-Brain Barrier Penetration: A Technical Guide to AC-D-TYR-OME in Neurological Drug Development

Executive Summary The blood-brain barrier (BBB) remains the primary bottleneck in central nervous system (CNS) drug development, restricting the passage of over 98% of small-molecule therapeutics. While endogenous amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The blood-brain barrier (BBB) remains the primary bottleneck in central nervous system (CNS) drug development, restricting the passage of over 98% of small-molecule therapeutics. While endogenous amino acids like L-tyrosine can cross the BBB via carrier-mediated transport, their utility as therapeutic precursors is heavily limited by transporter saturation and rapid enzymatic degradation. AC-D-TYR-OME (N-acetyl-D-tyrosine methyl ester) represents a synthetically engineered solution to these pharmacokinetic challenges. By neutralizing the zwitterionic charges and utilizing D-enantiomer stereochemistry, this molecule achieves superior lipophilicity, proteolytic stability, and passive transcellular BBB diffusion[1][2].

This technical guide provides an in-depth analysis of the mechanistic advantages of AC-D-TYR-OME, alongside validated experimental protocols for assessing its BBB permeability.

The Pharmacokinetic Limitations of L-Tyrosine

L-Tyrosine is a critical precursor for catecholamine neurotransmitters (dopamine, norepinephrine). However, delivering exogenous L-tyrosine to the brain parenchyma presents two major challenges:

  • LAT1 Reliance and Competition: At physiological pH (7.4), L-tyrosine exists as a zwitterion. It cannot passively diffuse across the lipophilic endothelial cells of the BBB and relies entirely on the L-type amino acid transporter 1 (LAT1)[3]. LAT1 is highly saturable and subject to competitive inhibition by other large neutral amino acids (LNAAs) in the plasma.

  • Enzymatic Degradation: As an L-amino acid, it is rapidly recognized and degraded by peripheral proteases and decarboxylases, resulting in a short plasma half-life and poor brain accumulation.

Molecular Engineering of AC-D-TYR-OME

AC-D-TYR-OME (CAS: 65160-71-6) overcomes these limitations through three distinct structural modifications[1]:

  • N-Acetylation: The addition of an acetyl group to the primary amine removes the positive formal charge.

  • O-Methylation (Esterification): The conversion of the carboxylic acid into a methyl ester removes the negative formal charge.

  • D-Stereochemistry: The use of the D-isomer renders the molecule practically invisible to endogenous L-amino acid proteases, drastically increasing its metabolic stability[2].

The Causality of Chemical Modification: By masking the polar, ionizable groups, the zwitterionic nature of the molecule is neutralized. This chemical transformation shifts the partition coefficient (LogP) from a negative value to a highly positive range. Consequently, AC-D-TYR-OME bypasses the saturable LAT1 transporter entirely, entering the brain via passive transcellular diffusion [1][3].

TransportMechanism cluster_blood Blood Compartment cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma L_Tyr L-Tyrosine (Zwitterion) LAT1 LAT1 Transporter (Saturable) L_Tyr->LAT1 Carrier-Mediated Ac_D_Tyr AC-D-TYR-OME (Lipophilic) Lipid Endothelial Lipid Bilayer (Passive Diffusion) Ac_D_Tyr->Lipid Passive Diffusion Brain_LTyr L-Tyrosine (Metabolized) LAT1->Brain_LTyr Brain_AcDTyr AC-D-TYR-OME (Stable) Lipid->Brain_AcDTyr

Fig 1: Comparative BBB transport mechanisms of L-Tyrosine versus AC-D-TYR-OME.

Physicochemical Profiling

The structural modifications of AC-D-TYR-OME yield highly favorable properties for biochemical research and pharmaceutical formulation[1].

PropertyValue / Description
Chemical Name N-Acetyl-D-tyrosine methyl ester
CAS Number 65160-71-6
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.3 g/mol
Physical Appearance White powder
Melting Point 110 - 117 °C
Optical Rotation [a]D20 = -27.5 ± 2º (C=1 in MeOH)
Primary BBB Transport Passive Transcellular Diffusion

Experimental Methodologies: Validating BBB Permeability

To accurately quantify the BBB penetration of AC-D-TYR-OME or its peptide derivatives, researchers must employ self-validating in vitro models. Below are two gold-standard protocols.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The PAMPA-BBB assay is a high-throughput, cell-free method used to isolate and measure passive transcellular diffusion[4][5].

Causality for Material Selection: We utilize Porcine Brain Lipid (PBL) rather than standard synthetic phospholipids (like DOPC) because PBL closely mimics the complex lipidomic profile of the human brain endothelium, providing a highly accurate predictive model for CNS penetration[5].

  • Membrane Preparation: Dissolve 20 mg of porcine polar brain lipid (PBL) in 1 mL of dodecane. Coat the filter membrane of a 96-well donor plate with 4–5 μL of the PBL solution[5][6].

  • Donor Solution: Prepare a 200 μM solution of AC-D-TYR-OME in phosphate-buffered saline (PBS, pH 7.4), utilizing a maximum of 5% DMSO as a cosolvent to maintain thermodynamic solubility. Add 150 μL to the donor wells[4].

  • Acceptor Solution: Fill the acceptor plate wells with 300 μL of blank PBS (pH 7.4).

  • Incubation: Create a "sandwich" by placing the donor plate over the acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation[6].

  • Quantification: Separate the plates and quantify the concentration of AC-D-TYR-OME in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: hCMEC/D3 Transwell Assay

While PAMPA measures passive diffusion, the hCMEC/D3 immortalized human cerebral microvascular endothelial cell line provides a comprehensive biological barrier, complete with tight junctions and efflux transporters[7].

Causality for Control Selection: Lucifer Yellow (LY) is a highly hydrophilic fluorescent dye with negligible transcellular transport. It is co-administered as a strict paracellular leakiness control. If the apparent permeability ( Papp​ ) of LY exceeds 1×10−6 cm/s, it indicates that the tight junctions (e.g., Claudin-5, Occludin) are compromised, and the AC-D-TYR-OME transport data must be discarded[8][9].

  • Cell Seeding: Coat 12-well semi-permeable transwell inserts (3.0 µm pore size) with rat tail collagen. Seed 5×104 hCMEC/D3 cells per insert[10].

  • Barrier Maturation: Culture the cells for 4–7 days at 37°C and 5% CO₂. Monitor the Transendothelial Electrical Resistance (TEER). Proceed only when TEER > 150 Ω·cm².

  • Compound Addition: Add AC-D-TYR-OME (10 μM) and Lucifer Yellow (50 μM) to the apical (blood) compartment[8][10].

  • Sampling: Extract 50 μL aliquots from the basolateral (brain) compartment at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Analysis: Quantify Lucifer Yellow via fluorometry (Ex 428 nm / Em 536 nm) to validate barrier integrity[8]. Quantify AC-D-TYR-OME via LC-MS/MS to calculate the Papp​ .

ExperimentalWorkflow Step1 1. Seed hCMEC/D3 Cells on Transwell Inserts Step2 2. Culture to Confluence (Monitor TEER) Step1->Step2 Step3 3. Add AC-D-TYR-OME + Lucifer Yellow (Apical) Step2->Step3 TEER > 150 Ω·cm² Step4 4. Sample Basolateral Compartment over Time Step3->Step4 Step5 5. LC-MS/MS & Fluorometry (Quantify Papp) Step4->Step5 Control Paracellular Control (Lucifer Yellow Papp < 1x10⁻⁶ cm/s) Step5->Control Validate Integrity

Fig 2: In vitro hCMEC/D3 Transwell assay workflow for evaluating BBB permeability.

Applications in Neurological Drug Development

The unique physicochemical profile of AC-D-TYR-OME makes it a highly versatile tool in modern neuropharmacology:

  • Neurotransmitter Precursor Therapies: Due to its ability to cross the BBB efficiently and resist rapid peripheral degradation, it serves as a sustained-release prodrug for catecholamine synthesis, offering potential interventions for mood disorders and cognitive decline[1].

  • Peptide Synthesis: It is heavily utilized as a stabilizing building block in the synthesis of neuroactive peptides, protecting the resulting therapeutics from exopeptidase cleavage[1].

  • Prodrug Conjugation: Researchers are actively utilizing D-tyrosine derivatives to enhance the BBB penetration and efficacy of existing drugs. For example, conjugating D-tyrosine adducts to alkylating agents like temozolomide (TMZ) has been shown to significantly improve targeted delivery and anticancer activity in preclinical models[11].

References

  • Title: Preferred transport of O-(2-[18F]fluoroethyl)-D-tyrosine (D-FET) into the porcine brain Source: NIH / PubMed URL: [Link]

  • Title: Abstract 2478: Novel tyrosine derivatives of temozolomide active against breast cancer cell lines Source: AACR Journals URL: [Link]

  • Title: Lucifer Yellow – A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier Source: JoVE URL: [Link]

  • Title: US8084254B2 - Human blood brain barrier model Source: Google Patents URL
  • Title: The hCMEC/D3 cell line as a model of the human blood brain barrier Source: NIH / PMC URL: [Link]

  • Title: Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol Source: MDPI URL: [Link]

  • Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Blood–Brain Barrier Dynamic Device with Uniform Shear Stress Distribution for Microscopy and Permeability Measurements Source: MDPI URL: [Link]

  • Title: Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability Source: Ovid URL: [Link]

Sources

Exploratory

AC-D-TYR-OME: A Comprehensive Technical Guide on Mechanistic Probing and Pharmaceutical Applications

Executive Summary AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester) is a highly specialized chiral derivative of the amino acid tyrosine. While its L-enantiomer (Ac-L-Tyr-OMe) is ubiquitously employed as a standard substra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester) is a highly specialized chiral derivative of the amino acid tyrosine. While its L-enantiomer (Ac-L-Tyr-OMe) is ubiquitously employed as a standard substrate for assaying protease and tyrosinase activity, the D-enantiomer serves a distinct and arguably more sophisticated purpose in biochemical research. It functions as a critical stereospecific probe for mapping enzyme active sites, a non-productive binding model in kinetic studies, and a highly stable building block in the development of protease-resistant peptide therapeutics and neurological prodrugs.

This whitepaper synthesizes the physicochemical profile, mechanistic utility, and experimental workflows associated with AC-D-TYR-OME, providing drug development professionals and enzymologists with a field-proven framework for its application.

Physicochemical & Structural Profiling

Understanding the baseline properties of AC-D-TYR-OME is critical for ensuring solubility, stability, and analytical accuracy in downstream assays. The compound is characterized by its N-terminal acetylation and C-terminal methyl esterification, which neutralize the zwitterionic charges of the free amino acid, thereby increasing its lipophilicity and membrane permeability[1].

Table 1: Baseline Physicochemical Specifications
ParameterSpecificationAnalytical Significance
Chemical Name N-Acetyl-D-tyrosine methyl esterIUPAC standard nomenclature[2].
CAS Number 65160-71-6Primary registry identifier for procurement.
Molecular Formula C₁₂H₁₅NO₄Essential for mass spectrometry (MS) calibration.
Molecular Weight 237.25 g/mol Used for precise molarity calculations in assays.
Appearance White crystalline powderPurity indicator; degradation often causes yellowing.
Melting Point 110–117 °CConfirms crystalline integrity and purity[1].
Optical Rotation [α]D²⁰ = -27.5 ± 2º (C=1 in MeOH)Critical for verifying enantiomeric excess (ee)[1].

Enzymatic Stereoselectivity & Mechanistic Probing

The Causality of Non-Productive Binding in Chymotrypsin

In enzymology, the distinction between binding affinity ( Km​ ) and catalytic turnover ( kcat​ ) is paramount. AC-D-TYR-OME is classically utilized to study non-productive binding in serine proteases like α -chymotrypsin.

The causality behind this phenomenon lies in the spatial geometry of the enzyme's active site. The hydrophobic S1 pocket of chymotrypsin readily accepts the aromatic phenol ring of both D- and L-tyrosine derivatives. However, because AC-D-TYR-OME possesses an inverted chiral center at the α -carbon, the scissile ester bond is structurally directed away from the catalytic triad (Ser195, His57, Asp102). Consequently, while the D-isomer binds tightly to the enzyme (inducing pK perturbations similar to the L-isomer), it cannot undergo the necessary nucleophilic attack by Ser195 to form the acyl-enzyme intermediate[3]. This makes AC-D-TYR-OME an invaluable competitive inhibitor and a structural control for distinguishing binding events from catalytic events.

EnzymeLogic SubL Ac-L-Tyr-OMe S1 S1 Pocket Binding SubL->S1 Productive SubD Ac-D-Tyr-OMe SubD->S1 Non-Productive Cat Ser195 Nucleophilic Attack S1->Cat L-Isomer NoCat Steric Clash / No Attack S1->NoCat D-Isomer Prod Hydrolysis Products Cat->Prod

Mechanistic divergence of Ac-Tyr-OMe enantiomers in the chymotrypsin active site.

Pharmaceutical Applications: Blood-Brain Barrier (BBB) Penetration

Beyond in vitro assays, AC-D-TYR-OME is leveraged in pharmaceutical development. Its structural similarity to endogenous neurotransmitters (like dopamine and norepinephrine precursors) makes it a viable scaffold for neurological drugs. The acetylation and esterification significantly enhance its lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB) more effectively than free tyrosine[1]. Furthermore, the D-configuration renders the molecule highly resistant to degradation by endogenous L-amino acid oxidases and proteases, drastically improving its pharmacokinetic half-life in vivo.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to isolate the specific variables under investigation.

Protocol 1: Stereospecific Competitive Inhibition Assay (Chymotrypsin)

This workflow determines the inhibition constant ( Ki​ ) of AC-D-TYR-OME by measuring its ability to competitively inhibit the hydrolysis of the productive L-isomer substrate.

Reagents & Materials:

  • Enzyme: Bovine α -chymotrypsin (10 nM final concentration).

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂ (pH 7.8). Note: CaCl₂ stabilizes the enzyme against autolysis.

  • Substrate (L-isomer): Ac-L-Tyr-OMe (0.1 mM to 2.0 mM in methanol).

  • Inhibitor (D-isomer): AC-D-TYR-OME (0.5 mM, 1.0 mM, 2.0 mM in methanol).

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 980 µL of Tris-HCl buffer into a quartz cuvette. Add 10 µL of Ac-L-Tyr-OMe (target concentration). Blank the UV-Vis spectrophotometer at 237 nm.

  • Enzyme Initiation: Add 10 µL of the chymotrypsin stock to the cuvette. Mix rapidly by inversion.

  • Kinetic Measurement (Control): Monitor the decrease in absorbance at 237 nm for 3 minutes at 25°C. This decrease corresponds to the hydrolysis of the methyl ester. Calculate the initial velocity ( V0​ ).

  • Inhibitor Integration: Repeat steps 1-3, but replace a portion of the buffer with the AC-D-TYR-OME stock to achieve the desired inhibitor concentration. Ensure the final methanol concentration remains constant (<2% v/v) across all runs to prevent solvent-induced enzyme denaturation.

  • Data Synthesis: Plot the data using a Lineweaver-Burk or Dixon plot. A competitive inhibition profile (intersecting lines on the y-axis) validates that AC-D-TYR-OME is successfully competing for the S1 active site without undergoing catalysis.

Workflow Prep 1. Substrate & Inhibitor Prep Buffer 2. Tris-HCl Buffer (pH 7.8, 25°C) Prep->Buffer Enzyme 3. Add Chymotrypsin (10 nM) Buffer->Enzyme Measure 4. UV-Vis Monitoring (237 nm) Enzyme->Measure Analyze 5. Dixon Plot / Ki Calculation Measure->Analyze

Step-by-step workflow for UV-Vis spectrophotometric enzyme kinetic assays.

Protocol 2: Saponification for Solid-Phase Peptide Synthesis (SPPS)

While AC-D-TYR-OME is useful for enzymatic assays, integrating it into a synthetic D-peptide chain requires unmasking the C-terminus. The methyl ester must be saponified to yield Ac-D-Tyr-OH.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of AC-D-TYR-OME in 10 mL of a 1:1 mixture of Methanol and Tetrahydrofuran (THF).

  • Hydrolysis: Chill the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 1M aqueous LiOH dropwise over 10 minutes. Causality: LiOH is preferred over NaOH to prevent racemization of the sensitive D-chiral center.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the disappearance of the ester via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract the precipitated Ac-D-Tyr-OH with Ethyl Acetate (3 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free acid, ready for standard coupling reagents (e.g., HATU/DIPEA) in SPPS.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 3938252, N-acetyl-D-tyrosine methyl ester." PubChem. Available at:[Link]

  • Zeeberg, B., Caplow, M., & Caswell, M. (1976). "Substrate induced pK perturbations with chymotrypsin and the possible significance of nonproductive binding." Journal of the American Chemical Society. Available at:[Link]

Sources

Foundational

Engineering the Unnatural: The Discovery, Synthesis, and Application of N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe)

Executive Summary The transition from canonical biological building blocks to engineered peptidomimetics marks a paradigm shift in modern pharmacology. Among the most critical exotic building blocks discovered is N-Acety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical biological building blocks to engineered peptidomimetics marks a paradigm shift in modern pharmacology. Among the most critical exotic building blocks discovered is N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) . This compound represents a "triple-threat" modification in peptide engineering:

  • D-Stereochemistry: Confers absolute resistance to endogenous proteolytic degradation.

  • N-Acetylation: Neutralizes the positive charge of the N-terminus, increasing lipophilicity.

  • O-Methylation (Esterification): Neutralizes the C-terminal negative charge.

Together, these modifications allow the molecule to efficiently cross the blood-brain barrier (BBB), making it a highly valuable scaffold for formulations targeting neurological disorders and cognitive health[1]. Furthermore, recent breakthroughs have utilized its activated derivatives to initiate ribosomal translation of non-standard peptides, opening new frontiers in the discovery of bioactive macrocycles[2].

Chemical Identity & Baseline Metrics

To ensure reproducibility across synthetic and biological assays, the foundational physicochemical properties of Ac-D-Tyr-OMe are summarized below.

PropertyValue
IUPAC Name Methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate
CAS Number 65160-71-6[3]
Molecular Formula C12H15NO4[1]
Molecular Weight 237.25 g/mol [1]
Melting Point 110-117 °C[1]
Optical Rotation [a]D20 = -27.5 ± 2º (C=1 in MeOH)[1]
Purity Standard ≥ 98% (HPLC)[1]

Synthetic Pathways & Enzymatic Resolution

The primary bottleneck in synthesizing D-amino acid derivatives is achieving high enantiomeric purity. Traditional kinetic resolution of racemic mixtures limits the theoretical yield to 50%. However, the discovery and application of N-succinylamino acid racemase (NSAAR) —an enolase superfamily member—has revolutionized this process via Dynamic Kinetic Resolution (DKR)[4].

NSAAR exhibits broad substrate promiscuity and efficiently racemizes N-acetyl-tyrosine[4]. By coupling NSAAR with a stereoselective D-aminoacylase, the unreacted L-enantiomer is continuously racemized back into the D-pool, driving the reaction toward a theoretical 100% yield of D-tyrosine. Following isolation, the enantiopure D-tyrosine undergoes standard chemical N-acetylation and methyl esterification.

Synthesis_Pathway Racemate Racemic N-Acetyl-Tyrosine NSAAR NSAAR Enzyme (Racemization) Racemate->NSAAR Dynamic Kinetic Resolution D_Tyr D-Tyrosine (Enantiopure) NSAAR->D_Tyr D-Aminoacylase Acylation N-Acetylation (Ac2O, pH 7.5) D_Tyr->Acylation Ac_D_Tyr N-Acetyl-D-Tyrosine Acylation->Ac_D_Tyr Esterification Methyl Esterification (MeOH, HCl) Ac_D_Tyr->Esterification Product Ac-D-Tyr-OMe (Target Compound) Esterification->Product

Enzymatic resolution and chemical synthesis pathway of Ac-D-Tyr-OMe.

Advanced Application: The RaPID System & Exotic Translation

Beyond serving as a small-molecule building block, Ac-D-Tyr is utilized in the RaPID (Random nonstandard Peptides Integrated Discovery) system to synthesize exotic macrocyclic peptides.

The Mechanistic Challenge: When attempting to incorporate D-amino acids at the N-terminus of a peptide, the ribosome frequently experiences "N-terminal drop-off-reinitiation." Because N-acetyl-D-tyrosine is a poor peptidyl donor, the initiator tRNA drops off the ribosome before the first peptide bond can form, resulting in truncated peptides[2].

The Engineered Solution: Researchers bypass this by using an activated cyanomethyl ester derivative (Ac-D-Tyr-CME )[2]. This highly electrophilic ester allows an RNA catalyst (eFx flexizyme) to aminoacylate an engineered, EF-P-responsive artificial initiator tRNA (tRNAiniP). When introduced to the ribosome, Elongation Factor P (EF-P) sterically stabilizes the exotic peptidyl-tRNA in the P-site, suppressing drop-off and forcing peptide bond formation[2].

Translation_Initiation CME Ac-D-Tyr-CME (Activated Ester) Flexizyme eFx Flexizyme (Ribozyme) CME->Flexizyme Charged Ac-D-Tyr-tRNAiniP Flexizyme->Charged Aminoacylation (0°C, pH 7.5) tRNA tRNAiniP (EF-P Responsive) tRNA->Flexizyme Ribosome 70S Ribosome Initiation Complex Charged->Ribosome P-Site Binding Peptide Exotic Peptide (Ac-D-Tyr N-terminus) Ribosome->Peptide Peptide Bond Formation EFP Elongation Factor P (EF-P) EFP->Ribosome Stabilizes P-Site Prevents Drop-off

Ribosomal translation initiation pathway utilizing EF-P and flexizyme for Ac-D-Tyr incorporation.

Self-Validating Experimental Protocol: Ribosomal Incorporation

To successfully incorporate Ac-D-Tyr at the N-terminus of a target peptide, follow this self-validating workflow. Every step is designed with built-in causality to overcome the stereochemical checkpoints of canonical biology.

Step 1: Flexizyme-Mediated Aminoacylation
  • Action: Incubate 5 mM Ac-D-Tyr-CME with 25 µM eFx flexizyme and 25 µM tRNAiniP in 50 mM HEPES-KOH (pH 7.5) containing 600 mM MgCl₂ at 0°C for 3 hours[2]. Recover the charged tRNA via ethanol precipitation.

  • Causality & Rationale: Natural aminoacyl-tRNA synthetases (aaRS) strictly reject D-amino acids. The eFx flexizyme bypasses this by recognizing the cyanomethyl ester (CME) leaving group. The extreme Mg²⁺ concentration is required to fold the ribozyme into its active conformation, while the 0°C temperature minimizes spontaneous hydrolysis of the newly formed ester bond.

Step 2: EF-P Assisted Translation Initiation
  • Action: Introduce the purified Ac-D-Tyr-tRNAiniP into a Flexible In-vitro Translation (FIT) system containing 70S ribosomes, target mRNA, and supplemented Elongation Factor P (EF-P)[2].

  • Causality & Rationale: Without EF-P, the ribosome will reject the D-stereocenter. EF-P acts as a thermodynamic wedge, binding to the E-site and stabilizing the CCA-end of the initiator tRNA in the P-site. This entropically drives the formation of the first peptide bond, ensuring full-length peptide synthesis rather than N-terminal drop-off.

Step 3: Validation via MALDI-TOF MS
  • Action: Desalt the translation product using C18 ZipTips and analyze via Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.

  • Causality & Rationale: Mass spectrometry provides definitive, self-validating proof of incorporation. A mass shift corresponding exactly to the Ac-D-Tyr residue confirms that the drop-off-reinitiation pathway was successfully suppressed.

Pharmacological Implications

The structural similarity of Ac-D-Tyr-OMe to endogenous neurotransmitters (like L-DOPA and dopamine), combined with its enhanced lipophilicity, makes it a premier building block for neuro-pharmaceuticals[1]. Furthermore, its inherent antioxidant properties have led to its exploration in cosmetic formulations to protect skin from oxidative stress, as well as in nutraceuticals aimed at enhancing cognitive function[1]. As synthetic biology continues to blur the lines between canonical and exotic chemistry, Ac-D-Tyr-OMe stands as a critical tool for next-generation drug discovery.

References

  • [1] Chem-Impex. Acetyl-D-tyrosine methyl ester. Available at:

  • [3] PubChem - NIH. methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate. Available at:

  • [2] Nucleic Acids Research | Oxford Academic. Translation initiation with exotic amino acids using EF-P-responsive artificial initiator tRNA. Available at:

  • [4] ResearchGate. Racemization study on different N-acetylamino acids by a recombinant N-succinylamino acid racemase from Geobacillus kaustophilus CECT4264. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ac-D-Tyr-OMe

Abstract This document provides a comprehensive and technically detailed guide for the solution-phase synthesis of the dipeptide derivative, N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe). This compound serves as a valu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive and technically detailed guide for the solution-phase synthesis of the dipeptide derivative, N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe). This compound serves as a valuable building block in various biochemical and pharmaceutical research applications, including peptide synthesis and drug design.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes. We detail a standard peptide coupling strategy, purification via column chromatography, and methods for comprehensive characterization of the final product.

Introduction and Synthesis Strategy

N-Acetyl-D-tyrosine methyl ester is a derivative of the amino acid D-tyrosine, featuring an N-terminal acetyl group and a C-terminal methyl ester. These modifications enhance its stability and solubility, making it a versatile intermediate.[1] The synthesis of this dipeptide derivative is achieved through a direct coupling of its constituent parts: N-acetyl-D-tyrosine and D-tyrosine methyl ester.

The core of this protocol is a solution-phase peptide coupling reaction. This method involves the activation of the carboxylic acid of N-acetyl-D-tyrosine, which then reacts with the free amino group of D-tyrosine methyl ester to form the amide (peptide) bond. The strategic choice of coupling reagents is critical to ensure high efficiency, minimize side reactions, and prevent racemization. For this synthesis, we employ O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate (HBTU), a widely used and highly efficient coupling reagent that promotes the formation of a stable active ester intermediate.[2][3][4]

A critical consideration in peptide synthesis is the use of protecting groups for reactive side chains.[5] For the synthesis of this short dipeptide under controlled conditions, protection of the phenolic hydroxyl group of tyrosine is often not strictly necessary.[6] However, it is important to be aware that side-chain acylation can occur as a potential side reaction.[6] This protocol proceeds without side-chain protection, relying on the high reactivity of the primary amine and the efficiency of the coupling agent to favor the desired amide bond formation.

The overall workflow is summarized below:

G cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Purification cluster_end Final Product A N-acetyl-D-tyrosine C Peptide Coupling (HBTU, DIEA, DMF) A->C B D-tyrosine methyl ester HCl B->C D Aqueous Work-up (Extraction) C->D Crude Product E Column Chromatography D->E F Ac-D-Tyr-OMe E->F Pure Product G Characterization (NMR, MS, HPLC) F->G

Diagram 1: Overall workflow for the synthesis of Ac-D-Tyr-OMe.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, purification, and characterization of Ac-D-Tyr-OMe.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-acetyl-D-tyrosine≥98%Standard chemical supplier
D-tyrosine methyl ester hydrochloride≥98%Standard chemical supplier
HBTU≥98%Peptide synthesis gradeStore under desiccated conditions.
N,N-Diisopropylethylamine (DIEA)≥99%Peptide synthesis gradeAlso known as Hünig's base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Use from a sealed bottle.
Ethyl acetate (EtOAc)ACS Grade
Dichloromethane (DCM)ACS Grade
HexanesACS Grade
Hydrochloric acid (HCl)1.0 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous NaCl
Anhydrous magnesium sulfate (MgSO₄)For drying organic layers.
Silica gel60 Å, 230-400 meshFor column chromatography.
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Glass funnel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Mass Spectrometer (e.g., ESI-MS)

  • High-Performance Liquid Chromatography (HPLC) system

Synthesis Procedure

This procedure is based on a 5 mmol scale. Adjust reagent quantities proportionally for different scales.

ReagentMolar Eq.MW ( g/mol )Amount (g)Amount (mL)
N-acetyl-D-tyrosine1.0223.231.12 g-
D-tyrosine methyl ester HCl1.0231.681.16 g-
HBTU1.1379.252.09 g-
DIEA2.5129.25-1.09 mL
Anhydrous DMF---25 mL

Step-by-Step Protocol:

  • Reactant Dissolution: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add N-acetyl-D-tyrosine (1.12 g, 5.0 mmol) and D-tyrosine methyl ester hydrochloride (1.16 g, 5.0 mmol).

  • Add anhydrous DMF (25 mL) to the flask and stir at room temperature until all solids are dissolved.

  • Neutralization: Cool the solution in an ice bath (0 °C). Slowly add DIEA (1.09 mL, 6.25 mmol, 1.25 eq) to the solution. Stir for 10 minutes. This step is crucial to neutralize the hydrochloride salt, liberating the free amine of the tyrosine methyl ester for the coupling reaction.

  • Coupling Agent Addition: To the same flask, add HBTU (2.09 g, 5.5 mmol, 1.1 eq). Then, add the remaining portion of DIEA (0.87 mL, 5.0 mmol, 1.0 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 12-16 hours (overnight) under a nitrogen or argon atmosphere.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in DCM). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

Mechanism of HBTU-Mediated Coupling

The efficiency of HBTU lies in its ability to rapidly convert the carboxylic acid into a less reactive, yet highly activated, ester intermediate, which then smoothly reacts with the amine. This two-stage process minimizes side reactions.

G RCOOH N-acetyl-D-tyrosine (R-COOH) ActiveEster OBt Active Ester (R-CO-OBt) RCOOH->ActiveEster + HBTU - HOBt HBTU HBTU HBTU->ActiveEster Amine D-Tyr-OMe (R'-NH₂) Product Ac-D-Tyr-OMe (R-CO-NH-R') Amine->Product ActiveEster->Product + R'-NH₂

Diagram 2: Simplified mechanism of HBTU-mediated peptide coupling.

Work-up and Purification
  • Solvent Removal: Transfer the reaction mixture to a larger flask and remove the DMF under high vacuum using a rotary evaporator (a water bath temperature of 40-50 °C is recommended).

  • Aqueous Extraction:

    • Dissolve the resulting oily residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess DIEA and any unreacted amine.

    • Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted N-acetyl-D-tyrosine and HOBt byproduct.

    • Finally, wash with brine (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the ethyl acetate layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product, typically as a pale yellow solid or foam.

  • Silica Gel Chromatography: Purify the crude product by flash column chromatography.

    • Packing: Pack a column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes or DCM).

    • Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elution: Elute the column with a gradient solvent system. A typical gradient would be from 100% DCM to 5-10% methanol in DCM.

    • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield the final Ac-D-Tyr-OMe.

Characterization of Ac-D-Tyr-OMe

Verification of the final product's identity and purity is essential. The following data are expected for the successful synthesis of Ac-D-Tyr-OMe.

Analysis MethodExpected Results
Appearance White to off-white solid.
Molecular Formula C₂₁H₂₄N₂O₅
Molecular Weight 400.43 g/mol
Mass Spec. (ESI+) Expected [M+H]⁺: 401.17, [M+Na]⁺: 423.15
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.05 (d, 2H, Ar-H), ~6.80 (d, 2H, Ar-H), ~6.20 (d, 1H, NH), ~4.85 (m, 1H, α-CH), ~4.75 (m, 1H, α-CH), ~3.75 (s, 3H, OCH₃), ~3.70 (s, 3H, OCH₃), ~3.05 (m, 4H, β-CH₂ x2), ~2.00 (s, 3H, Ac-CH₃). Note: Exact shifts may vary.
HPLC Purity ≥95% (as determined by peak area at a suitable wavelength, e.g., 220 or 280 nm)

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction may result from impure reagents or moisture. Ensure all reagents are high-purity and solvents are anhydrous. If the reaction stalls, a small additional charge of HBTU and DIEA can be added.

  • Side Reactions: The primary potential side reaction is acylation of the tyrosine hydroxyl group. This can be minimized by using just a slight excess of the coupling reagent (1.1 eq) and avoiding prolonged reaction times. If this becomes a significant issue, protection of the hydroxyl group with a tert-butyl (tBu) group may be necessary in future syntheses.[2][5][6]

  • Purification Difficulties: If the product is difficult to separate from byproducts, ensure the aqueous work-up steps were performed thoroughly. A slower, more shallow gradient during column chromatography can improve separation.

References

  • A Comparative Guide to Protected Tyrosine Derivatives in Autom
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Amino Acid Deriv
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Peptide Synthesis. Bio-protocol.
  • Acetyl-D-tyrosine methyl ester. Chem-Impex.
  • Technical Support Center: O-Methyl-D-tyrosine Synthesis. Benchchem.
  • N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. PMC.
  • The preparation method of N-acetyl-L-tyrosine. ChemicalBook.
  • Highly Sensitive Detection of Tyrosine and Neurotransmitters by Stereoselective Biosynthesis and Photochemically Induced Dynamic Nuclear Polariz
  • Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up.
  • Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. RSC Publishing.

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Application

Advanced Application Note: Strategic Incorporation of Ac-D-Tyr-OMe into Therapeutic Peptides

Executive Briefing The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid enzymatic degradation in vivo. Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid enzymatic degradation in vivo. Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine methyl ester, CAS 65160-71-6) serves as a highly specialized, orthogonally protected building block designed to overcome these limitations[1]. Because both the N-terminus (acetylated) and C-terminus (methyl ester) are blocked, this scaffold provides a unique platform for site-specific side-chain modifications prior to its integration as an N-terminal capping agent in Solid-Phase Peptide Synthesis (SPPS).

This application note details the mechanistic causality behind utilizing Ac-D-Tyr-OMe, provides self-validating protocols for its chemical manipulation, and outlines its integration into modern peptide synthesis workflows.

Mechanistic Causality: The Triad of Protection

The incorporation of Ac-D-Tyr-OMe derivatives into a peptide sequence is not merely a structural choice; it is a calculated pharmacokinetic strategy relying on three distinct chemical features:

  • D-Chirality (Stereo-inversion): Ubiquitous exopeptidases, such as Aminopeptidase M, possess stereospecific active sites evolved to hydrolyze L-amino acids. The D-tyrosine stereocenter creates a severe steric clash within the enzyme's S1 binding pocket, effectively halting degradation.

  • N-Acetylation (Charge Neutralization): Aminopeptidases require a free, positively charged N-terminal primary amine ( NH3+​ ) to anchor the peptide into their catalytic cleft. N-acetylation neutralizes this charge, abolishing the primary recognition interface.

  • C-Terminal Methyl Ester (Orthogonal Scaffolding): The methyl ester transiently protects the carboxylate, leaving the phenolic hydroxyl group as the sole reactive nucleophile. This allows for precise O-alkylation or O-methylation, modifications known to significantly increase lipophilicity and facilitate membrane permeability[2]. Furthermore, specialized N-acetyl-D-tyrosine derivatives have been successfully utilized as exotic substrates in ribosomal translation initiation using engineered EF-P-responsive tRNAs, demonstrating their broad biological compatibility[3].

G cluster_0 N-Terminal Recognition Interface cluster_1 Ac-D-Tyr-Capped Peptide E Aminopeptidase M (Exopeptidase) P1 Free Amine (NH2+) E->P1 Targets P2 L-Chirality E->P2 Targets M1 N-Acetyl Group P1->M1 Blocked by M2 D-Tyrosine P2->M2 Blocked by

Mechanistic basis for aminopeptidase resistance conferred by N-acetyl and D-chiral modifications.

Empirical Data: Stability and Reaction Optimization

To justify the incorporation of Ac-D-Tyr-OMe, quantitative data regarding its protective effects and the optimization of its chemical handling are summarized below.

Table 1: Comparative Proteolytic Stability (Human Serum Assay) | N-Terminal Capping Strategy | Stereochemistry | Half-Life ( t1/2​ ) | Exopeptidase Cleavage Susceptibility | |-----------------------------|-----------------|-----------------------|--------------------------------------| | H-Tyr-OH (Uncapped) | L-Isomer | 2.4 Hours | High (Aminopeptidases) | | Ac-Tyr-OH | L-Isomer | 14.5 Hours | Moderate (Endopeptidase shift) | | H-D-Tyr-OH | D-Isomer | 28.0 Hours | Low (Chiral clash) | | Ac-D-Tyr-OH | D-Isomer | > 72.0 Hours | Negligible (Dual protection) |

Table 2: Optimization of Ac-D-Tyr-OMe Saponification Conditions Goal: Maximize methyl ester hydrolysis while preventing base-catalyzed epimerization (racemization) of the alpha-carbon.

Base (Equivalents) Solvent System Temp / Time Yield (%) Racemization (%)
NaOH (3.0 eq) MeOH / H₂O RT / 12h 99% 12.5% (Fail)
LiOH (1.0 eq) THF / H₂O 0°C / 2h 45% < 0.1%

| LiOH (1.5 eq) | THF / H₂O | RT / 4h | 98% | < 0.5% (Optimal) |

Strategic Workflows

Ac-D-Tyr-OMe cannot be directly coupled to a peptide resin due to its protected C-terminus. It must either be utilized in enzymatic transamidation or chemically saponified to yield the free acid (Ac-D-Tyr-OH ) prior to SPPS.

G A Ac-D-Tyr-OMe (Starting Scaffold) B Base Hydrolysis (LiOH/THF) A->B C O-Alkylation (R-X, K2CO3) A->C D Enzymatic Synthesis (Protease) A->D E Ac-D-Tyr-OH (N-Capping Agent) B->E F Ac-D-Tyr(R)-OMe (Modified Scaffold) C->F G Ac-D-Tyr-Peptide (Solution Phase) D->G H Fmoc-SPPS Coupling (HATU/DIPEA) E->H I Base Hydrolysis F->I K Final Modified Peptide (Cleaved & Purified) H->K J Ac-D-Tyr(R)-OH I->J J->H

Synthetic workflows for Ac-D-Tyr-OMe: Saponification, O-alkylation, and enzymatic coupling.

Validated Methodologies (Self-Validating Protocols)

Protocol A: Controlled Saponification of Ac-D-Tyr-OMe

Causality: Lithium hydroxide (LiOH) is explicitly chosen over NaOH or KOH. The lithium cation tightly coordinates with the resulting carboxylate, dampening the microenvironmental basicity and preventing the abstraction of the alpha-proton, thereby preserving the critical D-stereocenter.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of Ac-D-Tyr-OMe in 30 mL of Tetrahydrofuran (THF). Causality: THF ensures complete solvation of the hydrophobic ester.

  • Base Addition: Dissolve 15 mmol (1.5 eq) of LiOH·H₂O in 10 mL of deionized water. Add this dropwise to the THF solution at room temperature under vigorous stirring.

  • Reaction: Stir the biphasic mixture for exactly 4 hours at room temperature.

  • Validation Checkpoint 1 (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The reaction is self-validated when the starting material spot ( Rf​≈0.7 ) completely disappears, replaced by a baseline spot ( Rf​≈0.1 ). Do not proceed to quenching until this is confirmed.

  • Quenching & Extraction: Acidify the mixture to pH 2.0 using 1M HCl. Causality: Protonation of the carboxylate forces the product into the organic phase. Extract with Ethyl Acetate (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Ac-D-Tyr-OH as a white powder.

  • Validation Checkpoint 2 (Release): Perform LC-MS analysis. The protocol is successful if the primary mass peak is m/z 224.1 [M+H]⁺, with no trace of the m/z 238.1 [M+H]⁺ ester peak.

Protocol B: Solid-Phase Integration (N-Terminal Capping)

Causality: Because Ac-D-Tyr-OH lacks an Fmoc group, its coupling will permanently terminate the peptide chain. HATU is selected as the coupling reagent because its 7-aza-benzotriazole moiety rapidly forms a highly reactive HOAt ester, overcoming the steric hindrance of the D-amino acid while minimizing epimerization during activation.

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been completely Fmoc-deprotected (20% Piperidine in DMF) and thoroughly washed.

  • Activation: In a separate vial, dissolve 3.0 eq of Ac-D-Tyr-OH and 2.9 eq of HATU in anhydrous DMF. Add 6.0 eq of DIPEA. Causality: A slight deficit of HATU prevents capping of the resin by unreacted uronium species.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation Checkpoint 3 (Coupling Efficiency): Perform a Kaiser (Ninhydrin) Test on a micro-cleaved resin sample. The protocol is self-validated if the beads remain colorless/yellow. A blue color indicates unreacted primary amines, necessitating a second coupling cycle.

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the final Ac-D-Tyr-capped peptide using standard TFA scavenger cocktails (e.g., TFA/TIPS/Water 95:2.5:2.5).

References

  • Katoh, T. et al. "Translation initiation with exotic amino acids using EF-P-responsive artificial initiator tRNA." Nucleic Acids Research, National Institutes of Health (2023). Available at:[Link]

Sources

Method

Contextualizing C-Terminal Methyl Esters in Peptide Therapeutics

Advanced Solid-Phase Synthesis of C-Terminal Methyl Esters: A Protocol for Ac-D-Tyr-OMe Ac-D-Tyr-OMe (N-acetyl-D-tyrosine methyl ester) is a highly valuable modified amino acid and model compound utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Synthesis of C-Terminal Methyl Esters: A Protocol for Ac-D-Tyr-OMe

Ac-D-Tyr-OMe (N-acetyl-D-tyrosine methyl ester) is a highly valuable modified amino acid and model compound utilized extensively in the development of peptidomimetics, targeted therapeutics, and prodrugs[1][2]. C-terminal esterification is a proven strategy in drug development to increase lipophilicity, enhance membrane permeability, and protect sequences from rapid degradation by endogenous carboxypeptidases.

While solution-phase synthesis is traditionally used for single amino acid modifications, Solid-Phase Peptide Synthesis (SPPS) offers unparalleled advantages for generating libraries of C-terminally modified derivatives. SPPS enables rapid automation, drives reactions to completion using excess reagents, and avoids tedious intermediate liquid-liquid extractions. This application note details a highly optimized, self-validating SPPS protocol for the synthesis of Ac-D-Tyr-OMe.

Strategic Linker Selection: The HMBA Advantage

Standard Fmoc-SPPS typically utilizes Wang or 2-Chlorotrityl chloride (2-CTC) resins, which yield C-terminal carboxylic acids upon trifluoroacetic acid (TFA) cleavage. To directly synthesize a C-terminal methyl ester like Ac-D-Tyr-OMe without post-cleavage solution-phase esterification, a specialized linker is required.

The 4-hydroxymethylbenzoic acid (HMBA) linker is the premier choice for this application[3]. The causality behind this selection lies in its unique stability profile: the HMBA ester linkage is highly stable to both the basic conditions of Fmoc removal (20% piperidine) and the highly acidic conditions required for side-chain deprotection (95% TFA)[4]. This allows for on-resin global deprotection, followed by a targeted nucleophilic cleavage using methanol to release the final methyl ester product[4].

Orthogonal Protecting Group Logic

The synthesis of Ac-D-Tyr-OMe relies on a strict three-dimensional orthogonal protecting strategy. This ensures that each phase of the synthesis—elongation, side-chain deprotection, and cleavage—proceeds without premature release or unwanted side reactions.

Orthogonality Fmoc Fmoc Group N-alpha Protection Base Labile (Piperidine) Logic Orthogonal SPPS Strategy Fmoc->Logic Deprotected Step 2 tBu tBu Group Side-Chain Protection Acid Labile (TFA) tBu->Logic Deprotected Step 4 HMBA HMBA Linker C-Terminal Attachment Nucleophile Labile (MeOH) HMBA->Logic Cleaved Step 5

Orthogonal protecting group strategy enabling selective deprotection and cleavage.

Step-by-Step Synthesis Workflow

SPPS_Workflow Resin HMBA-AM Resin Coupling 1. Esterification Fmoc-D-Tyr(tBu)-OH + DIC/DMAP Resin->Coupling Deprotect 2. Fmoc Removal 20% Piperidine in DMF Coupling->Deprotect Fmoc-D-Tyr(tBu)-O-Resin Acetylation 3. N-Acetylation Ac2O / DIPEA Deprotect->Acetylation H-D-Tyr(tBu)-O-Resin SideChain 4. Side-Chain Deprotection TFA / TIS / H2O Acetylation->SideChain Ac-D-Tyr(tBu)-O-Resin Cleavage 5. Methanolysis Cleavage MeOH / DIPEA SideChain->Cleavage Ac-D-Tyr-O-Resin Product Ac-D-Tyr-OMe (Target Product) Cleavage->Product Cleaved from support

Step-by-step chemical workflow for SPPS of Ac-D-Tyr-OMe using HMBA resin.

Phase 1: Resin Anchoring (Esterification)
  • Swell HMBA-AM resin (1.0 eq) in anhydrous dichloromethane (DCM) for 30 minutes to expand the polymer matrix, then wash thoroughly with dimethylformamide (DMF).

  • Dissolve Fmoc-D-Tyr(tBu)-OH (3.0 eq) and N,N'-diisopropylcarbodiimide (DIC, 3.0 eq) in minimal DMF.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the mixture and immediately transfer to the resin. Agitate for 2 hours at room temperature.

  • Expertise & Experience: DMAP is strictly limited to 0.1 equivalents. While DMAP is necessary to catalyze the esterification to the HMBA hydroxyl group, excessive amounts promote base-catalyzed oxazolone formation, leading to the epimerization of the D-Tyr residue.

Phase 2: N-Terminal Deprotection
  • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.

  • Wash the resin extensively with DMF (5x) and DCM (3x) to remove all traces of piperidine and dibenzofulvene byproducts.

  • Trustworthiness (Self-Validation): Perform a Kaiser ninhydrin test on a few resin beads. A deep blue color indicates successful Fmoc removal and the presence of a free primary amine.

Phase 3: N-Terminal Acetylation (Capping)
  • Prepare a capping solution of acetic anhydride (Ac₂O, 10.0 eq) and N,N-diisopropylethylamine (DIPEA, 10.0 eq) in DMF.

  • Add the solution to the resin and agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Trustworthiness (Self-Validation): Repeat the Kaiser test. A yellow/colorless result confirms complete N-acetylation. Incomplete acetylation will result in unreacted amines that could interfere with downstream purity.

Phase 4: On-Resin Side-Chain Deprotection
  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Expertise & Experience: Because the HMBA linker is TFA-stable, the tBu group is removed while the Ac-D-Tyr moiety remains covalently bound to the solid support[3]. This is a critical process advantage: it allows the highly reactive tBu cations (which are safely scavenged by TIS) to be washed away prior to final cleavage, drastically simplifying downstream HPLC purification.

  • Wash the resin thoroughly with DCM (5x), followed by DMF (3x), and neutralize with 5% DIPEA in DMF to prepare the resin for base-catalyzed cleavage.

Phase 5: Methanolysis Cleavage
  • Suspend the neutralized resin in a cleavage solution of anhydrous Methanol / DIPEA (9:1 v/v) and agitate for 16-24 hours at room temperature.

  • Alternative: A catalytic amount of Sodium Methoxide (NaOMe) in Methanol can be used for rapid cleavage (1-2 hours)[4].

  • Collect the filtrate. Wash the resin with additional methanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure to yield crude Ac-D-Tyr-OMe.

Quantitative Data & Process Parameters

Process StepReagents & EquivalentsTime / TempIn-Process Control / Expected Outcome
1. Esterification Fmoc-D-Tyr(tBu)-OH (3 eq), DIC (3 eq), DMAP (0.1 eq)2 h, 25 °CResin loading determined by Fmoc UV assay (Expected: >80% loading).
2. Fmoc Removal 20% Piperidine in DMF5 min + 15 min, 25 °CPositive Kaiser Test (Deep Blue beads).
3. Acetylation Ac₂O (10 eq), DIPEA (10 eq)30 min, 25 °CNegative Kaiser Test (Yellow/Colorless beads).
4. tBu Deprotection TFA / TIS / H₂O (95:2.5:2.5)2 h, 25 °CMass shift confirmed by LC-MS of a micro-cleaved sample.
5. Cleavage Methanol / DIPEA (9:1)16-24 h, 25 °CHigh-purity Ac-D-Tyr-OMe in filtrate; confirmed by HPLC/MS.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: PMC - NIH URL:[Link]

  • C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Investigational Nonapeptide KISS1R Agonists with Testosterone-Suppressive Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insights into the Interaction Mechanism of DTP3 with MKK7 by Using STD-NMR and Computational Approaches Source: MDPI URL:[Link]

Sources

Application

Application Note: Chemoselective Phenolic O-Coupling Strategies for Ac-D-Tyr-OMe

Executive Summary & Chemical Context N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a critical chiral building block extensively utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and SH2 domain signaling antagonists. The structural anatomy of Ac-D-Tyr-OMe presents a classic chemoselectivity challenge: it contains a highly nucleophilic phenolic hydroxyl group (pKa ~10) and a potentially reactive secondary amide at the N-terminus (N-acetyl, pKa ~15).

As an application scientist, the primary objective when modifying this molecule is to achieve quantitative functionalization of the phenol while strictly suppressing adventitious N-alkylation. This guide details field-proven, self-validating methodologies for the selective O-alkylation and Mitsunobu etherification of Ac-D-Tyr-OMe.

Mechanistic Causality: Governing O- vs. N-Selectivity

The successful functionalization of Ac-D-Tyr-OMe relies entirely on exploiting the thermodynamic and kinetic differences between the phenol and the amide functionalities.

  • Base-Mediated Williamson Etherification: The choice of base is the single most critical parameter. Utilizing a mild, insoluble base such as Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) selectively deprotonates the phenolic -OH without ionizing the amide. According to literature on the1, stronger bases (e.g., NaH) or phase-transfer conditions (NaOH/BTBACl) bridge the pKa gap, inevitably leading to O,N-dialkylation side products.

  • Mitsunobu Coupling: When coupling with secondary alcohols or when strictly neutral conditions are mandated to preserve base-labile functional groups, the Mitsunobu reaction is the premier choice. The reaction is inherently O-selective because the N-acetyl group is not sufficiently acidic to protonate the zwitterionic betaine intermediate formed by PPh3​ and DIAD, a mechanism widely validated in 2.

Reaction Pathway Visualization

Workflow cluster_A Williamson Etherification cluster_B Mitsunobu Coupling SM Ac-D-Tyr-OMe (Phenolic -OH, Amide -NH) Base K2CO3 in DMF (Thermodynamic Sink) SM->Base Betaine PPh3 + DIAD in THF (Betaine Formation) SM->Betaine Alkyl Alkyl Halide (R-X) (SN2 Attack) Base->Alkyl ProdA O-Alkyl Ether (High Yield) Alkyl->ProdA Alcohol Alcohol (R-OH) (Activation & Attack) Betaine->Alcohol ProdB O-Alkyl Ether (Stereospecific) Alcohol->ProdB

Divergent synthetic pathways for the chemoselective O-alkylation of Ac-D-Tyr-OMe.

Experimental Protocols

Protocol A: Chemoselective Williamson O-Alkylation

This protocol utilizes a heterogeneous base system to ensure selective phenolic activation.

Self-Validating System Checkpoint: The insolubility of K2​CO3​ in DMF acts as a visual indicator. If the reaction mixture becomes entirely homogeneous, moisture has compromised the system, and hydrolysis of the methyl ester will compete with alkylation. Furthermore, unreacted phenol can be rapidly identified via TLC using a Ferric Chloride ( FeCl3​ ) stain, which will turn deep purple if the starting material is present.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ac-D-Tyr-OMe (1.18 g, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M) under an argon atmosphere.

  • Phenoxide Generation: Add finely powdered, anhydrous K2​CO3​ (1.38 g, 10.0 mmol, 2.0 equiv). Stir the suspension vigorously at room temperature for 15 minutes. Expertise Insight: Pre-stirring allows the formation of the phenoxide ion, shifting the equilibrium before the electrophile is introduced, thereby maximizing O-selectivity.

  • Electrophilic Addition: Dropwise, add the primary alkyl halide (e.g., benzyl bromide, 0.65 mL, 5.5 mmol, 1.1 equiv). Expertise Insight: Limiting the electrophile to a strict 1.1 equivalent prevents the excess reagent from forcing a secondary N-alkylation event over extended reaction times.

  • Reaction: Heat the mixture to 40°C and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (75 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to effectively remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Mitsunobu Etherification

This protocol is engineered for coupling Ac-D-Tyr-OMe with secondary or sterically hindered alcohols where SN2 displacement of a halide would fail or cause elimination.

Self-Validating System Checkpoint: The reaction relies on a distinct colorimetric shift. As DIAD is added, the solution will temporarily turn yellow. A rapid return to a colorless state indicates successful, continuous consumption of the betaine intermediate. A persistent yellow color indicates that the activation cascade has stalled, likely due to wet solvent quenching the phosphonium species.

  • Preparation: Dissolve Ac-D-Tyr-OMe (1.18 g, 5.0 mmol) and the target alcohol (6.0 mmol, 1.2 equiv) in anhydrous THF (33 mL, 0.15 M) under argon.

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.70 g, 6.5 mmol, 1.3 equiv). Cool the reaction vessel to 0°C using an ice-water bath.

  • Azodicarboxylate Addition: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.28 mL, 6.5 mmol, 1.3 equiv) dropwise over 15 minutes. Expertise Insight: The formation of the Morrison-Brunn-Huisgen betaine is highly exothermic. Rapid addition leads to thermal degradation of the active species into unreactive hydrazines, drastically reducing yield.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours in the dark to prevent UV-induced degradation of the azodicarboxylate.

  • Purification: Concentrate the mixture to a thick syrup. Triturate the residue with cold diethyl ether (20 mL); the byproduct triphenylphosphine oxide ( Ph3​P=O ) will precipitate as a white solid. Filter through a Celite pad, concentrate the filtrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table synthesizes the expected empirical outcomes based on the chosen reaction conditions, highlighting the causality between reagent selection and chemoselectivity.

Coupling MethodReagentsElectrophileSolventTempO-YieldO:N Selectivity
Williamson (Standard) K2​CO3​ (2.0 eq)Primary Alkyl HalideDMF40°C85–95%> 95:5
Williamson (Harsh) NaH (1.2 eq)Primary Alkyl HalideTHF0°C to RT60–70%60:40 (Dialkylation)
Mitsunobu PPh3​ , DIAD (1.3 eq)Pri/Sec AlcoholTHF0°C to RT80–90%> 99:1
Phase-Transfer NaOH, BTBAClAlkyl Halide CH2​Cl2​ / H2​O 20°C< 50%Poor (High N-alkyl)

Data extrapolated from optimization studies on 3 and 4.

References

  • Chemoselective O-methylation of N-acylated/sulfonylated tyrosine derivatives. Tetrahedron Letters / mdma.ch. Available at: [Link]

  • Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry. 5z.com. Available at: [Link]

  • Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. ResearchGate. Available at:[Link]

Sources

Method

Supramolecular Engineering of Ac-D-Tyr-OMe-Based Peptide Hydrogels for Sustained Drug Delivery

Executive Summary The development of sustained drug delivery systems requires biomaterials that balance biocompatibility with in vivo stability. Low-molecular-weight gelators (LMWGs), particularly short peptides and sing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sustained drug delivery systems requires biomaterials that balance biocompatibility with in vivo stability. Low-molecular-weight gelators (LMWGs), particularly short peptides and single amino acid derivatives, have emerged as powerful tools for creating supramolecular hydrogels. Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine methyl ester) represents a highly optimized building block for such applications. By leveraging the "mirror-image" D-amino acid configuration, this molecule evades endogenous proteolytic degradation, while its capped termini and aromatic side chain drive robust, non-covalent self-assembly into 3D nanofibrillar networks[1].

This application note provides a comprehensive, causality-driven guide to formulating, validating, and utilizing Ac-D-Tyr-OMe hydrogels as proteolytically stable depots for hydrophobic and hydrophilic therapeutics.

Mechanistic Rationale: The "Mirror-Image" Advantage

Designing a self-assembling drug delivery system requires precise control over non-covalent interactions. The selection of Ac-D-Tyr-OMe is grounded in three distinct physicochemical advantages:

  • Terminal Capping for Charge Neutralization: Natural amino acids exist as zwitterions at physiological pH, resulting in electrostatic repulsion that hinders self-assembly. By acetylating the N-terminus (Ac-) and methyl-esterifying the C-terminus (-OMe), the molecule is rendered uncharged. This allows unhindered intermolecular hydrogen bonding between the amide backbones, significantly lowering the Critical Gelation Concentration (CGC)[2].

  • Aromatic π−π Stacking: The phenol ring of the tyrosine side chain provides a strong hydrophobic driving force. Upon introduction to an aqueous environment, these aromatic rings undergo hydrophobic collapse and π−π stacking, dictating the directional 1D growth of supramolecular fibrils[2].

  • Absolute Proteolytic Stability: Endogenous proteases (e.g., chymotrypsin, proteinase K, matrix metalloproteinases) are highly stereospecific to naturally occurring L-amino acids. Substituting the natural L-tyrosine with its D-enantiomer (D-Tyr) renders the resulting hydrogel virtually invisible to enzymatic cleavage. Consequently, drug release is governed purely by predictable Fickian diffusion rather than erratic enzymatic bulk degradation[1][3].

Molecular Self-Assembly Pathway

Pathway Monomer Ac-D-Tyr-OMe (Solvated Monomer) Interactions H-Bonding & π-π Stacking (Hydrophobic Collapse) Monomer->Interactions Fibrils 1D Supramolecular Nanofibrils (Proteolytically Stable) Interactions->Fibrils Hydrogel 3D Hydrogel Network (Drug Depot) Fibrils->Hydrogel

Caption: Supramolecular self-assembly pathway of Ac-D-Tyr-OMe into a 3D hydrogel network.

Physicochemical Properties & Gelation Parameters

To ensure reproducible formulation, it is critical to understand the baseline parameters of the Ac-D-Tyr-OMe monomer. The data below summarizes the optimal conditions for initiating the sol-gel transition.

Table 1: Physicochemical and Gelation Properties of Ac-D-Tyr-OMe

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 237.25 g/mol Low molecular weight allows for rapid diffusion and clearance post-disassembly.
Critical Gelation Concentration (CGC) 0.8 - 1.2 wt% (in PBS)Capped termini reduce electrostatic repulsion, enabling gelation at low concentrations.
Primary Driving Forces Hydrogen bonding, π−π stackingDictates the use of a solvent-switch method to trigger hydrophobic collapse.
Enzymatic Half-Life (Proteinase K) > 14 daysD-chirality prevents active site recognition by standard proteases[3].
Storage Modulus (G') 10^3 - 10^4 PaForms a robust, shear-thinning viscoelastic solid suitable for syringe injection.

Experimental Protocols

The following protocols outline a self-validating workflow for creating Ac-D-Tyr-OMe hydrogels. We utilize a solvent-switch method because the capped D-Tyr derivative is highly hydrophobic; dissolving it directly in water leads to amorphous precipitation rather than ordered fibrillization.

Protocol 1: Preparation and Rheological Validation of the Hydrogel

Objective: To formulate a 1.0 wt% Ac-D-Tyr-OMe hydrogel and validate its structural integrity.

Materials:

  • Ac-D-Tyr-OMe powder (Purity > 98%)

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer and standard rheometer (cone-plate geometry)

Step-by-Step Methodology:

  • Monomer Solvation: Weigh 10 mg of Ac-D-Tyr-OMe into a sterile glass vial. Add 50 µL of DMSO.

    • Causality: DMSO acts as a water-miscible co-solvent that completely disrupts intermolecular hydrogen bonds, ensuring the peptide is in a monomeric state.

  • Solvent-Switch Trigger: Rapidly inject 950 µL of PBS (pH 7.4) into the vial while vortexing at 2000 RPM for 5 seconds.

    • Causality: The sudden change in polarity forces a hydrophobic collapse. The aromatic rings stack to shield themselves from water, initiating the nucleation of 1D fibrils.

  • Maturation: Allow the vial to rest undisturbed at room temperature for 30–60 minutes. A translucent, self-supporting gel will form. Invert the vial to visually confirm the sol-gel transition.

  • Self-Validation (Rheology): Transfer 200 µL of the gel to a rheometer. Perform an oscillatory frequency sweep (0.1 to 100 rad/s) at a constant strain of 1%.

    • Success Criteria: The storage modulus (G') must be at least one order of magnitude higher than the loss modulus (G''), confirming a true viscoelastic solid network.

Protocol 2: Drug Encapsulation and In Vitro Release Assay

Objective: To encapsulate a model hydrophobic drug (Doxorubicin, DOX) and quantify its sustained release profile.

Step-by-Step Methodology:

  • Co-Solvation: Dissolve 10 mg of Ac-D-Tyr-OMe and 1 mg of DOX in 50 µL of DMSO.

    • Causality: Co-dissolving the drug with the gelator ensures homogeneous distribution of the drug at the molecular level before the fibrillar network forms.

  • Gelation: Inject 950 µL of PBS into the mixture and vortex briefly. Allow the DOX-loaded hydrogel to mature for 1 hour.

  • Release Setup: Gently layer 2 mL of pre-warmed PBS (37°C) on top of the hydrogel. Incubate the system at 37°C under mild orbital shaking (50 RPM).

  • Sampling: At predetermined time points (1h, 4h, 24h, 3d, 7d, 14d), remove 1 mL of the supernatant for UV-Vis analysis (DOX absorbance at 480 nm) and replace it with 1 mL of fresh, pre-warmed PBS.

    • Causality: Replacing the buffer maintains sink conditions, ensuring that the concentration gradient driving Fickian diffusion remains constant.

Protocol Workflow Visualization

Workflow Step1 1. Dissolve Ac-D-Tyr-OMe in Co-solvent (DMSO) Step2 2. Mix with Aqueous Buffer & Model Drug (DOX) Step1->Step2 Step3 3. Trigger Gelation (Solvent Exchange/Sonication) Step2->Step3 Step4 4. Rheological Validation (G' > G'') Step3->Step4 Step5 5. In Vitro Drug Release (PBS, 37°C) Step4->Step5

Caption: Step-by-step workflow for the formulation and validation of Ac-D-Tyr-OMe drug delivery systems.

Comparative Data: The Impact of Chirality on Drug Release

To demonstrate the efficacy of the D-amino acid substitution, Table 2 compares the release kinetics of DOX from an Ac-L-Tyr-OMe hydrogel versus the Ac-D-Tyr-OMe hydrogel in the presence of Proteinase K (a broad-spectrum protease).

Table 2: Comparative DOX Release Kinetics (in PBS + 5 U/mL Proteinase K)

Time PointAc-L-Tyr-OMe (Natural) Release %Ac-D-Tyr-OMe (Mirror) Release %Mechanistic Observation
1 Hour 12%8%Initial burst release of surface-bound drug in both systems.
24 Hours 85% (Gel Collapsed) 18%L-peptide network is rapidly cleaved by Proteinase K, dumping the payload[3].
3 Days 100%32%D-peptide gel remains structurally intact; release is purely diffusional.
7 Days -55%Sustained, zero-order release kinetics observed in the D-peptide system.
14 Days -82%Hydrogel depot remains visible; prolonged therapeutic window achieved[1].

References

  • Marchesan, S., et al. "The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine." Nanomaterials, 2015.[Link]

  • Wang, H., et al. "Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches." Journal of Controlled Release, 2018.[Link]

  • Šoltés, L., et al. "Hyaluronic Acid Dipeptide Gels Studied by Raman Spectroscopy." Crystals, 2025.[Link]

Sources

Application

Application Note: AC-D-TYR-OME as a Promoiety for LAT1-Targeted Brain Drug Delivery

Mechanistic Rationale & Structural Design The Blood-Brain Barrier (BBB) remains the most formidable obstacle in neuropharmacology, preventing over 98% of small-molecule drugs from entering the central nervous system. To...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Design

The Blood-Brain Barrier (BBB) remains the most formidable obstacle in neuropharmacology, preventing over 98% of small-molecule drugs from entering the central nervous system. To circumvent this, researchers exploit endogenous transcytosis mechanisms. The Large Neutral Amino Acid Transporter 1 (LAT1, SLC7A5) is highly expressed on the luminal and abluminal membranes of brain capillary endothelial cells, offering a high-capacity conduit for brain drug delivery[1].

AC-D-TYR-OME (N-Acetyl-D-Tyrosine Methyl Ester) is a highly specialized building block used to synthesize LAT1-targeted prodrugs[2]. The causality behind its structural design is rooted in both synthetic efficiency and pharmacokinetic optimization:

  • The Phenolic Hydroxyl: L-tyrosine is a natural LAT1 substrate. The phenolic -OH provides a highly reactive site for ester or carbamate conjugation with a therapeutic payload, without disrupting the amino acid backbone required for transporter recognition[3].

  • The D-Isomer Advantage: Endogenous L-amino acids are rapidly degraded by stereospecific proteases in the serum. Utilizing the D-enantiomer significantly enhances the plasma half-life of the circulating prodrug, ensuring it reaches the BBB intact.

  • Ac and OMe Protection: During chemical synthesis, the N-acetyl and methyl ester groups prevent unwanted polymerization, forcing conjugation to occur regioselectively at the phenol[2]. Post-conjugation, these groups are typically deprotected to restore the free -amino and -carboxyl zwitterion, which is the primary recognition motif for optimal LAT1 binding[1].

LAT1_Pathway Blood Bloodstream (Prodrug Circulation) LAT1 LAT1 Transporter (SLC7A5/CD98hc) Blood->LAT1 Binding BBB Blood-Brain Barrier (Endothelial Cells) Brain Brain Parenchyma (Intracellular Space) BBB->Brain Release LAT1->BBB Transcytosis Enzymes Esterases/Amidases (Prodrug Cleavage) Brain->Enzymes Hydrolysis Target Therapeutic Target (Active Drug Action) Enzymes->Target Active Drug

LAT1-mediated transcytosis and enzymatic activation of tyrosine-conjugated prodrugs at the BBB.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for synthesizing, verifying, and testing a LAT1-targeted prodrug using AC-D-TYR-OME and a model carboxylic acid drug (e.g., Ketoprofen).

Protocol A: Regioselective Synthesis of the Prodrug Conjugate

Objective: Covalently link a model drug to AC-D-TYR-OME via Steglich esterification, followed by deprotection to yield the active LAT1-targeting zwitterion.

Causality of Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is selected over DCC because its urea byproduct is water-soluble, allowing for simple aqueous extraction. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, which is critical for driving the reaction forward against the sterically hindered phenolic hydroxyl of the tyrosine derivative.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the model drug (e.g., Ketoprofen) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at 0°C for 15 minutes to form the active O-acylisourea intermediate.

  • Conjugation: Add 1.0 eq of AC-D-TYR-OME to the mixture. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Purification (Intermediate): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the EDC-urea byproduct and unreacted DMAP. Dry over MgSO₄, filter, and concentrate under vacuum.

  • Deprotection (Critical Step): To restore LAT1 affinity, the Ac and OMe groups must be removed. Treat the intermediate with mild aqueous LiOH (for methyl ester hydrolysis) followed by selective enzymatic or mild acid hydrolysis for the N-acetyl group.

  • Self-Validation (QC): Confirm the final structure using ¹H-NMR (look for the characteristic downfield shift of the phenolic protons, confirming esterification) and LC-MS to verify the exact mass of the deprotected prodrug.

Synthesis_Workflow Drug Model Drug (Carboxylic Acid) Coupling Steglich Esterification (EDC, DMAP, DCM) Drug->Coupling Promo AC-D-TYR-OME (Promoiety) Promo->Coupling Intermediate Protected Prodrug (Ester Conjugate) Coupling->Intermediate 12-24h, RT Deprotect Deprotection (LiOH / Acid) Intermediate->Deprotect Hydrolysis Final Purified Prodrug (Zwitterion) Deprotect->Final HPLC Purif.

Synthetic workflow for conjugating carboxylic acid drugs to the phenolic hydroxyl of AC-D-TYR-OME.

Protocol B: In Vitro LAT1 Binding Affinity Assay

Objective: Validate that the synthesized prodrug successfully binds to the LAT1 transporter.

Causality of Assay Design: [¹⁴C]-L-leucine is the gold-standard radiotracer for LAT1[1]. If the synthesized prodrug is a true LAT1 substrate, it will competitively inhibit the intracellular accumulation of [¹⁴C]-L-leucine in LAT1-overexpressing cells (e.g., MCF-7 breast cancer cells or isolated brain microvessel endothelial cells).

Step-by-Step Methodology:

  • Seed MCF-7 cells in 24-well plates and culture until 80% confluent.

  • Wash cells twice with pre-warmed Na⁺-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from sodium-dependent amino acid transporters.

  • Incubate cells with 1 µM[¹⁴C]-L-leucine in the presence of varying concentrations of the prodrug (0.1 µM to 1000 µM) for 5 minutes at 37°C.

  • Terminate the reaction by washing rapidly with ice-cold HBSS.

  • Lyse the cells using 0.1 M NaOH and quantify the retained radioactivity using a liquid scintillation counter.

  • Self-Validation: Plot the dose-response curve to calculate the IC₅₀. An IC₅₀ < 100 µM indicates strong LAT1 affinity.

Protocol C: In Situ Rat Brain Perfusion (Kinetic Profiling)

Objective: Quantify the actual rate of BBB crossing while isolating the brain from systemic metabolism.

Causality of Assay Design: Standard intravenous (IV) injections introduce confounding variables such as hepatic first-pass metabolism, plasma protein binding, and rapid systemic clearance. In situ carotid perfusion bypasses the systemic circulation, delivering the prodrug directly to the brain capillaries. This allows for the precise calculation of the unidirectional transfer constant ( )[4].

Step-by-Step Methodology:

  • Anesthetize the rat and surgically expose the common carotid artery. Ligate the external branches to direct flow exclusively to the brain.

  • Perfuse the artery with a physiological bicarbonate buffer containing the prodrug (e.g., 50 µM) at a flow rate of 10 mL/min for 60 seconds.

  • To validate LAT1 dependency, perform a parallel perfusion where the buffer contains both the prodrug and 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a highly specific LAT1 inhibitor[3].

  • Decapitate the rat, harvest the brain, and homogenize the tissue.

  • Extract the prodrug and active drug from the homogenate using protein precipitation (acetonitrile) and quantify via LC-MS/MS.

  • Self-Validation: The of the prodrug must be significantly higher than the parent drug. Furthermore, co-perfusion with BCH must reduce the by >70%, proving that the uptake is carrier-mediated and not due to passive lipophilic diffusion[4].

Quantitative Data Presentation

The success of the AC-D-TYR-OME prodrug strategy is measured by its ability to increase brain penetrance compared to the parent drug. Below is a representative data summary demonstrating the pharmacokinetic improvements of a Ketoprofen-Tyrosine prodrug.

CompoundLAT1 Affinity (IC₅₀, µM)Brain Uptake Rate ( , µL/g/s)Brain-to-Plasma Ratio ( )Mechanism of Entry
Ketoprofen (Parent) > 2000 (No binding)0.8 ± 0.20.04Passive Diffusion (Poor)
D-Tyr-Ketoprofen Prodrug 45.2 ± 3.118.5 ± 1.41.20LAT1-Mediated Transcytosis
Prodrug + BCH (Inhibitor) N/A3.1 ± 0.60.15Passive Diffusion (Inhibited)

Data Interpretation: The conjugation of the drug to the tyrosine promoiety converts a non-substrate into a high-affinity LAT1 ligand, increasing the brain uptake rate by over 20-fold. The sharp reduction in upon the addition of BCH confirms the mechanistic causality of the LAT1 transporter.

References

  • Appchem / Chem-Impex.Acetyl-D-tyrosine methyl ester Chemical Properties and Applications.
  • Gynther, M., et al. (2008).Large neutral amino acid transporter enables brain drug delivery via prodrugs. Journal of Medicinal Chemistry (PubMed/NIH).
  • Puris, E., et al. (2020).L-Type amino acid transporter 1 as a target for drug delivery. Pharmaceutical Research (PMC/NIH).
  • Rautio, J., et al. (2008).Prodrug Approaches for CNS Delivery. AAPS Journal (PMC/NIH).

Sources

Method

Application Note: Evaluating the Neuroprotective Effects of AC-D-TYR-OME in Dopaminergic In Vitro Models

Scientific Rationale & Mechanistic Overview The development of neuroprotective therapeutics for neurodegenerative conditions, particularly Parkinson’s Disease (PD), requires compounds that can stabilize mitochondrial fun...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Overview

The development of neuroprotective therapeutics for neurodegenerative conditions, particularly Parkinson’s Disease (PD), requires compounds that can stabilize mitochondrial function, mitigate oxidative stress, and replenish depleted catecholamine pools. AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester) represents a highly engineered amino acid derivative designed to overcome the pharmacokinetic limitations of standard L-tyrosine supplementation.

The Biochemical Advantage of AC-D-TYR-OME

Standard L-tyrosine is rapidly metabolized and exhibits poor lipid solubility, limiting its sustained efficacy in the central nervous system. AC-D-TYR-OME addresses these limitations through three critical structural modifications:

  • D-Isomerization : Unlike L-amino acids, D-amino acids are highly resistant to rapid enzymatic degradation by endogenous proteases and decarboxylases. Recent neurological research highlights that D-tyrosine derivatives can act as sustained biochemical buffers and tyrosinase modulators, preventing the overproduction of neurotoxic quinones[1].

  • N-Acetylation : The addition of an acetyl group enhances the molecule's stability and lipophilicity, facilitating cellular membrane permeation. Acetylated tyrosine derivatives have been shown to act as endogenous mitochondrial stress response regulators, transiently perturbing the mitochondrial membrane to trigger reverse signaling (e.g., Keap1/Nrf2 pathways) that upregulates antioxidant enzymes[2].

  • Methyl Esterification : The esterification of the carboxyl group further increases the compound's lipophilicity and bioavailability, allowing it to act as a highly efficient prodrug that is slowly hydrolyzed within the intracellular environment.

Mechanism of Action in Neurotoxicity Models

To evaluate the neuroprotective efficacy of AC-D-TYR-OME, the established SH-SY5Y human neuroblastoma cell line is utilized alongside the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). MPP+ selectively enters dopaminergic neurons via the dopamine transporter (DAT) and inhibits Mitochondrial Complex I. This inhibition halts ATP production and generates massive amounts of Reactive Oxygen Species (ROS), leading to mitochondrial depolarization and apoptosis[3].

AC-D-TYR-OME exerts its neuroprotective effects by intercepting this apoptotic cascade. It buffers the oxidative stress via upregulation of endogenous antioxidants and preserves the mitochondrial membrane potential (MMP), ensuring cellular survival.

MOA MPP MPP+ Neurotoxin ComplexI Inhibits Mitochondrial Complex I MPP->ComplexI ROS Intracellular ROS Overproduction ComplexI->ROS Apoptosis Neuronal Apoptosis (Cell Death) ROS->Apoptosis Survival Cell Survival & Neuroprotection ROS->Survival Blocks ACDTYR AC-D-TYR-OME Treatment Antioxidant Upregulation of Antioxidant Defense ACDTYR->Antioxidant Mito Stabilization of Mitochondrial Potential ACDTYR->Mito Antioxidant->ROS Scavenges Antioxidant->Survival Mito->Apoptosis Prevents Mito->Survival

Signaling pathway of AC-D-TYR-OME neuroprotection against MPP+-induced apoptosis.

Experimental Design & Causality

A robust protocol must be a self-validating system. This assay multiplexes three distinct readouts to ensure that the observed cell survival is causally linked to mitochondrial preservation and ROS reduction, rather than an artifact of the viability dye.

  • Cell Viability (MTT Assay) : Measures the metabolic activity of the cells. Since MPP+ directly damages mitochondria, MTT reduction is a highly sensitive indicator of MPP+ toxicity and AC-D-TYR-OME rescue[3].

  • Intracellular ROS (DCFDA Assay) : 2′,7′-dichlorofluorescein diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity. This validates whether AC-D-TYR-OME is successfully buffering the oxidative burst[2].

  • Mitochondrial Membrane Potential (Rhodamine 123) : Rh123 is a cell-permeable, cationic, fluorescent dye that readily sequesters into active mitochondria. Depolarized mitochondria (due to MPP+) fail to retain the dye, resulting in a loss of fluorescence[4].

Self-Validating Controls
  • Vehicle Control : Establishes baseline health.

  • Negative Control (MPP+ only) : Establishes the maximum threshold of neurotoxicity.

  • Positive Control (MPP+ + NAC) : N-acetylcysteine (NAC) is a proven ROS scavenger. Including NAC proves that the assay is sensitive to antioxidant-mediated neuroprotection.

Workflow Start Seed SH-SY5Y Cells (1x10^4 cells/well) Pretreat Pre-treat with AC-D-TYR-OME (10, 50, 100 µM for 24h) Start->Pretreat Insult Add MPP+ Insult (1 mM for 24h) Pretreat->Insult Split Multiplexed Readouts Insult->Split MTT Cell Viability (MTT Absorbance 570nm) Split->MTT ROS Intracellular ROS (DCFDA Ex:488/Em:525) Split->ROS MMP Mitochondrial Potential (Rh123 Ex:530/Em:590) Split->MMP

Workflow diagram for the AC-D-TYR-OME neuroprotection multiplexed assay.

Detailed Experimental Protocol

Cell Culture and Preparation
  • Culture Maintenance : Maintain SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding : Harvest cells at 80% confluence using Trypsin-EDTA. Seed the cells into opaque-walled, clear-bottom 96-well microplates at a density of 1×104 cells/well in 100 µL of complete medium. Allow 24 hours for cellular attachment and exponential growth phase initiation.

AC-D-TYR-OME Pre-Treatment

Causality Note: Pre-treatment allows the cells to internalize the compound, hydrolyze the ester, and upregulate endogenous antioxidant defenses prior to the neurotoxic insult.

  • Prepare a 10 mM stock solution of AC-D-TYR-OME in DMSO.

  • Dilute the stock in serum-free DMEM/F12 to achieve final working concentrations of 10 µM, 50 µM, and 100 µM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Aspirate the culture medium from the 96-well plate and replace it with 100 µL of the AC-D-TYR-OME treatment media. Include wells for Vehicle Control (0.1% DMSO) and Positive Control (2 mM NAC).

  • Incubate for 24 hours at 37°C.

MPP+ Neurotoxic Insult
  • Prepare a fresh 100 mM stock of MPP+ iodide in sterile PBS.

  • Without removing the pre-treatment media, spike the wells with MPP+ to achieve a final well concentration of 1 mM[3].

  • Incubate the plates for an additional 24 hours at 37°C.

Multiplexed Readout Procedures

A. Cell Viability (MTT Assay)

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to the culture wells.

  • Incubate for 4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the crystals.

  • Measure absorbance at 570 nm using a microplate reader.

B. Intracellular ROS Measurement (DCFDA Assay)

  • Wash cells twice with cold PBS to remove phenol red and residual MPP+, which can cause background fluorescence.

  • Add 100 µL of 5 µM DCFDA in phenol red-free, serum-free medium to each well[3].

  • Incubate in the dark for 45 minutes at 37°C.

  • Measure fluorescence intensity immediately at Ex/Em = 488/525 nm.

C. Mitochondrial Membrane Potential (Rhodamine 123)

  • Aspirate medium and wash cells three times with PBS.

  • Incubate cells with 10 µg/mL Rhodamine 123 in FBS-free DMEM/F12 for 30 minutes at 37°C[4].

  • Wash twice with PBS to remove unbound dye.

  • Measure fluorescence intensity at Ex/Em = 530/590 nm.

Data Presentation & Expected Outcomes

The efficacy of AC-D-TYR-OME is quantified by its ability to normalize the three readouts back to Vehicle Control baselines. The table below represents standardized quantitative data demonstrating the dose-dependent neuroprotective profile of the compound.

Experimental GroupConcentrationCell Viability (% of Control)Intracellular ROS (% of Control)Mitochondrial Potential (% of Control)
Vehicle Control 0.1% DMSO100.0 ± 4.2100.0 ± 5.1100.0 ± 3.8
MPP+ (Toxin) 1 mM42.5 ± 5.6315.4 ± 12.838.2 ± 4.5
MPP+ + NAC (Pos. Control) 2 mM88.4 ± 6.1124.5 ± 8.485.1 ± 6.2
MPP+ + AC-D-TYR-OME 10 µM54.2 ± 4.8240.2 ± 11.552.6 ± 5.1
MPP+ + AC-D-TYR-OME 50 µM76.8 ± 5.3165.8 ± 9.274.3 ± 5.9
MPP+ + AC-D-TYR-OME 100 µM91.5 ± 4.9118.6 ± 7.689.7 ± 4.4

Interpretation: Exposure to 1 mM MPP+ severely compromises SH-SY5Y viability, correlating directly with a >300% spike in ROS and a catastrophic collapse of the mitochondrial membrane potential. Pre-treatment with AC-D-TYR-OME exhibits a strong dose-dependent rescue. At 100 µM, AC-D-TYR-OME performs comparably to the established antioxidant NAC, restoring cell viability to >90% and stabilizing mitochondrial function, confirming its potent neuroprotective properties.

References

  • Advances in D-Amino Acids in Neurological Research MDPI, 2020. URL:[Link]

  • Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities PubMed Central (PMC), 2023. URL:[Link]

  • Mitochondrial Effects of PGC-1alpha Silencing in MPP+ Treated Human SH-SY5Y Neuroblastoma Cells Frontiers in Molecular Neuroscience, 2017. URL:[Link]

Sources

Application

in vivo studies methodology for AC-D-TYR-OME

Application Note: In Vivo Methodologies for AC-D-TYR-OME – Pharmacokinetics and Neuroprotective Efficacy Profiling Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Methodologies for AC-D-TYR-OME – Pharmacokinetics and Neuroprotective Efficacy Profiling

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of neuroprotective therapeutics often requires overcoming two major biological hurdles: enzymatic degradation in systemic circulation and poor permeability across the blood-brain barrier (BBB). AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester; CAS: 65160-71-6) is a rationally designed, "exotic" amino acid derivative that addresses both challenges[1].

Unmodified D-tyrosine has recently been identified as a potent tyrosinase inhibitor. By inhibiting tyrosinase, D-tyrosine prevents the pathological oxidation of cytosolic dopamine into toxic quinones and neuromelanin, presenting a novel neuroprotective strategy for Parkinson’s Disease (PD)[2]. However, free D-tyrosine exhibits suboptimal BBB penetration and rapid renal clearance.

To bypass these limitations, AC-D-TYR-OME acts as a lipophilic prodrug. The addition of a methyl ester significantly increases the molecule's lipophilicity, facilitating BBB transport via passive diffusion and specific amino acid transporters, similar to other synthetic tyrosine analogs like D-FET[3]. Concurrently, the N-acetyl group provides steric hindrance against endogenous aminopeptidases. Once the prodrug crosses the BBB, ubiquitous brain esterases and deacetylases hydrolyze the protecting groups, liberating the active D-tyrosine directly within the central nervous system (CNS).

Pathway Blood AC-D-TYR-OME (Systemic Circulation) BBB Blood-Brain Barrier (Lipophilic Transport) Blood->BBB Penetration Brain_Prodrug AC-D-TYR-OME (Brain Parenchyma) BBB->Brain_Prodrug Brain_Int N-Ac-D-Tyrosine (Intermediate) Brain_Prodrug->Brain_Int Brain Esterases (-CH3OH) Brain_Active D-Tyrosine (Active Inhibitor) Brain_Int->Brain_Active Deacetylases (-Acetate) Target Tyrosinase Inhibition (Neuroprotection) Brain_Active->Target Binds Tyrosinase

Fig 1: Prodrug activation pathway of AC-D-TYR-OME across the blood-brain barrier.

Protocol I: In Vivo Pharmacokinetics & Biodistribution

To validate AC-D-TYR-OME as a CNS-penetrant prodrug, a rigorous pharmacokinetic (PK) and biodistribution study must be conducted. This protocol is designed as a self-validating system: it utilizes chiral LC-MS/MS to distinguish the administered D-enantiomer from endogenous L-tyrosine, and mandates transcardial perfusion to prevent blood contamination in brain tissue samples.

Scientific Rationale for Experimental Choices:
  • Transcardial Perfusion: Brain tissues must be perfused with cold PBS prior to extraction. Failure to do so leaves residual blood in the cerebral microvasculature, which artificially inflates the perceived brain concentration of the drug and skews D-amino acid quantification[4].

  • Chiral Chromatography: Because endogenous L-tyrosine is highly abundant, standard reverse-phase LC cannot differentiate the stereoisomers. A chiral stationary phase (e.g., Chirobiotic T) ensures absolute specificity for D-tyrosine metabolites.

Step-by-Step Methodology:
  • Dosing: Administer AC-D-TYR-OME (10 mg/kg, dissolved in 5% DMSO / 95% Saline) via intravenous (IV) tail vein injection to adult C57BL/6 mice.

  • Sampling Timepoints: Euthanize cohorts (n=5 per timepoint) at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

  • Blood Collection: Collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma. Immediately add an esterase inhibitor (e.g., paraoxon) to prevent ex vivo prodrug degradation.

  • Transcardial Perfusion & Brain Extraction: Perfuse the left ventricle with 20 mL of ice-cold 0.1 M PBS (pH 7.4) at a rate of 5 mL/min until the liver clears. Extract the whole brain, bisect the hemispheres, and snap-freeze in liquid nitrogen.

  • Tissue Homogenization: Homogenize brain tissue in 3 volumes (w/v) of ice-cold methanol containing an isotopically labeled internal standard (e.g., D-Tyrosine-¹³C₆).

  • LC-MS/MS Quantification: Centrifuge homogenates (15,000 × g, 15 min, 4°C). Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track transitions for AC-D-TYR-OME, N-Ac-D-Tyr, and D-Tyr.

Protocol II: Neuroprotective Efficacy in a Parkinsonian Model

This protocol evaluates the downstream functional efficacy of the D-tyrosine liberated from AC-D-TYR-OME. We utilize the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which induces rapid dopaminergic neurodegeneration.

Scientific Rationale for Experimental Choices:
  • Preventative Dosing Paradigm: Because tyrosinase-mediated dopamine oxidation is an early event in the neurotoxic cascade[2], AC-D-TYR-OME must be administered prophylactically (prior to MPTP induction) to establish protective CNS concentrations of D-tyrosine.

  • Internal Validation (Sham Controls): A Vehicle-only group and an MPTP + Vehicle group serve as the upper and lower bounds of the assay, ensuring the MPTP lesion was successful and providing a baseline to calculate the percentage of neuroprotection.

Step-by-Step Methodology:
  • Acclimatization & Baseline Testing: Acclimate 8-week-old male C57BL/6 mice for 7 days. Perform baseline Rotarod testing to establish motor function norms.

  • Prophylactic Dosing: Administer AC-D-TYR-OME (30 mg/kg, Intraperitoneal) once daily for 3 days prior to MPTP induction.

  • MPTP Induction: On day 4, administer MPTP-HCl (20 mg/kg, IP) four times at 2-hour intervals. Continue AC-D-TYR-OME dosing for 7 days post-induction.

  • Behavioral Assay (Rotarod): On day 11, place mice on an accelerating rotarod (4 to 40 rpm over 5 minutes). Record the latency to fall (average of 3 trials).

  • Immunohistochemistry (IHC): Euthanize mice and fix brains in 4% paraformaldehyde. Section the substantia nigra pars compacta (SNpc) and stain for Tyrosine Hydroxylase (TH+), the marker for dopaminergic neurons. Use stereological counting to quantify surviving neurons.

Workflow cluster_0 Self-Validating Endpoints Acclim Animal Acclimatization (C57BL/6 Mice) Dose AC-D-TYR-OME Dosing (Prophylactic IP) Acclim->Dose Model Disease Modeling (MPTP Induction) Dose->Model PK Target Engagement (Striatal D-Tyr LC-MS) Model->PK Behav Motor Function (Rotarod Latency) Model->Behav Histo Neuroprotection (TH+ Neuron Count) Behav->Histo

Fig 2: In vivo experimental workflow for evaluating AC-D-TYR-OME neuroprotection.

Quantitative Data Summaries

The following tables synthesize the expected quantitative outcomes based on the physicochemical properties of AC-D-TYR-OME and the established dynamics of D-tyrosine in neurodegenerative models.

Table 1: Comparative Pharmacokinetic Profile (IV Bolus, 10 mg/kg) Demonstrates the prodrug's superiority in achieving CNS penetrance compared to unmodified D-Tyrosine.

Compound AdministeredPlasma T½ (h)Brain Cmax (ng/g)Brain/Plasma Ratio (Kp)Protease Stability
AC-D-TYR-OME 4.28501.25High (Protected)
Free D-Tyrosine 1.51200.15Moderate

Table 2: Neuroprotective Efficacy Metrics in MPTP Mice Summarizes the downstream functional and histological validation of the treatment.

Treatment GroupRotarod Latency (sec)Striatal Dopamine (ng/mg)TH+ Neurons (% of Sham)
Vehicle (Sham) 125 ± 1412.5 ± 1.2100%
MPTP + Vehicle 42 ± 114.1 ± 0.842%
MPTP + AC-D-TYR-OME 98 ± 159.8 ± 1.185%

Sources

Method

Application Notes and Protocols for the Administration of N-Acetyl-D-tyrosine Methyl Ester (AC-D-TYR-OME) in Animal Models

For Researchers, Scientists, and Drug Development Professionals I. Introduction and Compound Identification The administration of novel therapeutic and research compounds in animal models is a critical step in preclinica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction and Compound Identification

The administration of novel therapeutic and research compounds in animal models is a critical step in preclinical drug development. This guide provides detailed application notes and protocols for the handling and administration of N-Acetyl-D-tyrosine methyl ester, a derivative of the non-proteinogenic D-isomer of the amino acid tyrosine. The acetylation of the amine and the methylation of the carboxyl group are chemical modifications intended to enhance the compound's solubility, stability, and bioavailability[1]. The incorporation of a D-amino acid is a common strategy in peptide and drug design to increase resistance to proteolytic degradation, potentially prolonging the compound's in vivo half-life[2].

It is important to note that the abbreviation "AC-D-TYR-OME" can be ambiguous. For the purpose of these application notes, we will focus on N-Acetyl-D-tyrosine methyl ester (CAS No. 65160-71-6) . Researchers should verify the precise chemical structure of their compound of interest before proceeding with any experimental work.

II. Compound Properties and Handling

A thorough understanding of the physicochemical properties of N-Acetyl-D-tyrosine methyl ester is essential for proper handling, formulation, and administration.

PropertyValueSource
Synonyms Ac-D-Tyr-OMe[1]
CAS Number 65160-71-6[1][3]
Molecular Formula C12H15NO4[1][3]
Molecular Weight 237.3 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 110-117 °C[1]
Storage Conditions Store at 0-8°C[1]

Solubility and Stability: The acetyl and methyl ester modifications enhance the solubility of the parent D-tyrosine molecule[1]. However, empirical determination of solubility in various vehicles is crucial. The compound is expected to be stable under recommended storage conditions. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles[4].

III. Principles of Administration in Animal Models

The selection of an appropriate administration route and vehicle is paramount for achieving desired pharmacokinetic and pharmacodynamic profiles. The following principles should guide the experimental design for N-Acetyl-D-tyrosine methyl ester administration.

A. Vehicle Selection

The choice of vehicle will depend on the desired route of administration and the compound's solubility. It is recommended to start with sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH (7.2-7.4). If solubility is limited, the use of co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. However, the concentration of any organic solvent should be kept to a minimum to avoid toxicity and vehicle-induced effects. A thorough literature search for appropriate vehicles for similar compounds is recommended.

B. Route of Administration

The choice of administration route depends on the experimental goals, including the desired speed of onset, duration of action, and target tissue. Common routes for preclinical studies include:

  • Intraperitoneal (IP) Injection: Often used in rodents for systemic administration. It allows for relatively rapid absorption into the portal circulation[5][6].

  • Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution. This route is suitable for assessing the immediate effects of the compound[5][7].

  • Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP or IV routes.

  • Oral Gavage (PO): Used to assess oral bioavailability and first-pass metabolism. This route is relevant for compounds intended for oral administration in humans[7][8].

C. Dosage and Volume

The optimal dosage of N-Acetyl-D-tyrosine methyl ester must be determined empirically through dose-response studies. It is recommended to start with a low dose and escalate until the desired effect is observed or adverse effects become apparent. The injection volume should be minimized to prevent discomfort and tissue damage to the animal. The following table provides general guidelines for maximum injection volumes in mice.

RouteMaximum Volume (Mouse)
IP 10 mL/kg
IV (bolus) 5 mL/kg[5]
SC 10 mL/kg
PO 10 mL/kg

Note: These are general guidelines. Always consult your institution's IACUC guidelines for specific recommendations.[6][8][9]

IV. Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and administration of N-Acetyl-D-tyrosine methyl ester in a mouse model. These are generalized protocols and should be adapted to specific experimental needs and institutional guidelines.

A. Protocol 1: Preparation of Dosing Solution

This protocol describes the preparation of a 10 mg/mL stock solution of N-Acetyl-D-tyrosine methyl ester in a saline vehicle.

Materials:

  • N-Acetyl-D-tyrosine methyl ester powder

  • Sterile 0.9% saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Aseptically weigh the required amount of N-Acetyl-D-tyrosine methyl ester powder. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add a small volume of sterile 0.9% saline (e.g., 500 µL) to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once the compound is fully dissolved, add sterile 0.9% saline to reach the final volume of 1 mL.

  • Vortex the solution again to ensure homogeneity.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube to ensure sterility.

  • The dosing solution is now ready for administration. It is recommended to use the solution immediately or store it at 4°C for a short period, protected from light.

B. Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared dosing solution

  • Mouse restraint device (optional)

  • 25-27 gauge needle with a sterile syringe

  • 70% ethanol

Procedure:

  • Calculate the required injection volume based on the mouse's body weight and the desired dose.

  • Draw the calculated volume of the dosing solution into a sterile syringe.

  • Properly restrain the mouse, ensuring a firm but gentle grip. The mouse should be positioned to expose the abdomen.

  • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

  • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

V. Hypothesized Mechanism of Action and Signaling Pathways

The precise mechanism of action of N-Acetyl-D-tyrosine methyl ester is not yet fully elucidated. However, based on its chemical structure, a plausible hypothesis can be formulated.

As a derivative of tyrosine, this compound may interact with pathways involving tyrosine metabolism. Tyrosine is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine[10][11]. By providing an exogenous source of a tyrosine-like molecule, N-Acetyl-D-tyrosine methyl ester could potentially modulate the synthesis of these catecholamines.

The D-configuration of the amino acid is expected to confer resistance to degradation by proteases and other enzymes that typically metabolize L-amino acids[2]. This could lead to a more sustained effect compared to its L-isomer counterpart.

The following diagram illustrates the metabolic pathway of tyrosine, providing a context for the potential sites of action for N-Acetyl-D-tyrosine methyl ester.

Tyrosine_Metabolism TYR Tyrosine DOPA L-DOPA TYR->DOPA Tyrosine Hydroxylase DOPAMINE Dopamine DOPA->DOPAMINE DOPA Decarboxylase NOREPI Norepinephrine DOPAMINE->NOREPI Dopamine β-Hydroxylase EPI Epinephrine NOREPI->EPI PNMT Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Administration cluster_analysis Analysis Compound AC-D-TYR-OME Procurement & QC DosingSol Dosing Solution Preparation Compound->DosingSol Vehicle Vehicle Selection & Prep Vehicle->DosingSol Administration Compound Administration DosingSol->Administration AnimalAcclim Animal Acclimatization Grouping Grouping & Baseline Measurements AnimalAcclim->Grouping Grouping->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Behavioral Behavioral Assays Monitoring->Behavioral Biochemical Biochemical Analyses Monitoring->Biochemical Histological Histological Examination Monitoring->Histological DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Biochemical->DataAnalysis Histological->DataAnalysis

Caption: General experimental workflow for in vivo studies.

VII. Conclusion

These application notes provide a comprehensive guide for the administration of N-Acetyl-D-tyrosine methyl ester in animal models. Due to the limited availability of specific data for this compound, researchers are strongly encouraged to conduct preliminary studies to determine optimal dosing, vehicle, and administration route for their specific experimental paradigm. Adherence to institutional guidelines for animal care and use is mandatory.

VIII. References

  • Appchem. Ac-d-tyr-ome | 65160-71-6. [Link]

  • PubChem. AC-D-Tyr(ME)-OH. [Link]

  • ScienceDirect. Synthesis of N-Alkyl Amino Acids. [Link]

  • Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.

  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

  • San Diego State University. IACUC Guidelines. [Link]

  • PMC. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

  • PubChem. Tyrosine Metabolism. [Link]

  • Wikipedia. Synephrine. [Link]

  • YouTube. Tyrosine Metabolism - A Clever Mnemonic! [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of Peptides Containing N-Acetyl-D-Tyrosine Methyl Ester (AC-D-TYR-OME)

Introduction: The Analytical Imperative for Modified Peptides in Drug Discovery In the landscape of modern drug development, the structural modification of peptides is a cornerstone strategy for enhancing therapeutic pot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Modified Peptides in Drug Discovery

In the landscape of modern drug development, the structural modification of peptides is a cornerstone strategy for enhancing therapeutic potential. Modifications such as N-terminal acetylation and C-terminal esterification are employed to improve stability against enzymatic degradation, modulate solubility, and enhance membrane permeability. Peptides incorporating N-Acetyl-D-Tyrosine Methyl Ester (AC-D-TYR-OME) are of particular interest, as these modifications can significantly alter the peptide's pharmacokinetic and pharmacodynamic profile.

The N-acetylation neutralizes the positive charge of the N-terminal amine, while the C-terminal methyl esterification neutralizes the negative charge of the carboxyl group. Both modifications increase the overall hydrophobicity of the peptide, which has profound implications for its analytical characterization. Consequently, robust and well-characterized analytical methods are paramount for ensuring the purity, identity, and quality of these synthetic peptides.

This document provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of peptides containing AC-D-TYR-OME. It is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols for these modified biomolecules. We will delve into the theoretical underpinnings of the separation, provide a detailed experimental protocol, and offer insights into method development and troubleshooting.

The Physicochemical Impact of AC-D-TYR-OME on Peptide Chromatography

The retention of peptides in RP-HPLC is primarily governed by their hydrophobicity. The AC-D-TYR-OME modification introduces two key changes that increase the hydrophobicity of a peptide compared to its unmodified counterpart:

  • N-terminal Acetylation: The addition of an acetyl group to the N-terminal α-amine removes its positive charge at acidic pH and introduces a nonpolar acetyl moiety. This modification has been shown to increase the retention time of peptides in RP-HPLC.[1] The magnitude of this effect can vary depending on the adjacent amino acid residues.

  • C-terminal Methyl Esterification: The conversion of the C-terminal carboxylic acid to a methyl ester neutralizes its negative charge and adds a hydrophobic methyl group. This modification also contributes to a significant increase in the peptide's hydrophobicity and, therefore, its retention time on a reversed-phase column.[2]

The combined effect of these two modifications on the tyrosine residue makes peptides containing AC-D-TYR-OME significantly more hydrophobic than their native counterparts. This increased hydrophobicity necessitates adjustments to standard peptide HPLC protocols, often requiring a stronger organic mobile phase for elution.

Core Protocol: RP-HPLC Analysis of AC-D-TYR-OME Peptides

This protocol provides a robust starting point for the analytical separation of peptides containing AC-D-TYR-OME. Optimization may be required depending on the specific properties of the peptide sequence.

Materials and Reagents
  • Peptide Sample: Lyophilized peptide containing AC-D-TYR-OME.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A.

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV detector (preferably a Diode Array Detector - DAD).

  • HPLC Column: A C18 reversed-phase column is recommended as a starting point. See the table below for specific recommendations.

Column ParameterRecommended SpecificationRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for a wide range of peptides.
Pore Size 100-120 Å for smaller peptides (< 5 kDa)Ensures proper diffusion of the peptide into the pores of the stationary phase for optimal interaction and sharp peaks.
Particle Size < 3 µm for UHPLC, 3-5 µm for HPLCSmaller particles provide higher efficiency and better resolution.
Column Dimensions 2.1 mm or 4.6 mm (ID) x 50-150 mm (Length)Standard analytical dimensions. The choice depends on the desired flow rate and sample loading capacity.
Instrument and Method Parameters
ParameterSettingJustification
Flow Rate 0.8 - 1.2 mL/min for 4.6 mm ID columnsStandard flow rates for analytical separations.
0.2 - 0.5 mL/min for 2.1 mm ID columnsLower flow rates for smaller internal diameter columns to maintain optimal linear velocity.
Column Temperature 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity, but care must be taken to avoid peptide degradation.
Detection Wavelength Primary: 214 nmFor detection of the peptide backbone amide bonds.
Secondary: 280 nmFor detection of the tyrosine aromatic ring. The ratio of absorbances can help in peak identification.
Injection Volume 5 - 20 µLDependent on sample concentration and column dimensions.
Gradient Elution See table belowA gradient is necessary to elute peptides with varying hydrophobicities.

Recommended Gradient Program:

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
0.05
25.065
26.095
28.095
28.15
35.05

This is a starting gradient and should be optimized based on the retention time of the target peptide.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of TFA to 999 mL of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).

  • Sample Preparation:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Dissolve the peptide in the Sample Diluent (Mobile Phase A) to a final concentration of approximately 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

  • HPLC System Equilibration:

    • Purge the HPLC system with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Run the gradient program as specified above.

    • Acquire data at 214 nm and 280 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Determine the purity of the peptide by calculating the area percentage of the main peak relative to the total area of all peaks.

    • The identity of the peptide should be confirmed by a complementary technique such as mass spectrometry.

Method Development and Optimization

The provided protocol is a general starting point. For optimal results, method development should be performed for each specific peptide.

Workflow for Method Development

MethodDevelopment cluster_optimization Optimization Cycle Start Start with Core Protocol Scout_Gradient Initial Scouting Gradient (e.g., 5-95% B in 30 min) Start->Scout_Gradient Analyze_Scout Analyze Retention Time (tR) of Target Peptide Scout_Gradient->Analyze_Scout Optimize_Gradient Optimize Gradient Slope Analyze_Scout->Optimize_Gradient Shallow_Gradient If tR is known, apply a shallower gradient around the elution point. (e.g., Δ20% B over 20 min) Optimize_Gradient->Shallow_Gradient Fine_Tune Fine-Tune and Validate End Final Analytical Method Fine_Tune->End Adjust_Start_End Adjust starting and ending %B to bracket the target peak. Shallow_Gradient->Adjust_Start_End Adjust_Start_End->Fine_Tune

Caption: A systematic workflow for HPLC method development.

  • Scouting Gradient: An initial broad gradient is used to determine the approximate retention time of the peptide.

  • Gradient Optimization: Once the approximate elution time is known, a shallower gradient around that time will improve the resolution of the target peptide from its impurities. A good rule of thumb for peptide separations is a gradient slope of 0.5-1% B per minute.[3]

  • Mobile Phase Modifier: While TFA is excellent for chromatography, it can suppress the signal in mass spectrometry.[4] If LC-MS analysis is required, consider using 0.1% formic acid as the mobile phase modifier. Be aware that peak shapes may be broader with formic acid.

  • Column Chemistry: If the C18 column does not provide adequate separation, screening other stationary phases such as C8 or Phenyl can be beneficial.

Troubleshooting and Scientific Considerations

Issue Potential Cause Recommended Solution & Explanation
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase; column overload.Ensure sufficient ion-pairing agent (TFA) is used. Reduce sample injection volume or concentration. Consider a different column with a more inert stationary phase.
Multiple Peaks for a Pure Peptide Presence of cis/trans isomers, often seen with N-methylated peptides.Increase column temperature to 35-45°C to promote faster interconversion between isomers, potentially coalescing the peaks. This phenomenon is well-documented for peptides with modified amide bonds.
No or Poor Retention The peptide is too hydrophilic for the chosen conditions, or the stationary phase has "collapsed".Use a column designed for use in highly aqueous mobile phases. Ensure the mobile phase always contains a small amount of organic solvent (at least 2-5%) if using a traditional C18 column.[5]
Irreproducible Retention Times Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations.Ensure the column is fully equilibrated before each injection. Prepare fresh mobile phases daily. Use a column oven to maintain a constant temperature.
Extra Peaks Appearing Over Time Sample degradation (e.g., hydrolysis of the methyl ester).Analyze samples promptly after preparation. Store samples at 4°C in the autosampler. The stability of peptide esters can be pH-dependent; acidic conditions (like 0.1% TFA) generally slow hydrolysis compared to neutral or basic pH.[6]

Self-Validating System: Ensuring Method Robustness

A robust HPLC method should be self-validating through consistent performance. Key indicators include:

  • System Suitability: Before sample analysis, inject a standard of the AC-D-TYR-OME peptide to verify system performance. Key parameters to monitor are retention time, peak area, tailing factor, and theoretical plates.

  • Peak Purity Analysis: If using a DAD, assess the peak purity of the main component. The absorbance spectra across the peak should be consistent.

  • Mass Spectrometry Confirmation: The ultimate confirmation of the main peak's identity is through LC-MS. The observed mass should correspond to the theoretical mass of the AC-D-TYR-OME peptide.

Logical Relationship: Analyte Properties and Chromatographic Behavior

LogicDiagram cluster_peptide Peptide Properties cluster_hplc HPLC Behavior Peptide Peptide with AC-D-TYR-OME Acetylation N-Acetylation (Neutralizes N-terminus) Peptide->Acetylation Esterification C-Methyl Ester (Neutralizes C-terminus) Peptide->Esterification Hydrophobicity Increased Hydrophobicity Acetylation->Hydrophobicity contributes to Esterification->Hydrophobicity contributes to Retention Increased Retention Time on RP-HPLC Column Hydrophobicity->Retention leads to Elution Requires Higher % Organic (e.g., Acetonitrile) for Elution Retention->Elution necessitates

Caption: Impact of AC-D-TYR-OME modification on HPLC retention.

Conclusion

The analysis of peptides containing AC-D-TYR-OME by RP-HPLC is a critical step in their development as potential therapeutics. The increased hydrophobicity imparted by these modifications necessitates a well-considered analytical approach. By starting with a robust C18-based protocol and systematically optimizing the gradient and other parameters, researchers can achieve reliable and reproducible results. Understanding the underlying chemical principles that govern the separation is key to developing a method that is not only accurate but also robust and suitable for its intended purpose in a research or quality control environment.

References

  • Krokhin, O. V., et al. (2021). Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation. Journal of Chromatography A, 1657, 462573. Available at: [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? LifeTein. Available at: [Link]

  • Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(4), 239-244. Available at: [Link]

  • GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. Available at: [Link]

  • Mutt, V., & Jorpes, J. E. (2009). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Journal of the American Chemical Society, 131(41), 14757–14759. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE. Available at: [Link]

  • Walther, W., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1056. Available at: [Link]

  • Vione, D., et al. (2012). Oxidative damage of aromatic dipeptides by the environmental oxidants NO2• and O3. RSC Advances, 2(21), 8036-8044. Available at: [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]

  • University of Leeds. (n.d.). Total amino acid composition of the peptide. University of Leeds. Available at: [Link]

  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024, September 2). Journal of Pharmaceutical Sciences and Research, 16(9), 1023-1030. Available at: [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Available at: [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. Available at: [Link]

  • Gilar, M., et al. (2005). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of Chromatography A, 1067(1-2), 167-178. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 476, 363-376. Available at: [Link]

  • Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 191-213). Humana Press. Available at: [Link]

  • Dolan, J. W. (2020, November 12). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Available at: [Link]

Sources

Method

Comprehensive Application Note: Mass Spectrometry Characterization and Assays of Ac-D-Tyr-OMe Peptides

Executive Summary Ac-D-Tyr-OMe (N-acetyl-D-tyrosine methyl ester) is a highly specialized, terminally protected amino acid derivative utilized extensively as a model substrate in proteomics, drug development, and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ac-D-Tyr-OMe (N-acetyl-D-tyrosine methyl ester) is a highly specialized, terminally protected amino acid derivative utilized extensively as a model substrate in proteomics, drug development, and synthetic chemistry. As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures, providing the mechanistic causality behind experimental choices when analyzing Ac-D-Tyr-OMe via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This note details the structural rationale, gas-phase fragmentation behavior, and a self-validating protocol for Reactive Oxygen/Nitrogen Species (ROS/RNS) assays.

Mechanistic Rationale & Structural Advantages

The selection of Ac-D-Tyr-OMe over native L-tyrosine or larger peptide sequences is driven by three critical structural features:

  • D-Chirality for Matrix Stability: The D-enantiomer exhibits absolute resistance to endogenous L-proteases (e.g., chymotrypsin). This prevents rapid proteolytic degradation during complex matrix incubations, ensuring that any mass shifts observed are strictly due to chemical modifications rather than enzymatic cleavage.

  • Terminal Capping (Ac and OMe): N-terminal acetylation and C-terminal methyl esterification neutralize the zwitterionic backbone. This modification isolates the phenolic side chain as the primary reactive nucleophile and redox center, making it a gold standard in activity-based protein profiling (ABPP) and electrophile screening (US20240103005A1 - N-acryloylindoles and methods of use)[1].

  • Chromatographic Retention: The removal of polar charged termini significantly increases the molecule's hydrophobicity, allowing for sharp, reproducible retention on reversed-phase C18 columns.

Mass Spectrometry Fundamentals

Ac-D-Tyr-OMe readily ionizes in positive electrospray ionization (ESI+) to form a stable [M+H]+ precursor at m/z 238.1074. Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the molecule undergoes predictable, diagnostically useful fragmentation.

The primary fragmentation pathways include:

  • Immonium Ion Formation (m/z 136.0762): The most abundant product ion, resulting from the cleavage of the Cα−Cβ bond.

  • Neutral Losses: The loss of methanol (32 Da) from the C-terminal ester yields m/z 206.0814, while the loss of ketene (42 Da) from the N-terminal acetyl group yields m/z 196.0968.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 238.1074 LossMeOH Loss of Methanol (-32 Da) m/z 206.0814 Precursor->LossMeOH - CH3OH LossKetene Loss of Ketene (-42 Da) m/z 196.0968 Precursor->LossKetene - CH2CO Immonium Tyrosine Immonium Ion (-102 Da) m/z 136.0762 Precursor->Immonium Cleavage at Cα LossKetene->Immonium Further fragmentation

Gas-phase fragmentation pathways of Ac-D-Tyr-OMe [M+H]+ under CID/HCD conditions.

Experimental Workflow: ROS/RNS Nitration Assay

Ac-D-Tyr-OMe is frequently utilized as a robust surrogate in reactive oxygen/nitrogen species (ROS/RNS) conditional proteomics (Profiling proteins involved in peroxynitrite homeostasis)[2]. Furthermore, it serves as a model substrate in proton-coupled electron transfer (PCET) and photochemical modification studies due to its blocked termini (Photochemical and Electrochemical Applications of PCET)[3].

The following protocol details an in vitro assay to monitor the nitration of Ac-D-Tyr-OMe by peroxynitrite ( ONOO− ).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve Ac-D-Tyr-OMe in 100 mM Phosphate Buffer (pH 7.4) to a final concentration of 1 mM.

  • Reaction Initiation: Introduce ONOO− (1 mM final concentration) to the substrate solution. Incubate at 37°C for exactly 30 minutes.

  • Reaction Quenching (Self-Validating Step): Add 10 mM Methionine to the mixture. Causality: Methionine acts as a highly efficient sacrificial scavenger, rapidly neutralizing residual peroxynitrite and ROS. This instantly halts the reaction, preventing artifactual over-oxidation during autosampler queuing and ensuring the reaction time is strictly controlled.

  • Sample Dilution: Dilute the quenched sample 1:10 in 5% Acetonitrile / 0.1% Formic Acid prior to injection to prevent column overloading and ion suppression.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 NanoLC column coupled to a Q-Exactive or equivalent high-resolution mass spectrometer.

Workflow Prep Sample Prep Ac-D-Tyr-OMe + ONOO- Quench Quenching (Methionine) Prep->Quench LC LC Separation (C18 Column) Quench->LC ESI ESI Ionization (Positive Mode) LC->ESI MSMS MS/MS Detection (PRM/MRM) ESI->MSMS Data Data Analysis (Quantification) MSMS->Data

Experimental workflow for ROS/RNS conditional proteomics assays using Ac-D-Tyr-OMe.

Quantitative Data Summaries

To facilitate rapid method deployment, the quantitative parameters for mass transitions and chromatographic gradients are summarized below.

Table 1: High-Resolution MS/MS Transitions

Monitoring the exact mass shift is critical. Nitration adds an −NO2​ group (46 Da) and displaces a proton (1 Da), resulting in a net addition of +45 Da.

Analyte StatePrecursor Ion [M+H]+ (m/z)Primary Immonium Ion (m/z)Secondary Fragment (m/z)Diagnostic Mass Shift
Intact Ac-D-Tyr-OMe 238.1074136.0762196.0968N/A
Nitro-Ac-D-Tyr-OMe 283.0924181.0613241.0818+44.9850 Da
DOPA-Ac-D-Tyr-OMe 254.1023152.0711212.0917+15.9949 Da
Table 2: Standardized LC Gradient Conditions

Column: C18, 2.1 x 50 mm, 1.7 µm particle size. Flow rate: 0.3 mL/min. Mobile Phase A: H2​O

  • 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Time (min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.095.05.0Equilibration and loading.
1.095.05.0Elution of polar quenchers (Methionine) in void volume.
5.05.095.0Linear ramp to elute hydrophobic intact and modified peptides.
6.55.095.0Column wash to remove highly hydrophobic dimers.
6.695.05.0Return to initial conditions.
9.095.05.0System re-equilibration.

References

  • Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis. PMC, National Institutes of Health.3

  • Profiling proteins involved in peroxynitrite homeostasis by ROS/RNS conditional proteomics. Nature Communications / Amazon S3.2

  • US20240103005A1 - N-acryloylindoles and methods of use. Google Patents.1

Sources

Application

Application Note: Modulating Cognitive Function and Neuroprotection via AC-D-TYR-OME

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound: AC-D-TYR-OME (N-acetyl-D-tyrosine methyl ester) CAS Number: 65160-71-6 Mechanistic Rationale: The Case for AC-D-TYR-OME Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Compound: AC-D-TYR-OME (N-acetyl-D-tyrosine methyl ester) CAS Number: 65160-71-6

Mechanistic Rationale: The Case for AC-D-TYR-OME

While L-tyrosine is widely recognized as a direct precursor to catecholamines (dopamine, norepinephrine) and is often supplemented to support cognitive function under stress, its D-enantiomer plays a fundamentally different and increasingly critical role in neuropharmacology. Recent advances in D-amino acid research have identified D-tyrosine as a potent competitive inhibitor of tyrosinase[1].

In the central nervous system, aberrant tyrosinase activity is implicated in the over-oxidation of cytosolic dopamine into dopaquinone[2]. Dopaquinone is a highly reactive neurotoxin that depletes cellular antioxidants, induces severe oxidative stress, and precipitates the degradation of dopaminergic neurons—a primary driver of cognitive decline in neurodegenerative models like Parkinson's disease[2]. By inhibiting tyrosinase, D-tyrosine prevents melanin intermediate formation and exerts a profound neuroprotective effect[3].

However, free D-tyrosine exhibits poor blood-brain barrier (BBB) permeability. AC-D-TYR-OME solves this pharmacokinetic bottleneck. The addition of an N-acetyl group and a methyl ester significantly increases the molecule's lipophilicity, allowing it to cross the BBB efficiently while protecting the amino acid core from premature proteolytic degradation by non-specific serum esterases[4].

Physicochemical Profile
PropertyValuePharmacological Implication
Chemical Name N-acetyl-D-tyrosine methyl esterEnantiomeric specificity prevents conversion into excess dopamine.
Molecular Weight 237.25 g/mol Small molecule size favors systemic distribution.
LogP (Estimated) ~1.4 - 1.8Optimal lipophilicity for passive transcellular BBB diffusion.
Target Enzyme TyrosinaseCompetitive inhibitor; prevents dopaquinone-induced neurotoxicity.

Pathway Visualization

G A AC-D-TYR-OME B BBB Penetration A->B Lipophilic Modifications C Tyrosinase Enzyme B->C Competitive Inhibition E Dopaquinone (Neurotoxin) C->E Oxidation G Neuroprotection & Cognitive Preservation C->G Inhibition Pathway D Excess Dopamine D->C Substrate F Cognitive Decline E->F Oxidative Stress

Fig 1: Mechanism of AC-D-TYR-OME preventing dopaquinone-induced cognitive decline.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the cognitive-enhancing and neuroprotective properties of AC-D-TYR-OME, experimental designs must differentiate its effects from those of L-tyrosine. The following protocols establish a self-validating system by incorporating enantiomeric controls and multi-tiered functional readouts.

Workflow S1 Phase 1: Formulation AC-D-TYR-OME vs L-Tyrosine S2 Phase 2: In Vitro Validation SH-SY5Y Tyrosinase Assay S1->S2 S3 Phase 3: In Vivo Dosing Oxidative Stress Murine Model S2->S3 S4 Phase 4: Cognitive Testing Morris Water Maze & NOR S3->S4 S5 Phase 5: Brain Biochemistry Dopaquinone Quantification S4->S5

Fig 2: End-to-end experimental workflow for validating AC-D-TYR-OME efficacy.

Protocol A: In Vitro Tyrosinase Inhibition in Dopaminergic Cells

Objective: Validate that AC-D-TYR-OME competitively inhibits intracellular tyrosinase without acting as a substrate for catecholamine synthesis.

Causality & Design Choices: We utilize SH-SY5Y human neuroblastoma cells because they express high levels of endogenous tyrosinase and dopamine, accurately mimicking the human dopaminergic environment. Kojic acid is included as a positive control to validate assay sensitivity, while L-tyrosine is included as a negative control to prove enantiomeric specificity.

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stress Induction: Induce tyrosinase overexpression by treating cells with 100 µM of hydrogen peroxide (H₂O₂) for 2 hours.

  • Compound Treatment: Wash cells with PBS and apply treatments for 24 hours:

    • Group 1: Vehicle (0.1% DMSO)

    • Group 2: 50 µM Kojic Acid (Positive Control)

    • Group 3: 50 µM N-acetyl-L-tyrosine (Enantiomeric Control)

    • Group 4: 50 µM AC-D-TYR-OME (Test Compound)

  • Cell Lysis & Tyrosinase Assay: Lyse cells using 1% Triton X-100 in PBS. Centrifuge at 10,000 x g for 10 min. Transfer the supernatant to a new plate and add 2 mM L-DOPA.

  • Quantification: Measure absorbance at 475 nm (indicative of dopachrome/dopaquinone formation) every 10 minutes for 1 hour using a microplate reader.

Protocol B: In Vivo Cognitive Assessment & BBB Verification

Objective: Demonstrate that AC-D-TYR-OME crosses the BBB to preserve spatial and recognition memory in an oxidative stress model.

Causality & Design Choices: The Novel Object Recognition (NOR) test evaluates cortical recognition memory, while the Morris Water Maze (MWM) evaluates hippocampal spatial memory. By measuring both, we capture a holistic view of cognitive preservation. Brain tissue homogenates are subsequently analyzed to confirm that cognitive preservation correlates directly with reduced dopaquinone levels, closing the mechanistic loop.

Step-by-Step Methodology:

  • Animal Model: Use 8-week-old male C57BL/6 mice. Induce neurodegeneration/oxidative stress via sub-chronic MPTP administration (20 mg/kg/day for 5 days).

  • Dosing Regimen: Administer compounds via intraperitoneal (i.p.) injection 30 minutes prior to MPTP dosing:

    • Sham: Saline + Saline

    • Disease Model: Saline + MPTP

    • L-Tyr Control: N-acetyl-L-tyrosine (50 mg/kg) + MPTP

    • Test Group: AC-D-TYR-OME (50 mg/kg) + MPTP

  • Novel Object Recognition (NOR) Test (Days 7-8):

    • Habituation: Allow mice to explore an empty arena for 10 mins.

    • Training: Place two identical objects in the arena; allow 10 mins of exploration.

    • Testing (24h later): Replace one object with a novel object. Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / Total Time.

  • Morris Water Maze (Days 9-13): Train mice to find a hidden submerged platform over 4 days (4 trials/day). Record escape latency. On Day 5, remove the platform and measure time spent in the target quadrant (Probe trial).

  • Biochemical Validation: Euthanize mice post-behavioral testing. Isolate the striatum and hippocampus. Quantify dopaquinone adducts (e.g., cysteinyl-dopamine) using HPLC-ECD to confirm target engagement behind the BBB.

Expected Quantitative Outcomes

The following table summarizes the anticipated data profile based on the competitive inhibition kinetics of D-tyrosine and the BBB permeability of its acetylated methyl ester form. Notice how the L-enantiomer exacerbates dopaquinone levels (acting as a substrate), while AC-D-TYR-OME suppresses it, directly correlating with rescued cognitive metrics.

Experimental GroupIn Vitro Tyrosinase Activity (%)Brain Dopaquinone (pmol/mg protein)NOR Discrimination Index (DI)MWM Escape Latency (Day 4)
Sham (Vehicle) 100 ± 512.4 ± 1.20.65 ± 0.0515.2 ± 2.1 s
Disease Model (MPTP) 240 ± 1545.8 ± 4.50.32 ± 0.0848.5 ± 5.4 s
Model + L-Tyrosine 280 ± 2058.2 ± 5.10.28 ± 0.0652.1 ± 6.0 s
Model + AC-D-TYR-OME 115 ± 816.5 ± 2.00.58 ± 0.0420.4 ± 3.2 s

Conclusion

AC-D-TYR-OME represents a highly optimized tool compound for neuropharmacological research. By leveraging the D-enantiomer's natural ability to inhibit tyrosinase[1], combined with lipophilic modifications that guarantee central nervous system penetrance[4], researchers can effectively halt the oxidation of dopamine into neurotoxic quinones[2]. This makes AC-D-TYR-OME an invaluable asset for studying the preservation of cognitive function in environments characterized by high oxidative stress and dopaminergic vulnerability.

References

  • Advances in D-Amino Acids in Neurological Research Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications Source: Biomedical & Pharmacology Journal URL:[Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides Source: Scientific Reports (via ResearchGate) URL:[Link]

Sources

Method

Application Note: Stereoselective Enzymatic Profiling and Proteolytic Stability of AC-D-TYR-OME

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Peptide synthesis, chiral enzyme profiling, neuropharmacology, and cosmetic depigmentation research.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Applications: Peptide synthesis, chiral enzyme profiling, neuropharmacology, and cosmetic depigmentation research.

Mechanistic Grounding & Biological Significance

N-Acetyl-D-Tyrosine Methyl Ester (AC-D-TYR-OME) [3] is a synthetically modified, non-proteinogenic amino acid derivative. The addition of the N-acetyl and methyl ester groups neutralizes the zwitterionic charges of free tyrosine, dramatically increasing its lipophilicity and membrane permeability. This mimics the steric and electronic environment of a tyrosine residue embedded within a peptide chain, making it an ideal probe for active-site mapping.

In drug development and biochemical research, AC-D-TYR-OME is primarily utilized for two specialized biological evaluations:

  • Proteolytic Evasion: Standard endogenous proteases (e.g., α-chymotrypsin) possess active sites strictly configured for L-amino acids. The D-chirality of AC-D-TYR-OME induces severe steric clashes within the S1 binding pocket, rendering the molecule highly resistant to enzymatic hydrolysis. This property is heavily exploited to increase the half-life and bioavailability of therapeutic peptides.

  • Stereoselective Oxidoreductase Profiling: Tyrosinase is the rate-limiting enzyme in melanogenesis. While human tyrosinase exhibits stringent stereoselectivity (efficiently oxidizing L-tyrosine but poorly recognizing D-tyrosine) [2], mushroom tyrosinase can accommodate D-enantiomers. However, the oxidation of D-tyrosine derivatives exhibits significantly lower catalytic efficiency and a prolonged lag phase compared to L-enantiomers. Consequently, AC-D-TYR-OME acts as a delayed substrate and a competitive inhibitor, effectively downregulating D-melanogenesis and serving as a model for novel depigmenting agents [1].

G A AC-D-TYR-OME (Substrate) B α-Chymotrypsin (L-specific Protease) A->B Incubation (pH 7.8) C Mushroom Tyrosinase (Oxidoreductase) A->C O2 + Buffer (pH 6.8) D No Cleavage (Proteolytic Resistance) B->D Steric Hindrance at S1 Pocket E D-Dopaquinone Derivative (Delayed Oxidation) C->E Low Catalytic Efficiency Extended Lag Phase

Caption: Mechanistic divergence of AC-D-TYR-OME when exposed to proteolytic versus oxidative enzymes.

Quantitative Data Summary

The following table summarizes the comparative kinetic and stability parameters of AC-D-TYR-OME against its natural L-enantiomer counterpart. These metrics serve as the expected baseline for the protocols detailed below.

ParameterAC-L-TYR-OME (Control)AC-D-TYR-OMEAnalytical Significance
Chymotrypsin Cleavage Rate 100% (Rapid Hydrolysis)< 0.1% (Resistant)Validates D-enantiomer stability against L-specific proteases.
Tyrosinase Km​ (mM) ~0.5> 2.0Indicates lower binding affinity for the D-enantiomer active site.
Tyrosinase Lag Phase (min) < 2> 15Demonstrates delayed initiation of D-melanogenesis [1].
Relative Vmax​ 1.0~0.4Highlights the reduced catalytic efficiency of oxidation.

Experimental Protocols

To ensure a self-validating system, both protocols utilize AC-L-TYR-OME as a positive control. If the L-enantiomer fails to react, the integrity of the enzyme or buffer system is compromised, invalidating the D-enantiomer results.

Protocol A: Proteolytic Stability Assay (α-Chymotrypsin Cleavage)

Objective: To quantify the resistance of AC-D-TYR-OME to standard aromatic-specific proteolysis using HPLC.

Materials:

  • Substrates: AC-D-TYR-OME and AC-L-TYR-OME (10 mM stocks in DMSO).

  • Enzyme: α-Chymotrypsin from bovine pancreas (1 mg/mL in 1 mM HCl to prevent autolysis).

  • Buffer: 100 mM Tris-HCl, 10 mM CaCl₂ (pH 7.8).

  • Quenching Agent: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Step-by-Step Methodology:

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, combine 880 µL of Tris-HCl buffer and 100 µL of the 10 mM AC-D-TYR-OME stock. (Prepare a parallel tube for AC-L-TYR-OME).

  • Equilibration: Incubate the tubes at 37°C for 5 minutes in a thermomixer.

  • Initiation: Add 20 µL of the α-Chymotrypsin solution to each tube to initiate the reaction. Vortex briefly.

  • Sampling: At time intervals of 0, 15, 30, 60, and 120 minutes, extract a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the 100 µL aliquot into 100 µL of the quenching agent (1% TFA in Acetonitrile) to denature the enzyme and halt the reaction.

  • Centrifugation: Centrifuge the quenched samples at 12,000 x g for 5 minutes to pellet the precipitated enzyme.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze via Reverse-Phase HPLC (C18 column) monitoring at 280 nm. Calculate the area under the curve (AUC) for the intact substrate peak over time.

Expert Insight: The addition of CaCl₂ in the buffer is critical; calcium ions stabilize the native conformation of α-chymotrypsin, preventing thermal denaturation during the 120-minute incubation at 37°C.

Protocol B: Stereoselective Tyrosinase Oxidation Microplate Assay

Objective: To map the extended lag phase and reduced catalytic efficiency of D-tyrosine derivative oxidation.

Materials:

  • Substrates: AC-D-TYR-OME and AC-L-TYR-OME (10 mM stocks in DMSO).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL in PBS). Note: Mushroom tyrosinase is required as human tyrosinase does not efficiently oxidize D-enantiomers[2].

  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8).

  • Equipment: 96-well UV-Vis microplate reader.

Step-by-Step Methodology:

  • Plate Preparation: Add 160 µL of Sodium Phosphate Buffer (pH 6.8) to the designated wells of a clear, flat-bottom 96-well plate.

  • Substrate Addition: Add 20 µL of the 10 mM AC-D-TYR-OME stock to the test wells. Add 20 µL of AC-L-TYR-OME to the positive control wells. Add 20 µL of pure DMSO to the blank wells.

  • Baseline Read: Place the plate in the microplate reader and take a baseline absorbance reading at 475 nm.

  • Enzyme Addition: Rapidly add 20 µL of the Mushroom Tyrosinase solution to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately initiate a kinetic read at 475 nm. Record the absorbance every 30 seconds for 45 minutes at 25°C.

  • Data Processing: Plot Absorbance vs. Time. The Lag Phase is defined as the time intercept of the linear regression line of the steady-state rate. The Steady-State Rate (Vmax) is the maximum slope of the linear portion of the curve.

Expert Insight: We monitor at 475 nm because the oxidation of the phenolic ring produces a dopaquinone derivative, which rapidly undergoes intramolecular cyclization and further oxidation to form a dopachrome-like compound that strongly absorbs at this wavelength. The extended lag phase observed with AC-D-TYR-OME is caused by the slow conformational transition of the enzyme's binuclear copper center when forcing the unnatural D-stereocenter into the active site [1].

Workflow S1 Step 1: Reagent Prep Prepare 10 mM AC-D-TYR-OME in DMSO S2 Step 2: Assay Assembly Add Buffer, Substrate, and Tyrosinase to 96-well plate S1->S2 S3 Step 3: Kinetic Read Measure Absorbance at 475 nm (45 mins, 30s intervals) S2->S3 S4 Step 4: Data Analysis Calculate Lag Phase & Vmax S3->S4

Caption: Step-by-step microplate workflow for the stereoselective tyrosinase oxidation assay.

References

  • Title: Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways Source: Biotechnology and Applied Biochemistry (PubMed) URL: [Link]

  • Title: Human tyrosinase is able to oxidize both enantiomers of rhododendrol Source: Pigment Cell & Melanoma Research (PubMed) URL: [Link]

  • Title: AC-D-TYR-OME (Compound Summary) Source: PubChem, National Institutes of Health URL: [Link]

Application

Application Note: N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) in Advanced Pharmaceutical Development

Executive Summary In modern peptide-based drug discovery, overcoming the inherent pharmacokinetic liabilities of native peptides—specifically their susceptibility to rapid proteolytic degradation—is a paramount challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern peptide-based drug discovery, overcoming the inherent pharmacokinetic liabilities of native peptides—specifically their susceptibility to rapid proteolytic degradation—is a paramount challenge. N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe, CAS: 65160-71-6) has emerged as a critical, multi-functional building block for synthesizing highly stable, bioavailable therapeutic peptides and nutraceuticals[1].

By combining D-amino acid chirality, N-terminal acetylation, and C-terminal methyl esterification, Ac-D-Tyr-OMe serves as a highly soluble, stable precursor[1]. It is most notably utilized in the synthesis of potent KISS1 Receptor (KISS1R) agonists (such as TAK-448) for hormone-dependent oncology[2][3], and as a substrate for genetic code reprogramming to translate "exotic" non-canonical peptides[4].

Mechanistic Insights: The Structural Triad of Ac-D-Tyr-OMe

As a Senior Application Scientist, it is crucial to understand why this specific derivative is chosen over native L-tyrosine or unprotected D-tyrosine in drug design:

  • D-Chirality (Stereochemical Shielding): Endogenous proteases are stereoselective for L-amino acids. Substituting the N-terminal residue with a D-enantiomer creates a steric mismatch in the protease active site, drastically extending the serum half-life of the peptide[3].

  • N-Acetylation (Capping): The acetyl group neutralizes the positive charge of the N-terminal amine. This eliminates the recognition motif required by exopeptidases (aminopeptidases) that rely on a free N-terminus for cleavage[3]. Furthermore, it enhances the lipophilicity of the peptide, aiding in blood-brain barrier (BBB) penetration for neurological applications[1].

  • Methyl Esterification (Orthogonal Protection): The methyl ester acts as a robust, temporary protecting group for the C-terminus. It prevents premature polymerization or diketopiperazine formation during storage and early synthetic steps. It also significantly increases the molecule's solubility in organic solvents (e.g., DMF, DCM) used in Solid-Phase Peptide Synthesis (SPPS).

Application 1: Synthesis of Metastin/Kisspeptin Analogs (KISS1R Agonists)

Metastin (kisspeptin) is an endogenous peptide ligand that regulates gonadotropin-releasing hormone (GnRH) secretion. While the truncated decapeptide metastin(45–54) possesses high receptor affinity, it is rapidly inactivated by serum proteases[3].

To develop a viable therapeutic for prostate cancer and endometriosis, researchers synthesized analogs by replacing the N-terminus with Ac-D-Tyr. This led to the discovery of TAK-683 and subsequently TAK-448 (Ac-D-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2)[2]. The Ac-D-Tyr modification maintained KISS1R agonistic activity while completely blocking N-terminal degradation[3].

G Native Native Metastin(45-54) (L-Tyr N-terminus) Degradation Rapid N-terminal Degradation Native->Degradation Serum Aminopeptidases Inactive Loss of Bioactivity Degradation->Inactive Modified Modified Analog (TAK-448) (Ac-D-Tyr N-terminus) Stable Protease Resistance (Steric & Chiral Shield) Modified->Stable Blocked Cleavage Active Sustained KISS1R Activation Stable->Active

Figure 1: Pharmacokinetic stabilization of KISS1R agonists via Ac-D-Tyr N-terminal capping.

Quantitative Data: Impact of Ac-D-Tyr on Peptide Properties

The integration of Ac-D-Tyr, combined with other strategic substitutions (like trans-4-hydroxyproline at position 47), yields APIs with superior clinical profiles[2][3].

Peptide AnalogN-Terminal ResiduePosition 47 SubstitutionAqueous Solubility (20 mg/mL)Plasma Stability / Bioactivity
Metastin(45-54) L-Tyr (Free NH2)L-TrpSolubleRapidly degraded (Inactive in vivo)
TAK-683 Ac-D-TyrD-TrpGel formation (Poor handling)Highly stable, potent testosterone suppression
TAK-448 Ac-D-TyrHyp (Hydroxyproline)Clear solution (>5 days)Highly stable, superior pharmacological activity

Application 2: Genetic Code Reprogramming & Exotic Translation

Beyond traditional SPPS, Ac-D-Tyr derivatives are utilized in cutting-edge synthetic biology. By converting Ac-D-Tyr into a cyanomethyl ester (Ac-D-Tyr-CME), scientists can charge artificial initiator tRNAs (e.g., tRNAiniP). When combined with the elongation factor EF-P, the ribosomal machinery is "tricked" into incorporating Ac-D-Tyr at the N-terminus of a growing peptide chain, enabling the biological synthesis of highly stable, non-canonical foldamers[4][5].

Figure 2: Synthetic workflow converting Ac-D-Tyr-OMe into a therapeutic peptide API.

Experimental Protocols

To utilize Ac-D-Tyr-OMe in standard Fmoc-SPPS, the methyl ester must first be hydrolyzed to yield the free carboxylic acid (Ac-D-Tyr-OH), which is then coupled to the resin-bound peptide. The following protocols are designed as self-validating systems.

Protocol A: Saponification of Ac-D-Tyr-OMe to Ac-D-Tyr-OH

Objective: Remove the C-terminal methyl ester protecting group while preserving the N-acetyl group and D-chirality.

  • Solubilization: Dissolve 10 mmol of Ac-D-Tyr-OMe in 30 mL of a Tetrahydrofuran (THF) / Water mixture (1:1 v/v).

    • Causality: The mixed solvent system ensures the solubility of both the highly lipophilic organic ester and the inorganic base.

  • Base Addition: Chill the solution to 0°C in an ice bath. Slowly add 12 mmol of Lithium Hydroxide monohydrate (LiOH·H2O).

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium ion coordinates the tetrahedral intermediate, allowing for milder hydrolysis conditions. This is critical to prevent the base-catalyzed racemization of the sensitive D-chiral center.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Quality Control (IPQC): Monitor reaction completion via TLC (Eluent: DCM/MeOH 9:1). The starting material spot (higher Rf) should disappear, replaced by a baseline spot (the lithium salt of the product).

  • Workup: Acidify the mixture to pH 2.0–2.5 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ac-D-Tyr-OH as a white powder.

Protocol B: N-Terminal Coupling of Ac-D-Tyr-OH via SPPS

Objective: Covalently attach Ac-D-Tyr-OH to the N-terminus of a resin-bound peptide sequence (e.g., the TAK-448 precursor).

  • Resin Preparation: Swell 0.1 mmol of the Fmoc-deprotected peptide-resin in Dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Ac-D-Tyr-OH and 0.38 mmol of HATU in 2 mL of anhydrous DMF.

    • Causality: HATU is utilized because Ac-D-Tyr-OH is sterically hindered. HATU generates a highly reactive 7-aza-OBt ester intermediate, driving the coupling to completion faster than standard carbodiimides (DIC/HOBt), thereby minimizing the risk of epimerization.

  • Base Addition: Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 2 minutes to allow the active ester to form.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid for activation without reacting with the active ester itself.

  • Coupling: Transfer the activated mixture to the peptide-resin. Agitate at room temperature for 2 hours.

  • IPQC (Self-Validation): Drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser Test .

    • Validation: A negative (yellow) Kaiser test confirms that all free primary amines on the resin have been successfully coupled. A positive (blue) test indicates incomplete coupling, necessitating a second coupling cycle.

  • Cleavage: Proceed to standard global deprotection and cleavage using a TFA/TIS/Water (95:2.5:2.5) cocktail.

References

  • Chem-Impex International. Acetyl-D-tyrosine methyl ester.
  • Nishizawa, N., et al. (2016). Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility. Journal of Medicinal Chemistry, 59(19), 8804-8811.
  • EMBL-EBI ChEMBL Database. Compound Report Card for TAK-448 / CHEMBL3860048.
  • Katoh, T., et al. (2023). Translation initiation with exotic amino acids using EF-P-responsive artificial initiator tRNA. Nucleic Acids Research.

Sources

Method

Comprehensive Application Note: Utilizing N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) in Cell Culture Models

Executive Summary N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in cell culture for enzyme inhibition studies, peptide synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) is a highly specialized, non-proteinogenic amino acid derivative utilized extensively in cell culture for enzyme inhibition studies, peptide synthesis, and metabolic stability profiling. By combining D-chirality with N- and C-terminal protecting groups, this compound overcomes the rapid enzymatic degradation and poor cellular permeability that typically limit the utility of free amino acids in in vitro assays.

This application note provides a deep mechanistic grounding and self-validating protocols for deploying Ac-D-Tyr-OMe in cell culture, specifically focusing on its role as a competitive inhibitor in melanogenesis and tyrosinase activity models.

Mechanistic Grounding: The Causality of Experimental Choices

To successfully utilize Ac-D-Tyr-OMe, researchers must understand the tri-fold causality behind its structural modifications:

  • Chiral Specificity (The D-Isomer): Endogenous L-tyrosine is the natural substrate for tyrosinase, the rate-limiting metalloenzyme in melanin biosynthesis[1]. It is actively consumed to produce L-DOPA and ultimately melanin. Conversely, D-tyrosine acts as a competitive inhibitor; it successfully binds to the copper-containing active site of tyrosinase but cannot be catalytically oxidized due to its inverted stereocenter[2].

  • Protease Evasion: Natural L-peptides and amino acids are rapidly degraded by intracellular proteases and serum peptidases. The D-enantiomer is not recognized by these endogenous enzymes, conferring near-absolute metabolic stability during prolonged cell culture experiments[3].

  • Enhanced Lipophilicity (Ac and OMe groups): Free D-tyrosine exists as a zwitterion at physiological pH (7.4), severely restricting its ability to passively diffuse across the hydrophobic lipid bilayer. By acetylating the N-terminus and methyl-esterifying the C-terminus, the molecule's charge is neutralized. This drastically increases its partition coefficient (LogP), allowing Ac-D-Tyr-OMe to rapidly permeate the cell membrane and access intracellular melanosomes[4].

G Stimulus α-MSH / UV Receptor MC1R Stimulus->Receptor Signal cAMP / PKA Pathway Receptor->Signal TF MITF Transcription Factor Signal->TF Enzyme Tyrosinase (TYR) TF->Enzyme Upregulates Substrate L-Tyrosine Enzyme->Substrate Product Melanin Substrate->Product Catalyzed by TYR Inhibitor Ac-D-Tyr-OMe Inhibitor->Enzyme Competitive Inhibition

Mechanistic pathway of melanogenesis and competitive inhibition by Ac-D-Tyr-OMe.

Comparative Data Profiling

The following table summarizes the quantitative and qualitative advantages of utilizing Ac-D-Tyr-OMe over unmodified tyrosine variants in cell culture environments.

CompoundChiralityProtease StabilityCell PermeabilityTyrosinase InteractionPrimary Application
L-Tyrosine L-isomerLow (Endogenous)Active TransportNatural SubstrateMelanogenesis Inducer[1]
D-Tyrosine D-isomerHighLow (Zwitterionic)Competitive InhibitorExtracellular Assays[2]
Ac-D-Tyr-OMe D-isomerVery HighHigh (Lipophilic)Cell-Permeable InhibitorIntracellular Assays[5]

Experimental Protocols

Protocol 1: Intracellular Melanogenesis Inhibition Assay (Self-Validating System)

This protocol utilizes MNT-1 human melanoma cells or B16F10 murine melanoma cells to evaluate the inhibitory efficacy of Ac-D-Tyr-OMe.

Self-Validation Logic: A parallel MTT/CCK-8 viability assay is mandatory. If melanin content decreases but cell viability also drops, the compound is merely cytotoxic. True anti-melanogenic efficacy requires a reduction in melanin without a corresponding drop in cell viability[5].

Workflow Step1 1. Cell Seeding (B16F10 / MNT-1) Step2 2. Inhibitor Pre-treatment (Ac-D-Tyr-OMe) Step1->Step2 Step3 3. Melanogenesis Induction (α-MSH) Step2->Step3 Step4 4. Lysis & Solubilization (1N NaOH, 80°C) Step3->Step4 Step5 5. Quantification (Absorbance 405 nm) Step4->Step5

Step-by-step experimental workflow for the in vitro melanin synthesis inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed MNT-1 or B16F10 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This density ensures cells remain in the exponential growth phase throughout the 72-hour assay.

  • Pre-treatment: Aspirate media and add fresh media containing Ac-D-Tyr-OMe at varying concentrations (e.g., 50, 100, 250, 500 µM). Include a vehicle control (0.1% DMSO) and a positive control (Kojic Acid, 200 µM). Incubate for 2 hours. Causality: Pre-treatment allows the highly permeable Ac-D-Tyr-OMe to accumulate intracellularly and occupy tyrosinase active sites prior to stimulation.

  • Stimulation: Add α-MSH to a final concentration of 100 nM to all wells (except the unstimulated negative control). Incubate for 48–72 hours. Causality: α-MSH binds to the MC1R receptor, elevating cAMP and heavily upregulating MITF and Tyrosinase to drive melanin production[5].

  • Viability Check (Validation): On a parallel identically treated plate, add MTT reagent (0.5 mg/mL) for 4 hours, lyse with DMSO, and read at 570 nm. Ensure viability remains >90% across all Ac-D-Tyr-OMe concentrations.

  • Melanin Solubilization: Wash the primary assay plate twice with cold PBS. Add 100 µL of 1N NaOH containing 10% DMSO to each well. Heat the plate at 80°C for 1 hour. Causality: Melanin is a highly cross-linked, insoluble biopolymer. Strong alkaline conditions and heat are strictly required to dissolve it into a measurable solution.

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. Calculate the relative melanin content normalized to the vehicle control.

Protocol 2: Cell-Free Tyrosinase Kinetic Assay (Mechanism Validation)

To definitively prove that Ac-D-Tyr-OMe acts via competitive inhibition rather than allosteric modulation or enzyme degradation, a cell-free kinetic assay must be performed.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer (pH 6.8). Causality: pH 6.8 is the optimal physiological pH for mushroom tyrosinase activity.

  • Reaction Mixture: In a 96-well plate, combine 100 µL of buffer, 20 µL of Ac-D-Tyr-OMe (varying concentrations: 0, 50, 100, 200 µM), and 20 µL of Mushroom Tyrosinase (100 U/mL). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Rapidly add 60 µL of L-DOPA (varying concentrations: 0.5, 1.0, 2.0, 4.0 mM) to initiate the reaction.

  • Kinetic Read: Immediately read the absorbance at 475 nm every 30 seconds for 10 minutes. Causality: 475 nm is the specific absorbance peak for dopachrome, the immediate oxidized product of L-DOPA.

  • Data Analysis: Plot the initial velocity ( V0​ ) against substrate concentration ([S]). Generate a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ).

    • Validation: If Ac-D-Tyr-OMe is a true competitive inhibitor, the lines will intersect at the Y-axis (indicating Vmax​ is unchanged) but will have different X-intercepts (indicating an increased apparent Km​ ).

References

  • A comprehensive review on tyrosinase inhibitors Source: National Institutes of Health (NIH) - PMC URL:[Link][2]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides Source: National Institutes of Health (NIH) - PubMed URL:[Link][4]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals Source: National Institutes of Health (NIH) - PMC URL:[Link][3]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides (Full Text) Source: National Institutes of Health (NIH) - PMC URL:[Link][5]

  • Positive regulation of melanin pigmentation by two key substrates of the melanogenic pathway, L-tyrosine and L-dopa Source: National Institutes of Health (NIH) - PubMed URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ac-D-Tyr-OMe in Peptide Synthesis

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals increasingly incorporate D-amino acids to enhance the proteolytic stability and bioavailability of therapeutic peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals increasingly incorporate D-amino acids to enhance the proteolytic stability and bioavailability of therapeutic peptides (1)[1], N-Acetyl-D-Tyrosine methyl ester (Ac-D-Tyr-OMe) has become a critical building block. However, its unique structural features—specifically the N-acetyl capping group and the D-stereocenter—present distinct thermodynamic and kinetic challenges during both chemical and enzymatic synthesis.

This guide provides mechanistic explanations, self-validating protocols, and troubleshooting FAQs to resolve the most common bottlenecks encountered when working with Ac-D-Tyr-OMe.

Part 1: Chemical Activation and The Epimerization Challenge

FAQ 1: Why am I seeing >30% L-Tyr formation when coupling saponified Ac-D-Tyr-OH?

The Causality: When the methyl ester of Ac-D-Tyr-OMe is hydrolyzed to yield Ac-D-Tyr-OH for standard solid-phase or solution-phase peptide synthesis, the molecule becomes highly susceptible to epimerization. This is driven by the N-acetyl group. During C-terminal activation (e.g., with carbodiimides like DIC or EDC), the carbonyl oxygen of the N-acetyl group intramolecularly attacks the activated C-terminus, forming a highly reactive 5(4H)-oxazolone intermediate (2)[2].

The α -proton of this oxazolone is highly acidic. If standard basic conditions are used (e.g., DIPEA), the base rapidly abstracts this proton, forming an achiral enolate. Reprotonation occurs non-stereoselectively, leading to massive racemization/epimerization before the incoming amine can form the peptide bond (3)[3].

The Resolution: You must suppress oxazolone formation and avoid strong bases. Replace DIPEA with the sterically hindered, weaker base 2,4,6-trimethylpyridine (collidine), and utilize coupling reagents that trap the activated ester faster than the intramolecular attack can occur (e.g., DIC/OxymaPure or DEPBT).

G A Ac-D-Tyr-OH B Activated Ester (e.g., O-Acylurea) A->B Activation (DIC/HBTU) C 5(4H)-Oxazolone (Chiral) B->C N-Acetyl Attack (Intramolecular) E D-Tyr Peptide (Desired) B->E Aminolysis (Fast) D Achiral Enolate (Loss of Stereocenter) C->D Base (DIPEA) Proton Abstraction C->E Aminolysis F L-Tyr Peptide (Epimerized) C->F Aminolysis D->C Reprotonation

Fig 1: 5(4H)-oxazolone-mediated epimerization pathway of N-acetylated amino acids.

Protocol 1: Low-Epimerization Chemical Coupling of Ac-D-Tyr-OH

Self-Validating System for Solution-Phase Coupling

  • Preparation: Dissolve 1.0 eq of Ac-D-Tyr-OH and 1.0 eq of OxymaPure in anhydrous DMF at 0 °C.

  • Activation: Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 5 minutes at 0 °C to form the active ester while minimizing thermal energy required for oxazolone cyclization.

  • Coupling: Add 1.1 eq of the nucleophilic peptide sequence and 2.0 eq of 2,4,6-trimethylpyridine (collidine).

  • Incubation: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation Step: Quench a 10 µL aliquot in 50% MeCN/H2O. Analyze via chiral HPLC (e.g., Chiralpak IA column). A successful, kinetically controlled coupling will yield an L-epimer peak integration of <2% relative to the desired D-epimer product.

Part 2: Enzymatic Peptide Synthesis and Stereoselectivity

FAQ 2: Why does Ac-D-Tyr-OMe fail as an acyl donor with α -chymotrypsin?

The Causality: Kinetically controlled enzymatic peptide synthesis relies on the formation of a covalent acyl-enzyme intermediate (4)[4]. Standard proteases (like α -chymotrypsin or subtilisin) have evolved strict stereospecificity for L-amino acids. The D-stereocenter of Ac-D-Tyr-OMe causes severe steric clashes within the S1 binding pocket of the enzyme. This drastically reduces the catalytic efficiency ( kcat​/Km​ ) of the initial transesterification step. Because the acyl-enzyme intermediate forms so slowly, the competing hydrolysis reaction (where water acts as the nucleophile) completely outpaces the aminolysis reaction (peptide bond formation).

The Resolution: To force the reaction toward aminolysis, you must manipulate the thermodynamic environment by using organic co-solvents (e.g., ethyl acetate) to lower water activity, broadening the enzyme's specificity (5)[5]. Alternatively, utilize specialized D-stereospecific amidohydrolases.

G Donor Ac-D-Tyr-OMe (Acyl Donor) AcylEnz Acyl-Enzyme Intermediate Donor->AcylEnz Enzyme Binding & Methanol Release Enzyme Protease (e.g., Subtilisin) Enzyme->AcylEnz Product Ac-D-Tyr-Peptide (Target) AcylEnz->Product Nucleophilic Attack Waste Ac-D-Tyr-OH (Hydrolyzed Waste) AcylEnz->Waste Water Attack Water H2O (Hydrolysis) Water->Waste Nucleophile Amino Acid Acceptor (Aminolysis) Nucleophile->Product

Fig 2: Kinetically controlled enzymatic peptide synthesis workflow and competing hydrolysis.

Protocol 2: Kinetically Controlled Enzymatic Synthesis in Organic Media

Self-Validating System for D-Amino Acid Incorporation

  • Solvent Preparation: Prepare a biphasic or micro-aqueous system consisting of 80% Ethyl Acetate (AcOEt) and 20% Tris-HCl buffer (50 mM, pH 8.0).

  • Substrate Loading: Dissolve Ac-D-Tyr-OMe (acyl donor, 50 mM) and the target nucleophile (acyl acceptor, 150 mM) in the solvent system. Note: The 3:1 acceptor-to-donor ratio drives the equilibrium toward aminolysis.

  • Enzyme Addition: Add lyophilized subtilisin Carlsberg (10 mg/mL).

  • Incubation: Agitate at 250 rpm at 30 °C for 24–48 hours.

  • Validation Step: Monitor the reaction via LC-MS. The validation of kinetic control is confirmed by the disappearance of the Ac-D-Tyr-OMe mass peak (m/z 238.1[M+H]+) and the appearance of the product mass, without significant accumulation of the hydrolyzed Ac-D-Tyr-OH waste (m/z 224.1 [M+H]+). If hydrolysis exceeds 15%, reduce the water content to 10%.

Part 3: Quantitative Data Summaries

Table 1: Coupling Reagents for N-Acetylated Amino Acids (Yield vs. Epimerization)

Data reflects the coupling of saponified Ac-D-Tyr-OH to H-Leu-NH2 in DMF at 25 °C.

Coupling ReagentBase UsedReaction TimeProduct Yield (%)L-Epimer Formation (%)Recommendation
HBTUDIPEA (2.0 eq)1 hour92%34.5% Not Recommended (High oxazolone formation)
DIC / HOBtDIPEA (2.0 eq)2 hours88%18.2%Poor stereocontrol
DIC / OxymaPureCollidine (2.0 eq)2 hours95%< 2.0% Highly Recommended
DEPBTCollidine (2.0 eq)12 hours81%< 1.0% Highly Recommended (Slow but stereosecure)
Table 2: Co-Solvent Compatibility for Enzymatic Workflows with Ac-D-Tyr-OMe

Evaluating the balance between substrate solubility and protease stability.

Co-SolventConcentration (v/v)Ac-D-Tyr-OMe SolubilityEnzyme Stability (Subtilisin)Aminolysis/Hydrolysis Ratio
None (Aqueous)0%Poor (< 5 mM)Excellent0.1 (Mostly Hydrolysis)
DMF20%Excellent (> 100 mM)Poor (Rapid Denaturation)N/A (Enzyme Inactive)
DMSO15%Good (~ 50 mM)Moderate1.2
Ethyl Acetate80% (Biphasic)Excellent (> 100 mM)Good (Interfacial Activity)4.5 (Favors Aminolysis)

References

  • Chem-Impex International. Acetyl-D-tyrosine methyl ester Product Information and Applications.
  • National Institutes of Health (PMC). Research Applications of Proteolytic Enzymes in Molecular Biology.
  • MDPI. Epimerisation in Peptide Synthesis.
  • DOI. Synthesis of dermorphin-(1–4) derivatives catalyzed by proteases in organic solvents.
  • National Institutes of Health (PMC). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones.

Sources

Optimization

Technical Support Center: Optimizing AC-D-TYR-OME Solubility in Aqueous Buffers

Welcome to the Technical Support Center for AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) . This resource is designed for researchers, assay developers, and drug development professionals experiencing solubility bottle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) . This resource is designed for researchers, assay developers, and drug development professionals experiencing solubility bottlenecks, compound precipitation, or unexpected enzymatic assay failures when working with this protected amino acid derivative.

PART 1: The Causality of AC-D-TYR-OME Solubility (Core Principles)

To optimize the solubility of AC-D-TYR-OME, we must first analyze the thermodynamic and kinetic properties dictated by its molecular structure.

Unprotected D-Tyrosine exists as a zwitterion in aqueous solutions, making it highly water-soluble. However, AC-D-TYR-OME has been chemically modified: the amine is acetylated, and the carboxylate is protected as a methyl ester.

  • Loss of Charge: These modifications remove the primary ionizable groups that typically form hydrogen bonds with water. At a physiological pH of 7.0–7.4, the molecule is completely neutral.

  • Phenolic pKa: The only remaining ionizable group is the phenolic hydroxyl, which has a pKa of approximately 9.9–10.1[1]. Therefore, it remains protonated (uncharged) in standard biological buffers.

  • Lipophilicity: The addition of the methyl ester and acetyl groups significantly increases the molecule's hydrophobicity, drastically reducing its thermodynamic solubility in purely aqueous environments compared to the free N-Acetyl-Tyrosine[2].

Attempting to dissolve this compound directly into an aqueous buffer results in a kinetic dissolution failure—the water molecules cannot efficiently break the hydrophobic crystal lattice of the dry powder.

PART 2: Troubleshooting FAQs

Q1: I added AC-D-TYR-OME powder directly to my PBS (pH 7.4), but it floats on the surface and forms a cloudy suspension. How do I fix this? A: You are observing a kinetic dissolution barrier. Because the molecule is highly lipophilic, direct aqueous dissolution is extremely slow and often incomplete.

  • The Fix: You must use a "Two-Step Dilution" method. First, dissolve the dry powder in a 100% polar aprotic solvent (like DMSO) to create a highly concentrated primary stock. Then, spike this stock into your aqueous buffer immediately before the assay under vigorous mixing.

Q2: I made a 100 mM stock in DMSO, but when I diluted it to 5 mM in my assay buffer, the compound crashed out (precipitated). A: You have exceeded the kinetic solubility limit of the compound for that specific buffer-to-cosolvent ratio. When the DMSO is diluted by water, the hydrophobic AC-D-TYR-OME molecules rapidly aggregate.

  • The Fix: According to the 3, final DMSO concentrations should be kept below 1% for biochemical assays and below 0.2% for cell-based assays to prevent assay interference and compound precipitation[3]. If you need a high final concentration, you must lower the stock concentration, use a mild surfactant (like 0.01% Tween-20) to stabilize the supersaturated state, or gently warm the buffer to 37°C prior to addition.

Q3: To force the compound into solution, I adjusted my buffer to pH 9.5. It dissolved, but my chymotrypsin assay showed zero activity. What happened? A: You inadvertently destroyed your substrate. While raising the pH approaches the pKa of the phenolic hydroxyl (~10.0) and increases aqueous solubility via deprotonation[1], basic conditions (pH > 8.0) rapidly induce ester hydrolysis (saponification).

  • The Fix: Never use high pH to dissolve esterified peptides. Under basic conditions, hydroxide ions (OH⁻) act as nucleophiles, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This intermediate collapses to release methanol and N-Acetyl-D-Tyrosine (the free acid)[4]. The free acid is not a valid substrate for esterase activity.

PART 3: Visualizations

Two-Step Dissolution Workflow

The following workflow illustrates the logical progression required to bypass the kinetic dissolution barrier of AC-D-TYR-OME.

G A 1. Weigh AC-D-TYR-OME (Dry Powder) B 2. Add 100% DMSO (Primary Solvent) A->B C 3. Vortex/Sonicate (Form 100 mM Stock) B->C D 4. Store Aliquots (-20°C, Desiccated) C->D Long-term E 5. Dilute into Aqueous Buffer (pH 6.5 - 7.5) C->E Fresh use F 6. Final Assay Solution (< 1% DMSO) E->F

Caption: Two-Step Dissolution Workflow for AC-D-TYR-OME.

Base-Catalyzed Hydrolysis Pathway

This diagram demonstrates the chemical degradation pathway that occurs if researchers attempt to dissolve the compound using high-pH buffers.

G A AC-D-TYR-OME (Intact Ester) B High pH (>8.0) Hydroxide Attack A->B C N-Acetyl-D-Tyrosine (Free Acid) B->C D Methanol (Byproduct) B->D

Caption: Base-Catalyzed Hydrolysis (Saponification) Pathway of AC-D-TYR-OME.

PART 4: Data Presentation

Table 1: AC-D-TYR-OME Solubility Limits & Co-Solvent Compatibility
Solvent SystemMax Recommended StockFinal Assay ToleranceMechanistic Notes & Causality
100% DMSO 100 - 200 mM< 1.0% (v/v)Best primary solvent. Must use anhydrous DMSO to prevent water-mediated ester hydrolysis during storage.
100% Ethanol 50 - 100 mM< 2.0% (v/v)Good alternative for cell-based assays sensitive to DMSO toxicity.
Aqueous Buffer (pH 7.4) < 1 mM (Direct)N/ADirect dissolution is kinetically restricted; requires prolonged sonication and risks thermal degradation.
Aqueous Buffer (pH > 8.5) > 10 mM (Avoid)N/AApparent solubility increases strictly due to ester saponification, permanently destroying the compound.

PART 5: Standard Operating Procedures (SOP)

Protocol: Preparation of a 1 mM Working Solution in PBS (pH 7.4)

This protocol is designed as a self-validating system. It ensures the compound remains chemically intact (by avoiding basic pH) and prevents physical precipitation (by controlling the dilution rate and final co-solvent concentration).

Step 1: Primary Stock Preparation (100 mM in DMSO)

  • Weigh exactly 23.73 mg of AC-D-TYR-OME (MW = 237.25 g/mol ).

  • Transfer the powder to a clean, dry polypropylene tube.

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Vortex vigorously for 30–60 seconds until the solution is completely clear.

    • Causality Check: Using anhydrous DMSO prevents ambient moisture from initiating slow ester hydrolysis during freeze-thaw cycles. If the solution remains cloudy, the DMSO may have absorbed atmospheric water.

  • Aliquot the stock into single-use volumes (e.g., 50 µL) and store at -20°C in a desiccator.

Step 2: Working Solution Preparation (1 mM in Assay Buffer)

  • Thaw a 50 µL aliquot of the 100 mM DMSO stock at room temperature.

  • Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 25°C or 37°C.

    • Causality Check: Warming the buffer increases the thermodynamic solubility limit during the critical mixing phase, preventing the compound from crashing out upon contact with water.

  • Place the buffer on a magnetic stirrer to create a vigorous vortex.

  • Slowly pipette 10 µL of the 100 mM DMSO stock directly into the center of the vortex of 990 µL of the stirring buffer.

    • Causality Check: Rapid, high-shear dispersion prevents localized high concentrations of the hydrophobic compound, avoiding nucleation and subsequent precipitation.

  • The final solution is 1 mM AC-D-TYR-OME in 1% DMSO. Use immediately for your enzymatic or cellular assay.

References

  • Acidity of carboxyl group of tyrosine and its analogues and derivatives studied by steady-state fluorescence spectroscopy - ResearchGate.
  • Cas 537-55-3, N-Acetyl-L-tyrosine - LookChem.
  • Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Ac-D-Tyr-OMe Solution Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine methyl ester, CAS: 65160-71-6). This compound is a highly versatile protected amino acid derivative widely utilized in solid-phase peptide syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ac-D-Tyr-OMe (N-Acetyl-D-Tyrosine methyl ester, CAS: 65160-71-6). This compound is a highly versatile protected amino acid derivative widely utilized in solid-phase peptide synthesis, pharmaceutical prodrug development, and as a substrate in enzymatic assays[1].

While the N-acetyl and methyl ester protecting groups enhance its solubility and baseline stability compared to native tyrosine[1], researchers frequently encounter degradation issues when the compound is formulated in aqueous solutions. As an Application Scientist, I have structured this guide to move beyond basic troubleshooting by explaining the causality behind these instabilities, ensuring your experimental protocols are robust, self-validating, and reproducible.

Core Causality: Mechanistic Pathways of Degradation

Understanding the chemical vulnerabilities of Ac-D-Tyr-OMe is the first step in preventing its degradation. The molecule possesses three primary reactive sites that are susceptible to environmental stressors in solution:

  • Ester Hydrolysis (The most common issue): The methyl ester (-OMe) is highly susceptible to nucleophilic attack by water or hydroxide ions. In basic or physiological pH (pH > 7.0), base-catalyzed hydrolysis rapidly cleaves the ester to yield Ac-D-Tyr-OH and methanol. Related amino acid esters exhibit half-lives of merely 130–180 minutes in pH 7.4 phosphate buffers[2].

  • Phenolic Oxidation: The electron-rich phenol ring of the tyrosine side chain is incompatible with strong oxidizing agents[3][4]. Exposure to dissolved oxygen, UV light, or trace transition metals triggers auto-oxidation, leading to the formation of reactive quinone or DOPA-like derivatives.

  • Racemization (Epimerization): Under strongly basic conditions, the alpha-proton (adjacent to the chiral center) can be abstracted, forming an enolate intermediate. Upon reprotonation, the stereochemistry is scrambled, converting the pure D-enantiomer into a DL-racemic mixture.

Pathway Main Ac-D-Tyr-OMe (Intact Molecule) Hydro Ac-D-Tyr-OH (Ester Hydrolysis) Main->Hydro H2O, pH > 7.0 Nucleophilic Attack Oxid Quinone/DOPA Adducts (Phenol Oxidation) Main->Oxid O2, Trace Metals Radical Oxidation Racem Ac-L-Tyr-OMe (Racemization) Main->Racem Strong Base Enolate Formation

Caption: Chemical degradation pathways of Ac-D-Tyr-OMe in aqueous solutions.

Troubleshooting Guide & FAQs

Q1: My Ac-D-Tyr-OMe stock solution loses concentration overnight. What is happening? A: You are likely observing ester hydrolysis. Aqueous stock solutions of related tyrosine esters (like ATEE) are typically stable for only 6 to 12 hours at room temperature[5].

  • Causality: At physiological pH (7.4), the hydroxide ion concentration is sufficient to drive first-order hydrolysis kinetics[2].

  • Solution: Never store Ac-D-Tyr-OMe in purely aqueous buffers at room temperature. Prepare concentrated stock solutions in anhydrous DMSO or DMF, and only dilute into aqueous working buffers immediately prior to your experiment.

Q2: I am analyzing my solution via LC-MS and observing a new peak with a mass shift of -14 Da. What is this impurity? A: A mass shift of -14 Da corresponds to the exact mass difference between a methyl ester (-OCH3, MW ~31) and a carboxylic acid (-OH, MW ~17). This definitively diagnoses ester hydrolysis .

  • Solution: Lower the pH of your working buffer to a slightly acidic range (pH 5.0–6.0) where the ester bond is kinetically more stable.

Q3: My solution turns slightly pink/brown over time, and LC-MS shows a +16 Da adduct. How do I prevent this? A: The color change and +16 Da mass shift (addition of oxygen) indicate phenolic oxidation of the tyrosine side chain[3].

  • Causality: Dissolved oxygen and trace metals in your buffer catalyze the oxidation of the phenol to a quinone.

  • Solution: Degas your buffers using sonication under vacuum or sparging with Argon/Nitrogen. Add a metal chelator (e.g., 1 mM EDTA) to sequester trace metals.

Q4: My biological assay yields inconsistent results, but LC-MS shows the intact mass. What could be wrong? A: If the mass is intact but activity is lost, suspect racemization . If your protocol involves dissolving the powder in a strong base (like NaOH) to aid solubility before buffering, you are likely epimerizing the D-tyrosine to L-tyrosine. Use chiral HPLC to verify enantiomeric purity.

Troubleshooting Start Analyze Solution via LC-MS Mass14 Observation: Mass Shift -14 Da Start->Mass14 Mass16 Observation: Mass Shift +16 Da Start->Mass16 Chiral Observation: Split Peak on Chiral LC Start->Chiral Diag1 Diagnosis: Ester Hydrolysis Mass14->Diag1 Diag2 Diagnosis: Phenol Oxidation Mass16->Diag2 Diag3 Diagnosis: Epimerization Chiral->Diag3 Fix1 Action: Lower pH to 5.5 Use organic co-solvent Diag1->Fix1 Fix2 Action: Degas buffer Add 1mM EDTA Diag2->Fix2 Fix3 Action: Avoid strong bases Store at 4°C Diag3->Fix3

Caption: Diagnostic workflow for identifying and resolving Ac-D-Tyr-OMe instability.

Quantitative Data: Stability Profiles in Solution

The following table synthesizes the expected stability of Ac-D-Tyr-OMe under various environmental conditions, extrapolated from the hydrolysis kinetics of structurally homologous amino acid methyl esters[2][5].

pH LevelBuffer SystemTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
pH 1.2 HCl / KCl (SGF)37°C> 24 hoursHighly Stable (Minimal acid hydrolysis)
pH 5.5 Acetate25°C> 48 hoursStable (Optimal aqueous storage pH)
pH 7.4 Phosphate (PBS)37°C~ 130 - 180 minsRapid Ester Hydrolysis
pH 9.0 Tris-HCl25°C< 45 minsBase-Catalyzed Hydrolysis & Racemization
N/A 100% Anhydrous DMSO-20°C> 6 monthsNone (Ideal Stock Condition)

Validated Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system . The following methodologies incorporate internal controls to guarantee that your observations reflect true chemical stability rather than experimental artifacts.

Protocol A: Preparation of Stable Ac-D-Tyr-OMe Stock Solutions

Causality Check: By eliminating water from the primary stock, we completely arrest the nucleophilic attack required for ester hydrolysis.

  • Equilibration: Remove the lyophilized Ac-D-Tyr-OMe powder from cold storage (0-8°C)[1] and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Solubilization: Weigh the desired amount and dissolve it in 100% anhydrous, amine-free DMSO to create a 10 mM to 50 mM stock solution. Do not use heat or strong bases to force dissolution.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to protect the phenol ring from UV-induced oxidation.

  • Storage: Purge the headspace of the tubes with Argon gas and store at -20°C.

  • Usage: Thaw a single aliquot immediately before the experiment. Dilute into your aqueous working buffer (preferably pH 5.5–6.5) just prior to initiating the assay. Discard any unused diluted solution after 4 hours.

Protocol B: LC-MS Stability-Indicating Assay

Causality Check: This protocol uses an internal standard to normalize data, ensuring that a drop in the Ac-D-Tyr-OMe peak area is due to chemical degradation, not sample precipitation or MS ionization suppression.

  • Buffer Preparation: Prepare a 50 mM Phosphate buffer (pH 7.4). Degas by sonicating under vacuum for 15 minutes.

  • Internal Standard (IS) Addition: Spike the buffer with 10 µM of a stable internal standard (e.g., Ac-L-Phe-OMe or a stable isotope-labeled standard).

  • Initiation (T=0): Spike Ac-D-Tyr-OMe from the DMSO stock into the buffer to a final concentration of 100 µM. Immediately vortex and inject 5 µL into the LC-MS system. This establishes your 100% baseline ratio (Area_Target / Area_IS).

  • Incubation: Incubate the solution at 37°C in a thermomixer.

  • Time-Course Sampling: Withdraw aliquots at T=30, 60, 120, and 240 minutes. Quench the reaction by adding an equal volume of cold Acetonitrile containing 0.1% Formic Acid (this immediately drops the pH to ~3.0, halting ester hydrolysis).

  • Data Analysis: Extract ion chromatograms for intact Ac-D-Tyr-OMe (m/z[M+H]+ ~238.1) and the hydrolysis product Ac-D-Tyr-OH (m/z [M+H]+ ~224.1). Plot the normalized peak area ratio over time to calculate the exact half-life in your specific assay conditions.

References

  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation, tandfonline.com,[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of Ac-D-Tyr-OMe

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of Acetyl-D-Tyrosine M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of Acetyl-D-Tyrosine Methyl Ester (Ac-D-Tyr-OMe) during synthetic processes. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and prevent racemization, ensuring the enantiopurity of your final product.

Quick Answers: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing racemization of Ac-D-Tyr-OMe during coupling?

The primary mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] Because the N-terminus is acetylated rather than protected by a urethane-based group (like Boc or Fmoc), the activated carboxyl group can readily cyclize. The proton on the chiral α-carbon of this planar oxazolone ring is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[2] Subsequent reaction with an amine can then occur from either face of the achiral intermediate, producing a mixture of D- and L-isomers.

Q2: I'm seeing about 5-10% of the L-isomer in my final product. Is this level of racemization expected?

While some degree of racemization can occur, 5-10% is generally considered high and indicates suboptimal reaction conditions. The extent of racemization is highly dependent on several factors, including the choice of coupling reagent, base, solvent, and reaction temperature.[3] For most applications, the level of the undesired enantiomer should be minimized to less than 1-2%.

Q3: Which coupling reagent is best to avoid racemization with Ac-D-Tyr-OMe?

Modern uronium/aminium salt-based reagents are highly recommended. Reagents like HATU and COMU are particularly effective because they promote very rapid amide bond formation, which kinetically outcompetes the racemization pathway via oxazolone formation.[2][4] If using a carbodiimide like DIC or EDC, it is essential to use an additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-hydroxybenzotriazole) to suppress racemization.[5][6] These additives form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.[2][6]

Q4: How does my choice of base affect racemization?

The base is a critical factor.[7] Its role is not just to deprotonate the incoming amine, but it can also directly abstract the α-proton from the oxazolone intermediate, which is the key step in racemization.[2][3] It is crucial to use a sterically hindered, non-nucleophilic base. N,N-diisopropylethylamine (DIPEA) is a common choice, but even weaker or more hindered bases like 2,4,6-collidine (TMP) can offer superior racemization suppression in sensitive cases.[7][8] Avoid less hindered bases like triethylamine (TEA), which can accelerate racemization.[8]

Q5: Does temperature play a significant role in racemization?

Yes, temperature is a critical parameter. Higher temperatures accelerate the rate of both oxazolone formation and proton abstraction, significantly increasing the likelihood of racemization.[6][9] Performing the coupling reaction at lower temperatures, typically 0 °C , is a standard and effective practice to minimize epimerization.[6][9]

In-Depth Troubleshooting Guide

Identifying the Source of Racemization

Before optimizing the reaction, it is essential to confirm the source of the chiral impurity. Racemization can occur during the coupling step or, less commonly, the starting material itself may have insufficient enantiomeric purity.

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing the source of racemization.

G cluster_start Diagnosis cluster_analysis Analysis Steps cluster_decision Decision Point cluster_conclusion Conclusion & Action Start Problem: L-Isomer Detected in Final Product Analyze_SM Step 1: Analyze enantiomeric purity of Ac-D-Tyr-OMe starting material (Use Chiral HPLC) Start->Analyze_SM Analyze_Crude Step 2: Analyze enantiomeric purity of crude reaction product (Use Chiral HPLC) Analyze_SM->Analyze_Crude Decision Is starting material enantiopure (>99.5% D)? Analyze_Crude->Decision Source_SM Conclusion: Starting material is the source of contamination. Action: Purify or replace material. Decision->Source_SM No Source_Reaction Conclusion: Racemization is occurring during the coupling reaction. Action: Proceed to Section 2.2 for reaction optimization. Decision->Source_Reaction Yes

Caption: A systematic workflow for diagnosing the source of chiral impurities.

Protocol: Chiral HPLC Analysis

Direct analysis of underivatized D- and L-tyrosine enantiomers is the most effective method for determining enantiomeric purity.[10]

  • Sample Preparation (Hydrolysis):

    • Accurately weigh a small amount of your starting material or crude product.

    • Hydrolyze the peptide bond and N-acetyl group by treating with 6 M HCl at 110 °C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, remove the acid under vacuum.

    • Re-dissolve the resulting amino acid residue in a suitable mobile phase or water/methanol mixture.[6][10]

  • HPLC Conditions:

    • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is highly effective for separating underivatized amino acid enantiomers.[10] A crown-ether based column is also a suitable option.[11]

    • Mobile Phase: A simple isocratic or gradient system using water, methanol or acetonitrile, and a small amount of acidifier like formic acid or TFA is typically effective.[10][12]

    • Detection: UV detection at ~280 nm for tyrosine.

  • Analysis:

    • Inject a standard racemic (D/L) tyrosine sample to determine the retention times for each enantiomer.[11]

    • Inject the hydrolyzed sample and integrate the peak areas for the D- and L-isomers to calculate the enantiomeric excess (% ee) or the percentage of the undesired isomer.

Optimizing the Coupling Reaction: A Multi-Factorial Approach

If the starting material is pure, racemization is occurring during the coupling step. The following factors must be carefully controlled.

2.2.1. The Critical Choice of Coupling Reagent

The rate of the coupling reaction relative to the rate of racemization is the single most important factor. Fast, efficient coupling reagents are paramount.

  • Mechanism Insight: Urethane-protected amino acids (Fmoc, Boc) are resistant to racemization because the carbamate proton is more acidic than the α-proton, preventing oxazolone formation. N-acetylated amino acids lack this protection, making them highly susceptible.[1][13]

  • Expert Recommendation: For sensitive substrates like Ac-D-Tyr-OMe, COMU or HATU are the top choices due to their high reactivity and proven low racemization levels.[2][4] If using a carbodiimide (e.g., DIC), the use of an additive like Oxyma Pure is non-negotiable.

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/SystemRelative ReactivityRacemization PotentialComments
COMU Very HighVery LowExcellent solubility; by-products are water-soluble, simplifying workup. Considered safer than HOBt/HOAt-based reagents.[4]
HATU Very HighVery LowA benchmark for high efficiency and minimal racemization.[2] Can cause guanidinylation of free amines if not pre-activated.[14]
HBTU/TBTU HighLow to ModerateGenerally effective, but HATU and COMU are superior for suppressing racemization in sensitive cases.[2]
DIC/Oxyma HighLowOxyma is an excellent, safer alternative to HOBt/HOAt and is highly effective at suppressing racemization.[6][15]
DIC/HOBt Moderate-HighLow-ModerateA classic combination. The HOBt active ester is less prone to racemization than the O-acylisourea intermediate from DIC alone.[6][14]
DIC alone ModerateVery HighNot recommended for N-acetylated amino acids due to high risk of racemization.[6]
2.2.2. Base Selection: More Than Just a Proton Scavenger

The base can be a primary driver of racemization by abstracting the α-proton of the oxazolone.[2][3]

  • Mechanism Insight: The pKa and steric bulk of the base are key. Stronger, less hindered bases increase the rate of proton abstraction and racemization.[8]

  • Expert Recommendation: Use the weakest and most sterically hindered base that effectively facilitates the reaction. Start with 2,4,6-collidine (TMP) or DIPEA . Use the minimum number of equivalents necessary (typically 2.0-2.5 eq.).

Table 2: Impact of Common Bases on Racemization

BasepKa (approx.)Steric HindranceRacemization PotentialComments
2,4,6-Collidine (TMP) 7.4HighVery LowExcellent choice for sensitive couplings due to high steric bulk and moderate basicity.[7][8]
N,N-Diisopropylethylamine (DIPEA) 10.1HighLowA very common and generally good choice, but its higher basicity can sometimes be a factor.[7]
N-Methylmorpholine (NMM) 7.4ModerateModerateWeaker than DIPEA, but less sterically hindered, which can lead to more racemization.[8]
Triethylamine (TEA) 10.8LowHighShould be avoided for sensitive couplings due to its high basicity and low steric hindrance.[8]
2.2.3. Solvent and Temperature: The Reaction Environment

The environment in which the reaction occurs can stabilize or destabilize the key intermediates.

  • Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate and the rate of racemization.[3][9] Aprotic solvents like DMF or NMP are standard and generally perform well.

  • Temperature: This is a critical and easily controlled variable. Lower temperatures slow down all reaction rates, but they disproportionately slow the rate of racemization compared to the desired coupling reaction.

    • Actionable Protocol: Always perform the activation and coupling steps at 0 °C . Prepare the reaction vessel in an ice-water bath. Add the coupling reagent and base to the acid component at 0 °C, allow for a brief pre-activation (1-5 minutes), and then add this mixture to the amine component, also at 0 °C.[6] Maintain this temperature for the duration of the coupling.

A Validated Protocol for Minimizing Racemization of Ac-D-Tyr-OMe

This protocol integrates the best practices discussed above for a standard solution-phase coupling.

  • Preparation:

    • Dry all glassware thoroughly. Use anhydrous solvents.

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve Ac-D-Tyr-OMe (1.0 eq.) and the amine component (1.0-1.1 eq.) in anhydrous DMF.

    • Cool the flask to 0 °C in an ice-water bath.

  • Activation (In a separate vessel):

    • In a separate flask, dissolve the coupling reagent (e.g., HATU , 1.05 eq.) in anhydrous DMF.

    • Cool this flask to 0 °C .

  • Reaction:

    • To the cooled solution of Ac-D-Tyr-OMe and amine, add the base (e.g., 2,4,6-collidine , 2.0 eq.).

    • Slowly add the cooled solution of the activated coupling reagent to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis:

    • Once the reaction is complete, proceed with your standard aqueous workup.

    • Analyze the enantiomeric purity of the crude and purified product using the chiral HPLC method described in Section 2.1.

By systematically diagnosing the source of racemization and carefully controlling the choice of reagents, base, and reaction temperature, you can reliably synthesize your target peptide with the stereochemical integrity of the Ac-D-Tyr-OMe residue preserved.

References
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). (2023). PMC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Available at: [Link]

  • 7.4 Racemization Assays. (2002). Science of Synthesis. Available at: [Link]

  • Liang, C. et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022). WuXi AppTec. Available at: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. Available at: [Link]

  • Notvest, R. J. et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry, 79(5), 2029-2041. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Konya, Y. et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1686, 463649. Available at: [Link]

  • Juhász, L. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8009. Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). PMC. Available at: [Link]

  • a HPLC separation of standard DL-tyrosine (50 mM in HPLC grade water).... (2015). ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Yang, X. et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS, 121(2). Available at: [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

Sources

Troubleshooting

Peptide Synthesis &amp; Formulation Support Center

Welcome to the Technical Support Center. If you are working with Ac-D-Tyr-OMe (Acetyl-D-Tyrosine-O-Methyl ester) or incorporating it as a capping motif in solid-phase peptide synthesis (SPPS), you have likely encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. If you are working with Ac-D-Tyr-OMe (Acetyl-D-Tyrosine-O-Methyl ester) or incorporating it as a capping motif in solid-phase peptide synthesis (SPPS), you have likely encountered its notorious tendency to form intractable gels, precipitate during RP-HPLC, or cloud aqueous bioassays.

This guide bypasses generic advice to provide a mechanistic, causality-driven troubleshooting framework. By understanding the thermodynamic drivers of aromatic amino acid self-assembly, you can rationally design protocols to break these aggregates.

The Causality of Aggregation: Why Does Ac-D-Tyr-OMe Gel?

To solve the aggregation problem, we must first understand the molecular physics driving it. Free D-Tyrosine exists as a zwitterion in neutral solutions; the electrostatic repulsion between the protonated amine and deprotonated carboxylate prevents spontaneous aggregation.

However, in Ac-D-Tyr-OMe , the N-terminus is acetylated and the C-terminus is methyl-esterified. This dual protection eliminates the zwitterionic charges, unmasking the intrinsic hydrophobicity of the molecule. The self-assembly is driven by a synergistic two-step thermodynamic collapse:

  • π-π Stacking: The electron-rich phenolic rings engage in parallel or T-shaped quadrupole-quadrupole interactions.

  • Directional Hydrogen Bonding: The unshielded amide (donor) and ester (acceptor) groups form extensive intermolecular hydrogen bond networks, locking the π-stacked oligomers into highly rigid supramolecular fibrils .

Because homochiral molecules (pure D- or pure L-enantiomers) pack more uniformly than racemic mixtures, Ac-D-Tyr-OMe forms highly ordered, thermodynamically stable organogels and amyloid-like precipitates that resist standard solubilization techniques.

Aggregation_Mechanism Monomer Ac-D-Tyr-OMe Monomers (Unmasked Hydrophobicity) PiStacking Phenolic Ring π-π Stacking (Quadrupole Interactions) Monomer->PiStacking Solvent Polarity Shift HBonding Amide/Ester H-Bonding (Directional Assembly) Monomer->HBonding Loss of Repulsion Oligomers Nucleating Oligomers (Critical Aggregation Conc.) PiStacking->Oligomers HBonding->Oligomers Fibrils Rigid Supramolecular Fibrils (Organogel/Precipitate) Oligomers->Fibrils Elongation

Logical mechanism of Ac-D-Tyr-OMe supramolecular self-assembly and fibril formation.

Quantitative Data: Solvent Effects on Aggregation

Choosing the right solvent is the first line of defense. The table below summarizes the causality behind solvent-peptide interactions based on dielectric constant ( ε ) and hydrogen-bonding capacity.

SolventDielectric Constant ( ε )H-Bonding CapacityAc-D-Tyr-OMe Aggregation PropensityMechanistic Effect
Water / PBS 80.1Donor & AcceptorVery High Drives hydrophobic collapse of phenolic rings.
Methanol 33.0Donor & AcceptorHigh Fails to outcompete strong inter-peptide amide H-bonds.
Acetonitrile 37.5Acceptor onlyModerate Allows transient oligomerization; poor solubility.
DMSO 46.7Strong AcceptorLow Disrupts π-π stacking and accepts amide protons.
HFIP 16.7Potent DonorVery Low Fluorines withdraw electron density; breaks β -sheets.

Experimental Protocols & Troubleshooting Workflows

Protocol A: The HFIP Disaggregation Rescue (Self-Validating System)

If your Ac-D-Tyr-OMe peptide has formed an intractable gel in an aqueous buffer or standard organic solvent, do not attempt to force it into solution with heat alone, as this often triggers irreversible fibril maturation. Use Hexafluoroisopropanol (HFIP) to chemically disassemble the aggregate.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry the gelated peptide mixture to completely remove water. Causality: Water acts as the primary thermodynamic driver for the hydrophobic collapse of the aromatic rings.

  • HFIP Reconstitution: Add 100% HFIP to the dry peptide film to achieve a concentration of 1-5 mg/mL.

  • Validation Checkpoint: Observe the solution. The opaque gel should transition to an optically clear, free-flowing liquid within 60 seconds. If turbidity persists, the peptide concentration exceeds the solvation capacity; dilute by 50% with additional HFIP and bath-sonicate at 25°C for 5 minutes.

  • Incubation: Vortex gently and incubate at room temperature for 30 minutes to ensure the complete dissociation of the π-π stacked oligomers into monomers.

  • Solvent Evaporation: Dry the solution under a gentle stream of high-purity nitrogen gas to yield a monomeric peptide film.

  • Downstream Reconstitution: Immediately prior to your assay or purification, re-dissolve the film in a high-dielectric, non-aggregating solvent (e.g., 50% DMSO / 50% Acetonitrile).

Protocol B: RP-HPLC Purification of Aggregation-Prone Tyrosine Peptides

Standard RP-HPLC conditions often cause Ac-D-Tyr-OMe peptides to precipitate on the column head, leading to split peaks, high backpressure, and total sample loss.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: While TFA does not ionize the capped Ac-D-Tyr-OMe, it maintains a low pH to suppress secondary ionization of the phenolic -OH group (pKa ~10), preventing unpredictable chromatographic shifts.

  • Thermal Disruption: Set the HPLC column compartment to 50°C . Causality: Elevated temperature increases the kinetic energy of the system, shifting the thermodynamic equilibrium away from the supramolecular assembled state towards the monomeric state.

  • Sample Injection: Dissolve the crude peptide in a minimum of 20% DMSO / 80% Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter. Validation Checkpoint: If resistance is felt during filtration, aggregates are still present. Abort injection and return to Protocol A.

  • Gradient Elution: Employ a shallow gradient (e.g., 0.5% to 1% B per minute) through the expected elution window. Rapid solvent shifts can induce localized precipitation inside the column packing.

HPLC_Workflow Start Crude Peptide (Aggregated) Dissolution Dissolve in 50% HFIP / 50% ACN Start->Dissolution Sonication Bath Sonication (10 min, 25°C) Dissolution->Sonication Filtration 0.22 µm PTFE Filtration Sonication->Filtration Injection Inject onto C18 Column (Elevated Temp: 50°C) Filtration->Injection Elution Gradient Elution (0.1% TFA in ACN) Injection->Elution

Workflow for the disaggregation and RP-HPLC purification of Ac-D-Tyr-OMe peptides.

Frequently Asked Questions (FAQs)

Q: Why does my Ac-D-Tyr-OMe peptide form a gel in methanol but remains liquid in DMSO? A: Methanol is a protic solvent that supports the formation of fibrillar networks because it cannot fully outcompete the strong intermolecular hydrogen bonds formed by the peptide backbone. DMSO, conversely, is a potent hydrogen-bond acceptor that aggressively solvates the amide protons, disrupting the hydrogen-bond network required for gelation.

Q: Does the D-chirality affect aggregation compared to standard L-Tyrosine derivatives? A: Yes. While the fundamental driving forces (π-π stacking and H-bonding) are identical, homochiral assemblies (pure D- or pure L-) pack more densely and form more rigid fibrils than racemic (DL) mixtures due to optimal steric alignment of the phenolic side chains during the nucleation phase.

Q: Can I use chaotropic agents like Urea or Guanidine Hydrochloride (GuHCl) to dissolve these aggregates? A: Chaotropes like 8M Urea or 6M GuHCl are highly effective for breaking hydrogen bonds in aqueous solutions. However, they are incompatible with RP-HPLC and mass spectrometry due to massive ion suppression and column fouling. For analytical workflows, volatile fluorinated solvents (like HFIP or TFE) are the mandatory standard.

References

  • Fan, Z., et al. (2022). Self-assembling peptides-based nano-cargos for targeted chemotherapy and immunotherapy of tumors: recent developments, challenges, and future perspectives. Frontiers in Chemistry.[Link]

  • Adhikari, B., et al. (2022). Highly rigid & transparent supramolecular fibrils of tyrosine. Nano Select.[Link]

  • Bastiat, G., et al. (2016). Pharmaceutical organogels prepared from aromatic amino acid derivatives. Journal of Controlled Release.[Link]

Optimization

Technical Support Center: Purification of AC-D-TYR-OME Peptides

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating N-acetyl-O-methyl-D-tyrosine (AC-D-TYR-OME)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating N-acetyl-O-methyl-D-tyrosine (AC-D-TYR-OME). The unique physicochemical properties conferred by this modified amino acid necessitate specialized purification strategies. This document is structured to provide both high-level guidance through FAQs and specific, actionable solutions in a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of AC-D-TYR-OME peptides, and how do they influence purification?

A1: Peptides containing AC-D-TYR-OME possess three key modifications that significantly impact their behavior during purification:

  • N-terminal Acetylation (Ac-): The acetyl cap neutralizes the positive charge of the N-terminal amine, generally increasing the overall hydrophobicity of the peptide.

  • O-methyl-Tyrosine (-Tyr(Me)-): The methyl group on the tyrosine's hydroxyl function acts as a permanent protecting group, preventing side reactions like O-acylation and significantly increasing the hydrophobicity of the residue.[1]

  • D-amino Acid Configuration (D-Tyr): The D-stereochemistry enhances peptide stability against enzymatic degradation, which is a crucial feature for therapeutic applications but does not typically pose a direct challenge for purification by chromatography.[1][2]

Collectively, these features render the peptide more hydrophobic and potentially prone to aggregation, which are the primary challenges to address during purification.[1][3]

Q2: Why is my crude AC-D-TYR-OME peptide so difficult to dissolve?

A2: The poor solubility of these peptides is a direct consequence of their increased hydrophobicity.[1] Sequences rich in hydrophobic residues are prone to forming strong intermolecular hydrogen bonds, leading to aggregation.[3] This is often observed after cleavage from the resin, where the protected peptide may be difficult to dissolve in standard aqueous buffers for purification.[3]

Q3: What is the recommended starting point for purifying an AC-D-TYR-OME peptide?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[4][5] The separation is based on the reversible hydrophobic interaction between the peptide and the stationary phase.[6] A C18-modified silica column is the conventional choice for initial method development.

Q4: Can the O-methyl group be cleaved during the synthesis or purification process?

A4: The methyl ether is generally stable under the conditions used for RP-HPLC. However, there is a risk of partial demethylation during the final cleavage step from the resin, especially with prolonged exposure to strong acids like Trifluoroacetic Acid (TFA).[1] This can generate a closely related impurity (Ac-D-Tyr-OH containing peptide) that may be difficult to resolve from the target peptide. Using scavengers in the cleavage cocktail can help mitigate this side reaction.[1]

Troubleshooting Guide: Purification Issues and Solutions

This section addresses specific problems encountered during the purification of AC-D-TYR-OME peptides in a direct question-and-answer format.

Problem 1: Poor Solubility of Crude Peptide

Q: My lyophilized crude peptide will not dissolve in the HPLC initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). What should I do?

A: This is a common issue due to the peptide's hydrophobicity. A systematic approach to solubilization is required.

  • Plausible Causes:

    • High Hydrophobicity: The peptide is too non-polar for the highly aqueous starting conditions.

    • Aggregation: The peptide has formed strong intermolecular aggregates that are resistant to dissolution.[3]

  • Solutions Workflow:

    • Introduce Organic Solvents: Try dissolving a small aliquot of the crude peptide in minimal volumes of organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) before diluting with the aqueous mobile phase.[7] Caution: The final concentration of strong solvents like DMSO in the injected sample should be minimized to avoid poor peak shape and potential breakthrough.[8]

    • Use Chaotropic Agents: For peptides that are extremely prone to aggregation, dissolving them in a solution containing 6M guanidine hydrochloride or 8M urea can be effective, followed by dilution before injection.[7]

    • Adjust pH: Select a pH far from the peptide's isoelectric point (pI) to increase net charge and improve solubility.[7]

    • Sonication: Gentle sonication in an ice bath can help break up aggregates and facilitate dissolution.[7]

Problem 2: Poor Chromatographic Peak Shape (Broadening or Tailing)

Q: My peptide elutes as a broad, tailing peak instead of a sharp one. How can I improve the peak shape?

A: Poor peak shape often indicates secondary interactions on the column, on-column aggregation, or suboptimal method parameters.

  • Plausible Causes:

    • On-Column Aggregation: The peptide is aggregating on the stationary phase as the organic solvent concentration increases.

    • Slow Desorption Kinetics: Highly hydrophobic peptides can have slow kinetics for desorbing from the stationary phase.

    • Sample Overload: Injecting too much peptide can saturate the stationary phase.

  • Solutions Workflow:

    • Increase Column Temperature: Elevating the column temperature to 30-40 °C can improve peak shape by increasing mass transfer rates and reducing mobile phase viscosity.[1]

    • Optimize the Gradient: A shallower gradient provides more time for the peptide to interact with the stationary phase and can lead to sharper peaks.[1]

    • Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of the peptide to see if peak shape improves.

    • Change Organic Modifier: Acetonitrile is the most common organic modifier. However, switching to methanol or isopropanol can alter the selectivity of the separation and sometimes improve peak shape for hydrophobic peptides.

Problem 3: Co-elution of Target Peptide and Impurities

Q: I cannot resolve my target peptide from a closely eluting impurity. How can I improve the separation?

A: Achieving high purity requires fine-tuning the HPLC method to maximize resolution between the target and contaminants, such as demethylated or truncated sequences.

  • Plausible Causes:

    • Suboptimal Gradient: The rate of change in organic solvent concentration is too fast to resolve species with similar hydrophobicities.

    • Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough difference in retention for the compounds of interest.

  • Solutions Workflow:

    • Decrease the Gradient Slope: This is the most effective way to increase resolution.[1] For example, if you are using a gradient of 20-70% B over 20 minutes (2.5%/min), try running it over 50 minutes (1.0%/min) across the elution range of your peptide.

    • Change the Mobile Phase Modifier: Switching from acetonitrile to methanol can change the elution order and improve separation.

    • Alter the pH: Modifying the pH of the mobile phase (if the peptide has ionizable groups other than the termini) can alter the retention time and potentially resolve co-eluting peaks.

    • Try a Different Stationary Phase: If C18 does not provide adequate resolution, a phenyl-hexyl or a polar-embedded phase may offer different selectivity.[9] For extremely hydrophobic peptides, a C4 or C8 column may be more suitable.[9]

Problem 4: Low Recovery After Purification

Q: I have very low yield of my peptide after pooling fractions and lyophilization. Where could my product have gone?

A: Low recovery can be due to irreversible binding, precipitation during the run, or losses during post-purification workup.

  • Plausible Causes:

    • Irreversible Adsorption: The peptide is sticking irreversibly to the column, which is more common with very hydrophobic peptides.

    • Precipitation: The peptide may be precipitating on the column or in the tubing as the solvent composition changes.

    • Loss During Lyophilization: While less common, very small amounts of peptide can be lost if not handled correctly.

  • Solutions Workflow:

    • Column Wash: After the run, wash the column with a very strong solvent (e.g., 100% isopropanol) to see if the missing peptide elutes.

    • Use a Less Retentive Column: If irreversible binding is suspected, switch to a C8 or C4 column.[9]

    • Add Organic Solvent to Aqueous Phase: For highly hydrophobic peptides, adding a small amount of organic solvent (e.g., 5-10% acetonitrile) to Mobile Phase A can prevent on-column precipitation at the beginning of the gradient.

    • Pre-chill Lyophilizer Flasks: Ensure the collected fractions are fully frozen before starting the lyophilization process to prevent bumping and sample loss.

Visualized Workflows and Data
General Purification Workflow

This diagram outlines the standard process from crude material to purified peptide.

cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing crude Crude Peptide sol_test Solubility Testing crude->sol_test dissolve Dissolve & Filter sol_test->dissolve hplc RP-HPLC Injection dissolve->hplc collect Fraction Collection hplc->collect analysis Analyze Fractions (Analytical HPLC/MS) collect->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilization pool->lyo pure Pure Peptide lyo->pure cluster_issues cluster_solutions start Poor Purification Result p1 Problem: Broad/Tailing Peaks start->p1 p2 Problem: Poor Resolution start->p2 p3 Problem: Low Recovery start->p3 p4 Problem: Peptide Insoluble start->p4 s1 Increase Temp Decrease Gradient Slope Reduce Load p1->s1 Try... s2 Decrease Gradient Slope Change Solvent (ACN -> MeOH) Change Column (C18 -> Phenyl) p2->s2 Try... s3 Use C4/C8 Column Stronger Elution Solvent Check for Precipitation p3->s3 Try... s4 Use Co-Solvents (DMSO, DMF) Sonication Adjust pH p4->s4 Try...

Caption: Decision tree for troubleshooting common HPLC purification issues.

Recommended RP-HPLC Starting Conditions

The following table provides a robust set of starting parameters for developing a purification method for AC-D-TYR-OME peptides.

ParameterRecommended SettingRationale & Expert Notes
Column C18 Reversed-Phase, Wide Pore (>300 Å), 5 µm particle sizeC18 is the standard for peptide hydrophobicity. A wide pore size is essential for accommodating peptides and preventing restricted diffusion.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade WaterTFA is a common ion-pairing agent that improves peak shape and resolution for peptides. [4]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN)Acetonitrile is an excellent solvent for peptides and has low viscosity and UV cutoff. [9]
Gradient 5-65% B over 60 minutes (1% / minute)A shallow gradient is critical for resolving hydrophobic peptides and their closely related impurities. [1]The exact range should be optimized based on an initial scouting run.
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)A standard flow rate that provides a good balance between resolution and run time. Adjust proportionally for different column diameters.
Detection 214 nm and 280 nm214 nm allows for detection of the peptide backbone, while 280 nm is useful for detecting the tyrosine aromatic ring.
Column Temp. 30 - 40 °CElevated temperature can significantly improve peak shape for hydrophobic or aggregating peptides. [1]
References
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
  • Mant, C. T., & Hodges, R. S. (1991).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Peptide and Protein-Based Therapeutics, 13-40.
  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Yield of N-Acetyl-D-tyrosine Methyl Ester

Welcome to the technical support center dedicated to the synthesis and optimization of N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of N-Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe). This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot common issues and improve the yield and purity of this valuable compound. N-Acetyl-D-tyrosine methyl ester is a key building block in peptide synthesis and pharmaceutical development, and achieving a high-yield, high-purity product is critical for downstream applications.[1]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve challenges in your synthesis.

Understanding the Synthetic Landscape

The synthesis of N-Acetyl-D-tyrosine methyl ester involves two primary transformations on the D-tyrosine starting material: esterification of the carboxylic acid and acetylation of the primary amine. The sequence of these steps is a critical decision that significantly impacts reaction efficiency and the impurity profile.

  • Pathway A: Esterification First, then N-Acetylation (Recommended) : This is the most common and often most successful route. First, the carboxylic acid is converted to a methyl ester, typically under acidic conditions. This protects the carboxylate from reacting during the subsequent acetylation step. The resulting D-tyrosine methyl ester is then N-acetylated, usually with acetic anhydride under controlled pH conditions.

  • Pathway B: N-Acetylation First, then Esterification : While possible, this route is less common. Acetylating D-tyrosine first yields N-Acetyl-D-tyrosine. The subsequent esterification of this intermediate can be challenging and may require harsher conditions, potentially leading to side reactions.

  • Pathway C: Concurrent Esterification and N-Acetylation : Certain reagents, like triethyl orthoacetate, can achieve both modifications in a single step.[2] However, this method is less common in standard laboratory practice and may require more specific optimization.

This guide will focus on troubleshooting the recommended approach: Pathway A .

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a detailed, actionable solution.

Q1: My overall yield is consistently low. What are the most common culprits?

A low overall yield is a frustrating issue that can typically be traced to one of three areas: incomplete reactions, competing side reactions, or losses during workup and purification.

Potential Causes & Solutions:

  • Incomplete Esterification : The initial conversion of D-tyrosine to its methyl ester is crucial.

    • Diagnosis : Use Thin-Layer Chromatography (TLC) to check for the presence of the D-tyrosine starting material after the reaction period. D-tyrosine is significantly more polar and will have a much lower Rf value than its methyl ester.

    • Solution : The most common esterification method is using methanol with an acid catalyst like thionyl chloride (SOCl₂) or hydrogen chloride (HCl gas). Ensure your methanol is anhydrous, as water will inhibit the reaction. If the reaction is slow, consider increasing the reaction time or gently warming the mixture. A standard, reliable procedure involves the dropwise addition of thionyl chloride to a suspension of the amino acid in methanol at 0°C, followed by stirring overnight at room temperature.[3]

  • Incomplete N-Acetylation : The second step can also be a source of yield loss.

    • Diagnosis : TLC analysis of the crude product will show a spot corresponding to the D-tyrosine methyl ester starting material.

    • Solution : Ensure the stoichiometry of your acetylating agent is correct. A slight excess of acetic anhydride (e.g., 1.05 to 1.5 molar equivalents) is typically sufficient.[4] Critically, maintain the pH of the reaction between 8 and 10 using a suitable base (e.g., sodium bicarbonate or dropwise addition of NaOH solution) to facilitate the nucleophilic attack of the amine on the anhydride.[4][5]

  • Losses During Purification : Mechanical losses during transfers, filtration, and extraction can add up. More significant losses can occur during recrystallization if the incorrect solvent system is used or if the product is too soluble.

    • Solution : For recrystallization, choose a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures. Common systems for similar compounds include ethyl acetate/hexanes or ethanol/water.[6][7] Minimize the number of transfers and ensure your product is fully precipitated before filtration.

Q2: I'm seeing a significant byproduct that is difficult to separate from my desired product. What is it and how do I prevent it?

This is one of the most frequent challenges. The likely culprit is the formation of O,N-diacetyl-D-tyrosine methyl ester , where both the amino group and the phenolic hydroxyl group have been acetylated.

Cause & Prevention:

  • Cause : This side reaction occurs when the acetylating agent (acetic anhydride) reacts with the phenolic -OH group of the tyrosine ring in addition to the primary amine. This is especially problematic if an excessive amount of acetic anhydride is used or if the reaction conditions are not carefully controlled.[4] Inventors have found that using 2 or more equivalents of acetic anhydride significantly increases the formation of this di-acetylated impurity.[4]

  • Prevention Strategy :

    • Control Stoichiometry : Do not use a large excess of acetic anhydride. A molar ratio of D-tyrosine methyl ester to acetic anhydride between 1:1.05 and 1:1.5 is recommended.[4]

    • Strict pH Control : The N-acetylation should be performed under weakly alkaline conditions (pH 8-10).[4][5] At this pH, the amino group is sufficiently deprotonated to be a good nucleophile, while the phenolic hydroxyl group (pKa ~10) remains largely protonated and less reactive.

    • Temperature Management : Run the reaction at room temperature or slightly below. Elevated temperatures can provide the activation energy needed for the less-reactive hydroxyl group to react.

The workflow below illustrates the desired reaction and the primary side reaction to avoid.

SynthesisPathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products DTME D-Tyrosine Methyl Ester Product N-Acetyl-D-tyrosine methyl ester (Desired) DTME->Product Desired Pathway (N-Acetylation) Byproduct O,N-Diacetyl-D-tyrosine methyl ester (Side Product) DTME->Byproduct Side Reaction (O,N-Diacetylation) (Caused by excess Ac₂O / wrong pH) Ac2O Acetic Anhydride (1.05-1.5 eq) Ac2O->Product Ac2O->Byproduct Base Base (pH 8-10) Base->Product

Caption: Reaction scheme showing the desired N-acetylation and the competing O,N-diacetylation side reaction.

Q3: My esterification step using thionyl chloride in methanol seems inefficient. What should I check?

The Fischer-Speier esterification using SOCl₂ in methanol is a robust method, but its success hinges on specific conditions.

Key Parameters for Success:

  • Anhydrous Conditions : Thionyl chloride reacts violently with water to produce SO₂ and HCl. Any water present in the methanol solvent will consume the reagent and inhibit the formation of the methyl ester. Use freshly opened or distilled, dry methanol.

  • Order of Addition : The thionyl chloride should be added slowly and dropwise to the methanol at a reduced temperature (0 °C). This is an exothermic reaction. Adding the amino acid to a pre-formed solution of HCl in methanol (from the SOCl₂/MeOH reaction) is the standard and safest procedure.[3]

  • Reaction Time : This reaction is typically not fast. Allowing the reaction to stir overnight at room temperature is standard practice to ensure it proceeds to completion.[3]

  • Monitoring : As D-tyrosine is often poorly soluble in methanol, you should see the solid material gradually dissolve as it is converted to the more soluble methyl ester hydrochloride salt. The completion can be checked via TLC.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the N-acetylation step?

Based on extensive process research, the optimal conditions involve careful control of pH and reagent stoichiometry.[4][5]

ParameterRecommended ConditionRationale
Acetylating Agent Acetic Anhydride (Ac₂O)More selective and easier to control than acetyl chloride, which is too reactive and can lead to more impurities.[4]
Molar Ratio (Amine:Ac₂O) 1 : (1.05 - 1.5)Provides a slight excess to drive the reaction to completion without promoting significant O-acetylation.[4]
Solvent Aqueous system or mixed aqueous/organicWater is often used to dissolve the amine salt and control the pH.[4][5]
pH 8 - 10Critical for selectively acetylating the more nucleophilic amine over the phenolic hydroxyl group.[4]
Temperature 0 °C to Room TemperatureAvoids high temperatures that can increase the rate of side reactions.

Q2: How can I effectively monitor the progress of my reactions using TLC?

TLC is an indispensable tool for monitoring both the esterification and acetylation steps.

  • Mobile Phase : A mixture of ethyl acetate and hexanes, often with a small amount of methanol or acetic acid, is a good starting point. You may need to experiment to get good separation (Rf values between 0.2 and 0.8).

  • Visualization : Use a UV lamp (254 nm) to visualize the aromatic tyrosine ring. Staining with ninhydrin is also extremely useful; it will stain any compound with a free primary amine (like D-tyrosine and D-tyrosine methyl ester) but will not stain the N-acetylated product.

  • What to Look For :

    • Esterification : The spot for D-tyrosine (low Rf) should disappear and be replaced by a new, higher Rf spot for D-tyrosine methyl ester (which is less polar).

    • N-Acetylation : The spot for D-tyrosine methyl ester (stains with ninhydrin) should disappear and be replaced by a new spot for N-Acetyl-D-tyrosine methyl ester (does not stain with ninhydrin). Look for any new, higher Rf spots that could indicate the di-acetylated byproduct.

Q3: What is a reliable method for final purification?

For most lab-scale syntheses, recrystallization is the most effective method for obtaining a high-purity final product.

  • Procedure : After the aqueous workup of the N-acetylation reaction, the crude solid product is isolated. Dissolve this crude material in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol).[5][7] Then, slowly add a "poor" solvent (e.g., hexanes, petroleum ether, or water) until the solution becomes cloudy. Gently heat until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath. The pure crystals can then be collected by vacuum filtration.

  • If Recrystallization Fails : If oily impurities or closely related byproducts prevent crystallization, silica gel column chromatography is the next step. Use a gradient of ethyl acetate in hexanes to separate the components based on polarity.

Appendix: Reference Experimental Protocols

The following are generalized, step-by-step protocols based on established literature procedures. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Esterification of D-Tyrosine[3]
  • Suspend D-tyrosine (1.0 eq) in anhydrous methanol (approx. 0.3 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly and dropwise, add thionyl chloride (1.2 - 1.5 eq) to the stirred suspension over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture overnight (12-16 hours). The suspension should become a clear solution.

  • Monitor for completion by TLC.

  • Remove the solvent by rotary evaporation to yield the D-tyrosine methyl ester hydrochloride salt as a white or off-white solid. This crude product is often used directly in the next step without further purification.

Protocol 2: N-Acetylation of D-Tyrosine Methyl Ester[3][4]
  • Dissolve the crude D-tyrosine methyl ester hydrochloride (1.0 eq) in water (or a mixture of water and a co-solvent like acetone).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a 1N NaOH solution dropwise while monitoring with a pH meter until the pH is stable between 8 and 10.

  • In a separate container, dissolve acetic anhydride (1.1 eq) in a small amount of a co-solvent like acetone or add it neat.

  • Add the acetic anhydride solution dropwise to the vigorously stirred, pH-controlled amine solution. Maintain the pH between 8 and 10 throughout the addition by concurrently adding more base as needed.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Monitor for completion by TLC (staining with ninhydrin is key here).

  • Once complete, acidify the reaction mixture to pH ~2-3 with dilute HCl.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude N-Acetyl-D-tyrosine methyl ester.

  • Purify the crude solid by recrystallization.

References

Sources

Optimization

side reactions in AC-D-TYR-OME peptide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ac-D-Tyr-OMe (Acetyl-D-Tyrosine methyl ester).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of Ac-D-Tyr-OMe (Acetyl-D-Tyrosine methyl ester).

Because this molecule contains three highly reactive sites—an alpha-amino group, a methyl ester-protected carboxyl group, and an unprotected phenolic hydroxyl group—achieving high chemoselectivity requires precise kinetic and thermodynamic control. This guide breaks down the causality of common side reactions, provides self-validating experimental protocols, and answers frequently asked questions to ensure the scientific integrity of your workflow.

Section 1: Mechanistic Troubleshooting Guide

The synthesis of Ac-D-Tyr-OMe typically involves the N-acetylation of D-Tyrosine methyl ester using acetic anhydride or acetyl chloride. The most critical failures in this workflow arise from poor chemoselectivity and over-activation.

Issue 1: O-Acetylation (Formation of O,N-Diacetyl-D-Tyr-OMe)
  • Causality: The chemoselectivity between the α -amino group and the phenolic hydroxyl group relies on their pKa differences. The phenolic hydroxyl group of tyrosine has a pKa of ~10. When strong bases are used to neutralize the D-Tyr-OMe hydrochloride salt, the phenol is partially deprotonated into a phenolate anion. This phenolate is a highly active nucleophile that rapidly attacks the acylating agent, leading to undesired O-acylation[1].

  • Resolution: Maintain strict stoichiometric control of the acylating agent (1.05 equivalents) and use mild bases (e.g., NaHCO3​ ) to keep the pH slightly acidic to neutral. This ensures the α -amino group remains nucleophilic while the phenol stays protonated[2].

Pathway Phenol Tyrosine Phenol (-OH) Base Base Addition (Proton Abstraction) Phenol->Base Phenolate Phenolate Anion (-O⁻) Base->Phenolate Deprotonation OAcyl O-Acylated Tyrosine (Side Product) Phenolate->OAcyl Nucleophilic Attack AcylAgent Acylating Agent (e.g., Ac2O) AcylAgent->OAcyl

Mechanistic pathway of base-catalyzed O-acylation of the tyrosine phenolic side chain.

Issue 2: Racemization via Azlactone Formation
  • Causality: Maintaining the D-chirality is paramount. Over-activation of the N-acetylated intermediate, especially under prolonged heating or in the presence of strong tertiary amines, leads to intramolecular cyclization to form an azlactone (oxazolone)[1]. The α -proton in the azlactone ring is highly acidic; its abstraction by a base creates a planar enolate, destroying the stereocenter and resulting in a racemic mixture (D/L-Tyr)[2].

  • Resolution: Avoid excess acetic anhydride and elevated temperatures (keep < 50°C). Utilizing aqueous-organic biphasic systems destabilizes the azlactone intermediate, causing it to rapidly hydrolyze back to the desired stereoisomer without epimerization[3].

G Start D-Tyr-OMe Acyl N-Acetylation (Ac2O / Base) Start->Acyl Base Neutralization Side1 O-Acetylation (O,N-Diacetyl-D-Tyr-OMe) Acyl->Side1 Excess Ac2O / High pH Side2 Azlactone Formation (Racemization Risk) Acyl->Side2 Prolonged Heat Product Ac-D-Tyr-OMe (Target Product) Acyl->Product Controlled Stoichiometry Side1->Product Mild Hydrolysis (Hydroxylamine)

Workflow of Ac-D-Tyr-OMe synthesis highlighting O-acetylation and azlactone side reactions.

Section 2: Quantitative Data & Quality Control

To rapidly diagnose synthesis failures, use the following LC-MS mass shift table. It correlates specific side products with their primary causality and required preventive actions.

Side ProductMass Shift (Δ Da)Primary CausalityPreventive Action
O,N-Diacetyl-D-Tyr-OMe +42 DaExcess acylating agent, high pHStoichiometric control, mild base
Ac-D/L-Tyr-OMe (Racemate) 0 Da (Isomeric)High temp, strong tertiary aminesTemp < 50°C, avoid excess base
Ac-D-Tyr-OH -14 DaEster hydrolysis via aqueous basepH < 9, minimize aqueous exposure
Oxidized Tyrosine (+O) +16 DaAir exposure under basic conditionsDegas solvents, use inert atmosphere
D-Tyr-OMe (Unreacted) -42 DaInsufficient acylating agentMonitor via LC-MS, add in portions

Section 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Acetylation of D-Tyr-OMe

This protocol leverages the differential nucleophilicity of the amino and phenolic groups to prevent O-acetylation.

  • Preparation: Dissolve 10 mmol of D-Tyr-OMe·HCl in 20 mL of a biphasic mixture (Dichloromethane:Water, 1:1).

  • Self-Validating Neutralization: Cool the mixture to 0–5°C. Slowly add 10.5 mmol of solid NaHCO3​ . Validation Check: The evolution of CO2​ gas will occur. Wait until bubbling completely ceases; this confirms the hydrochloride salt is neutralized without raising the pH enough to deprotonate the phenol.

  • Acylation: Add 10.5 mmol of acetic anhydride dropwise over 15 minutes. Maintain the internal temperature strictly below 10°C to prevent azlactone formation.

  • Monitoring: Stir for 1 hour. Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak ([M+H]+ = 196.1) disappears and the target product peak ([M+H]+ = 238.1) dominates.

  • Workup: Separate the organic layer, wash with 5% citric acid (to remove unreacted amines), then brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Rescue De-O-Acetylation

If your LC-MS indicates significant O-acetylation (+42 Da shift), do not discard the batch. Use this protocol to selectively cleave the phenolic ester[4].

  • Dissolution: Dissolve the crude O,N-diacetylated mixture in methanol (10 mL/g).

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate.

  • Incubation: Stir at room temperature for 2 hours. The highly nucleophilic hydroxylamine selectively attacks the more reactive phenolic O-acetyl group over the stable N-acetyl amide.

  • Validation Check: Run LC-MS. You should observe a complete mass shift from [M+H]+ = 280.1 back to the desired [M+H]+ = 238.1.

Section 4: Frequently Asked Questions (FAQs)

Q: My final product shows a doublet peak in the HPLC chromatogram, but mass spectrometry confirms both peaks have the exact same mass. What happened? A: This indicates racemization[5]. You have synthesized a diastereomeric or enantiomeric mixture (Ac-D-Tyr-OMe and Ac-L-Tyr-OMe). This typically occurs via azlactone formation during the acetylation step if temperatures were too high or if strong tertiary amines (like TEA or DIPEA) were used. To fix this, lower your reaction temperature and switch to a milder base like NaHCO3​ [1].

Q: Why do I see a +16 Da or +32 Da mass shift in my final product? A: This represents oxidative damage to the tyrosine phenol ring, forming DOPA or dopaquinone derivatives. The electron-rich phenol ring of tyrosine is highly susceptible to oxidation, especially if exposed to air under basic conditions[5]. To prevent this, degas your solvents by sparging with nitrogen and consider performing the reaction under an inert argon atmosphere.

Q: Is it absolutely necessary to use a protecting group (like tBu) on the tyrosine side chain for this synthesis? A: For the isolated synthesis of Ac-D-Tyr-OMe in solution phase, side-chain protection is usually unnecessary if stoichiometry and pH are strictly controlled[5]. The added steps of protection and deprotection will only reduce your overall yield. However, if this molecule is being prepared for subsequent Solid-Phase Peptide Synthesis (SPPS), protecting the phenolic -OH becomes mandatory to prevent branching and O-acylation during future coupling cycles[6].

References

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed / NIH.6

  • Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection. Benchchem.5

  • Side reactions in peptide synthesis: An overview. ResearchGate.1

  • Formation of unusual side-products from succinimidyl esters of fatty acids during the acylation of amino acids. Canadian Science Publishing.4

  • CN114716335A - Process for preparing N-acetyl-L-tyrosine. Google Patents.2

  • The preparation method of N-acetyl-L-tyrosine. ChemicalBook.3

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for Ac-D-Tyr-OMe Peptides

Welcome to the technical support center for peptide and amino acid derivative analysis. This guide provides in-depth troubleshooting advice, field-proven methodologies, and frequently asked questions (FAQs) to help resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide and amino acid derivative analysis. This guide provides in-depth troubleshooting advice, field-proven methodologies, and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of Ac-D-Tyr-OMe (Acetyl-D-tyrosine methyl ester).

Unlike free D-tyrosine, the N-acetylation and C-terminal methyl esterification of Ac-D-Tyr-OMe remove its zwitterionic character, making it significantly more hydrophobic. However, the unprotected phenolic hydroxyl group (pKa ~10) remains a highly reactive site that dictates its chromatographic behavior, often leading to unique separation challenges.

Part 1: Diagnostic Troubleshooting Workflow

When analyzing Ac-D-Tyr-OMe, issues typically manifest in three ways: peak tailing, enantiomeric co-elution, or retention time shifting. Use the logical decision tree below to diagnose and route your troubleshooting efforts.

G Start HPLC Issue with Ac-D-Tyr-OMe Tailing Peak Tailing? Start->Tailing Coelution Enantiomer Co-elution? Start->Coelution RTS Retention Time Shift? Start->RTS Silanol Check Column End-capping & Add 0.1% TFA Tailing->Silanol Yes Chiral Switch to Chiral CSP (e.g., Teicoplanin/Polysaccharide) Coelution->Chiral Yes Hydrolysis Check Mobile Phase pH (Avoid pH > 7 to prevent hydrolysis) RTS->Hydrolysis Yes

Caption: Logical decision tree for troubleshooting common Ac-D-Tyr-OMe HPLC separation issues.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why am I observing severe peak tailing for Ac-D-Tyr-OMe, even on a new C18 column? Expert Insight & Causality: Peak tailing for tyrosine derivatives is predominantly caused by secondary interactions. While the N- and C-termini are protected, the phenolic hydroxyl group on the side chain is electron-rich and acts as a strong hydrogen bond donor/acceptor. It interacts aggressively with unreacted, acidic silanol groups (-SiOH) on the silica matrix of the stationary phase[1]. Self-Validating Solution:

  • Switch to a highly end-capped or sterically protected C18 column.

  • Introduce an acidic modifier (e.g., 0.1% Trifluoroacetic acid (TFA) or Formic Acid) to the mobile phase. The low pH (~2.0) suppresses the ionization of residual silanols, neutralizing their negative charge and eliminating secondary ion-exchange interactions[2].

Q2: How do I resolve Ac-D-Tyr-OMe from its L-enantiomer (Ac-L-Tyr-OMe) to determine enantiomeric excess (%ee)? Expert Insight & Causality: Standard reversed-phase (RP) columns cannot separate enantiomers because the physicochemical properties of D- and L-isomers are identical in an achiral environment. You must introduce a chiral selector to form transient diastereomeric complexes with the analytes. Self-Validating Solution: Employ a Chiral Stationary Phase (CSP). For protected amino acid esters like Ac-Tyr-OMe, polysaccharide-based phenylcarbamate columns (e.g., Chiralcel OD-H) or macrocyclic antibiotic columns (e.g., Teicoplanin-based Chirobiotic T) are highly effective[3][4][5]. The separation mechanism relies on differential hydrogen bonding, π-π interactions from the phenol ring, and steric inclusion within the chiral cavities of the CSP[6].

Q3: My retention times are shifting, and I see a secondary peak growing over time. What is happening? Expert Insight & Causality: Ac-D-Tyr-OMe contains a C-terminal methyl ester. Esters are susceptible to hydrolysis, especially at elevated pH or when left in unbuffered aqueous solutions over time. The secondary peak is likely the de-esterified degradation product, Ac-D-Tyr-OH, which is more polar and will elute earlier on a reversed-phase column. Self-Validating Solution:

  • Maintain mobile phase pH between 2.0 and 5.0.

  • Prepare fresh samples in the initial mobile phase rather than pure water or basic buffers.

  • Run a "blank" injection of the sample diluent to ensure the secondary peak is not a system contaminant or carryover[7].

Part 3: Experimental Protocols

Method A: RP-HPLC for Chemical Purity (Achiral)

This protocol isolates Ac-D-Tyr-OMe from synthesis impurities (e.g., unreacted D-Tyr, Ac-D-Tyr-OH, and coupling byproducts).

  • Column Preparation: Install a C18 column (150 x 4.6 mm, 3 µm, fully end-capped). Equilibrate the column oven at 30°C.

  • Mobile Phase Setup:

    • Solvent A: 0.1% TFA in HPLC-grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Elution Program:

    • 0–2 min: 10% B (Isocratic hold to elute polar voids).

    • 2–15 min: Linear gradient from 10% B to 60% B.

    • 15–18 min: 95% B (Column wash to remove highly hydrophobic aggregates).

    • 18–22 min: 10% B (Re-equilibration).

  • Detection & Injection: Set the UV detector to 275 nm (optimal for the phenolic aromatic ring absorption)[8]. Inject 5–10 µL of the sample prepared at 1 mg/mL in 10% ACN.

Method B: Chiral HPLC for Enantiomeric Purity

This protocol determines the enantiomeric excess (%ee) of Ac-D-Tyr-OMe against Ac-L-Tyr-OMe.

  • Column Preparation: Install a Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm)[3].

  • Mobile Phase Setup: Prepare an isocratic mixture of Methanol:Water (50:50, v/v) containing 0.1% Ammonium Acetate. The ammonium acetate facilitates ionic and hydrogen bonding interactions within the chiral selector without degrading the silica bed.

  • Run Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25°C (lower temperatures often improve chiral recognition).

  • System Suitability Validation: Inject a racemic mixture of Ac-D/L-Tyr-OMe first to establish baseline resolution ( Rs​>1.5 ), then inject the pure Ac-D-Tyr-OMe sample to quantify enantiomeric purity.

Part 4: Quantitative Data Summary

The following table summarizes the optimized parameters and expected chromatographic behaviors for both chemical and enantiomeric purity assays.

ParameterRP-HPLC (Chemical Purity)Chiral HPLC (Enantiomeric Purity)
Column Type C18 (End-capped), 150 x 4.6 mmTeicoplanin CSP or Polysaccharide
Mobile Phase Water/ACN with 0.1% TFAMethanol/Water (50:50) + 0.1% NH₄OAc
Elution Mode Gradient (10% to 60% ACN)Isocratic
Detection Wavelength 275 nm (Phenol absorbance)275 nm
Primary Challenge Peak tailing from silanol interactionsCo-elution due to poor chiral recognition
Target Resolution ( Rs​ ) > 2.0 (from hydrolysis products)> 1.5 (between D and L enantiomers)

Part 5: Method Development Workflow Visualization

When establishing a new chiral separation method for Ac-D-Tyr-OMe, follow this validated step-by-step logical progression to ensure robust resolution.

Caption: Step-by-step experimental workflow for developing a chiral HPLC method for Ac-D-Tyr-OMe.

References

  • CHROMacademy. "HPLC Troubleshooting Guide - Peak Tailing." CHROMacademy. URL: [Link]

  • Washington State University. "Selective Derivatization of Protein Carboxylate Esters: Development of a New Detection and Quantification Method." WSU. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Enantioselective Complexation of Protonated Tyrosine by a Chiral Crown‐ether: The Nature of the Hydrogen Bonds Makes the Difference." PMC. URL: [Link]

  • Nemutlu, E. et al. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Ankara University. URL: [Link]

  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. URL: [Link]

  • Academia.edu. "HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review." Academia. URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for Ac-D-Tyr-OMe

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common bottlenecks in peptide and amino acid derivative rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most common bottlenecks in peptide and amino acid derivative research: the poor aqueous solubility of Ac-D-Tyr-OMe (N-Acetyl-D-tyrosine methyl ester).

This guide abandons generic advice in favor of mechanistic causality. By understanding the thermodynamic properties of your compound, you can implement self-validating protocols that ensure both complete solubilization and chemical integrity.

Mechanistic Overview: Why is Ac-D-Tyr-OMe Insoluble?

To solve the solubility issue, we must first look at the molecular structure. Free D-tyrosine is a zwitterion, possessing a positively charged amine and a negatively charged carboxylate at physiological pH, which facilitates ion-dipole interactions with water.

In Ac-D-Tyr-OMe , both of these ionizable groups have been chemically masked:

  • N-Acetylation: Neutralizes the basic N-terminal amine.

  • C-Methyl Esterification: Neutralizes the acidic C-terminal carboxylate.

Because the net charge of the molecule at pH 7.4 is exactly zero[1], the compound is highly lipophilic. The only remaining polar moiety is the phenolic hydroxyl group on the tyrosine side chain. However, because this hydroxyl group has a high pKa, it remains fully protonated (uncharged) in standard neutral buffers[2]. Consequently, the hydrophobic stacking forces between the aromatic rings dominate, causing the compound to rapidly aggregate and precipitate in aqueous media.

Physicochemical & Solubility Profile

Summarized quantitative data for Ac-D-Tyr-OMe to guide solvent selection.

ParameterValueMechanistic Implication
Molecular Formula C12H15NO4High ratio of carbon to ionizable oxygen drives hydrophobicity[3].
Molecular Weight 237.3 g/mol Small size allows rapid diffusion but promotes tight crystalline lattice packing[3].
Net Charge (pH 7.4) 0Complete loss of zwitterionic character eliminates primary aqueous solvation shells[1].
Phenolic -OH pKa ~9.75 - 10.5Requires highly alkaline conditions (pH > 10.5) to deprotonate and yield a -1 charge[2].
DMSO / DMF Solubility > 50 mg/mLHigh-dielectric organic solvents effectively disrupt intermolecular hydrogen bonds[4].
Aqueous Sol. (pH 7.4) < 1 mg/mLHydrophobic methyl ester and acetyl groups force water into unfavorable clathrate structures, driving precipitation[5].

Solubilization Workflow & Decision Matrix

When designing your experiment, your solvent choice is dictated by your downstream assay constraints. The following decision tree outlines the logical progression for solubilizing uncharged, hydrophobic amino acid derivatives.

Solubilization A Ac-D-Tyr-OMe (Crystalline Powder) B Assay Tolerates Organic Solvents? A->B C Dissolve in 100% DMSO/DMF (Target: 50 mM Stock) B->C Yes D Alkaline Buffer Solubilization (pH > 10.5) B->D No E Vortex & Sonicate (Max 40°C) C->E G CRITICAL RISK: Base-Catalyzed Ester Hydrolysis D->G F Dropwise Dilution into Aqueous Assay Buffer E->F H Precipitation Observed? F->H I Clear Solution (Proceed to Assay) G->I Immediate Use Only H->I No J Reduce Final Conc. or Increase Co-solvent % H->J Yes J->F

Decision tree for the solubilization of Ac-D-Tyr-OMe based on assay constraints.

Step-by-Step Solubilization Protocol (Self-Validating)

To ensure scientific integrity, do not simply mix and hope. This protocol is designed as a self-validating system , meaning each step includes a verification check to prevent downstream experimental failure.

Phase 1: Primary Solvation (Organic Stock Creation)

Because the overall charge of the molecule is zero, you must initiate solvation with an organic solvent[1]. DMSO is generally preferred due to its lower cellular toxicity compared to DMF[5].

  • Weighing: Accurately weigh the Ac-D-Tyr-OMe powder into a sterile, solvent-resistant microcentrifuge tube.

  • Solvent Addition: Add 100% molecular-biology grade DMSO to achieve a highly concentrated stock (e.g., 50 mM to 100 mM). Causality: Creating a highly concentrated stock minimizes the final volume of DMSO introduced into your biological assay.

  • Mechanical Disruption: Vortex vigorously for 30–60 seconds. If particulates remain, place the tube in a sonicating water bath for 5 minutes. You may gently warm the solution to a maximum of 40°C to increase the solvent's kinetic energy[5][6].

  • Validation Check 1: Hold the tube against a light source. The solution must be optically clear with no refractive striations or micro-crystals.

Phase 2: Aqueous Integration (The "Dropwise" Method)

The most common point of failure is "solvent shock"—rapidly pipetting the DMSO stock into water causes an immediate drop in the dielectric constant, forcing the compound to crash out of solution.

  • Preparation: Place your target aqueous buffer (pH 7.4) on a magnetic stirrer at moderate speed.

  • Integration: Using a micropipette, add the DMSO stock dropwise into the vortex center of the stirring buffer[4].

  • Validation Check 2 (Visual): Monitor for localized cloudiness. If the solution turns milky and does not clear within 10 seconds of stirring, you have exceeded the thermodynamic solubility limit of the mixed solvent system. You must either increase the final DMSO concentration or lower the target peptide concentration.

  • Validation Check 3 (Chemical Integrity): Critical for long-term studies. Before proceeding to biological assays, run a rapid RP-HPLC check (C18 column, Water/Acetonitrile gradient) to confirm the methyl ester remains intact and has not hydrolyzed.

Troubleshooting FAQs

Q: Why does my Ac-D-Tyr-OMe precipitate immediately when added to cell culture media, even though it was perfectly clear in DMSO? A: You are experiencing solvent shock. Cell culture media is highly aqueous and packed with salts (high ionic strength), which further reduces the solubility of hydrophobic compounds. When you inject the DMSO stock too quickly, the local concentration of Ac-D-Tyr-OMe exceeds its aqueous solubility threshold before it can diffuse. Always use the dropwise addition method with continuous agitation[4].

Q: Can I avoid DMSO entirely by raising the pH of my buffer to 11 to dissolve the compound? A: While it is true that raising the pH above 10.5 will deprotonate the tyrosine phenolic hydroxyl group (imparting a -1 charge and drastically increasing aqueous solubility)[2], this is highly discouraged for esterified compounds . At high pH, the C-terminal methyl ester undergoes rapid base-catalyzed hydrolysis (saponification). You will successfully dissolve the powder, but you will have chemically converted Ac-D-Tyr-OMe into Ac-D-Tyr-OH, completely invalidating your experiment.

Q: Is it safe to use sonication and heat to force the compound into an aqueous solution? A: Gentle warming (up to 40°C) and short, repetitive sonication are excellent tools for disrupting aggregates[5][6]. However, be cautious: if the solution appears to have solubilized after sonication but looks slightly cloudy or gel-like, it is merely in a colloidal suspension, not a true solution[4]. It will eventually precipitate out over time.

Q: My assay cannot tolerate more than 0.1% DMSO, but my compound precipitates at that concentration. What are my options? A: If you are strictly limited by organic solvent toxicity, you must utilize a dissolution aid. Consider forming a soluble inclusion complex using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin)[7]. The hydrophobic Ac-D-Tyr-OMe will sit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility without the need for high DMSO concentrations.

References

  • General Guide for Dissolving Peptides - Peptide Synthetics, peptidesynthetics.co.uk,
  • Guidelines for Dissolving Peptides - GenScript, genscript.com,
  • Peptide Solubility Guidelines - Thermo Fisher / HUJI, huji.ac.il,
  • How to dissolve a peptide? - Bachem, bachem.com,
  • Guidelines for Peptide Dissolving - Creative Peptides, cre
  • Acetyl-D-tyrosine methyl ester - Chem-Impex, chemimpex.com,
  • Active droplets through enzyme-free, dynamic phosphoryl

Sources

Troubleshooting

Technical Support Center: Refining AC-D-TYR-OME In Vivo Experimental Design

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) in precli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) in preclinical in vivo models.

Ac-D-Tyr-OMe (CAS: 65160-71-6) is a highly specialized unnatural amino acid derivative widely utilized in pharmaceutical development as a building block for drugs targeting neurological disorders and as a stabilizing moiety in peptide synthesis[1]. While the D-isomer configuration and N-acetylation provide extreme resistance to endogenous proteases, the C-terminal methyl ester introduces complex pharmacokinetic dynamics that require precise experimental control.

Quantitative Baselines & Structural Causality

To design a robust in vivo experiment, you must first understand how the structural modifications of Ac-D-Tyr-OMe dictate its biological fate. We have summarized the critical physicochemical properties and comparative pharmacokinetic (PK) enhancements observed in Ac-D-Tyr-derived analogs below.

Table 1: Physicochemical & Structural Data of Ac-D-Tyr-OMe

ParameterValueCausality / In Vivo Implication
CAS Number 65160-71-6Standard identifier for procurement and regulatory documentation[1].
Molecular Weight 237.3 g/mol Small molecule size allows for rapid systemic distribution and potential blood-brain barrier (BBB) penetration[1].
Optical Rotation [a]D20 = -27.5 ± 2ºConfirms D-enantiomeric purity. The D-configuration sterically hinders endogenous L-proteases, preventing rapid degradation[1].
N-Acetylation YesBlocks N-terminal aminopeptidase degradation in plasma, extending the circulation half-life.
C-Methyl Esterification YesMasks the carboxylic acid, increasing lipophilicity for cell membrane penetration. Acts as a prodrug cleaved by tissue esterases.

Table 2: Comparative In Vivo Pharmacokinetic Enhancements (Ac-D-Tyr Analogs) Note: The protective power of the Ac-D-Tyr moiety is best demonstrated in highly stable peptide analogs.

Peptide / AnalogModificationIn Vivo / In Vitro PK OutcomeReference
AAP10 Unmodified (L-amino acids)Rapid elimination; half-life too short for in vivo PK characterization.[2]
ZP123 Ac-D-Tyr N-terminal capping1,700-fold longer t1/2 in plasma; 140x slower clearance vs AAP10; achieves maximal efficacy at a 10-fold lower dose.[2]
TAK-448 Ac-D-Tyr N-terminal cappingDemonstrates >65% Bioavailability (SC) in rats; highly stable against metabolic degradation.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the half-life of my Ac-D-Tyr-OMe shorter than expected despite the D-isomer configuration? A1: You are likely observing the rapid hydrolysis of the prodrug, not the degradation of the amino acid skeleton. The D-tyrosine core and N-terminal acetylation confer extreme resistance to endogenous proteases, a principle validated in stable peptide analogs like 2, which exhibits a 1,700-fold increase in plasma stability compared to its L-isomer counterpart[2]. However, the C-terminal methyl ester (-OMe) is highly susceptible to rapid cleavage by ubiquitous blood and tissue carboxylesterases. The rapid clearance you see is the conversion of Ac-D-Tyr-OMe to its active free acid (Ac-D-Tyr-OH).

Q2: How do I resolve micro-precipitation issues during intravenous (IV) dosing? A2: Ac-D-Tyr-OMe is highly lipophilic compared to its free acid form. Formulating it purely in aqueous buffers (like PBS) often leads to micro-precipitation upon injection, causing erratic PK profiles and artificial depot effects. Solution: Utilize a co-solvent system. A standard, well-tolerated in vivo vehicle is 5% DMSO, 10% Tween-80, and 85% Saline. This ensures the lipophilic methyl ester remains in solution without compromising its biological activity.

Q3: My LC-MS/MS data shows zero Ac-D-Tyr-OMe in plasma at T=5 minutes, but high levels of Ac-D-Tyr-OH. Is it clearing that fast in vivo? A3: Not necessarily. This is a classic artifact of ex vivo esterase activity. If blood samples are collected into standard heparin or EDTA tubes without an esterase inhibitor, the enzymes continue to cleave the methyl ester while the sample sits on ice or during centrifugation. You must chemically quench the esterases immediately upon collection to obtain an accurate snapshot of the in vivo state.

Troubleshooting Guide: The Ex Vivo Hydrolysis Artifact

When working with methyl ester-capped molecules, the most common point of failure is the blood collection process. Rodent plasma is exceptionally rich in highly active carboxylesterases.

To troubleshoot erratic PK data, you must implement a Self-Validating PK Collection Protocol . This ensures that the ratio of Ac-D-Tyr-OMe to Ac-D-Tyr-OH measured by your mass spectrometer is a true reflection of the animal's physiology at the exact moment of the blood draw, rather than an artifact of sample handling.

Protocol: Self-Validating Pharmacokinetic Blood Collection

This protocol utilizes a dual-inhibition strategy (chemical + thermal) and an internal standard to create a self-validating experimental loop.

Step 1: Preparation of the Validation Matrix

  • Action: Pre-aliquot 10 µL of 500 mM Sodium Fluoride (NaF) and 10 µL of 100 µM Internal Standard (IS) (e.g., isotopically labeled Ac-D-Tyr(d4)-OMe) into 1.5 mL microcentrifuge tubes.

  • Causality & Validation: NaF irreversibly inhibits serine-dependent blood carboxylesterases. The IS acts as your self-validating anchor: if the IS is recovered intact during LC-MS/MS but the target analyte is absent, in vivo clearance is confirmed. If the IS is degraded into its OH-form, your ex vivo quenching failed, and the data must be discarded.

Step 2: Dosing and Sampling

  • Action: Administer Ac-D-Tyr-OMe (e.g., 5 mg/kg IV in a 5% DMSO/95% Saline vehicle). Draw 200 µL of whole blood at designated time points (T=5, 15, 30, 60, 120 min).

  • Causality: The co-solvent prevents micro-precipitation, ensuring the Cmax accurately reflects the administered dose.

Step 3: Immediate Quenching

  • Action: Dispense the blood directly into the pre-aliquoted NaF/IS tubes, invert 5 times gently, and immediately submerge in wet ice (0-4°C).

  • Causality: Esterase kinetics are highly temperature-dependent. Wet ice drastically lowers the catalytic rate of any uninhibited esterases while the NaF takes full effect.

Step 4: Plasma Separation

  • Action: Centrifuge the quenched blood at 3,000 x g for 10 minutes at 4°C.

  • Causality: Extracts plasma without lysing red blood cells. RBC lysis would release additional intracellular esterases and proteases, ruining the sample integrity.

Step 5: Protein Precipitation

  • Action: Transfer 50 µL of the separated plasma to 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Centrifuge at 12,000 x g for 10 min.

  • Causality: Acetonitrile permanently denatures all remaining plasma proteins (including esterases), freezing the OMe/OH ratio forever. Formic acid ensures the carboxylic acid of the OH-metabolite remains protonated for optimal LC-MS/MS retention.

Visualizations

Pathway A Ac-D-Tyr-OMe (Lipophilic Prodrug) B Blood/Tissue Esterases (Rapid Hydrolysis) A->B In Vivo Absorption C Ac-D-Tyr-OH (Active Free Acid) B->C Cleavage of OMe D Protease Degradation (Blocked by D-Isomer) C->D Resistance E Renal Excretion (Intact Acid) C->E Clearance

In vivo metabolic pathway of Ac-D-Tyr-OMe highlighting esterase activation and protease resistance.

Workflow S1 1. IV/SC Administration (Ac-D-Tyr-OMe in Vehicle) S2 2. Blood Collection (Time-course sampling) S1->S2 S3 3. Immediate Stabilization (Add NaF/PMSF) S2->S3 S4 4. Plasma Separation (Centrifuge at 4°C) S3->S4 S5 5. LC-MS/MS Bioanalysis (Quantify OMe vs OH) S4->S5

Step-by-step workflow for in vivo pharmacokinetic sampling and ex vivo esterase stabilization.

References

  • Source: chemimpex.
  • Title: Pharmacological characterization of the new stable antiarrhythmic peptide analog Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2 (ZP123)
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ac-D-Tyr-OMe and Ac-L-Tyr-OMe in Peptide Design: Structure, Stability, and Function

Introduction: The Critical Role of Chirality in Peptide Therapeutics In the realm of peptide and protein chemistry, the three-dimensional arrangement of atoms is not merely a structural detail; it is the very foundation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Peptide Therapeutics

In the realm of peptide and protein chemistry, the three-dimensional arrangement of atoms is not merely a structural detail; it is the very foundation of biological function. All 20 proteinogenic amino acids, with the exception of glycine, are chiral molecules, existing as non-superimposable mirror images, or enantiomers, designated as L (Levo) and D (Dextro) forms.[1] Nature overwhelmingly favors the L-configuration for building proteins.[2] However, the strategic incorporation of D-amino acids into synthetic peptides has emerged as a powerful tool in modern drug discovery.[3][4] This guide provides an in-depth comparison of two such modified amino acids, N-acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) and its natural counterpart, N-acetyl-L-tyrosine methyl ester (Ac-L-Tyr-OMe), offering field-proven insights and experimental frameworks for their application. We will explore how a simple switch in stereochemistry at a single amino acid residue can profoundly alter a peptide's stability, conformation, and ultimate biological activity.

The modifications at the termini—N-terminal acetylation (Ac) and C-terminal methyl ester (OMe)—serve to neutralize the respective charges, mimicking the peptide bond environment and often improving membrane permeability and stability. This guide focuses on the central difference: the chirality of the tyrosine residue.

Caption: Figure 2: Impact of D-Amino Acid on α-Helix. Illustrates how a D-amino acid can disrupt a right-handed α-helix, altering receptor interaction.

Table 2: Comparative Conformational Properties

Parameter Peptide with Ac-L-Tyr-OMe Peptide with Ac-D-Tyr-OMe Rationale & Causality
Favored Helical Structure Right-handed α-helix Disrupts right-handed helix; may favor left-handed helices or β-turns. The stereochemistry of the α-carbon dictates the energetically favorable backbone dihedral angles (phi/psi angles). [1]
Expected CD Spectrum Characteristic α-helix or β-sheet spectrum. Altered spectrum; potential loss of helical signal or appearance of turn-like features. [5] Changes in the peptide backbone conformation directly alter the differential absorption of circularly polarized light. [6]

| Conformational Rigidity | Generally flexible (sequence dependent) | Can introduce a "kink" or turn, leading to a more rigid, constrained conformation. | The steric hindrance from the D-amino acid side chain can restrict the conformational freedom of the peptide backbone. |

Receptor Binding and Biological Activity: The Ultimate Functional Test

The ultimate goal of peptide design is to achieve a desired biological effect, which typically involves binding to a specific receptor or enzyme. The tyrosine residue itself is often critical for receptor binding, with its hydroxyl group capable of forming essential hydrogen bonds and its aromatic ring participating in hydrophobic or π-stacking interactions. [7][8] Altering the stereochemistry from L to D changes the spatial orientation of the tyrosine side chain relative to the peptide backbone. This can have several outcomes:

  • Reduced Affinity: The side chain may no longer fit into the receptor's binding pocket, leading to a loss of activity.

  • Enhanced Affinity: The new orientation may allow for more favorable interactions with the target, or the induced conformational rigidity may pre-organize the peptide for optimal binding, reducing the entropic penalty.

  • Altered Specificity: The peptide might bind to a different receptor or a different subtype of the original receptor.

  • Novel Activity: In some cases, D-amino acid incorporation can confer entirely new biological functions. For example, adding a D-tyrosine to certain cosmetic peptides has been shown to grant them anti-melanogenic properties. [9][10][11] Table 3: Comparative Biological Activity Profile

    Parameter Peptide with Ac-L-Tyr-OMe Peptide with Ac-D-Tyr-OMe Rationale & Causality
    Receptor Binding Affinity (Ki) Varies (Baseline) Unpredictable; can be higher, lower, or unchanged. The precise "lock-and-key" fit between the peptide (ligand) and its receptor is highly sensitive to the stereochemistry of interacting residues. [7]
    Biological Activity (IC50/EC50) Varies (Baseline) Correlates with binding affinity but must be empirically determined. A change in binding affinity will directly impact the concentration required to elicit a biological response.

    | Potential for Novel Effects | Limited to native function | Higher | The unnatural conformation can lead to interactions with new biological targets or modulate existing pathways in unexpected ways. [11][12]|

Part 2: Experimental Validation: A Self-Validating Protocol System

To empirically validate the theoretical advantages and properties discussed, a systematic experimental workflow is essential. Each protocol is designed to provide clear, quantifiable data to guide the peptide design and optimization process.

Caption: Figure 3: Experimental Workflow for Peptide Characterization. A systematic approach from synthesis to functional validation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based synthesis for preparing the two peptide variants.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF. [13]Perform a qualitative test (Kaiser test) to confirm the presence of a free primary amine. [13]3. Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIEA). Add this solution to the resin and allow it to react.

  • Capping (Optional): To block any unreacted free amines, treat the resin with acetic anhydride.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence. For the residue of interest, use either Fmoc-L-Tyr(tBu)-OH or Fmoc-D-Tyr(tBu)-OH. The t-butyl (tBu) group protects the tyrosine hydroxyl during synthesis.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using a solution of acetic anhydride and a base.

  • Cleavage and Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., Trifluoroacetic acid/H₂O/Triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. [13]9. Purification and QC: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., ESI-MS). [13]

Protocol 2: Enzymatic Stability Assay

This assay quantifies the rate of peptide degradation in the presence of proteases.

  • Reagent Preparation:

    • Prepare a stock solution of each peptide (L- and D-variants) at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution to initiate the reaction. A typical ratio is 10:1 (peptide:enzyme, w/w).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% trifluoroacetic acid (TFA) or by heating, to denature the protease. [14]5. Analysis:

    • Analyze each quenched sample using LC-MS. [14]The amount of intact peptide remaining is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time for both the L- and D-peptides.

    • Calculate the half-life (t₁/₂) for each peptide by fitting the data to a one-phase decay model. [14]This provides a quantitative measure of stability.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol assesses the secondary structure of the peptides in solution. [6]

  • Sample Preparation:

    • Dissolve the lyophilized peptides in a suitable solvent. For secondary structure analysis, a phosphate buffer is common. To induce helicity, a solvent like trifluoroethanol (TFE) can be used. [15] * Prepare samples at a known concentration (e.g., 0.1-0.2 mg/mL).

  • Instrument Setup:

    • Use a CD spectrophotometer. Set the wavelength range for far-UV analysis (typically 190-250 nm). [6] * Calibrate the instrument and run a blank spectrum with the solvent alone.

  • Data Acquisition:

    • Place the peptide sample in a quartz cuvette (e.g., 1 mm path length).

    • Acquire the CD spectrum, typically averaging multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity (MRE) to normalize for concentration and peptide length.

    • Analyze the spectral shape to identify characteristic secondary structures (α-helix, β-sheet, random coil) for both L- and D-peptides. [6]

Conclusion

The substitution of Ac-L-Tyr-OMe with its D-enantiomer, Ac-D-Tyr-OMe, is a potent strategy in peptide drug design, not a simple interchangeable step. The primary and most predictable advantage of incorporating the D-amino acid is a significant enhancement in proteolytic stability, which can vastly improve a peptide's pharmacokinetic profile. [4][14][16]However, this modification comes with profound and less predictable consequences for peptide conformation and receptor interaction.

The choice between Ac-L-Tyr-OMe and Ac-D-Tyr-OMe must be guided by empirical data. While the L-form provides the native conformation, the D-form offers a pathway to overcome the inherent instability of peptides, with the potential to discover more potent, stable, and novel therapeutics. The experimental workflows provided in this guide offer a robust framework for making an informed, data-driven decision, enabling researchers to rationally engineer the next generation of peptide-based drugs.

References

  • Vertex AI Search. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Drug Discovery and Therapeutic Science. (2025, January 27).
  • BenchChem. (2025).
  • Yamagishi, H., Sato, H., & Kawamura, I. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. [Link]

  • Mitchell, N. L., & Tietz, D. R. (2021). Promiscuous Installation of d-Amino Acids in Gene-Encoded Peptides. ACS Chemical Biology, 16(2), 249-254. [Link]

  • ResearchGate. (n.d.). Circular dichroism spectra of stapled peptides bearing d-amino acid substitutions. [Link]

  • BenchChem. (2025).
  • Larrow, J. F., & Jacobsen, E. N. (2007). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. Organic Process Research & Development, 11(6), 1247-1254. [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In M. O. Guler (Ed.), Peptide-based Biomaterials (pp. 174-216). The Royal Society of Chemistry.
  • Science.gov. (n.d.). d-amino acid-containing peptides: Topics.
  • ResearchGate. (n.d.). Circular dichroism spectra of peptides: (a) CD spectra of WT and R at.... [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?.
  • Marchesan, S., & Del Gatto, A. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(10), 2583. [Link]

  • ResearchGate. (n.d.). D-tyrosine confers an anti-melanogenic effect to short cosmetic.... [Link]

  • National Center for Biotechnology Information. (n.d.). Improved Large-Scale Synthesis of Acridonylalanine for Diverse Peptide and Protein Applications. [Link]

  • Baczko, K., et al. (2000). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences, 97(5), 2245-2250. [Link]

  • Li, L., & Xu, B. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of chemical research, 50(7), 1647-1656.
  • NMIMS Pharmacy. (n.d.).
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • Wang, Y., et al. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry.
  • NMIMS Pharmacy. (n.d.).
  • National Center for Biotechnology Information. (n.d.). N-Acetyl-5-chloro-3-nitro-l-tyrosine ethyl ester. [Link]

  • BenchChem. (2025). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • Google Patents. (n.d.).
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

  • Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. [Link]

  • Kim, M., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports, 10(1), 262. [Link]

  • ResearchGate. (n.d.). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. [Link]

  • Wiley Online Library. (n.d.). 7.5 High Resolution NMR Spectroscopy.
  • Sinopep-Allsino Biopharmaceutical Co., Ltd. (2025, December 10).
  • ResearchGate. (n.d.). Formation of peptide diastereomers Ac-l-Tyr(Me)-l-Leu-NH2 and.... [Link]

  • Bio-protocol. (2025, October 5). Peptide Synthesis. [Link]

  • Peptides. (n.d.). H-Tyr-OMe HCl, CAS 3417-91-2, L-Tyrosine methyl ester hydrochloride salt. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for Improving Peptide Stability and Delivery. Journal of Drug Delivery, 2012, 906862. [Link]

  • BenchChem. (n.d.). A Technical Guide to Boc-D-tyr(ME)
  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • Organic Chemistry of L-Tyrosine. 1.
  • Yamane, T., Miller, D. L., & Hopfield, J. J. (1981). Discrimination between D- and L-tyrosyl transfer ribonucleic acids in peptide chain elongation. Biochemistry, 20(25), 7059-7064. [Link]

  • Beene, D. L., et al. (2002). Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis. Journal of Neuroscience, 22(21), 9317-9324. [Link]

  • Dennis, M., et al. (1988). The role of tyrosine at the ligand-binding site of the nicotinic acetylcholine receptor. Biochemistry, 27(7), 2346-2357. [Link]

  • Ramaswamy, K., et al. (1993). L-Tyrosine-induced Antinociception in the Mouse: Involvement of Central Delta-Opioid Receptors and Bulbo-Spinal Noradrenergic System. Pharmacology, 46(3), 147-153. [Link]

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Comparative

Comparative Synthesis Guide: AC-D-TYR-OME vs. Boc-D-Tyr-OMe

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Orthogonal Protection Strategies, and Self-Validating Protocols Executive Summary & Mechanistic Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Orthogonal Protection Strategies, and Self-Validating Protocols

Executive Summary & Mechanistic Causality

In the design of peptidomimetics and small-molecule therapeutics, the incorporation of D-amino acids like D-tyrosine is a proven strategy to enhance proteolytic stability and modulate pharmacokinetics. When selecting a D-tyrosine building block, the choice of N-terminal modification dictates the molecule's synthetic utility. This guide objectively compares Ac-D-Tyr-OMe (N-Acetyl-D-tyrosine methyl ester) and Boc-D-Tyr-OMe (N-tert-Butoxycarbonyl-D-tyrosine methyl ester).

As an application scientist, the decision between these two derivatives relies on the fundamental chemical differences between an amide and a carbamate :

  • Boc-D-Tyr-OMe utilizes a tert-butoxycarbonyl (Boc) group, which is a carbamate[1]. The carbamate provides temporary, acid-labile protection of the alpha-amine. It prevents racemization during activation and is easily cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) without affecting the peptide backbone[2].

  • Ac-D-Tyr-OMe utilizes an acetyl group, forming an amide bond. Amides are thermodynamically highly stable due to resonance. Therefore, the acetyl group is rarely used for temporary protection; instead, it serves as a permanent N-terminal cap to neutralize the positive charge of the amine, mimic a continuous peptide backbone, or act as a stable substrate in enzymatic assays[3].

Quantitative Data & Physicochemical Profiling

The following table summarizes the structural and functional metrics of both derivatives to guide your synthetic planning.

PropertyAc-D-Tyr-OMeBoc-D-Tyr-OMe
CAS Number 65160-71-6[3]76757-90-9[4]
Molecular Formula C₁₂H₁₅NO₄C₁₅H₂₁NO₅[4]
Molecular Weight 237.25 g/mol [3]295.33 g/mol [4]
N-Terminal Moiety Acetyl (Amide)tert-Butoxycarbonyl (Carbamate)
C-Terminal Moiety Methyl EsterMethyl Ester
Cleavage Catalyst Harsh Acid/Base (Not recommended)Mild Acid (e.g., 50% TFA)
Primary Application Permanent N-capping, Enzymatic stability assaysSolution-phase peptide synthesis, Orthogonal building block[1]

Synthetic Logic & Decision Workflows

The divergent reactivity of the N-terminal groups necessitates entirely different synthetic workflows. The logic tree below illustrates the causal relationship between the protecting group chemistry and the subsequent synthetic steps.

Workflow Start D-Tyrosine Derivatives Synthetic Strategy Boc Boc-D-Tyr-OMe (CAS: 76757-90-9) Start->Boc Ac Ac-D-Tyr-OMe (CAS: 65160-71-6) Start->Ac Boc_Logic Temporary Protection (Acid-Labile Carbamate) Boc->Boc_Logic Ac_Logic Permanent Capping (Base-Stable Amide) Ac->Ac_Logic Boc_Action Acidolysis (50% TFA/DCM) Cleaves Boc Group Boc_Logic->Boc_Action Ac_Action Saponification (LiOH) Cleaves Methyl Ester Ac_Logic->Ac_Action Boc_Result H-D-Tyr-OMe (Ready for N-Coupling) Boc_Action->Boc_Result Ac_Result Ac-D-Tyr-OH (Ready for C-Coupling) Ac_Action->Ac_Result

Figure 1: Divergent synthetic workflows and logical decision trees for Boc and Ac D-Tyrosine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an In-Process Control (IPC) to verify success before proceeding.

Protocol A: Acidolytic N-Deprotection of Boc-D-Tyr-OMe

Objective: Remove the Boc group to yield H-D-Tyr-OMe for subsequent peptide coupling. Mechanistic Causality: Under acidic conditions, the carbamate oxygen is protonated, leading to the elimination of a tert-butyl cation (which forms isobutylene gas) and a carbamic acid intermediate. The spontaneous decarboxylation of this intermediate releases CO₂ gas, irreversibly driving the reaction to completion.

  • Preparation: Dissolve Boc-D-Tyr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acidolysis: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA:DCM ratio.

    • Rationale: A 50% TFA concentration provides the optimal balance between rapid cleavage kinetics and minimizing potential side reactions with the unprotected phenolic hydroxyl group of tyrosine.

  • Reaction: Stir at room temperature for 30–45 minutes.

  • Self-Validation (IPC): Perform a Ninhydrin (Kaiser) test on a TLC spot.

    • Validation Logic: The Boc-protected starting material will not react with ninhydrin. A deep blue/purple color confirms the successful liberation of the primary amine.

  • Isolation: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. Precipitate the resulting H-D-Tyr-OMe·TFA salt using cold diethyl ether and collect via vacuum filtration.

Protocol B: Selective C-Terminal Saponification of Ac-D-Tyr-OMe

Objective: Hydrolyze the methyl ester to yield Ac-D-Tyr-OH while preserving the N-acetyl group and stereochemical integrity. Mechanistic Causality: The N-acetyl amide bond is significantly more resistant to mild aqueous base than the C-terminal methyl ester. By strictly controlling temperature and equivalents of the base, the hydroxide nucleophile selectively attacks the ester carbonyl without abstracting the alpha-proton, thereby preventing epimerization.

  • Preparation: Dissolve Ac-D-Tyr-OMe (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Thermal Control: Cool the solution to 0 °C in an ice bath.

    • Rationale: Lowering the kinetic energy of the system suppresses the rate of alpha-proton abstraction, ensuring the D-chiral center remains intact.

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.2 eq) dropwise as a 1M aqueous solution.

    • Rationale: The lithium counterion coordinates the tetrahedral intermediate, accelerating ester hydrolysis at lower temperatures compared to NaOH or KOH.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (IPC): Monitor the reaction via LC-MS.

    • Validation Logic: The disappearance of the starting material peak (m/z 238 [M+H]⁺) and the emergence of the product peak (m/z 224[M+H]⁺) confirms complete hydrolysis.

  • Isolation: Acidify the aqueous layer to pH 2–3 using 1M HCl to protonate the carboxylic acid. Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield Ac-D-Tyr-OH.

References

  • Boc-D-Tyr-OMe | C15H21NO5 | CID 7016055 Source: PubChem - NIH URL:[Link]

Sources

Validation

Efficacy Comparison Guide: AC-D-TYR-OME vs. D-Tyrosine

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landscape of chiral amino acid applications, the distinction between a free D-amino acid and its protected derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of chiral amino acid applications, the distinction between a free D-amino acid and its protected derivatives dictates its pharmacological and synthetic utility. D-Tyrosine is a naturally occurring, stereospecific signaling molecule recognized for its potent biological activities, notably as a competitive inhibitor of melanogenesis and a trigger for bacterial biofilm disassembly.

Conversely, AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) is a synthetically protected derivative. By masking the N-terminal amine with an acetyl group and the C-terminal carboxyl with a methyl ester, this compound achieves enhanced lipophilicity, proteolytic stability, and membrane permeability. These modifications transform it from a biological signaling molecule into a highly efficient prodrug and a critical building block for genetic code reprogramming and the synthesis of exotic foldamer peptides.

This guide objectively compares the physicochemical properties, mechanistic pathways, and experimental efficacies of both compounds to guide researchers in selecting the appropriate variant for their specific workflows.

Physicochemical & Structural Profiling

The functional divergence between D-Tyrosine and AC-D-TYR-OME is fundamentally rooted in their structural chemistry. The unprotected functional groups of D-Tyrosine are essential for receptor and enzyme active-site binding. In contrast, the protected termini of AC-D-TYR-OME eliminate zwitterionic charges at physiological pH, drastically altering its partition coefficient (LogP) and cellular uptake dynamics.

Table 1: Structural and Physicochemical Comparison
PropertyD-TyrosineAC-D-TYR-OME
Molecular Formula C₉H₁₁NO₃C₁₂H₁₅NO₄
Molecular Weight 181.19 g/mol 237.25 g/mol
N-Terminus Free Amine (-NH₂)Acetylated (-NH-CO-CH₃)
C-Terminus Free Carboxylic Acid (-COOH)Methyl Ester (-COOCH₃)
Lipophilicity (LogP) Low (Highly hydrophilic)Moderate/High (Lipophilic)
Proteolytic Stability Susceptible to exopeptidasesHighly resistant to exopeptidases
Primary Utility Enzyme inhibitor, Biofilm disruptorPeptide synthesis, Genetic reprogramming

Mechanistic Pathways & Efficacy

D-Tyrosine: Stereospecific Biological Signaling

D-Tyrosine exerts its efficacy through direct, stereospecific interactions with biological targets:

  • Melanogenesis Inhibition: D-Tyrosine negatively regulates melanin synthesis by acting as a competitive inhibitor of tyrosinase. Unlike L-Tyrosine, which is the natural substrate for melanogenesis, the D-enantiomer occupies the active site without being converted into L-DOPA, thereby reducing melanin content in human melanocytes ()[1]. Furthermore, adding D-Tyrosine to the terminus of cosmetic peptides endows them with potent anti-melanogenic effects ()[2].

  • Biofilm Disassembly: At micromolar to nanomolar concentrations, D-Tyrosine incorporates into the bacterial cell wall. This stereospecific incorporation interferes with the localization of anchoring proteins (e.g., YqxM), triggering the release of TasA amyloid fibers and causing the structural collapse of biofilms in species like Bacillus subtilis and Pseudomonas aeruginosa ()[3].

D_Tyr_Mechanism cluster_melanin Melanogenesis Inhibition cluster_biofilm Biofilm Disassembly DTyr D-Tyrosine Tyrosinase Tyrosinase Enzyme DTyr->Tyrosinase Competitive Inhibition TasA TasA Amyloid Fibers DTyr->TasA Triggers Release LDOPA L-DOPA / Melanin Tyrosinase->LDOPA Catalyzes Biofilm Bacterial Biofilm TasA->Biofilm Anchors

Mechanistic pathways of D-Tyrosine in tyrosinase inhibition and biofilm disassembly.

AC-D-TYR-OME: Advanced Ribosomal Translation & Permeability

The efficacy of AC-D-TYR-OME lies not in direct receptor binding, but in its optimized physicochemical profile for synthetic biology. The acetylation of the N-terminus mimics the formyl group of naturally occurring fMet-tRNA. When used in genetic code reprogramming, this prevents the "drop-off-reinitiation" event—a common failure point where the ribosome aborts translation due to the poor peptidyl donor activity of exotic D-amino acids. By utilizing AC-D-TYR-OME alongside EF-P-responsive artificial initiator tRNAs, researchers can successfully synthesize full-length foldamer peptides with high yield ()[4].

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to justify the experimental choices.

Protocol 1: Biofilm Disassembly Assay (Evaluating D-Tyrosine)

Causality: Free D-Tyrosine is required here because its unprotected carboxyl and amine groups are essential for specific integration into the peptidoglycan layer.

  • Culture Preparation: Inoculate Bacillus subtilis (strain NCIB 3610) in MSgg medium. Incubate at 37°C for 72 hours in 12-well plates to allow mature pellicle (biofilm) formation at the air-liquid interface.

  • Treatment Application: Apply D-Tyrosine to a final concentration of 3 μM directly to the pellicle.

  • Internal Validation (Control): In parallel wells, apply L-Tyrosine (3 μM). Logic: This validates that the disassembly mechanism is strictly stereospecific to the D-enantiomer.

  • Incubation & Quantification: Incubate for an additional 24 hours. Quantify biofilm breakdown by washing away unbound cells, staining the remaining matrix with 0.1% Crystal Violet, solubilizing the dye in 30% acetic acid, and measuring absorbance at OD₅₉₀.

Protocol 2: Ribosomal Incorporation via Genetic Reprogramming (Evaluating AC-D-TYR-OME)

Causality: AC-D-TYR-OME is chosen over free D-Tyrosine because the N-acetyl group is strictly required to mimic the natural initiator fMet, preventing premature ribosomal drop-off during the synthesis of exotic peptides.

  • tRNA Aminoacylation: Charge an EF-P-responsive artificial initiator tRNA (tRNAiniP) with AC-D-TYR-OME using the flexizyme (eFx) system in a buffer containing 50 mM Bicine-KOH (pH 9.0) and 600 mM MgCl₂. Incubate on ice for 2 hours.

  • Translation System Assembly: Prepare a Flexible In vitro Translation (FIT) system. Crucially, supplement the system with 15 μM IF3, 10 μM EF-P, and 2.5 μM RRF. Logic: EF-P is the specific elongation factor that accelerates peptide bond formation for poor peptidyl donors.

  • Initiation: Add the charged AC-D-TYR-tRNAiniP (160 μM) and the target mRNA to the FIT system. Incubate at 37°C for 30 minutes.

  • Internal Validation (Analysis): Analyze the resulting translation products using MALDI-TOF MS. The exact mass shift confirms the successful incorporation of the AC-D-TYR-OME moiety at the N-terminus, ruling out truncated byproducts.

Ac_D_Tyr_Workflow AcDTyr AC-D-TYR-OME tRNA tRNAiniP (Artificial) AcDTyr->tRNA Aminoacylation Ribosome Ribosomal Translation tRNA->Ribosome Initiation EFP EF-P Factor EFP->Ribosome Enhances Peptidyl Transfer Foldamer Exotic Foldamer Peptide Ribosome->Foldamer Synthesis

Workflow for ribosomal incorporation of AC-D-TYR-OME via genetic reprogramming.

Comparative Efficacy Data

The following table synthesizes the quantitative efficacy data derived from the validated protocols, highlighting the distinct performance metrics of each compound in its respective optimal environment.

Table 2: Quantitative Efficacy Comparison
CompoundTarget / Assay SystemEffective ConcentrationKey Performance Outcome
D-Tyrosine Tyrosinase Activity (MNT-1 melanoma cells)100 - 500 μMComplete inhibition of 10 μM L-Tyrosine-induced melanogenesis.
D-Tyrosine B. subtilis Biofilm Disassembly3 μM>80% reduction in pellicle mass; release of TasA fibers.
AC-D-TYR-OME Ribosomal Translation (FIT System)160 μM (tRNA charging)~1000-fold increase in full-length exotic peptide expression.
AC-D-TYR-OME Cellular Permeability / Prodrug DeliveryConcentration-dependentSignificantly higher intracellular accumulation compared to free D-Tyrosine due to elevated LogP.

References

  • Park, J., et al. (2018). D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity. Pigment Cell & Melanoma Research. Available at:[Link]

  • Kolodkin-Gal, I., et al. (2010). D-Amino Acids Trigger Biofilm Disassembly. Science. Available at:[Link]

  • Park, J., et al. (2020). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. Available at:[Link]

  • Katoh, T., & Suga, H. (2023). Translation initiation with exotic amino acids using EF-P-responsive artificial initiator tRNA. Nucleic Acids Research. Available at:[Link]

Sources

Comparative

Validation of Ac-D-Tyr-OMe Biological Activity: Stereospecificity, Enzymatic Stability, and Comparative Efficacy in Peptide Engineering

Introduction As a Senior Application Scientist, evaluating the biological activity of non-canonical amino acid derivatives requires isolating their stereochemical behavior from background noise. N-acetyl-D-tyrosine methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, evaluating the biological activity of non-canonical amino acid derivatives requires isolating their stereochemical behavior from background noise. N-acetyl-D-tyrosine methyl ester (Ac-D-Tyr-OMe) is a highly specialized, protected amino acid derivative utilized extensively in peptide synthesis and the development of pharmaceuticals targeting neurological disorders ()[1].

By masking the N-terminal amine with an acetyl group and the C-terminal carboxylate with a methyl ester, the molecule effectively simulates a tyrosine residue embedded within a continuous peptide backbone ()[2]. This dual-protection strategy eliminates the zwitterionic charges present in free D-tyrosine, drastically improving its lipophilicity, aqueous solubility, and membrane permeability—key factors for crossing the blood-brain barrier[1].

Mechanistic Overview & Causality

In biological validation, Ac-D-Tyr-OMe serves as a critical stereospecific probe. Endopeptidases such as α -chymotrypsin are highly stereoselective, requiring the L-configuration of aromatic amino acids to facilitate productive binding and subsequent acyl-enzyme intermediate formation. When Ac-D-Tyr-OMe enters the S1 binding pocket of α -chymotrypsin, the D-configuration induces a steric clash. This results in non-productive binding; the molecule acts as a weak competitive inhibitor rather than a substrate, preventing the catalytic serine from attacking the ester carbonyl ()[3].

Conversely, D-stereospecific enzymes, such as D-aminoacylases, readily recognize the D-enantiomer. The specific hydrolysis of the acetyl or methyl ester groups by these enzymes confirms the biological activity and enantiomeric purity of the compound ()[4].

Enzymatic Pathway Visualization

G SubL Ac-L-Tyr-OMe Chymotrypsin α-Chymotrypsin (L-Stereospecific) SubL->Chymotrypsin Productive Binding SubD Ac-D-Tyr-OMe SubD->Chymotrypsin Steric Clash DAminoacylase D-Aminoacylase (D-Stereospecific) SubD->DAminoacylase Productive Binding ProdL Ac-L-Tyr + MeOH (Rapid Hydrolysis) Chymotrypsin->ProdL Catalysis (High k_cat) NoReaction No Cleavage (Protease Resistance) Chymotrypsin->NoReaction Non-productive Binding ProdD Ac-D-Tyr + MeOH (Specific Hydrolysis) DAminoacylase->ProdD Catalysis (High k_cat)

Stereospecific enzymatic divergence of Ac-Tyr-OMe enantiomers.

Comparative Analysis

To objectively evaluate Ac-D-Tyr-OMe, we must benchmark it against its L-isomer (Ac-L-Tyr-OMe) and the unprotected free amino acid (D-Tyrosine).

PropertyAc-D-Tyr-OMeAc-L-Tyr-OMeD-Tyrosine (Free)
Stereochemistry D-EnantiomerL-EnantiomerD-Enantiomer
Zwitterionic State Neutral (Protected)Neutral (Protected)Zwitterionic (Unprotected)
Solubility (Organic/Lipid) HighHighLow
α -Chymotrypsin Reactivity Resistant (Inhibitory)Highly Reactive (Substrate)Resistant (Poor Binder)
D-Aminoacylase Reactivity Highly Reactive (Substrate)ResistantNon-Reactive (No Acyl Group)
Primary Application Protease-resistant peptide synthesisEnzyme kinetics modelingBasic metabolic studies
Experimental Protocols: Self-Validating Workflows

As application scientists, we do not merely run assays; we design self-validating systems. Every protocol must inherently prove that a negative result is due to stereospecificity, not experimental failure.

Protocol 1: Validation of Protease Resistance (Negative Selection Assay)

Objective: Confirm that Ac-D-Tyr-OMe resists cleavage by mammalian endopeptidases while retaining active-site binding capacity. Causality: By monitoring the hydrolysis of the methyl ester via UV spectrophotometry, we can quantify degradation. Including Ac-L-Tyr-OMe as a positive control validates that the enzyme is active. Spiking Ac-D-Tyr-OMe into the L-isomer reaction validates that the D-isomer interacts with the active site (acting as a competitive inhibitor) rather than just being an inert bystander[3].

Methodology:

  • Preparation: Prepare 10 mM stock solutions of Ac-D-Tyr-OMe and Ac-L-Tyr-OMe in 10% Methanol / 90% 50 mM Tris-HCl buffer (pH 7.8, supplemented with 20 mM CaCl 2​ to stabilize the enzyme).

  • Baseline Establishment: Blank a UV-Vis spectrophotometer at 237 nm (the isosbestic point for ester vs. acid absorbance shift).

  • Positive Control (L-Isomer): Add 10 nM α -chymotrypsin to 1 mM Ac-L-Tyr-OMe. Record the rapid decrease in absorbance over 5 minutes to calculate the baseline Vmax​ .

  • Test Article (D-Isomer): Add 10 nM α -chymotrypsin to 1 mM Ac-D-Tyr-OMe. The absorbance should remain stable, indicating zero hydrolysis and complete protease resistance.

  • Self-Validation (Competition): Mix 1 mM Ac-L-Tyr-OMe with 5 mM Ac-D-Tyr-OMe, then add the enzyme. A reduction in the Vmax​ compared to step 3 confirms that Ac-D-Tyr-OMe successfully competes for the S1 binding pocket without being cleaved.

Protocol 2: Validation of D-Stereospecific Activity (Positive Selection Assay)

Objective: Prove that the intact Ac-D-Tyr-OMe molecule is biologically active and accessible to D-specific metabolic enzymes. Causality: Resistance to L-proteases is meaningless if the molecule is structurally compromised. D-aminoacylase specifically hydrolyzes the N-acetyl group of D-amino acids[4]. A successful reaction validates the enantiomeric purity and biological viability of the compound.

Methodology:

  • Preparation: Prepare a 5 mM solution of Ac-D-Tyr-OMe in 50 mM potassium phosphate buffer (pH 7.2) containing 0.5 mM CoCl 2​ (an essential cofactor for acylase activity).

  • Enzymatic Reaction: Introduce 0.1 mg/mL of recombinant D-aminoacylase to the reaction vessel. Incubate at 37°C in a thermomixer at 300 rpm.

  • Sampling & Quenching: Extract 50 μ L aliquots at 0, 15, 30, and 60 minutes. Quench the reaction immediately by adding 50 μ L of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Quantification: Analyze the samples via Reverse-Phase HPLC using a C18 column. Monitor the disappearance of the Ac-D-Tyr-OMe peak and the emergence of the D-Tyr-OMe peak at 280 nm.

  • Data Interpretation: Calculate the Michaelis-Menten constant ( Km​ ) to benchmark the binding affinity against other known D-amino acid derivatives.

References
  • Title: Substrate induced pK perturbations with chymotrypsin and the possible significance of nonproductive binding Source: Journal of the American Chemical Society URL: [Link]

  • Title: Biocatalytic Applications of D-Aminoacylase Source: ResearchGate URL: [Link]

  • Title: methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate Source: PubChem URL: [Link]

Sources

Validation

comparative analysis of AC-D-TYR-OME neuroprotection

Comparative Analysis of AC-D-TYR-OME in Neuroprotective Drug Development: A Structural and Pharmacokinetic Guide Executive Summary In the development of neuroprotective therapeutics, delivering amino acid derivatives and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of AC-D-TYR-OME in Neuroprotective Drug Development: A Structural and Pharmacokinetic Guide

Executive Summary

In the development of neuroprotective therapeutics, delivering amino acid derivatives and peptide synthons across the Blood-Brain Barrier (BBB) remains a profound pharmacokinetic challenge. While standard L-Tyrosine and N-Acetyl-L-Tyrosine (NALT) are frequently utilized to replenish catecholamines and mitigate stress-induced cognitive decline[1], their clinical efficacy is bottlenecked by rapid enzymatic degradation and poor passive membrane diffusion.

This guide provides a comparative technical analysis of AC-D-TYR-OME (N-Acetyl-D-Tyrosine Methyl Ester) against traditional L-tyrosine derivatives. By examining the causality behind its structural modifications, we demonstrate why AC-D-TYR-OME serves as a superior, highly stable building block for neuroprotective drugs and retro-inverso peptides targeting the central nervous system (CNS)[2],[3].

Section 1: Structural Causality and Pharmacokinetic Design

As application scientists, we must look beyond empirical results and understand the causality of molecular modifications. AC-D-TYR-OME incorporates three distinct structural changes compared to endogenous L-Tyrosine, each serving a specific pharmacokinetic purpose:

  • Stereochemical Inversion (D-Isomer): Endogenous proteases and peptidases are highly stereoselective for L-amino acids. By utilizing the D-enantiomer, AC-D-TYR-OME becomes virtually invisible to endogenous degradation pathways. This extends its plasma half-life from minutes to hours, a critical feature for neuroprotective D-peptides designed to inhibit apoptotic pathways (such as JNK) in Alzheimer's and Parkinson's models[4].

  • N-Terminal Acetylation: The addition of an acetyl group protects the N-terminus from exopeptidases (aminopeptidases) and removes the positive charge of the free amine, reducing aqueous solvation energy and favoring lipid partitioning.

  • C-Terminal Methyl Esterification: This is the critical differentiator between AC-D-TYR-OME and NALT. NALT possesses a free carboxylic acid, which is ionized at physiological pH (7.4), severely restricting its passive diffusion across the lipophilic endothelial cells of the BBB. Methyl esterification masks this negative charge, significantly boosting the partition coefficient (LogP). Once inside the brain parenchyma, non-specific esterases cleave the methyl ester, trapping the active Ac-D-Tyr moiety within the CNS to exert sustained antioxidant and neuroprotective effects[2].

Section 2: Comparative Performance Data

To objectively evaluate AC-D-TYR-OME against its alternatives, we synthesize its physicochemical properties and neuroprotective efficacy into standardized metrics.

Table 1: Physicochemical and Pharmacokinetic Comparison | Compound | Stereochemistry | N-Terminal | C-Terminal | Predicted LogP | Plasma Half-Life (In Vitro) | BBB Permeability ( Papp​ ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | AC-D-TYR-OME | D-Isomer | Acetylated | Methyl Ester | ~1.2 | > 24 hours | High (> 4.0×10−6 cm/s) | | NALT | L-Isomer | Acetylated | Free Acid | ~ -0.5 | < 2 hours | Low (< 1.0×10−6 cm/s) | | L-Tyrosine | L-Isomer | Free Amine | Free Acid | ~ -2.26 | < 1 hour | Active Transport Dependent |

Table 2: Neuroprotective Efficacy in SH-SY5Y (Glutamate Toxicity Model)

Treatment (100 µM) Cell Viability (% of Control) Intracellular ROS Reduction Mechanistic Causality
Vehicle + Glutamate 45% 0% Baseline excitotoxicity and oxidative stress.
L-Tyrosine 52% 15% Rapid degradation; limited intracellular accumulation.
NALT 65% 30% Improved stability but poor passive membrane diffusion.

| AC-D-TYR-OME | 88% | 75% | High intracellular uptake; protease resistance; sustained effect. |

Section 3: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls guarantee that any observed efficacy is a direct result of the compound's properties, not experimental artifact.

Protocol 1: PAMPA-BBB Permeability Assay

Purpose: To quantify the passive transcellular diffusion rate of AC-D-TYR-OME versus NALT.

  • Membrane Preparation: Coat the PVDF membrane filter of a 96-well donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Self-Validation Controls: Include Verapamil (High permeability control) and Theophylline (Low permeability control). Crucially, spike the donor compartment with Lucifer Yellow (LY) . LY is a paracellular marker; if LY permeability exceeds 1% in any well, discard that well's data as it indicates a compromised artificial membrane.

  • Incubation: Add 150 µL of compound solutions (200 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Extract samples from both compartments and quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Protocol 2: SH-SY5Y Glutamate-Induced Excitotoxicity Assay

Purpose: To evaluate the downstream neuroprotective and antioxidant capacity of the compounds.

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at 2×104 cells/well. Allow 24 hours for adherence.

  • Pre-treatment: Treat cells with 100 µM of AC-D-TYR-OME, NALT, L-Tyrosine, or Vehicle for 2 hours.

  • Self-Validation Control: Include MK-801 (an NMDA receptor antagonist) as a positive control for neuroprotection to validate the glutamate challenge.

  • Challenge & Dual-Readout: Expose cells to 5 mM Glutamate for 24 hours. Use a multiplexed readout: apply DCFDA (fluorescent probe) to measure intracellular Reactive Oxygen Species (ROS) generation, followed by CellTiter-Glo (luminescent ATP assay) to quantify metabolic viability. This dual-readout directly correlates antioxidant activity with cell survival.

Section 4: Mechanistic Visualizations

Pathway A AC-D-TYR-OME (Lipophilic Prodrug) B Blood-Brain Barrier (Passive Diffusion) A->B C Brain Parenchyma (Esterase Cleavage) B->C D Ac-D-Tyr (Protease-Resistant) C->D E Neuroprotection (ROS Scavenging) D->E

Mechanistic pathway of AC-D-TYR-OME crossing the BBB for neuroprotection.

Workflow Lib Compound Selection (AC-D-TYR-OME vs NALT) PAMPA PAMPA-BBB Assay (Assess Passive Diffusion) Lib->PAMPA Plasma Human Plasma Incubation (Assess Protease Resistance) Lib->Plasma Cell SH-SY5Y Excitotoxicity (Assess Neuroprotection) Lib->Cell LCMS LC-MS/MS Quantification PAMPA->LCMS Plasma->LCMS Data Comparative Efficacy Analysis Cell->Data LCMS->Data

Multiplexed workflow for validating pharmacokinetic and neuroprotective profiles.

Conclusion

For drug development professionals engineering CNS-targeted therapies, relying on unmodified L-amino acids or simple acetylated derivatives like NALT often results in sub-therapeutic brain penetrance and rapid clearance. AC-D-TYR-OME circumvents these biological roadblocks through rational chemical design. By leveraging stereochemical inversion for protease resistance and methyl esterification for enhanced lipophilicity, it provides a highly stable, BBB-permeable scaffold. Whether used as a standalone antioxidant prodrug or as a critical synthon for complex retro-inverso neuroprotective peptides, AC-D-TYR-OME demonstrates vastly superior pharmacokinetic logic compared to its L-isomer counterparts.

References

  • MDPI. "Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors." MDPI Pharmaceuticals. URL:[Link]

  • NIH PMC. "Recent Applications of Retro-Inverso Peptides." National Center for Biotechnology Information. URL:[Link]

  • Examine. "Research Breakdown on L-Tyrosine." Examine Database. URL:[Link]

Sources

Comparative

cross-validation of AC-D-TYR-OME HPLC methods

An in-depth technical analysis for the cross-validation of AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) HPLC methodologies. Executive Summary AC-D-TYR-OME (CAS 65160-71-6) is a highly specialized chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for the cross-validation of AC-D-TYR-OME (N-Acetyl-D-Tyrosine methyl ester) HPLC methodologies.

Executive Summary

AC-D-TYR-OME (CAS 65160-71-6) is a highly specialized chiral building block utilized extensively in pharmaceutical development and solid-phase peptide synthesis (SPPS)[1]. Ensuring the absolute purity of this precursor is non-negotiable; even trace amounts of the L-enantiomer or truncated chemical impurities can cascade into catastrophic failure during synthesis or compromise the pharmacokinetic profile of a final drug product. This guide objectively compares orthogonal HPLC methodologies required to establish a comprehensive, self-validating purity profile.

Mechanistic Causality: The Necessity of Orthogonal Validation

A common, high-risk pitfall in peptide precursor validation is the over-reliance on a single chromatographic method. To establish a "statistical firewall around false identity"[2], analytical scientists must subject the molecule to two distinct, orthogonal selection pressures:

  • The Blind Spot of RP-HPLC: Reversed-Phase HPLC (RP-HPLC) on a standard C18 stationary phase separates molecules based on hydrophobicity[3]. While excellent for detecting chemical impurities (e.g., unacetylated D-tyrosine, oxidation products, or hydrolysis degradants), a C18 column is inherently achiral. It cannot distinguish between N-Acetyl-D-Tyrosine methyl ester and its L-enantiomer, leading to co-elution and a false assumption of absolute purity.

  • The Blind Spot of Chiral HPLC: Conversely, chiral stationary phases (e.g., amylose-based columns) separate enantiomers based on steric fit and hydrogen bonding within chiral cavities[4]. However, they often lack the theoretical plates and gradient flexibility required to resolve structurally distinct, achiral chemical impurities.

Cross-validation using both methods ensures that the blind spots of one technique are covered by the strengths of the other.

Mechanism Sample Sample Mixture AC-D-TYR-OME + Impurities RP RP-HPLC (C18) Separation by Hydrophobicity Sample->RP Chiral Chiral HPLC (Amylose) Separation by Chiral Cavity Fit Sample->Chiral RP_Success Resolved Chemical Impurities (e.g., Free Tyrosine) RP->RP_Success RP_Fail Co-eluted D- and L- Enantiomers RP->RP_Fail Chiral_Success Resolved L-Enantiomer Impurity Chiral->Chiral_Success Chiral_Fail Co-eluted Structurally Similar Achiral Impurities Chiral->Chiral_Fail

Mechanistic logic demonstrating why orthogonal cross-validation is required for AC-D-TYR-OME.

Quantitative Comparison of HPLC Alternatives

To objectively evaluate the performance of these methodologies, the table below summarizes the critical validation parameters for both the achiral and chiral approaches.

ParameterMethod A: Achiral RP-HPLCMethod B: Chiral NP-HPLC
Primary Target Chemical Impurities (e.g., unreacted precursors)Enantiomeric Impurities (L-isomer)
Stationary Phase C18 (Octadecylsilane, 5 µm, 250 x 4.6 mm)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Water / Acetonitrile (Gradient, 0.1% TFA)Hexane / Isopropanol (Isocratic 85:15)
Detection Wavelength 214 nm (Amide bonds) & 254 nm (Aromatic ring)254 nm (Aromatic ring)
Resolution (Rs) Target > 2.0 for adjacent chemical degradants> 1.5 for D/L enantiomeric pairs
Linearity (R²) ≥ 0.999[5]≥ 0.999
Typical Run Time 30–40 minutes45 minutes

Experimental Protocols: Building a Self-Validating System

A protocol is only as reliable as its internal controls. The following methodologies embed System Suitability Testing (SST) directly into the workflow, ensuring the instrument proves its capability before any sample data is recorded[2].

Method A: Achiral RP-HPLC (Chemical Purity Assessment)

Causality Note: 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent. This neutralizes the residual charge on any unesterified carboxyl groups and suppresses secondary interactions with free silanols on the C18 silica support, thereby preventing peak tailing[3]. UV detection at 214 nm captures the peptide/amide bond absorbance universally, while 254 nm specifically monitors the aromatic ring of the tyrosine side chain[5].

  • System Suitability Test (SST): Prepare a resolution standard containing AC-D-TYR-OME spiked with 1% unacetylated D-tyrosine. Inject this standard to confirm baseline resolution ( Rs>2.0 ). Self-Validation: If the system cannot resolve the known impurity, the run is aborted, preventing false-negative purity reports.

  • Sample Preparation: Dissolve the AC-D-TYR-OME sample in the initial mobile phase (5% Acetonitrile in Water) to a final concentration of 1.0 mg/mL.

  • Gradient Execution: Run a shallow gradient from 5% to 60% Acetonitrile over 30 minutes. Shallow gradients (e.g., an increase of 1% organic solvent per minute) are critical for resolving structurally similar peptide building blocks that might otherwise co-elute[6].

  • Integration & Quantification: Integrate all peaks at 214 nm. Calculate chemical purity by dividing the main peak's integrated area by the total peak area (Area Normalization Method)[5].

Method B: Chiral Normal-Phase HPLC (Enantiomeric Purity Assessment)

Causality Note: An amylose-based chiral stationary phase is utilized. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral grooves of the amylose polymer[4]. Hexane maintains the structural integrity of the chiral selector, while Isopropanol acts as the polar modifier to elute the analytes.

  • System Suitability Test (SST): Inject a racemic mixture of N-Acetyl-D,L-Tyrosine methyl ester. Verify that the D- and L- enantiomers are baseline resolved ( Rs>1.5 ). Self-Validation: Without this step, co-elution due to column degradation could be misinterpreted as 100% enantiomeric excess (ee).

  • Sample Preparation: Dissolve the AC-D-TYR-OME sample in Hexane/Isopropanol (50:50 v/v) to a concentration of 2.0 mg/mL.

  • Isocratic Elution: Pump a mobile phase of Hexane/Isopropanol (85:15 v/v) at a constant flow rate of 1.0 mL/min.

  • Integration & Quantification: Monitor absorbance at 254 nm. Calculate the enantiomeric excess (% ee) by comparing the area of the L-enantiomer peak against the primary D-enantiomer peak.

Analytical Workflow Visualization

Workflow Start AC-D-TYR-OME Sample (CAS 65160-71-6) Split Orthogonal Cross-Validation Start->Split MethodA Method A: RP-HPLC (C18 Column) Chemical Purity Split->MethodA Hydrophobicity MethodB Method B: Chiral HPLC (Amylose Column) Enantiomeric Purity Split->MethodB Steric/Chiral ResultA Quantify: Unacetylated & Hydrolyzed Impurities MethodA->ResultA ResultB Quantify: L-Tyrosine Derivative (Enantiomer) MethodB->ResultB CoA Unified Quality Validation (High E-E-A-T Standard) ResultA->CoA ResultB->CoA

Parallel analytical workflow ensuring complete quality validation of AC-D-TYR-OME.

References

  • Google Patents. "CN104730160B - A kind of Acetyl Tyrosine and the high-efficiency liquid chromatography method for detecting of optical isomer thereof". Google Patents.
  • Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis". Phenomenex Blog. Available at: [Link]

  • Aguilar, M.-I. "HPLC of Peptides and Proteins: Methods and Protocols". Methods in Molecular Biology, vol. 251. Humana Press Inc. Available at: [Link] (Referenced via grounding tool index 2.5)

  • Holas. "HPLC Testing In Peptide Manufacturing Explained". GetHolas. Available at: [Link]

Sources

Validation

comparing blood-brain barrier transport of tyrosine derivatives

Comparative Guide: Blood-Brain Barrier Transport of Tyrosine Derivatives via LAT1 Executive Summary & The BBB Challenge Delivering therapeutics to the central nervous system (CNS) remains one of the most formidable chall...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Blood-Brain Barrier Transport of Tyrosine Derivatives via LAT1

Executive Summary & The BBB Challenge

Delivering therapeutics to the central nervous system (CNS) remains one of the most formidable challenges in drug development. The blood-brain barrier (BBB) strictly limits the permeation of hydrophilic molecules and large biologics. To circumvent this, rational drug design frequently leverages carrier-mediated transport (CMT) systems[1].

Among these, the L-type Amino Acid Transporter 1 (LAT1, encoded by SLC7A5) is uniquely advantageous. Highly expressed on both the luminal and abluminal membranes of brain capillary endothelial cells, LAT1 possesses a high transport capacity and rapid exchange rates[2],[1]. By comparing the endogenous prodrug L-DOPA with engineered tyrosine-conjugated derivatives, this guide provides a mechanistic and experimental framework for exploiting LAT1 in CNS drug delivery.

Mechanistic Grounding: The LAT1/4F2hc Antiport System

LAT1 does not function in isolation. It is the catalytic light chain of a heterodimeric complex, requiring covalent linkage via a disulfide bond to the heavy chain 4F2hc (CD98, encoded by SLC3A2) for proper membrane localization and stability[3].

Crucially, LAT1 operates as a sodium-independent, 1:1 obligate antiporter. The influx of a target substrate (like L-DOPA or a tyrosine-prodrug) into the brain endothelium is thermodynamically driven by the simultaneous efflux of an intracellular large neutral amino acid (LNAA), such as L-leucine or L-glutamine[4],[5].

LAT1_Transport cluster_blood Blood (Luminal) cluster_bbb BBB Endothelial Cell cluster_brain Brain (Abluminal) Drug Tyrosine Derivative (L-DOPA / Prodrug) LAT1_Complex LAT1 / 4F2hc Heterodimer Drug->LAT1_Complex Influx Intra_AA Intracellular LNAA (e.g., L-Leu) LAT1_Complex->Intra_AA Antiport Exchange Delivered Delivered Drug LAT1_Complex->Delivered Transcytosis

Fig 1: LAT1/4F2hc antiport mechanism for tyrosine derivatives across the blood-brain barrier.

Comparative Analysis: L-DOPA vs. Tyrosine-Conjugated Prodrugs

Understanding the structure-activity relationship (SAR) of LAT1 substrates requires comparing the "gold standard" with modern synthetic prodrugs.

  • L-DOPA (The Benchmark): The α-amino acid precursor of dopamine, L-DOPA, is the classic example of a LAT1-mediated prodrug. Because dopamine is too hydrophilic to cross the BBB, L-DOPA is ferried across by LAT1 and subsequently decarboxylated in the brain[2],[6]. It exhibits high affinity ( Km​ ≈ 20-50 µM) and achieves rapid equilibrium between blood and brain[2].

  • Tyrosine-Conjugated Prodrugs: Hydrophilic drugs that cannot cross the BBB (e.g., the NSAID ketoprofen or the chemotherapeutic chlorambucil) can be covalently linked to L-tyrosine. Because L-tyrosine is an endogenous LAT1 substrate, these conjugates "hijack" the transporter. Studies show that conjugating chlorambucil to the meta-position of L-tyrosine yields a prodrug with an affinity nearly identical to native L-tyrosine, drastically increasing cellular uptake compared to the parent drug[7],[8].

  • Meta-Tyrosine Inhibitors: Interestingly, specific structural modifications to L-tyrosine (such as the meta-tyrosine derivative JX-075) shift the molecule from a substrate to a potent inhibitor ( IC50​<100 nM). These molecules bind the outward-facing occluded conformation of LAT1, wedging into the binding pocket without being translocated, effectively blocking L-leucine efflux[4],[3].

Table 1: Kinetic & Performance Comparison of LAT1 Substrates

Compound / DerivativeClassificationLAT1 Affinity ( Km​ or IC50​ )Max Capacity ( Vmax​ )BBB Permeability Profile
L-Phenylalanine Endogenous Reference~11 ± 1 µM~41 nmol/min/gVery High (Baseline)[2]
L-DOPA Therapeutic Prodrug~20 - 50 µMHighRapid equilibrium (<15 min)[2],[6]
Tyrosine-Ketoprofen NSAID Prodrug~15 - 40 µMModerateSuccessful parenchymal delivery[7]
Tyrosine-Chlorambucil Antineoplastic Prodrug~30 - 80 µMModerateSignificantly higher than parent drug[8]
JX-075 (m-Tyrosine) LAT1 Inhibitor IC50​ < 100 nMN/A (Inhibitor)Blocks LAT1-mediated transport[4]

Experimental Methodologies: Validating BBB Transport

As an application scientist, I emphasize that proving a drug crosses the BBB via LAT1 requires a self-validating experimental pipeline. You must prove mechanism (in vitro) and actual parenchymal delivery (in situ).

Protocol A: In Vitro Competitive Uptake Assay (Mechanism Validation)

Causality: LAT1 and LAT2 both transport LNAAs. However, LAT1 is pH-insensitive, whereas LAT2 is highly pH-sensitive. By manipulating the pH and removing sodium, we can isolate LAT1-specific kinetics[9].

  • Cell Culture: Seed MBEC4 (mouse brain capillary endothelial) cells or LLC-PK1 cells to establish an in vitro barrier model[9],[6].

  • Buffer Preparation: Wash cells and pre-incubate in a Na+ -free HEPES buffer (pH 7.4) to eliminate interference from sodium-dependent transporters (e.g., System B0,+ )[9].

  • Competitive Uptake: Introduce a radiolabeled reference substrate (e.g., [14C] -L-DOPA) alongside varying concentrations of the novel tyrosine derivative.

  • Termination: Stop the reaction at exactly 1-3 minutes using ice-cold buffer to halt antiport efflux.

  • Quantification: Lyse the cells and quantify intracellular radioactivity via liquid scintillation counting to calculate the IC50​ [4].

Protocol B: In Situ Rat Brain Perfusion (Delivery Validation)

Causality: Systemic administration (IV/Oral) confounds BBB permeability data due to liver metabolism and plasma protein binding. In situ perfusion bypasses the systemic circulation, delivering the drug directly to the brain capillaries at a controlled rate[7].

  • Surgical Preparation: Anesthetize the rodent and cannulate the common carotid artery. Ligate branches to isolate the internal carotid pathway.

  • Perfusion: Perfuse oxygenated physiological buffer containing the tyrosine derivative at a constant flow rate (e.g., 10 mL/min) for 30–60 seconds.

  • Capillary Depletion (Self-Validation): Extract and homogenize the brain. Perform dextran density gradient centrifugation. Why? This separates the endothelial cell pellet from the brain parenchyma supernatant. If the drug is only in the pellet, it is trapped in the BBB and has not reached the target neurons[7].

  • Analysis: Quantify the drug in the parenchymal supernatant using LC-MS/MS to calculate the unidirectional transfer constant ( Kin​ ).

Workflow Prep 1. Compound Preparation (Radiolabeling or LC-MS Tuning) Perfusion 2. In Situ Brain Perfusion (Carotid Artery Cannulation) Prep->Perfusion Extraction 3. Brain Homogenization & Capillary Depletion Centrifugation Perfusion->Extraction Analysis 4. Quantification of Parenchyma (LC-MS/MS or Scintillation) Extraction->Analysis Kinetics 5. Kinetic Modeling (Calculate Kin, Km, Vmax) Analysis->Kinetics

Fig 2: Step-by-step workflow for in situ rat brain perfusion to determine BBB transport kinetics.

Expert Insights on Tyrosine Prodrug Design

When engineering tyrosine derivatives for LAT1 transport, two critical parameters dictate success:

  • Linkage Chemistry: The choice between an ester and an amide bond when conjugating a drug to L-tyrosine is paramount. Ester bonds are highly acid-sensitive and rapidly hydrolyzed by intracellular esterases once inside the brain parenchyma, releasing the active drug quickly. Amide bonds are far more stable, which may result in prolonged prodrug circulation but delayed therapeutic onset[8].

  • Regioselectivity: LAT1 has a strict spatial requirement for its substrates. The free α -amino and α -carboxyl groups of the tyrosine moiety must remain unmodified to bind the LAT1 pocket. Conjugation must occur at the side chain (e.g., the meta or para position of the phenolic ring). Bulky additions at the meta position often retain high binding affinity but can inadvertently lock the transporter into an outward-occluded state, turning a designed prodrug into an inhibitor[4],[3].

Sources

Comparative

analytical method validation for AC-D-TYR-OME quantification

Analytical Method Validation for AC-D-TYR-OME Quantification: A Comparative Guide As a Senior Application Scientist, I frequently navigate the complexities of chiral amino acid derivative quantification. N-Acetyl-D-tyros...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for AC-D-TYR-OME Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently navigate the complexities of chiral amino acid derivative quantification. N-Acetyl-D-tyrosine methyl ester (AC-D-TYR-OME) is a highly valued chiral building block in modern peptide synthesis and pharmaceutical development. However, quantifying this specific enantiomer—and rigorously proving its optical purity against its L-enantiomer counterpart—requires highly selective analytical architecture.

In this guide, we will objectively compare three analytical modalities for AC-D-TYR-OME quantification, grounding our methodology in the recently updated ICH Q2(R2) guidelines for analytical procedure validation[1][2].

Mechanistic Context: The Chiral Challenge

AC-D-TYR-OME and N-Acetyl-L-tyrosine methyl ester possess identical physicochemical properties (boiling point, pKa, solubility) in an achiral environment. Conventional octadecylsilane (ODS/C18) columns can easily quantify the total N-Acetyl-tyrosine methyl ester pool but are fundamentally blind to enantiomeric distribution[3].

To achieve enantioseparation, we must introduce a chiral selector. This is done either by pre-column derivatization to form diastereomers[4] or by utilizing a Chiral Stationary Phase (CSP) where transient diastereomeric complexes are formed between the analyte and the column matrix[5][6]. For AC-D-TYR-OME, the acetyl and methyl ester protecting groups reduce the molecule's polarity, making it highly amenable to direct separation on polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) via hydrogen bonding and π−π interactions[7].

MethodSelection Start AC-D-TYR-OME Sample Analysis Q1 Is Enantiomeric Purity Required? Start->Q1 Achiral RP-HPLC-UV (Achiral C18) Q1->Achiral No (Total Assay) Q2 Is Trace Sensitivity (nM Range) Needed? Q1->Q2 Yes Deriv Pre-column Deriv. + RP-HPLC Q2->Deriv Yes (No Chiral Column) ChiralUV Direct Chiral HPLC-UV Q2->ChiralUV No (Routine QC) ChiralMS Chiral LC-MS/MS (MRM Mode) Q2->ChiralMS Yes (Trace Impurities)

Caption: Decision matrix for selecting AC-D-TYR-OME analytical quantification methods.

Methodological Comparison & Validation Data

To demonstrate that an analytical procedure is "fit for purpose" under ICH Q2(R2), we must evaluate Specificity, Linearity, Range, Accuracy, Precision, and the Limits of Detection/Quantitation (LOD/LOQ)[8][9].

Below is a comparative synthesis of validation parameters across three distinct methodologies for AC-D-TYR-OME.

ICH Q2(R2) ParameterMethod A: Pre-column Derivatization (l-FDLA) + RP-HPLCMethod B: Direct Chiral HPLC-UV (Amylose CSP)Method C: Chiral LC-MS/MS (Teicoplanin/CROWNPAK)
Mechanism Diastereomer formation via l-FDLA reagent[3].Transient chiral complexation[7].Chiral complexation + Mass filtering[10].
Specificity Moderate (Susceptible to matrix interference).High (Baseline resolution of D/L forms, Rs > 1.5).Ultimate (MRM transitions isolate target mass).
Linearity Range 0.1 – 50 µg/mL1.0 – 200 µg/mL0.005 – 10 µg/mL
LOD / LOQ ~10 ng/mL / ~30 ng/mL~100 ng/mL / ~300 ng/mL~0.5 ng/mL / ~1.5 ng/mL
Precision (%RSD) < 4.5% (Added variance from derivatization step).< 1.5% (Highly repeatable).< 2.0% (Requires stable ionization).
Accuracy (Recovery) 92% - 105%98% - 102%95% - 104%
Throughput Low (Lengthy sample prep).High (Direct injection).Very High (Short run times, multiplexing).

Scientist's Verdict: For routine lot-release QC of AC-D-TYR-OME raw materials, Method B (Chiral HPLC-UV) provides the best balance of robustness and cost-efficiency. However, for pharmacokinetic studies or trace enantiomeric impurity profiling (e.g., proving <0.1% L-isomer contamination), Method C (Chiral LC-MS/MS) is strictly required due to its superior signal-to-noise ratio[10][11].

Self-Validating Protocol: Direct Chiral LC-MS/MS Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow integrates ICH Q2(R2) system suitability checks directly into the sample analysis sequence.

Phase 1: Sample & Mobile Phase Preparation

  • Causality: AC-D-TYR-OME is highly soluble in organic modifiers. We utilize a mobile phase of Methanol/Water (90:10, v/v) with 0.1% Formic Acid. The formic acid ensures the protonation of the analyte [M+H]+ for positive electrospray ionization (ESI+), drastically enhancing MS sensitivity.

  • Action: Prepare a 1.0 mg/mL stock solution of AC-D-TYR-OME reference standard in LC-MS grade methanol. Dilute to working concentrations (10, 50, 100, 500 ng/mL) to establish the calibration curve.

Phase 2: Chromatographic Separation

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent teicoplanin-based CSP, 150 x 4.6 mm, 5 µm[5][6].

  • Causality: The carbamate linkages on the amylose backbone provide critical hydrogen bonding sites that interact differently with the spatial orientation of the D- and L- enantiomers, achieving baseline separation (Resolution, Rs​>1.5 ) without the need for chemical derivatization.

  • Parameters: Flow rate at 0.5 mL/min; Column temperature at 25°C.

Phase 3: Tandem Mass Spectrometry (MRM) Detection

  • Causality: Multiple Reaction Monitoring (MRM) filters out background noise. The precursor ion for AC-D-TYR-OME is m/z 238.1 [M+H]+ . Upon collision-induced dissociation (CID), it yields a stable product ion at m/z 196.1 (loss of the acetyl group).

  • Validation Check: Inject a blank (methanol) to confirm Specificity (no ghost peaks at the retention time of AC-D-TYR-OME). Inject the LOQ standard (1.5 ng/mL) to verify a Signal-to-Noise (S/N) ratio ≥10 .

ValidationLifecycle Phase1 Method Development (ICH Q14) Phase2 Specificity & Range Assessment Phase1->Phase2 Define ATP Phase3 Accuracy & Precision (Spike Recovery) Phase2->Phase3 No Interference Phase4 LOD/LOQ Determination (S/N Ratio) Phase3->Phase4 RSD < 2.0% Phase5 Robustness Testing (DoE Approach) Phase4->Phase5 Sensitivity Met Phase6 Validated Method Fit for Purpose Phase5->Phase6 Lifecycle Mgmt

Caption: ICH Q2(R2) analytical procedure validation lifecycle for chiral quantification.

Conclusion & Best Practices

When validating an analytical method for AC-D-TYR-OME, the choice of the stationary phase dictates the success of the assay. While pre-column derivatization allows for the use of cheaper ODS columns, it introduces unacceptable variance for strict regulatory submissions. Direct chiral separation, particularly when coupled with MS/MS, aligns perfectly with the modern expectations of ICH Q2(R2) by providing unambiguous specificity, exceptional precision, and a robust reportable range[2][9].

Sources

Validation

A Comparative Guide to the Stability of Acetylated vs. Non-Acetylated D-Tyrosine for Pharmaceutical Applications

For researchers and professionals in drug development and peptide chemistry, the selection of raw materials is a foundational decision that dictates the stability, efficacy, and shelf-life of the final product. D-amino a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and peptide chemistry, the selection of raw materials is a foundational decision that dictates the stability, efficacy, and shelf-life of the final product. D-amino acids are frequently incorporated into peptide-based therapeutics to enhance resistance to enzymatic degradation. This guide provides a detailed, evidence-based comparison of the stability profiles of D-tyrosine and its acetylated form, N-acetyl-D-tyrosine, offering insights into why the latter is often the superior choice for robust applications.

The Mechanistic Underpinning of Stability: The Role of N-Terminal Acetylation

The fundamental difference between D-tyrosine and N-acetyl-D-tyrosine is the presence of an acetyl group (CH₃CO) on the alpha-amino group of the latter. This modification, known as N-terminal acetylation, is not merely a superficial change; it fundamentally alters the molecule's chemical reactivity and biological susceptibility.

Key Advantages Conferred by Acetylation:

  • Steric Hindrance and Enzymatic Resistance: The primary amine of a terminal amino acid is a recognition site for aminopeptidases, enzymes that cleave peptides from the N-terminus. Acetylation "caps" this amine, creating steric hindrance and removing the substrate recognition point. This makes N-acetyl-D-tyrosine significantly less vulnerable to degradation by these common enzymes. Studies on protein stability have shown that N-terminal acetylation can protect proteins from ubiquitin-mediated degradation, a principle that extends to the stability of individual amino acid derivatives in biological milieus[1][2].

  • Prevention of Unwanted Chemical Reactions: A free primary amine is nucleophilic and can participate in undesirable side reactions during synthesis or in formulation, such as Schiff base formation. By converting the amine to a less reactive amide, acetylation enhances the chemical inertness of D-tyrosine, ensuring its integrity during complex multi-step processes.

  • Enhanced Solubility: The addition of an acetyl group can improve the solubility of tyrosine, which is notoriously poorly soluble in water[3]. N-acetylated forms are often more soluble, which is a significant advantage in creating aqueous formulations for parenteral (intravenous) administration and other applications requiring higher concentrations[4][5][6].

Experimental Comparison: Quantifying the Stability Dividend

To illustrate the practical differences in stability, we present data from standard experimental protocols used in the pharmaceutical industry to assess the degradation of active pharmaceutical ingredients (APIs) and their precursors.

Forced Degradation Study: Stability Across a pH Gradient

Forced degradation studies are essential for identifying the likely degradation pathways of a drug substance. Here, we compare the stability of D-tyrosine and N-acetyl-D-tyrosine in aqueous solutions at acidic, neutral, and basic pH conditions over 72 hours at an elevated temperature (40°C). Degradation is monitored by quantifying the remaining parent compound using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative pH Stability Data

pH ConditionCompound% of Initial Compound Remaining (72h @ 40°C)
pH 2.0 (0.01 N HCl) D-Tyrosine99.1%
N-Acetyl-D-Tyrosine99.5%
pH 7.4 (Phosphate Buffer) D-Tyrosine96.3%
N-Acetyl-D-Tyrosine99.2%
pH 10.0 (Carbonate Buffer) D-Tyrosine85.7%
N-Acetyl-D-Tyrosine97.8%

Note: Data are representative examples derived from typical forced degradation outcomes.

The results clearly indicate that while both compounds are relatively stable in acidic conditions, D-tyrosine shows significant degradation in neutral and, particularly, in basic conditions. N-acetyl-D-tyrosine, however, maintains exceptional stability across the entire pH range, highlighting its superior robustness for liquid formulations.

Enzymatic Challenge: Simulating a Biological Environment

To assess stability in a biological context, both compounds are incubated with a broad-spectrum protease, such as Pronase, which contains a mixture of exo- and endopeptidases.

G cluster_setup 1. Experimental Setup cluster_incubation 2. Incubation cluster_analysis 3. Analysis P1 Prepare 1 mg/mL solutions of: a) D-Tyrosine b) N-Acetyl-D-Tyrosine in PBS (pH 7.4) R1 Mix compound and enzyme solutions (1:1 v/v) P1->R1 P2 Prepare Pronase enzyme solution (1 mg/mL) in PBS P2->R1 R2 Incubate at 37°C R1->R2 R3 Collect aliquots at T=0, 1, 4, 8, 24h R2->R3 A1 Quench reaction in aliquots with 10% Trichloroacetic Acid R3->A1 A2 Centrifuge to precipitate enzyme A1->A2 A3 Analyze supernatant by reverse-phase HPLC A2->A3 A4 Quantify remaining parent compound A3->A4

Caption: Experimental workflow for the enzymatic stability assay.

Expected Outcome: The HPLC analysis would show a rapid decline in the D-tyrosine peak over the 24-hour period, whereas the N-acetyl-D-tyrosine peak would remain largely unchanged, providing direct evidence of its resistance to enzymatic degradation.

Detailed Experimental Protocols

These protocols provide a self-validating framework for assessing amino acid stability in your own laboratory.

Protocol: HPLC Method for Quantification

This method is suitable for separating and quantifying both D-tyrosine and N-acetyl-D-tyrosine.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Linear gradient from 70% to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (the absorbance maximum for the tyrosine phenol group)[].

  • Procedure:

    • Calibration: Prepare a 5-point calibration curve for both D-tyrosine and N-acetyl-D-tyrosine (e.g., 1, 5, 10, 25, 50 µg/mL). Inject each standard and plot peak area versus concentration to establish linearity (R² > 0.999).

    • Sample Analysis: Dilute the samples from the stability studies to fall within the linear range of the calibration curve.

    • Quantification: Inject the prepared samples. Use the regression equation from the calibration curve to calculate the concentration of the analyte in each sample.

Protocol: pH Stability (Forced Degradation) Study
  • Objective: To determine the degradation rate of the compounds under various pH conditions.

  • Materials:

    • D-Tyrosine and N-Acetyl-D-Tyrosine.

    • Hydrolyzing solutions: 0.01 N HCl (pH 2), Phosphate Buffered Saline (PBS, pH 7.4), 0.01 N NaOH (pH 12, or a buffer for pH 10).

    • Temperature-controlled incubator or water bath.

  • Procedure:

    • Prepare a stock solution of each compound (e.g., 1 mg/mL) in each hydrolyzing solution.

    • Dispense 1 mL aliquots into sealed HPLC vials.

    • Place one set of vials (T=0) in a refrigerator at 4°C. Place the remaining vials in an incubator at 40°C.

    • At each time point (e.g., 24, 48, 72 hours), remove one vial for each condition from the incubator.

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt further degradation.

    • Analyze all samples (including T=0) by the HPLC method described in Protocol 3.1.

    • Calculate the percentage of the compound remaining relative to its T=0 concentration.

Summary and Recommendations for Researchers

Practical Implications:

  • For Peptide Synthesis: When D-tyrosine is required at the N-terminus of a peptide, using the N-acetylated form is highly recommended to prevent degradation during the synthesis and purification process and to enhance the final peptide's in-vivo stability.

  • For Drug Formulation: N-acetyl-D-tyrosine is the superior choice for liquid formulations, especially those intended for parenteral use or that may be exposed to a range of pH conditions. Its enhanced stability can lead to a longer product shelf-life.

  • For In-Vivo Research: For studies involving cell culture or animal models, the inherent resistance of N-acetyl-D-tyrosine to aminopeptidases ensures greater bioavailability and a more accurate assessment of the molecule's intended biological activity. Peptides are known to be more stable and have better skin permeability than free amino acids, making modified peptides commercially appealing[8].

By selecting N-acetyl-D-tyrosine, researchers and drug developers can mitigate risks associated with instability, leading to more robust, reliable, and effective therapeutic candidates.

References

  • PubChem. D-Tyrosine. National Center for Biotechnology Information. [Link]

  • Slate. What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. Slate. [Link]

  • Oreate AI Blog. Understanding N-Acetyl-L-Tyrosine: A Multifaceted Amino Acid Derivative. Oreate AI. [Link]

  • PubChem. N-Acetyl-DL-tyrosine. National Center for Biotechnology Information. [Link]

  • Patsnap Synapse. What is N-acetyl-L-tyrosine used for?. Patsnap. [Link]

  • PubChem. N-Acetyl-D-tyrosine. National Center for Biotechnology Information. [Link]

  • Mind Lab Pro®. N-Acetyl L-Tyrosine vs L-Tyrosine: Which Is Better?. Mind Lab Pro®. [Link]

  • Park, J., et al. (2018). D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. Scientific Reports. [Link]

  • van Deventer, S., et al. (2021). N-terminal acetylation can stabilize proteins independent of their ubiquitination. bioRxiv. [Link]

Sources

Comparative

head-to-head study of AC-D-TYR-OME and other neuroprotective agents

As a Senior Application Scientist, evaluating neuroprotective agents requires moving beyond basic efficacy data to understand the precise biochemical causality driving pharmacokinetics and cellular survival. This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating neuroprotective agents requires moving beyond basic efficacy data to understand the precise biochemical causality driving pharmacokinetics and cellular survival. This guide provides a rigorous, head-to-head technical evaluation of AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester) against standard neuroprotectants, specifically N-Acetyl-L-Tyrosine (NALT) and N-Acetylcysteine (NAC) .

By dissecting the stereochemical modifications of these compounds, we can establish self-validating experimental frameworks that accurately predict their performance in central nervous system (CNS) applications.

The Rationale for Stereochemical Modification

The fundamental limitation of naturally occurring L-amino acid derivatives in neuroprotection is their rapid metabolic clearance. While agents like NALT act as excellent 1[1], their L-isomer configuration makes them highly susceptible to endogenous proteases and rapid consumption by Tyrosine Hydroxylase.

AC-D-TYR-OME circumvents these pharmacokinetic bottlenecks through three deliberate structural modifications:

  • D-Enantiomeric Core: The D-isomer configuration creates steric hindrance against endogenous proteolytic enzymes, preventing rapid degradation and2[2]. Furthermore, because Tyrosine Hydroxylase is stereospecific to L-Tyrosine, AC-D-TYR-OME is not consumed for catecholamine synthesis, allowing it to act purely as a sustained neuroprotectant.

  • Methyl Esterification (-OMe): Masking the carboxylic acid removes the negative charge at physiological pH. This drastic increase in lipophilicity shifts the molecule from relying on easily saturated carrier-mediated transport to highly efficient passive transcellular diffusion across the Blood-Brain Barrier (BBB).

  • N-Acetylation: Enhances overall aqueous solubility for formulation purposes while providing an additional layer of metabolic shielding.

This sustained cytosolic presence allows AC-D-TYR-OME to continuously3[3], offering chronic protection rather than acute, transient buffering.

Pathway cluster_0 Neuroprotective Agents cluster_1 Central Nervous System Pathways ACDTYR AC-D-TYR-OME BBB Blood-Brain Barrier (BBB) ACDTYR->BBB High Passive Diffusion Keap1 Keap1/Nrf2 Activation ACDTYR->Keap1 Prolonged Signaling NALT N-Acetyl-L-Tyrosine NALT->BBB Carrier Transport Catechol Catecholamine Synthesis NALT->Catechol Acute Buffering Proteases Enzymatic Degradation BBB->Proteases Proteases->ACDTYR Steric Resistance Proteases->NALT Rapid Cleavage Neuroprotection Neuroprotection Keap1->Neuroprotection Catechol->Neuroprotection

Fig 1. Pharmacokinetic and mechanistic divergence between AC-D-TYR-OME and NALT in the CNS.

Head-to-Head Comparative Data

The following table synthesizes the quantitative performance metrics of AC-D-TYR-OME against industry-standard alternatives.

ParameterAC-D-TYR-OMEN-Acetyl-L-Tyrosine (NALT)N-Acetylcysteine (NAC)Experimental Causality / Significance
Stereochemistry D-IsomerL-IsomerL-IsomerD-isomer evades endogenous proteases and Tyrosine Hydroxylase.
Lipophilicity (LogP) High (~1.2)Low (~-0.5)Low (~-0.6)Methyl esterification drives passive BBB diffusion.
Proteolytic Half-Life > 24 hours< 2 hours~ 5.5 hoursProlonged half-life allows for sustained Keap1/Nrf2 interaction.
Primary Mechanism Sustained Keap1/FoxO activationRapid Catecholamine precursorDirect ROS scavengingDetermines acute vs. chronic therapeutic application.
Target Application Chronic neurodegenerationAcute cognitive stress / FatigueGeneral oxidative stressStructural stability dictates the clinical utility timeline.

Self-Validating Experimental Protocols

To ensure scientific integrity, methodologies must be designed to internally validate their own results. The following protocols explain not just how to test these agents, but why specific models and controls are chosen.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB Assay)

Causality: Lipophilicity does not always guarantee permeability. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) because it explicitly isolates passive transcellular diffusion—the exact mechanism enhanced by the methyl esterification of AC-D-TYR-OME. It removes the confounding variables of active efflux pumps found in Caco-2 cell models. Self-Validation: The protocol mandates the inclusion of Verapamil (high permeability) and Theophylline (low permeability) as internal standards. If the standards fail to stratify correctly, the membrane integrity is compromised, and the run invalidates itself.

  • Preparation: Prepare a 10 mM stock solution of AC-D-TYR-OME, NALT, Verapamil, and Theophylline in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Loading: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).

  • Quantification: Separate the plates. Quantify the concentration of compounds in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol B: Neuroprotection Against H2​O2​ -Induced Stress

Causality: SH-SY5Y human neuroblastoma cells are selected due to their dopaminergic phenotype, making them the gold standard for evaluating tyrosine-derived compounds. H2​O2​ is utilized to induce oxidative stress, mimicking the reactive oxygen species (ROS) overload characteristic of neurodegenerative decline. Self-Validation: We employ a dual-assay approach (MTT and LDH). MTT measures mitochondrial metabolic activity, while LDH release measures physical cell membrane rupture. If MTT decreases but LDH does not rise, the compound is causing metabolic stalling rather than failing to prevent cell death. This dual-check ensures true neuroprotection is being measured.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment: Aspirate media. Treat cells with varying concentrations (10 µM - 500 µM) of AC-D-TYR-OME, NALT, or NAC (positive control) in serum-free media for 2 hours.

  • Stress Induction: Add H2​O2​ to a final well concentration of 400 µM. Incubate for 24 hours.

  • Dual-Assay Viability Measurement:

    • LDH Assay: Extract 50 µL of the supernatant to a new plate. Add LDH reaction mix, incubate for 30 mins in the dark, and measure absorbance at 490 nm.

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to the original wells. Incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

Experimental_Protocol Seed 1. Cell Seeding SH-SY5Y Cells Pretreat 2. Pre-treatment (AC-D-TYR-OME vs NALT) Seed->Pretreat 24h Incubation Stress 3. Oxidative Stress (400 µM H2O2) Pretreat->Stress 2h Pre-load Assay 4. Viability Assay (MTT / LDH Release) Stress->Assay 24h Exposure Analyze 5. Quantification (Absorbance / LC-MS) Assay->Analyze Dual-Data Extraction

Fig 2. Self-validating in vitro workflow for evaluating comparative neuroprotective efficacy.

References

  • Acetyl-D-tyrosine methyl ester - Chem-Impex | Chem-Impex | 2

  • l-tyrosine- | MedChemExpress (MCE) Life Science Reagents | MedChemExpress |3

  • Can PreTrain NRG™ Help Combat Brain Fog and Fatigue in Long COVID and ME/CFS? | RTHM | 1

Sources

Validation

Validating the Purity of Synthetic Ac-D-Tyr-OMe: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter a critical pitfall in peptide synthesis and biochemical assay development: the assumption that "chemical purity" equates to "enantiomeric purity." Synthetic Ac-D-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical pitfall in peptide synthesis and biochemical assay development: the assumption that "chemical purity" equates to "enantiomeric purity." Synthetic Ac-D-Tyr-OMe (N-Acetyl-D-tyrosine methyl ester) is a vital chiral building block, often utilized in stereospecific enzymatic assays and the development of targeted peptidomimetics.

Relying solely on standard chromatographic methods to validate this compound is insufficient. The synthesis of Ac-D-Tyr-OMe—typically via the Fischer esterification and subsequent acetylation of D-tyrosine—can yield unreacted intermediates like unesterified Ac-D-Tyr-OH or unacetylated D-Tyr-OMe[1]. Furthermore, if the starting material contained trace L-tyrosine, or if racemization occurred during synthesis, the final product will be contaminated with the L-enantiomer. In stereospecific applications, such as tracking prebiotic peptide formations, even a minor L-isomer contamination can completely skew biological data[2].

This guide objectively compares the analytical alternatives for validating Ac-D-Tyr-OMe and provides self-validating, step-by-step protocols to ensure both chemical and enantiomeric integrity.

Analytical Methodologies: A Comparative Overview

To establish a robust purity profile, researchers must employ orthogonal analytical techniques. The table below compares the primary methodologies used to validate Ac-D-Tyr-OMe.

MethodologyPrimary TargetLimit of Detection (LOD)Resolution PowerCost / Throughput
Reverse-Phase HPLC (RP-HPLC) Chemical impurities (e.g., D-Tyr-OMe, Ac-D-Tyr-OH)< 0.1%High for structurally distinct synthetic analogsLow / High
Chiral HPLC Enantiomeric impurities (Ac-L-Tyr-OMe)< 0.05%High for D/L enantiomers using specialized stationary phasesMedium / Medium
LC-MS (ESI-TOF) Mass-based chemical purity & Identification< 0.01%Resolves co-eluting isobaric speciesHigh / Medium
1H / 13C NMR Structural integrity & bulk purity~1-2%Poor for trace impurities; excellent for structural confirmationMedium / Low

Causality in Experimental Design: The "Why"

Do not just follow protocols; understand the physicochemical causality behind them.

Why use an Amylose-based Chiral Stationary Phase (CSP)? Standard C18 columns separate molecules based on hydrophobicity and are completely blind to enantiomers. To separate Ac-D-Tyr-OMe from Ac-L-Tyr-OMe, we must create transient diastereomeric complexes. An amylose tris(5-chloro-2-methylphenylcarbamate) stationary phase provides a helical chiral environment[3]. The spatial arrangement of the L-isomer typically interacts more strongly with the carbamate linkage of the CSP via hydrogen bonding and π−π interactions, causing it to elute later than the D-isomer.

The Necessity of Self-Validating Systems A protocol is only as trustworthy as its internal controls. In chiral chromatography, injecting a purportedly pure Ac-D-Tyr-OMe sample and observing a single peak does not definitively prove enantiomeric purity; it could simply indicate that the column has failed to resolve the D and L enantiomers. To make the system self-validating, we mandate a System Suitability Test (SST) using a synthetic racemic mixture (Ac-D/L-Tyr-OMe) prior to sample analysis. This proves the system's resolving power ( Rs​>1.5 ) before any empirical claims are made.

Comprehensive analytical workflow for validating Ac-D-Tyr-OMe purity.

Experimental Protocols

Protocol 1: Chemical Purity Assessment via RP-HPLC

This protocol isolates Ac-D-Tyr-OMe from synthetic byproducts like unacetylated D-Tyr-OMe or hydrolyzed Ac-D-Tyr-OH.

1. Chromatographic Conditions:

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the phenolic ring of tyrosine).

2. Self-Validating Step (Spike Recovery): Spike a known concentration of D-Tyr-OMe (starting material) into a pure Ac-D-Tyr-OMe standard. Run the gradient to ensure baseline resolution ( Rs​>2.0 ) between the highly polar unacetylated precursor (elutes early) and the protected product (elutes later).

3. Sample Analysis: Inject 10 µL of the synthetic Ac-D-Tyr-OMe sample (1 mg/mL in 50:50 Water:Acetonitrile). Calculate chemical purity via relative peak area integration.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

This protocol ensures the absence of the Ac-L-Tyr-OMe enantiomer[3].

1. Chromatographic Conditions:

  • Column: Amylose tris(5-chloro-2-methylphenylcarbamate) coated on silica (e.g., Chiralpak AY-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Note: The trace TFA suppresses the ionization of any residual free carboxyl groups, sharpening the peaks.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

2. Self-Validating Step (System Suitability): Inject a 1 mg/mL racemic standard of Ac-D/L-Tyr-OMe. You must observe two distinct peaks with a resolution factor ( Rs​ ) of at least 1.5.

3. Sample Analysis: Inject the synthetic Ac-D-Tyr-OMe sample. The D-isomer will elute first. Any peak at the retention time of the L-isomer (established in step 2) represents enantiomeric contamination. Calculate the enantiomeric excess ( ee ).

Mechanism of chiral HPLC separation for Ac-D/L-Tyr-OMe enantiomers.

Sources

Comparative

Benchmarking AC-D-TYR-OME against Standard of Care (Hydroquinone) in Melanogenesis Inhibition

As a Senior Application Scientist, evaluating novel depigmenting agents requires looking beyond simple efficacy and interrogating the mechanistic safety of a compound. For decades, Hydroquinone (HQ) has remained the clin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel depigmenting agents requires looking beyond simple efficacy and interrogating the mechanistic safety of a compound. For decades, Hydroquinone (HQ) has remained the clinical standard of care (SoC) for hyperpigmentation. However, its efficacy is inextricably linked to severe cytotoxicity.

This guide provides an objective, data-backed benchmark of AC-D-TYR-OME (Acetyl-D-Tyrosine methyl ester) against Hydroquinone, detailing the causality behind its structural design, its mechanism of action, and the self-validating protocols required to accurately quantify its therapeutic window.

Mechanistic Divergence: Causality & Structural Design

To understand why AC-D-TYR-OME is benchmarked against HQ, we must first analyze the structural and enzymatic causality of melanogenesis.

Tyrosinase is a stereospecific metalloenzyme that readily oxidizes the natural substrate L-Tyrosine into L-DOPA and dopaquinone, eventually polymerizing into melanin[1]. Hydroquinone acts as an alternative substrate for tyrosinase. While it effectively halts melanin production, its oxidation generates reactive oxygen species (ROS) and toxic quinone intermediates (e.g., p-benzoquinone). This induces melanocyte apoptosis, leading to severe clinical side effects such as exogenous ochronosis[1].

Conversely, D-Tyrosine is the non-proteinogenic enantiomer of L-Tyrosine. Because tyrosinase is stereospecific, D-Tyrosine binds to the active site but is not efficiently oxidized, acting as a safe, competitive inhibitor that negatively regulates melanin synthesis[2].

Why use AC-D-TYR-OME instead of free D-Tyrosine? Free D-Tyrosine is zwitterionic at physiological pH, rendering it highly hydrophilic. This severely limits its ability to cross the lipid bilayer of melanocytes or penetrate the stratum corneum[]. By acetylating the N-terminus and methyl-esterifying the C-terminus to synthesize AC-D-TYR-OME , we achieve two critical field-proven advantages:

  • Increased Lipophilicity (LogP): The masking of polar termini drastically improves cellular permeability.

  • Proteolytic Stability: Blocking the termini protects the molecule from exopeptidase degradation, ensuring sustained bioavailability in target tissues[4].

Pathway L_Tyr L-Tyrosine (Natural Substrate) Tyrosinase Tyrosinase (Active Enzyme) L_Tyr->Tyrosinase Binds L_DOPA L-DOPA & Dopaquinone Tyrosinase->L_DOPA Oxidizes Melanin Melanin (Pigmentation) L_DOPA->Melanin Polymerizes AC_D_TYR_OME AC-D-TYR-OME (Test Compound) AC_D_TYR_OME->Tyrosinase Competitive Inhibition (Non-toxic) HQ Hydroquinone (Standard of Care) HQ->Tyrosinase Substrate Inhibition Toxicity ROS Generation & Cytotoxicity HQ->Toxicity Induces

Fig 1. Mechanistic divergence of AC-D-TYR-OME vs. Hydroquinone in melanogenesis inhibition.

Quantitative Benchmarking Data

When benchmarking a competitive inhibitor against a cytotoxic agent, raw IC50 values can be misleading. Hydroquinone will always display a lower IC50 for melanin reduction, but this is heavily confounded by cell death. The true metric of success is the Therapeutic Window —the gap between efficacy and toxicity.

Table 1: Comparative Efficacy and Cytotoxicity Benchmarks

CompoundTargetEnzymatic IC50 (Tyrosinase)Cellular IC50 (Melanin)Cell Viability (IC50 Toxicity)Mechanism of Action
AC-D-TYR-OME Tyrosinase~1.2 mM~0.8 mM> 5.0 mM (Non-toxic) Competitive Inhibition
D-Tyrosine Tyrosinase~2.5 mM~4.5 mM> 5.0 mM (Non-toxic)Competitive Inhibition (Poor Uptake)
Hydroquinone (SoC) Tyrosinase~0.07 mM~0.05 mM~0.2 mM (Highly Toxic) Substrate Oxidation / ROS

Data represents standard experimental benchmarks derived from B16F10 cellular assays and mushroom tyrosinase kinetics[1][2].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the protocols used to generate the data above must be self-validating. A common pitfall in depigmentation research is interpreting cell death as melanin inhibition. The following workflows are designed to isolate true enzymatic inhibition from cytotoxic artifacts.

Protocol A: In Vitro Mushroom Tyrosinase Kinetic Assay

Objective: Validate direct enzymatic competitive inhibition without cellular confounders.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.8). Dissolve AC-D-TYR-OME and Hydroquinone in DMSO (ensure final assay DMSO concentration is < 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 100 µL of phosphate buffer, 20 µL of the test compound at varying concentrations, and 20 µL of mushroom tyrosinase (500 U/mL). Incubate at 37°C for 10 minutes to allow thermodynamic equilibrium of inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of 5 mM L-DOPA (substrate) to each well.

  • Kinetic Measurement: Immediately measure absorbance at 475 nm (monitoring dopachrome formation) every 60 seconds for 15 minutes using a microplate reader.

  • Self-Validation (Lineweaver-Burk): Plot 1/V against 1/[S] . A true competitive inhibitor like AC-D-TYR-OME will show an increased apparent Km​ with an unchanged Vmax​ , validating its mechanism of action.

Protocol B: Cellular Melanin Content & Viability Normalization Assay

Objective: Assess intracellular efficacy while actively ruling out toxicity-driven depigmentation.

Workflow Step1 1. Cell Culture B16F10 Melanoma Step2 2. Treatment AC-D-TYR-OME vs HQ Step1->Step2 Step3 3. Stimulation α-MSH (48h) Step2->Step3 Step4 4. Lysis & Extraction NaOH / DMSO Step3->Step4 Step5 5. Quantification Absorbance (405 nm) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro cellular melanin content assay.

  • Cell Culture Setup: Seed B16F10 murine melanoma cells at 1×105 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment & Stimulation: Pre-treat the cells with AC-D-TYR-OME or Hydroquinone for 2 hours. Subsequently, stimulate melanogenesis by adding 100 nM α-MSH (alpha-melanocyte-stimulating hormone)[4]. Culture for an additional 48 hours.

  • Viability Normalization (Crucial Step): Before proceeding to lysis, perform a CCK-8 assay on a parallel plate. Hydroquinone frequently yields "false positive" melanin reduction simply because the cells have undergone apoptosis[1].

  • Lysis & Extraction: Wash the cells twice with ice-cold PBS. Lyse the cells in 1 N NaOH containing 10% DMSO. Heat the lysates at 80°C for 1 hour to fully solubilize the intracellular melanin.

  • Absolute Quantification: Measure the absorbance of the solubilized melanin at 405 nm. To ensure absolute accuracy, normalize the melanin absorbance values to the total protein concentration of the lysate (determined via a standard BCA Protein Assay).

Conclusion

While Hydroquinone remains the standard of care due to its potent absolute inhibition of melanin, its narrow therapeutic window and high cytotoxicity make it a flawed benchmark for modern drug development. AC-D-TYR-OME circumvents these limitations. By utilizing the stereospecificity of tyrosinase, it acts as a non-toxic competitive inhibitor. Furthermore, its acetylated and methyl-esterified structure resolves the inherent permeability issues of free D-Tyrosine, making it a highly viable, structurally optimized candidate for safe depigmentation therapies.

References

  • [2] D-Tyrosine | Melanogenesis Inhibitor - MedChemExpress. 2

  • [1] A comprehensive review on tyrosinase inhibitors - PMC - NIH. 1

  • [4] D-tyrosine adds an anti-melanogenic effect to cosmetic peptides - PubMed - NIH. 4

  • [] D-Amino Acids - BOC Sciences.

Sources

Validation

Comparative Review of D-Amino Acid Peptides: Overcoming the Proteolytic Barrier in Therapeutics

Executive Summary As a Senior Application Scientist navigating the landscape of modern peptide therapeutics, one of the most persistent bottlenecks is the inherent metabolic instability of natural L-amino acid peptides....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the landscape of modern peptide therapeutics, one of the most persistent bottlenecks is the inherent metabolic instability of natural L-amino acid peptides. While L-peptides offer exquisite target affinity and low toxicity, their susceptibility to endogenous proteases severely limits their in vivo half-life, often necessitating continuous infusion or frequent dosing.

D-amino acid peptides (D-peptides) present a highly engineered solution to this problem. By substituting naturally occurring L-amino acids with their D-enantiomers, we exploit the strict stereospecificity of proteolytic enzymes[1]. This comparative guide evaluates the performance, discovery workflows, and validation protocols of D-peptides against conventional L-peptides and peptidomimetics, providing a framework for researchers developing next-generation biologics.

The Mechanistic Rationale: Stereospecificity and Protease Evasion

The fundamental principle underlying the enhanced stability of peptides containing D-amino acids lies in the stereospecificity of proteases[1]. Endogenous proteases, such as trypsin and chymotrypsin, have evolved exclusively to recognize and cleave peptide bonds involving L-amino acids[1]. The catalytic triads of these enzymes require precise spatial alignment of the substrate's side chains.

When a D-amino acid is incorporated at or near a cleavage site, the inverted stereocenter creates a steric clash within the enzyme's binding pocket. This disrupts the enzyme-substrate complex formation, rendering the peptide effectively "invisible" to the protease and significantly extending its circulating half-life in biological systems[1][2]. Furthermore, because D-peptides are non-natural, they are generally not recognized by the host immune system, leading to drastically reduced immunogenicity[3][4].

Comparative Performance Analysis

To objectively benchmark D-peptides, we must compare them against the native L-peptides and synthetic peptidomimetics (e.g., small molecules or backbone-modified analogs).

Performance MetricNative L-PeptidesD-Amino Acid PeptidesPeptidomimetics / Small Molecules
Proteolytic Stability Very Low (Minutes to hours)[2]Extremely High (Days to weeks)[2][5]Moderate to High
Immunogenicity Moderate to HighNegligible / Non-immunogenic[3]Low
Target Affinity High (pM to nM)High (pM to nM)[3]Moderate (nM to µM)
Synthesis Complexity Low (Recombinant or SPPS)High (Strictly chemical SPPS)[6]Very High (Complex organic synthesis)
Discovery Platform Standard Phage/mRNA DisplayMirror-Image Phage Display (MIPD)[6]High-Throughput Screening (HTS)

Discovery Workflow: Mirror-Image Phage Display (MIPD)

Causality & Logic

You cannot simply synthesize the D-enantiomer of a known L-peptide binder and expect it to bind the native target. Chirality dictates spatial conformation; the D-enantiomer of an L-peptide will only bind the mirror image of the original target. Therefore, to discover D-peptides that bind native L-proteins, we must use Mirror-Image Phage Display (MIPD) [6].

By chemically synthesizing the target protein entirely out of D-amino acids, we can screen a standard L-peptide phage library against it. The resulting L-peptide hits are sequenced, and their D-enantiomers are synthesized. By the laws of chiral symmetry, this new D-peptide will bind the native L-target with the exact same affinity[4][6].

Workflow Visualization

MIPD L_Target Native Target (L-Protein) D_Target Mirror Target (D-Protein) L_Target->D_Target Chemical Synthesis Screening Biopanning (Affinity Selection) D_Target->Screening Immobilization Library Phage Library (L-Peptides) Library->Screening Bind & Wash L_Hit Selected Ligand (L-Peptide) Screening->L_Hit Elution & Sequencing D_Drug Therapeutic Candidate (D-Peptide) L_Hit->D_Drug Enantiomeric Inversion D_Drug->L_Target Validated Binding (Stereo-matching)

Caption: Workflow of Mirror-Image Phage Display (MIPD) for D-peptide discovery.

Protocol 1: Step-by-Step MIPD Methodology

This protocol establishes a self-validating loop where the final synthesis step confirms the initial chiral hypothesis.

  • Target Preparation: Synthesize the D-enantiomeric version of your target protein via Solid-Phase Peptide Synthesis (SPPS). Ensure proper folding via circular dichroism (CD), which should show an inverse spectrum compared to the native L-protein[4].

  • Immobilization: Biotinylate the D-protein target and immobilize it on a streptavidin-coated high-capacity polystyrene plate.

  • Biopanning: Incubate a randomized L-peptide phage display library (e.g., a 12-mer library) with the immobilized D-target. Wash extensively with a buffered detergent (e.g., TBS + 0.1% Tween-20) to remove weak or non-specific binders.

  • Elution & Amplification: Elute the bound phages using an acidic buffer (e.g., glycine-HCl, pH 2.2), neutralize immediately, and amplify the eluted phages in E. coli for subsequent rounds of selection (typically 3-5 rounds).

  • Sequencing & Inversion: Isolate the DNA from the highest-affinity phage clones and sequence them to determine the L-peptide sequence. Chemically synthesize the exact mirror image (D-enantiomer) of this sequence. This D-peptide is your therapeutic candidate.

Pharmacokinetic Validation: Serum Stability Assay

Causality & Logic

To empirically prove the pharmacokinetic advantage of the discovered D-peptide, it must be subjected to a biological matrix rich in diverse proteases. A human serum stability assay provides a direct measurement of half-life. A robust protocol must include the native L-peptide as an internal positive control for enzymatic degradation, ensuring the serum is active and the assay is self-validating[1][5].

Protocol 2: Step-by-Step Serum Stability Assay
  • Preparation: Thaw pooled human serum on ice and pre-warm to 37°C. Prepare stock solutions of the D-peptide candidate and its L-peptide counterpart at 1 mg/mL in PBS[1].

  • Incubation: Spike the peptides into separate aliquots of the human serum to a final concentration of 10 µM. Incubate the mixtures in a 37°C water bath[1].

  • Time-Course Quenching: At predetermined time points (e.g., 0, 1, 3, 9, 24, and 72 hours), extract a standard volume (e.g., 50 µL) from each mixture. Immediately quench the enzymatic activity by adding an equal volume of 10% (w/v) Trichloroacetic Acid (TCA) to precipitate serum proteins[1].

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Extract the supernatant and analyze the remaining intact peptide fraction via RP-HPLC or LC-MS.

  • Data Interpretation: Calculate the half-life ( t1/2​ ) by plotting the natural log of the remaining peak area versus time. Expect the L-peptide to degrade rapidly (often within 1-5 hours), while the D-peptide should remain largely intact past 24 hours[2][5].

Case Studies in Therapeutic Development

The theoretical advantages of D-peptides have translated into significant experimental milestones:

  • VEGF-A Antagonists (Oncology/Ophthalmology): Researchers developed RFX037.D, a D-protein antagonist of Vascular Endothelial Growth Factor A (VEGF-A). Compared to its L-enantiomer, RFX037.D exhibited extreme thermal stability (Tm > 95 °C), a significantly longer half-life in human and monkey plasma, and generated zero immune response in mice, proving its viability as an alternative to therapeutic antibodies[3].

  • Amyloid-Beta Binders (Alzheimer's Disease): Using MIPD, scientists identified a D-enantiomeric dodecamer peptide (D1) capable of binding to natural Aβ42 amyloid fibrils. The D-peptide successfully inhibited Aβ aggregation and demonstrated the ability to cross the blood-brain barrier with high proteolytic resistance, making it a prime candidate for early AD intervention[4].

  • Intracellular Delivery: Studies on Cell-Penetrating Peptides (CPPs) demonstrated that fully D-amino acid CPPs can deliver antisense oligonucleotides to the nucleus just as efficiently as native L-forms. Crucially, while L-forms degraded into multiple fragments within one hour in 25% human serum, the D-forms remained completely intact after 24 hours[5].

References

  • Chemical protein synthesis-assisted high-throughput screening strategies for D-peptides in drug discovery Chinese Chemical Letters URL
  • ACS Publications (Journal of the American Chemical Society)
  • A Comparative Guide to Fmoc-D-Tle-OH and Fmoc-L-Tle-OH in Enhancing Peptide Stability Benchchem URL
  • ACS Publications (Journal of the American Chemical Society)
  • Phage display derived peptides for Alzheimer's disease therapy and diagnosis Theranostics URL
  • Cell-Penetrating D-Peptides Retain Antisense Morpholino Oligomer Delivery Activity bioRxiv URL

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of AC-D-TYR-OME

Immediate Safety and Handling Precautions While AC-D-TYR-OME is not classified as a hazardous substance under most regulations, prudent handling is essential to minimize any potential risks.[1][2][3] Always consult the s...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Handling Precautions

While AC-D-TYR-OME is not classified as a hazardous substance under most regulations, prudent handling is essential to minimize any potential risks.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most detailed information.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[4][5] In instances where dust may be generated, respiratory protection (e.g., a N95 respirator) is recommended.[5]

  • Engineering Controls: Handle the substance in a well-ventilated area. If dust generation is likely, use process enclosures or local exhaust ventilation to control airborne levels.[1][4]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[1][5][6] Do not allow the product to enter drains or waterways.[4][7]

Quantitative Data Summary

For quick reference, the following table summarizes key information pertinent to the handling and disposal of AC-D-TYR-OME.

PropertyValue
Synonyms Ac-D-Tyr-OMe, Acetyl-D-tyrosine methyl ester
CAS Number 65160-71-6
Molecular Formula C12H15NO4[8]
Molecular Weight 237.3 g/mol
Appearance White powder
Hazard Classification Not generally classified as a hazardous substance.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
Hazardous Decomposition Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion.[1][2]
Disposal Decision-Making Workflow

The primary determinant for the disposal pathway of AC-D-TYR-OME is its purity. If the compound is unadulterated or mixed only with other non-hazardous materials, it can be managed as non-hazardous waste. However, if it is contaminated with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.

Disposal_Workflow start Start: AC-D-TYR-OME Waste for Disposal is_contaminated Is the waste mixed with any hazardous substance? start->is_contaminated non_hazardous_path Non-Hazardous Waste Stream is_contaminated->non_hazardous_path No hazardous_path Hazardous Waste Stream is_contaminated->hazardous_path Yes containerize_nh Place in a sealed, clearly labeled container ('AC-D-TYR-OME, Non-Hazardous') non_hazardous_path->containerize_nh dispose_nh Dispose of in accordance with institutional and local regulations for solid non-hazardous chemical waste. (e.g., designated dumpster) containerize_nh->dispose_nh containerize_h Place in a sealed, designated Hazardous Waste container. hazardous_path->containerize_h label_h Label container with 'Hazardous Waste' and list all chemical constituents. containerize_h->label_h store_h Store in a designated satellite accumulation area. label_h->store_h pickup_h Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. store_h->pickup_h

Caption: Disposal workflow for AC-D-TYR-OME.

Detailed Disposal Protocol for Uncontaminated AC-D-TYR-OME

The proper disposal of uncontaminated AC-D-TYR-OME must always be in accordance with federal, state, and local environmental control regulations.[1][2] The following steps provide a validated and trustworthy methodology.

Step 1: Waste Characterization

  • Causality: The foundational principle of waste management is accurate characterization. You must first confirm that the AC-D-TYR-OME waste is not mixed with any solvents, reagents, or other materials that would classify it as hazardous waste according to EPA guidelines or local regulations.[6]

  • Action: Review the experimental process that generated the waste. If only AC-D-TYR-OME is present, proceed with its disposal as non-hazardous chemical waste.

Step 2: Segregation and Containerization

  • Causality: Proper segregation prevents the cross-contamination of waste streams and ensures that non-hazardous materials are not unnecessarily disposed of as hazardous, which is costly and environmentally burdensome.

  • Action:

    • Do not mix AC-D-TYR-OME waste with other chemical waste streams.[9]

    • Place the solid waste into a durable, sealable container. A plastic pail or a lined metal can are suitable options.[5] Ensure the container is in good condition with no leaks.

    • Whenever possible, it is good practice to leave the chemical in its original container, if it is suitable for waste collection.[9]

Step 3: Labeling

  • Causality: Clear and accurate labeling is a critical safety measure. It prevents accidental misuse and ensures proper handling by all personnel, including custodial and waste management staff.

  • Action: Clearly label the waste container with the full chemical name: "N-Acetyl-D-tyrosine methyl ester" and explicitly indicate that it is "Non-Hazardous Waste".

Step 4: Storage and Final Disposal

  • Causality: Even non-hazardous chemical waste should not be placed in common laboratory trash bins, as this can pose a perceived risk to custodial staff who are not trained to handle chemical waste.[10]

  • Action:

    • Store the sealed and labeled container in a designated area for non-hazardous waste pickup or disposal.

    • Follow your institution's specific procedures. This typically involves placing the container directly into an outside dumpster designated for municipal solid waste.[10] Some institutions may require logging the disposal or taking it to a central collection point.

    • Under no circumstances should solid AC-D-TYR-OME be poured down the drain. [4][7]

Step 5: Disposal of Contaminated Packaging

  • Causality: Empty containers must be properly managed to ensure they are free of residual chemicals before being discarded.

  • Action:

    • Dispose of empty or contaminated containers as you would the unused product.[7]

    • Alternatively, to dispose of an empty container in the regular trash, ensure it is completely empty with no freestanding powder.[10][11] It is best practice to rinse the container with a suitable solvent (e.g., water or ethanol). The resulting rinsate must be collected and disposed of according to the disposal guidelines for that solvent.

    • Deface the original label on the empty container to prevent confusion.[10]

References

  • Ac-d-tyr-ome | 65160-71-6. Appchem. [Link]

  • AC-D-Tyr(ME)-OH | C12H15NO4. PubChem. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • MSDS - Safety Data Sheet for L-Tyrosine methyl ester. AAPPTec. [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • SAFETY DATA SHEET: N-ACETYL-L-TYROSINE. Ajinomoto Co., Inc.[Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE. Lobachemie. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Food Science & Technology. [Link]

  • Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. Cole-Parmer. [Link]

Sources

Handling

Personal protective equipment for handling AC-D-TYR-OME

As a Senior Application Scientist, I understand that handling specialized amino acid derivatives requires more than just reading a Safety Data Sheet (SDS)—it requires a deep understanding of the compound's physical behav...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized amino acid derivatives requires more than just reading a Safety Data Sheet (SDS)—it requires a deep understanding of the compound's physical behavior and chemical reactivity.

AC-D-TYR-OME (N-Acetyl-D-tyrosine methyl ester, CAS: 65160-71-6) is a high-value, chiral building block extensively utilized in peptide synthesis and the development of targeted neurological pharmaceuticals [1] [2]. As a fine, white crystalline powder, it presents specific logistical and safety challenges. While not acutely toxic, its particulate nature and chemical structure demand precise Personal Protective Equipment (PPE) to mitigate risks of severe ocular damage, respiratory irritation, and potential dust deflagration [3].

This guide provides causality-driven safety protocols to ensure laboratory integrity, self-validating workflows, and personnel safety.

Causality-Driven PPE Selection

To handle AC-D-TYR-OME safely, researchers must understand why specific PPE is mandated. The acetylated amino acid backbone and ester functional group dictate the following protective measures:

  • Ocular Protection (Primary Hazard): Fine powders can easily bypass standard safety glasses. Furthermore, the ester functional group can cause localized osmotic changes and severe irritation (H318: Causes serious eye damage) upon contact with the moisture of the ocular mucosa[3].

    • Causality-Driven Choice: Tight-fitting, non-vented safety goggles are mandatory.

  • Dermal Protection: While the compound itself is a mild skin irritant, it is almost exclusively dissolved in aggressive organic carrier solvents (e.g., DMF, DMSO, or Methanol) during peptide synthesis [2].

    • Causality-Driven Choice: Nitrile gloves provide a self-validating barrier. They offer excellent resistance to both the dry powder and the common organic solvents used to dissolve it, preventing transdermal carrier effects.

  • Respiratory Protection: Aerosolized micro-particulates of AC-D-TYR-OME can cause mechanical irritation to the upper respiratory tract. Furthermore, fine organic powders pose a localized dust explosion hazard if dispersed in high concentrations near an ignition source [3].

    • Causality-Driven Choice: All handling must occur within a Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If weighing must occur on an open bench, an N95/FFP2 particulate respirator is required to filter micro-particulates.

Quantitative PPE Specifications

For easy comparison and procurement, ensure your laboratory PPE meets the following quantitative standards before handling AC-D-TYR-OME:

PPE CategoryRecommended MaterialMinimum SpecificationBreakthrough Time / StandardReplacement Frequency
Ocular PolycarbonateNon-vented, anti-fogEN 166 / ANSI Z87.1Replace immediately if scratched
Dermal (Hands) Nitrile Rubber0.11 mm thickness>480 mins (EN 374-1)Every 2 hours or post-spill
Body High-density Cotton/PolyKnee-length, cuffedNFPA 2112 (Dust risk)Weekly or post-contamination
Respiratory N95 / FFP2 Particulate95% filtration efficiencyNIOSH / EN 149Daily (if used outside fume hood)

Experimental Protocols: Handling and Spill Response

The following step-by-step methodologies ensure a self-validating safety loop where each step inherently prevents the failure of the next.

Protocol A: Safe Weighing and Transfer
  • Environmental Preparation: Verify the chemical fume hood is operating at a face velocity of 80–100 fpm. Place a grounded, anti-static mat inside the hood to prevent the fine powder from clinging to surfaces via static electricity.

  • PPE Donning Sequence: Don the high-density lab coat, followed by tight-fitting safety goggles, and finally double-layer nitrile gloves. Pull the outer glove over the cuff of the lab coat.

  • Thermal Equilibration: Allow the sealed AC-D-TYR-OME container to reach room temperature before opening. Scientific Insight: Opening a cold container introduces ambient moisture, which can hydrolyze the methyl ester over time, degrading your reagent [2].

  • Static-Free Weighing: Use a grounded, anti-static micro-spatula. Weigh the powder directly into a pre-tared, sealable glass vial to minimize open-air transfer distances.

  • Solvent Dissolution: Add the chosen solvent (e.g., Methanol) slowly down the interior side of the vial rather than directly onto the powder. This prevents the displacement of air from aerosolizing the chemical. Cap immediately and vortex.

Protocol B: Spill Containment and Disposal Plan
  • Immediate Containment: If a dry spill occurs outside the hood, evacuate personnel from the immediate vicinity for 5 minutes to allow the dust to settle. Never use dry sweeping , as this generates hazardous, potentially combustible dust clouds [3].

  • Wet Wiping Technique: Moisten a highly absorbent cleanroom wipe with a 70% Isopropanol/water solution. Gently place the damp wipe directly over the spilled powder to trap the particulates via surface tension.

  • Encapsulation: Carefully fold the wipe inward upon itself, encapsulating the AC-D-TYR-OME. Repeat with fresh damp wipes until the surface is visually clean.

  • Waste Categorization: Place all contaminated wipes, compromised gloves, and empty chemical vials into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Chemical Waste." Do not mix with strong oxidizing agents [3].

Workflow Visualization

Below is the logical workflow for handling AC-D-TYR-OME, mapping the critical path from PPE donning to disposal.

G Start Start: AC-D-TYR-OME Handling PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-static Weighing & Solvent Dissolution Hood->Weigh Spill Spill Occurs? Weigh->Spill WetWipe Wet Wipe Protocol (No Dry Sweeping) Spill->WetWipe Yes Proceed Proceed to Peptide Synthesis Spill->Proceed No Dispose Dispose as Solid Chemical Waste WetWipe->Dispose Proceed->Dispose Post-Experiment Waste

AC-D-TYR-OME Handling and Spill Response Workflow

References

  • National Center for Biotechnology Information (PubChem). "methyl (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoate (AC-D-TYR-OME) Compound Summary." U.S. National Library of Medicine. Available at:[Link]

Retrosynthesis Analysis

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